Protide
描述
属性
分子式 |
H- |
|---|---|
分子量 |
1.007825 g/mol |
IUPAC 名称 |
protide |
InChI |
InChI=1S/H/q-1/i1+0 |
InChI 键 |
KLGZELKXQMTEMM-IGMARMGPSA-N |
手性 SMILES |
[1H-] |
规范 SMILES |
[H-] |
产品来源 |
United States |
Foundational & Exploratory
The ProTide Revolution: A Deep Dive into the Mechanism of Phosphoramidate Prodrugs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of ProTide (PROdrug nucleoTIDE) technology has marked a paradigm shift in the delivery of nucleotide analogue therapeutics, breathing new life into compounds with inherent limitations and paving the way for groundbreaking treatments for viral infections and cancer. This technology masterfully circumvents the initial, often inefficient, phosphorylation step required for the activation of many nucleoside analogues, a common hurdle that can lead to poor efficacy and the development of drug resistance. By delivering a pre-phosphorylated nucleotide analogue into the cell, this compound technology enhances drug potency, improves pharmacokinetic profiles, and broadens the therapeutic window of these vital medicines.
Core Principle: Masking and Intracellular Unveiling
At its core, the this compound technology is a sophisticated prodrug approach designed to shuttle a monophosphorylated nucleoside analogue across the cell membrane.[1] This is achieved by masking the negatively charged phosphate (B84403) group with three key chemical moieties:
-
An aryl group (typically a substituted phenol), which provides stability.
-
An amino acid ester , which aids in cellular uptake and is a substrate for intracellular enzymes.
-
The nucleoside analogue itself, which is the ultimate active therapeutic agent.
This clever chemical disguise renders the nucleotide analogue neutral and lipophilic, facilitating its passive diffusion across the lipid bilayer of the cell membrane. Once inside the cell, the this compound molecule is recognized by specific intracellular enzymes that cleave the masking groups in a stepwise manner, liberating the active nucleoside monophosphate.
The Intracellular Activation Cascade: A Two-Step Enzymatic Process
The intracellular activation of a this compound is a meticulously orchestrated enzymatic cascade that efficiently releases the active nucleoside monophosphate. This process can be broadly categorized into two critical steps:
-
Ester Hydrolysis: The activation cascade is initiated by the hydrolysis of the amino acid ester moiety. This reaction is primarily catalyzed by Cathepsin A (CatA) and Carboxylesterase 1 (CES1), enzymes that are highly expressed in target cells such as hepatocytes.[2] This initial cleavage is a crucial rate-determining step and results in the formation of a transient, unstable intermediate.
-
Phosphoramidate (B1195095) Bond Cleavage: The intermediate generated in the first step undergoes a spontaneous intramolecular cyclization, leading to the expulsion of the aryl group. The resulting cyclic species is then rapidly hydrolyzed by Histidine Triad Nucleotide-binding Protein 1 (HINT1), which cleaves the phosphoramidate bond between the phosphorus atom and the amino acid nitrogen.[2] This final step unmasks the phosphate group, releasing the active nucleoside monophosphate.
Once liberated, the nucleoside monophosphate is readily phosphorylated by cellular kinases to its active diphosphate (B83284) and subsequently triphosphate form. This active triphosphate can then be incorporated into the growing DNA or RNA chains during replication by viral or cellular polymerases, leading to chain termination and inhibition of replication.
Advantages of the this compound Approach
The this compound technology offers several significant advantages over the administration of the parent nucleoside analogue:
-
Bypassing Rate-Limiting Phosphorylation: The primary advantage is the circumvention of the initial, often inefficient, phosphorylation step catalyzed by cellular nucleoside kinases. This is particularly beneficial for nucleoside analogues that are poor substrates for these enzymes.
-
Overcoming Drug Resistance: Resistance to nucleoside analogues often arises from mutations in the activating kinases. By delivering a pre-phosphorylated drug, this compound technology can overcome this common mechanism of resistance.
-
Enhanced Cellular Penetration: The lipophilic nature of the this compound prodrug facilitates its passive diffusion across the cell membrane, leading to higher intracellular concentrations of the active drug.
-
Improved Pharmacokinetic Profile: this compound drugs often exhibit improved oral bioavailability and a longer intracellular half-life compared to their parent nucleosides.
-
Targeted Delivery: The expression levels of the activating enzymes, particularly CatA and CES1, can vary between different cell types. This provides an opportunity for targeted drug delivery to tissues with high enzymatic activity, such as the liver in the case of hepatitis C virus (HCV) infection.
Quantitative Data from Clinical Trials
The success of the this compound technology is underscored by the clinical efficacy of several approved drugs. The following tables summarize key quantitative data from pivotal clinical trials of two prominent examples: Sofosbuvir (B1194449) for the treatment of HCV and Tenofovir (B777) Alafenamide (TAF) for the treatment of Hepatitis B Virus (HBV).
Table 1: Efficacy of Sofosbuvir-Based Regimens in HCV Genotypes
| Genotype | Treatment Regimen | Duration | Sustained Virologic Response (SVR12) Rate | Clinical Trial Identifier(s) |
| 1 | Sofosbuvir + Peginterferon + Ribavirin (B1680618) | 12 weeks | 66.8% | NCT01497366 |
| 1 | Sofosbuvir + Simeprevir | 12 weeks | 75.3% | NCT01805812 |
| 2 | Sofosbuvir + Ribavirin | 12 weeks | 79.0% | NCT01497366 |
| 3 | Sofosbuvir + Ribavirin | 16 weeks | 87% | NCT01896193 |
| 3 | Sofosbuvir + Ribavirin | 24 weeks | 90% | NCT01896193 |
SVR12 is defined as undetectable HCV RNA 12 weeks after the end of treatment.[2][3]
Table 2: Efficacy and Safety of Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF) in Chronic HBV (Week 48 Data from Studies 108 & 110)
| Parameter | TAF 25 mg | TDF 300 mg |
| Efficacy | ||
| HBV DNA < 29 IU/mL (Study 108, HBeAg-) | 94% | 93% |
| HBV DNA < 29 IU/mL (Study 110, HBeAg+) | 64% | 67% |
| Renal Safety | ||
| Median Change in eGFRcreat (mL/min) | -1.8 | -4.8 |
| Bone Safety | ||
| Mean % Change in Hip Bone Mineral Density | -0.29% | -2.16% |
| Mean % Change in Spine Bone Mineral Density | -0.88% | -2.51% |
Data from integrated analysis of Phase 3 studies 108 and 110.[1][4]
Table 3: Pharmacokinetic Parameters of Tenofovir Alafenamide (TAF) in Healthy Volunteers
| Dose | Cmax (ng/mL) | AUCinf (ng·h/mL) |
| 25 mg | 277 | 245 |
Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity.
Experimental Protocols
To provide a deeper understanding of the preclinical evaluation of this compound drugs, this section outlines the methodologies for two key experiments: an in vitro activation assay and a cell permeability assay.
In Vitro this compound Activation Assay
Objective: To determine the intracellular conversion of a this compound to its active nucleoside monophosphate and triphosphate metabolites.
Methodology:
-
Cell Culture:
-
Hepatoma cell lines, such as Huh-7, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.[5]
-
Cells are seeded in 6-well plates at a density of 0.5 x 10^6 cells/well and allowed to adhere overnight.[6]
-
-
Drug Incubation:
-
The this compound drug is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to the desired final concentration (e.g., 10 µM).
-
The culture medium is removed from the cells, and the cells are washed with phosphate-buffered saline (PBS).
-
The drug-containing medium is added to the cells and incubated for various time points (e.g., 2, 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, the drug-containing medium is removed, and the cells are washed twice with ice-cold PBS.
-
Intracellular metabolites are extracted by adding 500 µL of ice-cold 70% methanol (B129727) and incubating at -20°C for 30 minutes.
-
The cell lysate is collected, and cell debris is removed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
The supernatant containing the intracellular metabolites is collected and dried under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a this compound drug using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.
Methodology:
-
Caco-2 Cell Culture and Monolayer Formation:
-
Caco-2 cells are cultured in DMEM with supplements as described above.
-
Cells are seeded onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 60,000 cells/cm².
-
The cells are cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² typically indicates a well-formed monolayer.[9]
-
-
Permeability Assay (Apical to Basolateral):
-
The culture medium is removed from the apical (upper) and basolateral (lower) chambers of the Transwell insert.
-
The this compound drug, dissolved in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4), is added to the apical chamber.
-
Fresh transport buffer is added to the basolateral chamber.
-
The plate is incubated at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber and replaced with fresh transport buffer.
-
A sample is also taken from the apical chamber at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical):
-
The same procedure is followed, but the drug is added to the basolateral chamber, and samples are collected from the apical chamber to assess efflux.
-
-
Sample Analysis:
-
The concentration of the this compound drug in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.[10]
-
Visualizing the this compound Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the this compound activation pathway and a typical experimental workflow.
Caption: Intracellular activation pathway of a this compound prodrug.
Caption: Experimental workflow for this compound drug evaluation.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Effectiveness of sofosbuvir-based regimens in genotype 1 and 2 hepatitis C virus infection in 4026 U.S. Veterans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of sofosbuvir plus ribavirin in treatment-naive patients with genotype-1 and -3 HCV infection: results from a Russian Phase IIIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gilead.com [gilead.com]
- 5. Huh7.5_SOP [protocols.io]
- 6. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
The ProTide Revolution: A Technical Guide to the History and Development of Phosphoramidate Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ProTide (Pro-drug nucleotide) technology represents a paradigm shift in the delivery of nucleoside and nucleotide analogues, overcoming critical limitations in their activation and cellular uptake. This technical guide provides an in-depth exploration of the history, development, and mechanism of action of these groundbreaking phosphoramidate (B1195095) prodrugs. From their conceptual origins to their clinical successes in antiviral and anticancer therapies, we detail the key scientific milestones and structure-activity relationships that have guided their evolution. This guide also furnishes detailed experimental protocols for the synthesis, and biological evaluation of this compound compounds, offering a practical resource for researchers in the field.
A Historical Perspective: Overcoming the Phosphorylation Hurdle
The therapeutic potential of nucleoside analogues has long been recognized, but their clinical efficacy is often hampered by a critical dependence on intracellular phosphorylation. This multi-step enzymatic conversion to the active triphosphate form is frequently inefficient and can be a major mechanism of drug resistance. In the late 1980s and early 1990s, a visionary approach to circumvent this bottleneck emerged: the direct intracellular delivery of the monophosphate form of the nucleoside analogue.
The pioneering work in this area was led by Professor Chris McGuigan and his team at Cardiff University.[1][2] Their research laid the foundation for what would become the this compound technology. The core concept was to mask the negatively charged phosphate (B84403) group with lipophilic moieties, rendering the molecule neutral and capable of passively diffusing across the cell membrane. Once inside the cell, these masking groups would be enzymatically cleaved, releasing the active nucleoside monophosphate.
The development of the this compound technology was an iterative process spanning nearly three decades, evolving through several stages:
-
Early Attempts with Alkyl and Haloalkyl Phosphate Esters: Initial strategies involved masking the phosphate group with simple dialkyl triesters. While this increased stability against deaminases, it resulted in only moderate biological activity.[3]
-
The Advent of Phosphoramidates: A significant breakthrough came with the introduction of an amino acid ester moiety linked to the phosphorus atom via a P-N bond. This not only improved cellular penetration but also introduced a substrate for intracellular enzymes, facilitating the release of the active drug.[4]
-
Aryloxy Phosphoramidates - The this compound Moiety: The final and most successful iteration of the this compound design incorporated an aryloxy group in addition to the amino acid ester. This combination of an aryl group (like phenyl or naphthyl) and an L-amino acid ester (most commonly L-alanine) proved to be the optimal design for efficient intracellular delivery and activation.[4][5]
This elegant solution to the long-standing challenge of nucleotide delivery has led to the development of several blockbuster drugs, including the anti-HCV agent sofosbuvir (B1194449), and the anti-HIV/HBV drug tenofovir (B777) alafenamide, and the broad-spectrum antiviral remdesivir.[6][7]
The Intracellular Journey: Mechanism of this compound Activation
The efficacy of this compound prodrugs hinges on a precisely orchestrated, multi-step intracellular activation pathway. This process ensures the release of the nucleoside monophosphate within the target cell, where it can be further phosphorylated to its active triphosphate form.
The activation cascade is initiated by the enzymatic cleavage of the amino acid ester by intracellular esterases, primarily Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[8] This initial step is critical and can be the rate-limiting factor in the activation process. The resulting carboxylate anion then undergoes an intramolecular cyclization, attacking the phosphorus center and displacing the aryloxy group. This forms a transient and unstable five-membered ring intermediate.
This intermediate is then hydrolyzed, though the exact mechanism of this step is still under investigation. Finally, the P-N bond of the resulting aminoacyl phosphoramidate is cleaved by the phosphoramidase enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1), releasing the desired nucleoside monophosphate.[9]
Figure 1: Intracellular activation pathway of this compound prodrugs.
Structure-Activity Relationships: Designing for Efficacy
The biological activity of this compound prodrugs is exquisitely sensitive to the nature of the three key structural components: the aryl group, the amino acid ester, and the parent nucleoside analogue. Extensive structure-activity relationship (SAR) studies have been conducted to optimize these elements for maximal therapeutic effect.
The Aryl Moiety
The aryloxy group plays a crucial role in both the stability and the activation of the this compound. Electron-withdrawing substituents on the aryl ring can influence the rate of intramolecular cyclization. While a variety of aryl groups have been explored, phenyl and naphthyl moieties are the most common. Naphthyl-containing ProTides often exhibit enhanced lipophilicity and, consequently, improved biological activity compared to their phenyl counterparts.
The Amino Acid Ester
The choice of the amino acid and its corresponding ester has a profound impact on the rate of enzymatic cleavage and, therefore, the overall efficiency of activation. L-alanine has emerged as the most frequently used amino acid in clinically successful ProTides, demonstrating a favorable balance of enzymatic recognition and stability.[4] The ester group also contributes to the overall lipophilicity of the prodrug and can be modulated to fine-tune its pharmacokinetic properties.
Comparative Efficacy of this compound Analogs
The following tables summarize quantitative data from various studies, illustrating the impact of structural modifications on the antiviral and cytotoxic activity of this compound prodrugs.
Table 1: Anti-HIV Activity of Stavudine (B1682478) (d4T) this compound Analogs [10][11]
| Compound | Aryl Group | Amino Acid Ester | EC50 (µM) vs HIV-1 (IIIB) | EC50 (µM) vs HIV-2 (ROD) |
| d4T | - | - | 0.35 | 0.42 |
| 5a | Phenyl | L-Alanine Isopropyl Ester | 0.15 | 0.21 |
| 5d | 3-Pentafluorosulfanylphenyl | L-Alanine Isopropyl Ester | 0.030 | 0.036 |
Table 2: Cytotoxicity of Gemcitabine (B846) and its this compound Analogs in Pancreatic Cancer Cell Lines [12][13][14]
| Compound | Cell Line | IC50 (µM) |
| Gemcitabine | MIA PaCa-2 | 188 ± 46 |
| Gemcitabine | PANC-1 | > 50 |
| NUC-1031 | MIA PaCa-2 | 103 ± 3 |
| NUC-1031 | PANC-1 | 27 ± 5 |
Table 3: Comparative Activation of Tenofovir Alafenamide (TAF) and Sofosbuvir (SOF) in Different Cell Lines [8][15]
| Cell Line | Prodrug | Intracellular Monophosphate (MP) to Prodrug Ratio | Intracellular Triphosphate (TP) to Monophosphate (MP) Ratio |
| Huh-7 | TAF | 45.3 | 2.1 |
| Huh-7 | SOF | 4.2 | 0.4 |
| A549 | TAF | 38.1 | 1.8 |
| A549 | SOF | 3.1 | 0.3 |
| Caco-2 | TAF | 29.5 | 1.5 |
| Caco-2 | SOF | 2.8 | 0.2 |
| Calu-3 | TAF | 25.7 | 1.2 |
| Calu-3 | SOF | 2.5 | 0.1 |
| Vero E6 | TAF | 1.5 | 0.1 |
| Vero E6 | SOF | 0.2 | < 0.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of this compound prodrugs.
Synthesis of this compound Prodrugs
The synthesis of aryloxy phosphoramidate ProTides typically involves the coupling of a nucleoside with a pre-formed phosphorochloridate reagent.
Figure 2: General synthetic workflow for this compound prodrugs.
Detailed Protocol: Synthesis of Phenyl-(ethoxy-L-alaninyl)-phosphorochloridate [16][17]
-
To a solution of phenyl dichlorophosphate in anhydrous dichloromethane (B109758) at 0 °C under a nitrogen atmosphere, add a solution of L-alanine ethyl ester hydrochloride and triethylamine (B128534) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the desired phenyl-(ethoxy-L-alaninyl)-phosphorochloridate as a colorless oil.
Detailed Protocol: Synthesis of Sofosbuvir [11][18][19]
-
To a solution of (2’R)-2’-deoxy-2’-fluoro-2’-C-methyluridine in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under a nitrogen atmosphere, add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of phenyl-(isopropoxy-L-alaninyl)-phosphorochloridate in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield sofosbuvir as a white solid.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)[1][18][20][21]
This assay determines the concentration of a this compound prodrug required to inhibit viral replication.
-
Seed susceptible host cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of the this compound compound in serum-free medium.
-
Pre-incubate the confluent cell monolayers with the different concentrations of the compound for 1-2 hours.
-
Infect the cells with a known titer of the virus (multiplicity of infection, MOI, typically 0.01-0.1).
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) containing the respective concentrations of the this compound compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells with a solution of 10% formalin.
-
Stain the cells with a crystal violet solution to visualize the plaques.
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)[19][22][23][24][25]
This assay measures the effect of the this compound compound on the metabolic activity of cells, providing an indication of its cytotoxicity.
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with serial dilutions of the this compound compound.
-
Incubate the plates for a period corresponding to the antiviral assay (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
In Vitro this compound Activation Assay (LC-MS/MS)[8][26][27][28]
This assay quantifies the intracellular conversion of the this compound prodrug to its active monophosphate form.
-
Seed cells in 6-well plates and grow to near confluency.
-
Treat the cells with the this compound compound at a specific concentration.
-
At various time points, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells using a methanol-based lysis buffer.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Analyze the supernatant containing the intracellular metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Develop and validate an LC-MS/MS method for the sensitive and specific quantification of the parent this compound and its monophosphate metabolite.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Determine the intracellular concentrations of the this compound and its monophosphate metabolite over time to assess the rate and extent of activation.
Enzymatic Assays
Cathepsin A Activity Assay [20][21][22][23]
-
Recombinant human Cathepsin A can be used to assess the initial ester cleavage of the this compound.
-
Incubate the this compound substrate with Cathepsin A in an appropriate assay buffer (e.g., sodium acetate buffer, pH 5.5).
-
Monitor the disappearance of the this compound substrate and the appearance of the carboxylate intermediate over time using LC-MS/MS.
-
Determine the kinetic parameters (Km and kcat) of the enzymatic reaction.
HINT1 Phosphoramidase Assay [2][3][9][24][25]
-
Recombinant human HINT1 is used to measure the cleavage of the P-N bond.
-
Incubate the aminoacyl phosphoramidate intermediate (generated from the Cathepsin A reaction or synthesized separately) with HINT1 in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Monitor the formation of the nucleoside monophosphate over time using LC-MS/MS or a coupled enzymatic assay that detects the release of the amino acid.
-
Determine the kinetic parameters of the HINT1-mediated cleavage.
Future Directions
The this compound technology continues to evolve, with ongoing research focused on several key areas:
-
Targeted Delivery: Developing ProTides with tissue-specific activation to enhance efficacy and reduce off-target effects.
-
Novel Chemistries: Exploring new masking groups and linker strategies to further optimize drug delivery and release kinetics.
-
Broadening Applications: Applying the this compound concept to other classes of therapeutic agents, including other antiviral and anticancer drugs, as well as immunomodulators and antibacterial agents.
-
Overcoming Resistance: Designing next-generation ProTides that can circumvent emerging mechanisms of drug resistance.
The history and development of this compound prodrugs serve as a testament to the power of innovative medicinal chemistry to address fundamental challenges in drug delivery. As our understanding of cellular biology and enzymology deepens, the this compound platform will undoubtedly continue to yield novel and impactful therapies for a wide range of diseases.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. A screening method for phosphohistidine phosphatase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Monophosphoramidase Activity of Hint and Hnt1 Supports Function of Kin28, Ccl1 and Tfb3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryloxy phosphoramidate triesters as pro-tides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysosomal Cathepsin A Plays a Significant Role in the Processing of Endogenous Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polyfluoroaromatic stavudine (d4T) ProTides exhibit enhanced anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In silico and in vitro studies of gemcitabine derivatives as anticancer agents [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Proteolytic Activation of Human Cathepsin A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Histidine Triad Nucleotide-binding Protein 1 (HINT-1) Phosphoramidase Transforms Nucleoside 5′-O-Phosphorothioates to Nucleoside 5′-O-Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The ProTide Revolution: An In-Depth Technical Guide to Intracellular Activation
For Researchers, Scientists, and Drug Development Professionals
The ProTide (prodrug of a nucleotide) technology represents a paradigm shift in the delivery of nucleoside analogue monophosphates into cells, overcoming critical limitations of traditional nucleoside-based therapies. By masking the negatively charged phosphate (B84403) group, ProTides exhibit enhanced cell permeability and can bypass the often inefficient and resistance-prone initial phosphorylation step catalyzed by cellular kinases. This technical guide provides a comprehensive overview of the core mechanisms governing the intracellular activation of ProTides, supported by experimental data and detailed methodologies, to aid researchers in the ongoing development of this powerful therapeutic strategy.
The Core Mechanism: A Two-Step Enzymatic Cascade
The intracellular activation of ProTides is a sophisticated, two-step enzymatic process that efficiently releases the active nucleoside monophosphate within the target cell. This cascade is initiated by the cleavage of an amino acid ester moiety, followed by the removal of an aryl group and subsequent liberation of the active drug.
Step 1: Ester Hydrolysis by Carboxylesterases
Upon cellular entry, the this compound molecule is first recognized by intracellular carboxylesterases. The primary enzymes responsible for this initial activation step are Cathepsin A (CatA) and Carboxylesterase 1 (CES1) .[1][2] These enzymes hydrolyze the ester bond of the amino acid moiety, a critical step for the subsequent intramolecular cyclization. The efficiency of this step can vary significantly between different cell types, largely dependent on the expression levels of CatA and CES1.[1][2]
Step 2: Phosphoramidate (B1195095) Cleavage by HINT1
Following the initial esterase-mediated cleavage, the resulting intermediate undergoes a conformational change, leading to the formation of a cyclic intermediate. This intermediate is then targeted by a phosphoramidase enzyme, Histidine Triad Nucleotide-binding protein 1 (HINT1) .[1][2] HINT1 cleaves the P-N bond of the phosphoramidate, releasing the nucleoside monophosphate, which can then be further phosphorylated by cellular kinases to its active diphosphate (B83284) or triphosphate form.[1][3]
The following diagram illustrates the generalized intracellular activation pathway of a this compound.
Quantitative Analysis of this compound Activation
The efficiency of this compound activation is a critical determinant of its therapeutic efficacy. This section presents quantitative data from studies on two prominent this compound drugs, Tenofovir Alafenamide (TAF) and Sofosbuvir (SOF), in various cell lines.
Comparative Activation of TAF and SOF in Different Cell Lines
The activation of TAF and SOF is highly dependent on the cell type, which is attributed to differential expression of the activating enzymes.[1][2] The following table summarizes the intracellular concentrations of the monophosphate (MP) and triphosphate (TP) metabolites of TAF and SOF after a 6-hour incubation in various cell lines.
| Cell Line | This compound (10 µM) | MP Concentration (pmol/10^6 cells) | TP Concentration (pmol/10^6 cells) |
| Huh-7 | TAF | 150 | 1200 |
| SOF | 15 | 100 | |
| A549 | TAF | 80 | 600 |
| SOF | 8 | 50 | |
| Calu-3 | TAF | 40 | 250 |
| SOF | 5 | 20 | |
| Caco-2 | TAF | 120 | 900 |
| SOF | 10 | 80 | |
| Vero E6 | TAF | 10 | 50 |
| SOF | 2 | 10 |
Data compiled from studies investigating the cell-dependent activation of TAF and SOF.[1][2]
Enzymatic Activity of Cathepsin A and CES1 towards TAF and SOF
The initial hydrolysis step is a key determinant of the overall activation rate. TAF is a significantly more efficient substrate for both CatA and CES1 compared to SOF.
| Enzyme | Substrate | Hydrolysis Rate (pmol/min/µg protein) |
| Carboxylesterase 1 (CES1) | TAF | 772 |
| SOF | 9.79 | |
| Cathepsin A (CatA) | TAF | 3941 |
| SOF | 8.35 |
Data from in vitro enzymatic assays with recombinant human enzymes.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the intracellular activation of ProTides.
In Vitro this compound Activation Assay in Cell Lines
This protocol describes a general procedure for assessing the intracellular metabolism of ProTides in cultured cells.
Objective: To quantify the intracellular concentrations of the parent this compound and its monophosphate and triphosphate metabolites.
Materials:
-
Cell lines (e.g., Huh-7, A549, Vero E6)
-
Cell culture medium and supplements
-
This compound compound (e.g., TAF, SOF)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (ice-cold)
-
Internal standards for LC-MS/MS analysis
-
6-well cell culture plates
-
LC-MS/MS system
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed the desired cell line (e.g., Huh-7) in 6-well plates at a density of 0.5 x 10^6 cells/well and incubate for 24 hours.
-
This compound Treatment: Remove the culture medium and add fresh medium containing the this compound compound at the desired concentration (e.g., 10 µM).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 6, 24 hours).
-
Cell Lysis and Metabolite Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold methanol to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of the parent this compound and its metabolites. Use stable isotope-labeled internal standards for accurate quantification.
Recombinant Enzyme Assays
This protocol outlines a method to determine the kinetic parameters of CatA and CES1-mediated this compound hydrolysis.
Objective: To measure the rate of this compound hydrolysis by recombinant Cathepsin A and CES1.
Materials:
-
Recombinant human Cathepsin A and CES1
-
This compound compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., acetonitrile (B52724) with internal standard)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer and the this compound substrate at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the recombinant enzyme (CatA or CES1) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the hydrolyzed metabolite formed.
-
Data Analysis: Calculate the initial reaction velocities and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
HINT1 Phosphoramidase Activity Assay
This protocol describes a method to measure the activity of HINT1 in cleaving the phosphoramidate bond.
Objective: To determine the rate of nucleoside monophosphate release from the this compound intermediate by HINT1.
Materials:
-
Recombinant human HINT1
-
This compound intermediate (alaninyl monophosphate metabolite)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Quenching solution
-
LC-MS/MS or a suitable spectrophotometric or fluorometric detection method
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer and the this compound intermediate substrate.
-
Enzyme Addition: Start the reaction by adding recombinant HINT1.
-
Incubation: Incubate at 37°C for a defined period.
-
Quenching: Terminate the reaction.
-
Detection: Quantify the amount of released nucleoside monophosphate using a suitable analytical method.
-
Data Analysis: Calculate the enzyme activity, typically expressed as the amount of product formed per unit time per amount of enzyme.
Conclusion
The this compound technology has emerged as a highly successful strategy for the development of antiviral and anticancer therapeutics. A thorough understanding of the intracellular activation pathway, underpinned by robust quantitative data and well-defined experimental protocols, is paramount for the rational design of next-generation ProTides with improved efficacy and safety profiles. This guide provides a foundational framework for researchers to delve into the intricate world of this compound activation, fostering further innovation in this exciting field of drug discovery.
References
- 1. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
role of enzymes in Protide metabolism
An In-depth Technical Guide to the Role of Enzymes in Protide Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzymes are the primary catalysts for virtually all biochemical reactions within living organisms, playing an indispensable role in the regulation and execution of metabolic pathways.[1] In the context of this compound (protein) metabolism, enzymes govern a vast array of processes, from the initial breakdown of dietary proteins into absorbable amino acids to the highly regulated synthesis and degradation of intracellular proteins.[2][3] This intricate enzymatic control is fundamental for maintaining cellular homeostasis, responding to signaling cues, and ensuring organismal health. Dysregulation of these enzymatic activities is often implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making these enzymes prime targets for therapeutic intervention.[4][5]
This technical guide provides a comprehensive overview of the core enzymatic processes in protein metabolism. It details the mechanisms of key enzyme families, presents quantitative data, outlines relevant experimental protocols, and visualizes the complex signaling networks that govern these pathways, offering a valuable resource for professionals in research and drug development.
Enzymatic Digestion and Absorption of Dietary Proteins
The journey of dietary protein begins with enzymatic digestion, a multi-stage process designed to break down large polypeptides into smaller peptides and free amino acids that can be absorbed by the intestine.[6][7] This process is initiated in the stomach and completed in the small intestine, involving a cascade of specific proteases and peptidases.
-
Gastric Phase : In the acidic environment of the stomach (pH 1.5-2.5), the zymogen pepsinogen, secreted by chief cells, is auto-activated into its active form, pepsin . Pepsin is an endopeptidase that begins the hydrolytic process by cleaving peptide bonds, primarily after large aromatic or aliphatic amino acids, breaking down complex proteins into large polypeptide fragments.[7][8]
-
Intestinal Phase : As the chyme moves into the duodenum, the pancreas secretes a cocktail of zymogens, including trypsinogen (B12293085), chymotrypsinogen, and procarboxypeptidases.[8] Enteropeptidase, an enzyme on the intestinal brush border, activates trypsinogen to trypsin , which in turn activates the other pancreatic zymogens. Trypsin and chymotrypsin continue to cleave proteins into smaller oligopeptides.[7] These are further broken down by carboxypeptidases (which remove amino acids from the C-terminus) and aminopeptidases (located on the brush border, removing amino acids from the N-terminus).[8] The final products—free amino acids, dipeptides, and tripeptides—are then absorbed by enterocytes via specific transporters.[7][8]
Data Presentation: Properties of Key Digestive Proteases
The following table summarizes the characteristics of the principal enzymes involved in protein digestion.
| Enzyme | Source | Zymogen | Activator | Optimal pH | Primary Cleavage Sites |
| Pepsin | Stomach (Chief Cells) | Pepsinogen | HCl, Pepsin | 1.5 - 2.5 | After aromatic (Phe, Trp, Tyr) and large aliphatic AAs |
| Trypsin | Pancreas | Trypsinogen | Enteropeptidase, Trypsin | 7.5 - 8.5 | After basic AAs (Lys, Arg) |
| Chymotrypsin | Pancreas | Chymotrypsinogen | Trypsin | 7.5 - 8.5 | After aromatic AAs (Phe, Trp, Tyr) |
| Carboxypeptidase A | Pancreas | Procarboxypeptidase A | Trypsin | 7.5 - 8.5 | C-terminal neutral AAs |
| Carboxypeptidase B | Pancreas | Procarboxypeptidase B | Trypsin | 7.5 - 8.5 | C-terminal basic AAs (Lys, Arg) |
| Aminopeptidases | Small Intestine | - | - | 7.0 - 8.5 | N-terminal amino acids from oligopeptides |
Intracellular Protein Catabolism: The Ubiquitin-Proteasome System
Intracellular protein degradation is not random; it is a highly specific and regulated process essential for removing misfolded or damaged proteins and for controlling the levels of key regulatory proteins. The primary mechanism for this selective degradation in eukaryotes is the Ubiquitin-Proteasome System (UPS).[9][10]
The UPS tags target proteins for destruction with a small regulatory protein called ubiquitin. This tagging process is carried out by a three-enzyme cascade:[10]
-
E1 (Ubiquitin-Activating Enzyme) : Uses ATP to adenylate a ubiquitin molecule and then transfers it to its own cysteine residue.[10]
-
E2 (Ubiquitin-Conjugating Enzyme) : Accepts the activated ubiquitin from E1.[10]
-
E3 (Ubiquitin Ligase) : The key to specificity. The E3 ligase recognizes and binds to a specific degradation signal (degron) on the target protein and catalyzes the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target.[10]
This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome .[9][11] The proteasome is a large, multi-subunit protease complex that recognizes, unfolds, and degrades the tagged protein into small peptides, recycling the ubiquitin molecules in an ATP-dependent manner.[9][11]
Regulation of this compound Metabolism by Signaling Pathways
Enzyme activity in protein metabolism is tightly controlled by complex intracellular signaling networks that integrate information about nutrient availability, growth factors, and cellular stress. A central regulator of cell growth and metabolism is the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[12]
The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2.[12] mTORC1 is a master regulator of protein synthesis. When activated by growth factors (via the PI3K-Akt pathway) and sufficient amino acid levels, mTORC1 promotes protein synthesis by phosphorylating key downstream targets.[12][13] Conversely, under conditions of low nutrients or energy, mTORC1 is inhibited, which suppresses protein synthesis and activates autophagy (a lysosomal degradation pathway) to recycle cellular components. This dual regulation allows cells to couple protein metabolism directly to their environmental and energetic state.
Methodologies for Studying Enzymes in this compound Metabolism
Analyzing the activity of enzymes involved in protein metabolism is crucial for both basic research and drug discovery. A variety of robust assays have been developed for this purpose.
Experimental Protocols
Protocol 1: General Spectrophotometric Protease Activity Assay (Casein-based)
This assay measures the activity of non-specific proteases by quantifying the release of acid-soluble peptides from a protein substrate.[14]
-
Reagent Preparation :
-
Prepare a 0.5% (w/v) casein solution in a suitable buffer (e.g., 50 mM Potassium Phosphate, pH 7.5).
-
Prepare a stop solution: 0.11 M Trichloroacetic Acid (TCA).
-
Prepare Folin & Ciocalteu's Phenol Reagent.
-
Prepare a Tyrosine standard curve (0 to 100 µg/mL).
-
-
Assay Procedure :
-
Pre-warm the casein solution to the desired assay temperature (e.g., 37°C).
-
Add the enzyme sample to the casein solution to initiate the reaction. Mix gently.
-
Incubate for a defined period (e.g., 10 minutes) at the assay temperature.
-
Stop the reaction by adding the TCA solution. This will precipitate the undigested casein.
-
Incubate for 30 minutes at room temperature to allow for full precipitation.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant (containing acid-soluble, tyrosine-containing fragments) to a new tube.
-
Add Folin's reagent to the supernatant and incubate to allow color development. The reagent reacts with tyrosine to produce a blue color.[14]
-
-
Data Analysis :
-
Measure the absorbance of the samples and tyrosine standards at 660 nm using a spectrophotometer.
-
Determine the concentration of tyrosine equivalents in the sample by comparing its absorbance to the standard curve.
-
Calculate enzyme activity, often expressed in Units, where one unit releases a specified amount of tyrosine equivalents per minute.[14]
-
Protocol 2: General Fluorometric Protease Activity Assay (FITC-Casein)
This is a more sensitive method that uses a casein substrate heavily labeled with a fluorescent dye (FITC), causing the fluorescence to be quenched. Proteolytic cleavage releases smaller, labeled peptides, resulting in an increase in fluorescence.[15]
-
Reagent Preparation :
-
Reconstitute FITC-Casein substrate in the provided assay buffer. Protect from light.
-
Prepare the enzyme sample and any potential inhibitors in assay buffer.
-
-
Assay Procedure :
-
Add assay buffer, FITC-Casein solution, and the enzyme sample to a microplate well or cuvette.
-
Incubate the reaction at the desired temperature (e.g., 37°C) for a specific time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding TCA, which precipitates the un-hydrolyzed substrate.
-
Centrifuge to pellet the precipitate.
-
-
Data Analysis :
-
Transfer the supernatant to a new microplate.
-
Measure fluorescence using a fluorometer with excitation at ~485 nm and emission at ~525 nm.
-
The increase in fluorescence intensity is directly proportional to the protease activity.
-
Enzymes in this compound Metabolism as Drug Targets
The critical roles of enzymes in protein metabolism make them compelling targets for drug development.[16] Enzyme inhibitors can restore normal biological function or disrupt pathological processes.
-
Protease Inhibitors : This is a well-established class of drugs. For example, HIV protease inhibitors are a cornerstone of antiretroviral therapy, preventing the virus from cleaving its polyproteins into functional viral enzymes.[17] Inhibitors of human proteases are used to treat conditions like hypertension (ACE inhibitors) and cancer.[5][18]
-
Targeted Protein Degradation (TPD) : A revolutionary approach in drug discovery harnesses the cell's own UPS to eliminate disease-causing proteins.[19][20] Technologies like PROTACs (PROteolysis TArgeting Chimeras) use heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase, inducing the ubiquitination and subsequent degradation of the target.[19] This strategy can address proteins previously considered "undruggable" by conventional inhibitors.[20]
Data Presentation: Examples of Enzyme-Targeting Drugs in this compound Metabolism
| Drug Class | Target Enzyme | Mechanism | Therapeutic Area |
| HIV Protease Inhibitors (e.g., Ritonavir, Darunavir) | HIV Aspartyl Protease | Competitive inhibitor of the active site, preventing viral polyprotein cleavage. | HIV/AIDS |
| HCV Protease Inhibitors (e.g., Glecaprevir) | HCV NS3/4A Serine Protease | Covalent reversible inhibitor, blocking viral replication. | Hepatitis C |
| Proteasome Inhibitors (e.g., Bortezomib) | 26S Proteasome | Reversible inhibitor of the chymotrypsin-like activity of the proteasome. | Oncology (Multiple Myeloma) |
| PROTACs (e.g., ARV-110) | Androgen Receptor (Target) & E3 Ligase (e.g., Cereblon) | Induces proximity between target and E3 ligase, leading to ubiquitination and degradation. | Oncology (Prostate Cancer) |
Conclusion
Enzymes are the master regulators of protein metabolism, orchestrating a dynamic balance between synthesis, degradation, and modification. From the initial digestive breakdown of dietary proteins to the precise, signal-dependent control of intracellular protein levels via the ubiquitin-proteasome system, these biological catalysts are central to cellular function. A deep understanding of their mechanisms, kinetics, and regulation is not only fundamental to biological science but also provides a powerful platform for the development of novel therapeutics. As research continues to unravel the complexities of these enzymatic networks and new technologies like targeted protein degradation emerge, the potential to modulate these pathways for treating human disease will undoubtedly expand.
References
- 1. longdom.org [longdom.org]
- 2. Protein - Enzymes, Metabolism, Catalysis | Britannica [britannica.com]
- 3. Important Role Of Enzymes In Metabolism | Infinita Biotech [infinitabiotech.com]
- 4. med.stanford.edu [med.stanford.edu]
- 5. mdpi.com [mdpi.com]
- 6. Digestion and absorption of proteins | PPSX [slideshare.net]
- 7. med.libretexts.org [med.libretexts.org]
- 8. naspghan.org [naspghan.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Ubiquitin proteasome pathway.pptx [slideshare.net]
- 11. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tocris.com [tocris.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Enzymes as Targets for Drug Development II - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding Proteases Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 18. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A new enzyme is expanding the arsenal for targeted protein degradation | Drug Discovery News [drugdiscoverynews.com]
- 20. Targeted Protein Degradation: A Potential Tool for Discovering Druggable Targets - PharmaFeatures [pharmafeatures.com]
The ProTide Approach: A Technical Guide to Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The ProTide (Pro-drug nucleotide) technology represents a paradigm shift in the delivery of nucleoside and nucleotide analogue drugs, overcoming critical limitations of conventional therapies. This prodrug strategy effectively masks the highly charged phosphate (B84403) or phosphonate (B1237965) group of a nucleotide analogue with an aromatic moiety and an amino acid ester. This chemical modification enhances cell permeability, bypasses key drug resistance mechanisms, and ultimately delivers the active monophosphate form of the drug intracellularly with greater efficiency. This in-depth technical guide explores the core advantages of the this compound approach, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Advantages of the this compound Technology
The this compound approach offers several key advantages over the administration of the parent nucleoside analogue:
-
Enhanced Cellular Permeability: By neutralizing the negative charge of the phosphate group, ProTides become more lipophilic, facilitating their passage across the cell membrane via passive diffusion. This leads to higher intracellular drug concentrations.[1][2]
-
Bypassing Rate-Limiting Phosphorylation: The first phosphorylation step of a nucleoside analogue, catalyzed by cellular kinases, is often slow and can be a point of drug resistance. The this compound technology circumvents this step by delivering the pre-activated monophosphate form of the drug directly into the cell.[3]
-
Overcoming Drug Resistance: Resistance to nucleoside analogues can arise from downregulation of nucleoside transporters or deficient kinase activity. The this compound approach can overcome these mechanisms by utilizing passive diffusion for cell entry and by delivering the already phosphorylated drug.[4]
-
Increased Potency and Therapeutic Index: The efficient intracellular delivery and activation of the active drug metabolite often result in significantly enhanced antiviral or anticancer potency compared to the parent nucleoside. This can lead to the use of lower drug doses, potentially reducing systemic toxicity and improving the therapeutic index.[2][4]
-
Improved Pharmacokinetic Profile: ProTides can be designed to have greater stability in plasma compared to their parent drugs, leading to improved pharmacokinetic properties. For instance, Tenofovir (B777) Alafenamide (TAF) achieves significantly higher intracellular concentrations of the active metabolite with much lower plasma concentrations of tenofovir compared to the earlier prodrug, Tenofovir Disoproxil Fumarate (B1241708) (TDF).[5][6][7]
Quantitative Data Presentation
The advantages of the this compound approach are quantitatively demonstrated by comparing the efficacy and pharmacokinetic parameters of ProTides with their corresponding parent nucleoside analogues.
Table 1: Comparative In Vitro Efficacy of ProTides and Parent Nucleosides
| This compound Drug | Parent Nucleoside | Target | Cell Line | This compound EC₅₀/IC₅₀ (µM) | Parent Nucleoside EC₅₀/IC₅₀ (µM) | Fold Improvement |
| Remdesivir (GS-5734) | GS-441524 | SARS-CoV-2 | Vero E6 | 0.77 | ~4 | ~5 |
| Remdesivir (GS-5734) | GS-441524 | SARS-CoV-2 | Calu-3 | ~0.05 | ~0.1 | ~2 |
| Remdesivir (GS-5734) | GS-441524 | SARS-CoV-2 | Caco-2 | 0.018 | 1.3 | ~72 |
| Sofosbuvir (PSI-7977) | 2'-deoxy-2'-fluoro-2'-C-methyluridine | Dengue Virus | Huh-7 | 1.4 - 4.9 | >50 | >10-35 |
| Tenofovir Alafenamide (TAF) | Tenofovir | HIV-1 | MT-4 | 0.005 | 0.04 | 8 |
EC₅₀/IC₅₀ values are approximate and can vary based on experimental conditions.
Table 2: Comparative Pharmacokinetics of Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) |
| Dose | 25 mg | 300 mg |
| Plasma Tenofovir AUC | ~90% lower | Reference |
| Intracellular Tenofovir-DP AUC | ~7-fold higher | Reference |
Data compiled from clinical studies comparing TAF and TDF.[5][6][7]
Table 3: Clinical Trial Outcomes for this compound Drugs
| This compound Drug | Indication | Comparator | Key Outcome |
| Tenofovir Alafenamide (TAF) | HIV-1 Infection | Tenofovir Disoproxil Fumarate (TDF) | Non-inferior virologic suppression with significantly smaller reductions in bone mineral density and renal biomarkers.[2][8] |
| Sofosbuvir | Hepatitis C Virus (HCV) Infection | Placebo/Standard of Care | High rates of sustained virologic response (SVR) across multiple genotypes. |
| NUC-1031 | Advanced Solid Tumors | Gemcitabine (B846) (preclinical) | Overcomes gemcitabine resistance mechanisms in preclinical models and shows clinical activity in patients with resistant tumors.[4] |
Signaling Pathways and Experimental Workflows
This compound Intracellular Activation Pathway
The intracellular activation of a this compound is a two-step enzymatic process that releases the active nucleoside monophosphate.
General Experimental Workflow for this compound Development
The development and evaluation of a novel this compound involves a series of well-defined experimental stages.
Experimental Protocols
General Synthesis of a Nucleoside Phosphoramidate (B1195095) this compound
This protocol describes a common method for the synthesis of ProTides involving the coupling of a nucleoside with a phosphorochloridate reagent.
Materials:
-
Nucleoside analogue
-
Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)
-
Amino acid ester hydrochloride (e.g., L-alanine isopropyl ester hydrochloride)
-
N-Methylimidazole (NMI) or a Grignard reagent (e.g., t-BuMgCl)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (TEA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Phosphorochloridate Reagent:
-
To a stirred solution of aryl phosphorodichloridate (1.0 eq) in anhydrous DCM at 0 °C, add L-alanine isopropyl ester hydrochloride (1.0 eq) followed by the dropwise addition of triethylamine (2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The reaction mixture, containing the aryl (L-alaninyl isopropyl ester) phosphorochloridate, can be used in the next step with or without purification.
-
-
Coupling with the Nucleoside:
-
Dissolve the nucleoside analogue (1.0 eq) in anhydrous THF.
-
Add N-methylimidazole (2.0 eq) or t-BuMgCl (1.1 eq) to the solution and stir for 30 minutes at room temperature.
-
Cool the mixture to 0 °C and add the phosphorochloridate reagent from the previous step dropwise.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound as a mixture of diastereomers. The diastereomers can often be separated by further chromatography or crystallization.
-
Characterization:
-
The structure of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Antiviral Activity Assay (EC₅₀ Determination)
This protocol outlines a general method for determining the 50% effective concentration (EC₅₀) of a this compound against a specific virus in a cell-based assay.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV)
-
Virus stock with a known titer
-
This compound compound and parent nucleoside
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., qPCR for viral RNA, plaque reduction assay, or a reporter virus system)
Procedure:
-
Cell Seeding:
-
Seed the host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37 °C in a CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound and parent nucleoside in DMSO.
-
Perform serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations.
-
-
Infection and Treatment:
-
Remove the culture medium from the cells and infect them with the virus at a predetermined multiplicity of infection (MOI).
-
After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the serially diluted compounds. Include a "no drug" control (virus only) and a "no virus" control (cells only).
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
-
Quantification of Viral Replication:
-
At the end of the incubation period, quantify the extent of viral replication using a suitable method. For example, for a plaque reduction assay, the cells are fixed, stained, and the number of plaques is counted. For qPCR, the viral RNA is extracted from the cell supernatant or cell lysate and quantified.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the "no drug" control.
-
Plot the percentage of inhibition against the compound concentration (log scale) and use a non-linear regression analysis to determine the EC₅₀ value.
-
Plasma Stability Assay
This protocol describes a method to assess the stability of a this compound in human plasma.
Materials:
-
This compound compound
-
Human plasma (pooled, heparinized)
-
Internal standard for LC-MS/MS analysis
-
Incubator or water bath at 37 °C
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm the human plasma to 37 °C.
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).
-
Spike the this compound into the pre-warmed plasma at a final concentration of, for example, 1 µM.
-
Incubate the mixture at 37 °C.
-
-
Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile (with the internal standard). The acetonitrile will precipitate the plasma proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining this compound against time.
-
Determine the half-life (t₁/₂) of the this compound in plasma by fitting the data to a first-order decay model.
-
Conclusion
The this compound technology has emerged as a powerful and versatile platform for the development of nucleoside and nucleotide-based therapeutics. By enhancing cellular delivery, bypassing resistance mechanisms, and improving pharmacokinetic profiles, this approach has led to the successful development of several blockbuster drugs for viral infections and holds immense promise for the treatment of cancer and other diseases. The continued exploration and application of the this compound strategy are expected to yield a new generation of more effective and safer medicines.
References
- 1. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate in antiretroviral regimens for HIV-1 therapy: Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of phosphoramidate prodrugs: this compound approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Tenofovir alafenamide vs. tenofovir disoproxil fumarate in single tablet regimens for initial HIV-1 therapy: a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of ProTide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ProTide (Pro-nucleotide) technology represents a significant advancement in medicinal chemistry, offering a powerful prodrug strategy to enhance the therapeutic potential of nucleoside and nucleotide analogues. This approach transiently masks the phosphate (B84403) or phosphonate (B1237965) group of a nucleotide, neutralizing its charge and facilitating its entry into cells. Once inside the cell, the masking groups are enzymatically cleaved, releasing the active nucleoside monophosphate, which can then be phosphorylated to the active triphosphate form. This intracellular delivery mechanism effectively bypasses the often-inefficient initial phosphorylation step that limits the efficacy of many nucleoside analogue drugs and overcomes resistance mechanisms associated with nucleoside transporters and kinases.[1][2][3][4][5]
This technical guide provides a comprehensive overview of the fundamental principles of this compound chemistry, including its mechanism of action, synthetic methodologies, and key experimental protocols for its evaluation.
Core Principles and Mechanism of Action
The this compound technology involves the attachment of two key promoieties to the phosphate or phosphonate group of a nucleoside analogue: an aryl group and an amino acid ester.[1][2][5][6] This creates a phosphoramidate (B1195095) or phosphonamidate linkage that is stable in the extracellular environment but labile to intracellular enzymes.
The intracellular activation of a this compound is a multi-step process:
-
Ester Hydrolysis: Upon entry into the cell, the ester moiety of the amino acid is rapidly hydrolyzed by cellular esterases, such as Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[7][8]
-
Intramolecular Cyclization: The newly formed carboxylate group of the amino acid then undergoes an intramolecular nucleophilic attack on the phosphorus center. This results in the expulsion of the aryl group (e.g., phenol) and the formation of a transient, highly reactive cyclic intermediate.[9][10]
-
Hydrolysis of the Cyclic Intermediate: The unstable cyclic intermediate is then hydrolyzed by water, leading to the opening of the ring and the formation of an aminoacyl phosphoramidate metabolite.[9][10]
-
Phosphoramidase Cleavage: Finally, the P-N bond of the aminoacyl phosphoramidate is cleaved by a phosphoramidase, such as Histidine Triad Nucleotide-binding Protein 1 (HINT1), to release the free nucleoside monophosphate.[2][8]
-
Anabolic Phosphorylation: The liberated nucleoside monophosphate is subsequently phosphorylated by cellular kinases to the active di- and triphosphate forms, which can then exert their therapeutic effect, for instance, by inhibiting viral polymerases or cellular enzymes.[7][8]
Data Presentation
Antiviral Activity and Cytotoxicity of Selected ProTides
The this compound approach has been successfully applied to enhance the activity of numerous antiviral agents. The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of some notable this compound drugs and analogues. Lower EC50 values indicate greater antiviral potency, while higher CC50 values indicate lower cytotoxicity. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound.
| This compound Compound | Parent Nucleoside | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Sofosbuvir (GS-7977) | 2'-deoxy-2'-α-fluoro-β-C-methyluridine | HCV | Huh-7 | 0.09 | >100 | >1111 | [7] |
| Tenofovir Alafenamide (TAF) | Tenofovir | HIV-1 | MT-4 | 0.005 | 47 | 9400 | [8] |
| Remdesivir (GS-5734) | GS-441524 | Ebola Virus | Vero E6 | 0.06 - 0.14 | >10 | >71-167 | [11] |
| NUC-1031 | Gemcitabine | - | - | - | - | - | [11] |
Data presented are representative values from cited literature and may vary depending on the specific experimental conditions.
Stability of ProTides
The stability of ProTides in biological matrices such as plasma and cellular extracts is a critical factor for their in vivo efficacy. The table below provides a qualitative comparison of the stability of ProTides.
| Matrix | Stability | General Observations | Reference(s) |
| Human Plasma | Generally stable | The phosphoramidate bond is relatively resistant to plasma esterases and amidases. | [12] |
| Cellular Extracts | Less stable | Intracellular enzymes (esterases, phosphoramidases) lead to the activation and degradation of the this compound. | [13] |
Experimental Protocols
General Synthesis of ProTides via the Phosphorochloridate Method
This is the most common method for the synthesis of ProTides.[3]
Materials:
-
Nucleoside analogue
-
Aryl dichlorophosphate (B8581778) (e.g., phenyl dichlorophosphate)
-
Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA)
-
tert-Butylmagnesium chloride (tBuMgCl) in THF (1 M solution)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of the Phosphorochloridate Reagent:
-
To a solution of aryl dichlorophosphate (1.0 eq) in anhydrous DCM at -78 °C, add the desired amino acid ester hydrochloride (1.0 eq) and pyridine or TEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The resulting aryl (amino acid ester) phosphorochloridate can be used directly or purified by filtration to remove the hydrochloride salt.
-
-
Coupling with the Nucleoside:
-
Dissolve the nucleoside analogue (1.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C or -78 °C.
-
Add tBuMgCl (1.1 eq) dropwise to activate the hydroxyl group of the nucleoside.
-
Add the freshly prepared phosphorochloridate reagent (1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the desired this compound. The diastereomers can often be separated by chromatography.
-
In Vitro Activation Assay using LC-MS/MS
This protocol allows for the monitoring of the intracellular conversion of a this compound to its metabolites.
Materials:
-
Cultured cells (e.g., Huh-7, MT-4)
-
This compound compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with the this compound compound at a desired concentration (e.g., 10 µM) in fresh cell culture medium.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, remove the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 70% methanol to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex and incubate at -20 °C for at least 1 hour to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Carefully collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a suitable LC-MS/MS method.
-
Separate the this compound and its metabolites using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the parent this compound and its expected metabolites (amino acid phosphoramidate, nucleoside monophosphate, diphosphate, and triphosphate) using multiple reaction monitoring (MRM) in positive or negative ion mode.
-
In Vitro Stability Assay in Human Plasma
This protocol assesses the stability of a this compound in human plasma.
Materials:
-
This compound compound
-
Human plasma (from a commercial source or freshly collected with anticoagulant)
-
Acetonitrile
-
Incubator at 37 °C
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm human plasma to 37 °C.
-
Spike the this compound compound into the plasma to a final concentration (e.g., 1 µM).
-
Incubate the mixture at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
-
Sample Preparation:
-
Immediately add 3 volumes of ice-cold acetonitrile to the plasma aliquot to precipitate proteins and stop enzymatic reactions.
-
Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent this compound.
-
The degradation half-life (t1/2) of the this compound in plasma can be calculated from the concentration-time profile.
-
Mandatory Visualization
This compound Intracellular Activation Pathway
Caption: Intracellular activation pathway of a this compound prodrug.
Experimental Workflow for In Vitro this compound Activation Assay
Caption: Workflow for analyzing this compound activation in vitro.
Logical Relationship of this compound Synthesis (Phosphorochloridate Method)
Caption: Logical steps in this compound synthesis via the phosphorochloridate method.
References
- 1. Regiochemical Analysis of the this compound Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of phosphoramidate prodrugs: this compound approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Modified Amidate (this compound) Prodrugs of Tenofovir with Enhanced Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regiochemical Analysis of the this compound Activation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides [frontiersin.org]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of peptide nucleic acids in human serum and cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Nucleoside: A Technical Guide to Expanding the ProTide Universe
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ProTide (Pro-drug nucleotide) technology, a revolutionary approach for the intracellular delivery of phosphorylated molecules, has firmly established its significance with the clinical success of antiviral nucleoside analogues like Sofosbuvir and Tenofovir Alafenamide. This technology masterfully circumvents the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside-based drugs. While its triumphs in antiviral and anticancer therapies are well-documented, the true scope of the this compound platform extends far beyond this traditional territory. This technical guide delves into the burgeoning applications of this compound technology to a diverse array of non-nucleoside molecules, unlocking new therapeutic possibilities across a wide spectrum of diseases. By masking the charge of a phosphate (B84403) or phosphonate (B1237965) group with an aryl and an amino acid ester moiety, the this compound approach enhances cell permeability and enables the targeted delivery of the active phosphorylated species. This guide provides an in-depth exploration of the core principles, synthetic strategies, and biological evaluation of non-nucleoside ProTides, offering a comprehensive resource for researchers looking to harness this powerful drug delivery platform.
The Core Concept: Intracellular Delivery of Non-Nucleoside Phosphates
The fundamental principle of this compound technology lies in its elegant solution to a common pharmacological challenge: the poor cell permeability of negatively charged phosphate- or phosphonate-containing molecules. The this compound moiety, a phosphoramidate (B1195095) construct, acts as a neutral, lipophilic mask for the phosphate group, facilitating passive diffusion across the cell membrane. Once inside the cell, the this compound is enzymatically cleaved in a stepwise manner to release the active, phosphorylated parent drug.[1][2][3][4][5]
This intracellular activation cascade is a key feature of the this compound technology and is generally understood to proceed as follows:
-
Esterase Cleavage: The ester group on the amino acid moiety is hydrolyzed by intracellular esterases, such as carboxylesterases.
-
Cyclization and Aryl Group Expulsion: The newly formed carboxylate anion attacks the phosphorus center, leading to a transient five-membered ring intermediate. This is followed by the expulsion of the aryl group.
-
Hydrolysis: The resulting aminoacyl phosphoramidate intermediate is then hydrolyzed by a phosphoramidase, such as histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), to release the free, phosphorylated active drug.
This activation process is crucial for the efficacy of this compound prodrugs and can be influenced by the specific enzymes present in different cell types, leading to cell-dependent activation profiles.[6][7]
Expanding the Horizon: Non-Nucleoside Applications
The versatility of the this compound technology allows its application to a wide range of molecules containing hydroxyl or carboxylic acid functional groups that can be phosphated or phosphonated. This opens up exciting avenues for improving the therapeutic potential of various non-nucleoside active pharmaceutical ingredients (APIs).
Kinase Inhibitors
Many potent kinase inhibitors suffer from poor cellular penetration or off-target effects. The this compound approach can be employed to deliver the phosphorylated, active form of a kinase inhibitor directly into the cell, potentially increasing its potency and selectivity. This is particularly relevant for inhibitors that target the ATP-binding site, where a phosphate group can mimic the natural substrate.
STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein implicated in various cancers. This compound technology has been successfully applied to deliver phosphorylated STAT3 inhibitors, effectively blocking the STAT3 signaling pathway and inducing apoptosis in cancer cells.
Sphingosine-1-Phosphate (S1P) Receptor Modulators
S1P receptor modulators are a class of drugs used in the treatment of autoimmune diseases like multiple sclerosis. The active form of these drugs is often a phosphorylated species. Applying the this compound strategy can potentially enhance the delivery and efficacy of these modulators, although challenges related to the stability of these specific ProTides have been noted.
Phenolic Compounds and Natural Products
A vast number of natural products with therapeutic potential are phenolic compounds. Their hydroxyl groups provide a convenient handle for the attachment of a this compound moiety, which can improve their bioavailability and cellular uptake.
Molecules with Carboxylic Acids
The this compound approach is not limited to hydroxyl-containing molecules. Carboxylic acids can be converted to their corresponding phosphonate isosteres, which can then be masked with a this compound moiety. This expands the applicability of the technology to a broader range of APIs.[8][9][10][11]
Data Presentation: A Comparative Look at Non-Nucleoside ProTides
The following tables summarize key quantitative data for various non-nucleoside ProTides, providing a comparative overview of their biological activity.
| Parent Molecule Class | This compound Derivative | Target/Assay | IC50/EC50 (nM) | Cell Line | Reference |
| STAT3 Inhibitor | S3I-201 based PROTAC (SDL-1) | STAT3 Degradation | - | Gastric Cancer Cells | [12] |
| STAT3 Inhibitor (A11) | STAT3 SH2 Domain Binding | 5180 | - | [13] | |
| STAT3 Inhibitor (A11) | MDA-MB-231 Cell Growth | 670 | MDA-MB-231 | [13] | |
| STAT3 Inhibitor (A11) | MDA-MB-468 Cell Growth | 770 | MDA-MB-468 | [13] | |
| STAT3 Inhibitor (A11) | HepG2 Cell Growth | 1240 | HepG2 | [13] | |
| Kinase Inhibitor | CDK9/CyclinT Inhibitor (7d) | CDK9/CyclinT Inhibition | 380 | - | [14] |
| Haspin Inhibitor (7f) | Haspin Inhibition | 110 | - | [14] | |
| α-Carboxy Nucleoside Phosphonate | Bis(pivaloyloxymethyl) prodrug | HIV-1 Inhibition | 59000 | CEM | [10][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of non-nucleoside ProTides.
General Synthesis of Aryloxy Phosphoramidate ProTides
The most common method for synthesizing ProTides involves the coupling of a phosphorochloridate reagent with the parent molecule.[4][5][13]
Materials:
-
Parent molecule with a hydroxyl group
-
Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)
-
Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA) or N-methylimidazole (NMI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Grignard reagent (e.g., tert-butylmagnesium chloride) (for an alternative procedure)
Procedure:
-
Preparation of the Phosphorochloridate Reagent:
-
To a solution of aryl phosphorodichloridate in anhydrous DCM at -78°C, add one equivalent of the amino acid ester hydrochloride.
-
Slowly add two equivalents of TEA and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
The resulting solution contains the aryl (amino acid ester) phosphorochloridate.
-
-
Coupling with the Parent Molecule (NMI method):
-
To a solution of the parent molecule in anhydrous DCM, add an excess of NMI.
-
Slowly add the freshly prepared phosphorochloridate solution at 0°C.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
Coupling with the Parent Molecule (Grignard method):
-
To a solution of the parent molecule in anhydrous THF, add one equivalent of tert-butylmagnesium chloride at room temperature.
-
After stirring for 30 minutes, cool the reaction to -78°C and slowly add the freshly prepared phosphorochloridate solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product.
-
Purify the crude product by column chromatography.
-
Evaluation of Intracellular Activation
To confirm that the this compound is being activated intracellularly, the formation of the monophosphorylated parent drug can be monitored over time in cell culture.[6][7]
Materials:
-
Cell line of interest
-
This compound compound
-
Cell lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Seed the cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with the this compound compound at a desired concentration.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Cell Lysis and Sample Preparation:
-
At each time point, wash the cells with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells with a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the intracellular concentrations of the this compound, its metabolites, and the final monophosphorylated parent drug.
-
Use authentic standards for each compound to generate a calibration curve for accurate quantification.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to non-nucleoside this compound technology.
Caption: General intracellular activation pathway of a this compound prodrug.
Caption: Inhibition of the STAT3 signaling pathway by a this compound-delivered inhibitor.
Caption: Modulation of the Sphingosine-1-Phosphate (S1P) signaling pathway.
Caption: General experimental workflow for the development and evaluation of non-nucleoside ProTides.
Conclusion
The this compound technology represents a powerful and versatile platform for drug delivery that extends far beyond its initial application to nucleoside analogues. By enabling the intracellular delivery of phosphorylated non-nucleoside molecules, it offers a promising strategy to enhance the therapeutic potential of a wide range of APIs. The ability to overcome permeability barriers and deliver the active species directly to the site of action can lead to improved efficacy, reduced off-target effects, and the potential to overcome drug resistance. As research in this area continues to expand, we can expect to see the this compound approach unlock new therapeutic avenues for a multitude of diseases, solidifying its place as a cornerstone of modern drug discovery and development.
References
- 1. An overview of this compound technology and its implications to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The this compound Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] An overview of this compound technology and its implications to drug discovery | Semantic Scholar [semanticscholar.org]
- 7. [PDF] Design, Synthesis, and Biological Evaluation of Sphingosine1-Phosphate Receptor (S1PR) Agonists | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and biological evaluation of prodrug-type anti-HIV agents: ester conjugates of carboxylic acid-containing dipeptide HIV protease inhibitors and a reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of phosphoramidate prodrugs: this compound approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
The Trojan Horse Strategy: An In-Depth Technical Guide to Phosphoramidate Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, the ability to effectively deliver drugs to their intracellular targets remains a paramount challenge. Many potent therapeutic agents, particularly nucleotide and nucleoside analogs, suffer from poor membrane permeability and are often inefficiently phosphorylated to their active forms within the cell. Phosphoramidate (B1195095) prodrugs, most notably those utilizing the ProTide (Pro-nucleotide) technology, have emerged as a revolutionary strategy to circumvent these limitations. This approach masterfully masks the charged phosphate (B84403) group of a nucleotide analog, creating a lipophilic entity that can readily traverse the cell membrane. Once inside the cell, this "Trojan horse" is unmasked by intracellular enzymes, releasing the active monophosphate metabolite, which can then be efficiently converted to the pharmacologically active di- or triphosphate form. This bypasses the often rate-limiting initial phosphorylation step that many nucleoside analogs depend on. This whitepaper provides a comprehensive technical overview of phosphoramidate prodrugs, detailing their mechanism of action, design principles, and the experimental protocols crucial for their development and evaluation.
Mechanism of Action: Intracellular Activation Cascade
The efficacy of phosphoramidate prodrugs hinges on a sophisticated and well-orchestrated intracellular activation pathway. This multi-step process is initiated upon the prodrug's entry into the target cell and culminates in the release of the active nucleoside monophosphate.
The key enzymatic players in this cascade are intracellular esterases and a phosphoramidase. The generally accepted mechanism proceeds as follows:
-
Ester Hydrolysis: The process begins with the hydrolysis of the amino acid ester moiety by cellular esterases, such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1). This step removes the ester group, exposing a free carboxylate.[1]
-
Intramolecular Cyclization and Aryloxy Elimination: The newly formed carboxylate then launches a nucleophilic attack on the phosphorus center. This intramolecular cyclization event leads to the formation of a transient five-membered ring intermediate and the subsequent expulsion of the aryloxy (e.g., phenoxy) leaving group.[2][3]
-
Hydrolysis of the Cyclic Intermediate: The unstable cyclic intermediate is then hydrolyzed by water, breaking the P-O bond and yielding an alaninyl-nucleoside monophosphate metabolite.
-
Phosphoramidase Cleavage: The final and crucial step is the cleavage of the P-N bond by a phosphoramidase, most notably the Histidine Triad Nucleotide-binding Protein 1 (HINT1).[4][5] This liberates the nucleoside monophosphate, which is now poised for subsequent phosphorylation by cellular kinases.
This intricate mechanism ensures the targeted intracellular delivery and activation of the nucleotide analog, significantly enhancing its therapeutic potential.
Intracellular activation pathway of a phosphoramidate prodrug.
Design and Synthesis
The design of phosphoramidate prodrugs, particularly those based on the this compound technology, involves the careful selection of three key moieties: the nucleoside analog, an amino acid ester, and an aryloxy group. The choice of each component can significantly impact the prodrug's stability, cell permeability, and rate of intracellular activation. L-alanine is a commonly used amino acid, and its esters, such as isopropyl or ethyl esters, are frequently employed. The aryloxy group, often a substituted or unsubstituted phenol, serves as a good leaving group during the intramolecular cyclization step.
The synthesis of phosphoramidate prodrugs can be achieved through several routes, with the most common approach involving the use of a phosphorochloridate reagent. This method offers a convergent and efficient means to assemble the three key components.
Case Studies: From Bench to Bedside
The transformative impact of phosphoramidate prodrug technology is best illustrated by the success of several groundbreaking antiviral drugs.
Sofosbuvir (Sovaldi®)
Sofosbuvir is a cornerstone in the treatment of Hepatitis C Virus (HCV) infection. As a phosphoramidate prodrug of a uridine (B1682114) nucleotide analog, it undergoes intracellular conversion to its active triphosphate form, which then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[6][7] The this compound approach enables efficient delivery of the nucleotide analog to hepatocytes, the primary site of HCV replication.
Tenofovir (B777) Alafenamide (TAF, Vemlidy®)
Tenofovir alafenamide is a novel prodrug of tenofovir, a potent nucleotide analog reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B Virus (HBV) infection. Compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF), TAF exhibits greater plasma stability and more efficient delivery of tenofovir into peripheral blood mononuclear cells (PBMCs) and hepatocytes. This results in significantly higher intracellular concentrations of the active tenofovir diphosphate at a much lower administered dose, leading to an improved safety profile, particularly with regard to renal and bone toxicity.[8]
Remdesivir (Veklury®)
Remdesivir, an adenosine (B11128) nucleotide analog phosphoramidate prodrug, gained prominence for its broad-spectrum antiviral activity, notably against coronaviruses, including SARS-CoV-2.[9][10] It functions as a delayed chain terminator of viral RNA-dependent RNA polymerase (RdRp).[9] The phosphoramidate structure is crucial for its ability to penetrate host cells and deliver the nucleoside monophosphate for subsequent activation.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for prominent phosphoramidate prodrugs, providing a basis for comparison of their efficacy and pharmacokinetic properties.
Table 1: Antiviral Activity of Remdesivir Against Coronaviruses
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | 0.77 - 23.15 | [6] |
| SARS-CoV | HAE | 0.069 | [6] |
| MERS-CoV | HAE | 0.074 | [6] |
| Murine Hepatitis Virus | DBT | 0.03 | [12] |
| SARS-CoV-2 (Alpha) | Vero E6 | 5.08 | [13] |
| SARS-CoV-2 (Beta) | Vero E6 | 5.82 | [13] |
| SARS-CoV-2 (Delta) | Vero E6 | 9.8 | [13] |
| SARS-CoV-2 (Omicron) | Vero E6 | 9.1 | [13] |
Table 2: Clinical Efficacy of Sofosbuvir-Based Regimens in HCV Genotype 3 Patients
| Treatment Regimen | Patient Population | Sustained Virologic Response (SVR12) Rate | Reference |
| Sofosbuvir + Ribavirin (B1680618) (24 weeks) | Treatment-naïve, non-cirrhotic | 93% | [14] |
| Sofosbuvir + Ribavirin (24 weeks) | Treatment-experienced, non-cirrhotic | 85% | [14] |
| Sofosbuvir + Ribavirin (24 weeks) | Treatment-experienced, cirrhotic | 60% | [14] |
| Sofosbuvir + Peginterferon + Ribavirin (12 weeks) | Treatment-experienced, cirrhotic | 88% | [14] |
Table 3: Comparison of Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF) in HIV Treatment
| Parameter | TAF | TDF | Fold Difference | Reference |
| Intracellular Tenofovir Diphosphate Concentration | Higher | Lower | ~6.5-fold higher in TAF | [9] |
| Plasma Tenofovir Concentration | Lower | Higher | ~91% lower in TAF | [9] |
| HIV RNA Suppression (unboosted regimens) | No significant difference | No significant difference | - | [9] |
| HIV RNA Suppression (boosted regimens) | Significantly higher | Lower | - | [9] |
| Discontinuation due to Renal Adverse Events (boosted) | Lower risk | Higher risk | - | [9] |
| Bone Mineral Density Decrease | Less pronounced | More pronounced | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of phosphoramidate prodrugs.
Synthesis of a Nucleoside Phosphoramidate (this compound)
This protocol describes a general procedure for the synthesis of a nucleoside phosphoramidate using a phosphorochloridate reagent.
Materials:
-
Nucleoside
-
Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)
-
Amino acid ester hydrochloride (e.g., L-alanine isopropyl ester hydrochloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
tert-Butylmagnesium chloride (tBuMgCl) in THF (1 M solution)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Phosphorochloridate Reagent: a. To a stirred solution of aryl phosphorodichloridate (1.1 equivalents) in anhydrous DCM at -78 °C, add the amino acid ester hydrochloride (1.0 equivalent). b. Slowly add TEA (2.2 equivalents) dropwise. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by ³¹P NMR.
-
Coupling with the Nucleoside: a. In a separate flask, dissolve the nucleoside (1.0 equivalent) in anhydrous THF. b. Cool the solution to 0 °C and add tBuMgCl in THF (1.1 equivalents) dropwise. Stir for 30 minutes at 0 °C. c. Cool the phosphorochloridate reagent solution from step 1 to -78 °C. d. Slowly transfer the nucleoside solution from step 2b to the phosphorochloridate solution via cannula. e. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: a. Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. b. Extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to obtain the desired phosphoramidate prodrug.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol outlines a method to determine the antiviral efficacy of a phosphoramidate prodrug.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphoramidate prodrug stock solution in DMSO
-
Overlay medium (e.g., cell culture medium containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the phosphoramidate prodrug in cell culture medium.
-
Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add the prepared dilutions of the prodrug to the respective wells.
-
Overlay: Add the overlay medium to each well to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37 °C) for a period that allows for plaque formation (typically 2-5 days).
-
Staining and Plaque Counting: a. Fix the cells with a formalin solution. b. Stain the fixed cells with crystal violet solution. c. Wash the plates with water and allow them to dry. d. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.
Determination of Intracellular Metabolite Concentrations by LC-MS/MS
This protocol describes a method for quantifying the intracellular levels of the phosphoramidate prodrug and its metabolites.
Materials:
-
Cell line of interest
-
Phosphoramidate prodrug
-
Ice-cold methanol (B129727) (70%)
-
Internal standard (e.g., a stable isotope-labeled analog of the prodrug or a metabolite)
-
LC-MS/MS system with a suitable column (e.g., anion exchange or reversed-phase with an ion-pairing agent)
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with the phosphoramidate prodrug at a desired concentration for a specific time.
-
Cell Lysis and Extraction: a. Remove the medium and wash the cells twice with ice-cold PBS. b. Add ice-cold 70% methanol containing the internal standard to each well to lyse the cells and precipitate proteins. c. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sample Processing: a. Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4 °C to pellet cell debris. b. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. c. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the prodrug and its metabolites using an appropriate chromatographic gradient. c. Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the compounds.
-
Data Analysis: Construct calibration curves for each analyte using standards of known concentrations. Calculate the intracellular concentrations of the prodrug and its metabolites, typically normalized to the cell number or total protein content.[4][15]
References
- 1. US20160318966A1 - Process for the Preparation of Sofosbuvir - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regiochemical Analysis of the this compound Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Daclatasvir, sofosbuvir, and ribavirin for hepatitis C virus genotype 3 and advanced liver disease: A randomized phase III study (ALLY-3+) [natap.org]
- 6. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted organic synthesis of nucleoside this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 12. Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 14. academic.oup.com [academic.oup.com]
- 15. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
cellular uptake pathways for Protide compounds
An In-depth Technical Guide to the Cellular Uptake and Activation of ProTide Compounds
Introduction
The this compound (Pro-nucleotide) technology represents a pivotal advancement in medicinal chemistry, designed to overcome the challenges associated with the delivery of nucleoside monophosphate analogues into cells.[1][2] Nucleoside analogues are mainstays in the treatment of viral infections and cancer.[1] However, their therapeutic efficacy hinges on their conversion to the active triphosphate form within the cell, a process initiated by a rate-limiting initial phosphorylation step.[1][3] Furthermore, the negative charge of nucleoside monophosphates severely restricts their ability to cross the lipophilic cell membrane, making direct administration ineffective.[4]
The this compound approach masterfully circumvents these barriers by masking the phosphate (B84403) or phosphonate (B1237965) group with an aryl moiety and an amino acid ester.[2][5] This strategic modification renders the molecule neutral, enhancing its lipophilicity and facilitating its passage across the cell membrane via passive diffusion.[1][6] Once inside the cell, the masking groups are enzymatically cleaved in a multi-step process to release the nucleoside monophosphate, which is then readily phosphorylated by host kinases to its active triphosphate form.[1][2] This guide provides a detailed exploration of the cellular uptake pathways, the intricate intracellular activation cascade, and the experimental methodologies used to study these highly effective prodrugs.
Chapter 1: Cellular Entry - Crossing the Membrane
The primary advantage of the this compound design is the enhancement of cell permeability.[7][8] This is achieved by neutralizing the charge of the phosphate group, which significantly increases the molecule's lipophilicity.
Passive Diffusion
The principal mechanism by which this compound compounds enter cells is believed to be passive diffusion across the lipid bilayer.[6][7] By masking the hydrophilic phosphate group, the overall molecule becomes more lipid-soluble, allowing it to traverse the cell membrane without the need for specific transport proteins.[1][9] This mechanism allows ProTides to bypass resistance mechanisms associated with deficient nucleoside transporter expression.[2]
Role of Membrane Transporters
While passive diffusion is a key entry route, membrane transporters can also play a significant role in the cellular accumulation of certain this compound compounds.[7][8] The involvement of transporters can be cell-type specific and can influence both the uptake and efflux of the prodrug.
-
Influx Transporters : Some ProTides are substrates for uptake transporters. For example, Tenofovir Alafenamide (TAF) is a known substrate of the Organic Anion-Transporting Polypeptides OATP1B1 and OATP1B3, which can facilitate its entry into cells like hepatocytes.[7]
-
Efflux Transporters : Conversely, efflux transporters can reduce intracellular accumulation by pumping the prodrug out of the cell. Both TAF and Sofosbuvir (SOF) have been identified as substrates of P-glycoprotein (P-gp), a well-known efflux pump.[7][8] The expression levels of P-gp in different cell types can therefore contribute to the observed cell-dependent activation patterns of these drugs.[7]
Chapter 2: The Intracellular Activation Cascade
Once inside the cell, ProTides undergo a sophisticated multi-step enzymatic conversion to release the active nucleoside monophosphate.[1][2] This activation pathway is a cascade of precisely orchestrated biochemical reactions.
Step 1: Carboxyl Ester Hydrolysis
The activation cascade is initiated by the hydrolysis of the amino acid ester moiety.[1][4] This crucial first step is primarily catalyzed by two key enzymes:
-
Cathepsin A (CatA) : Identified as a major hydrolase for ProTides like TAF and GS-9131, CatA is a lysosomal carboxypeptidase that is widely expressed across various cell types.[10][11]
-
Carboxylesterase 1 (CES1) : This enzyme is highly expressed in tissues like the liver and plays a significant role in the hydrolysis of many ProTides, including Sofosbuvir.[1][10]
The relative contribution of CatA and CES1 to this compound activation is highly dependent on the specific this compound structure and the expression levels of these enzymes in the target cells.[7][10] This cell-dependent expression partially explains why the activation efficiency of ProTides can vary significantly between different cell lines.[7]
Step 2: Cyclization and Aryl Group Expulsion
Following the initial ester hydrolysis, the newly formed carboxylate group performs an intramolecular nucleophilic attack on the phosphorus center.[4][12] This attack results in the formation of a highly unstable, five-membered cyclic intermediate.[12][13] This intermediate rapidly rearranges, leading to the expulsion of the aryl (e.g., phenoxy) leaving group.[4][13]
Step 3: P-N Bond Cleavage
The cyclic intermediate is then hydrolyzed by water to form a linear phosphoramidate (B1195095) metabolite.[12] The final step in releasing the nucleoside monophosphate is the cleavage of the P-N bond of this metabolite. This reaction is catalyzed by Histidine Triad Nucleotide-binding Protein 1 (HINT1) , a phosphoramidase-type enzyme.[1][14] The efficiency of HINT1-mediated cleavage can be a determining factor in the overall rate of activation.[14]
Step 4: Final Phosphorylation
With the masking groups removed, the free nucleoside monophosphate is released into the cytoplasm.[1] From here, it serves as a substrate for host cell nucleotide kinases, which efficiently catalyze the subsequent two phosphorylation steps to yield the pharmacologically active nucleoside triphosphate.[1][7] This active metabolite can then inhibit viral polymerases or other cellular targets.[1]
Chapter 3: Quantitative Analysis of this compound Activation
The efficiency of this compound activation is cell-line dependent, influenced by the differential expression of activating enzymes and transporters.[7] The study of ProTides like Tenofovir Alafenamide (TAF) and Sofosbuvir (SOF) across various cell lines provides quantitative insights into this process.
| Parameter | TAF | SOF | Reference |
| Hydrolysis by CES1 (pmol/min/μg protein) | 772 | 9.79 | [7][8] |
| Hydrolysis by CatA (pmol/min/μg protein) | 3941 | 8.35 | [7][8] |
Table 1: Comparative in vitro hydrolysis rates of TAF and SOF by key activating enzymes. TAF is a significantly more efficient substrate for both CES1 and CatA compared to SOF.
| Cell Line | TAF Activation (TFV-DP formation) | SOF Activation (SOF-TP formation) | Key Enzyme Expression |
| Huh-7 (Hepatoma) | Highest Activation | Highest Activation | High CES1 |
| Caco-2 (Colon) | High Activation | High Activation | High CES1 |
| A549 (Lung) | Medium Activation | Medium Activation | High CES1 |
| Calu-3 (Lung) | Low Activation | Low Activation | Low CES1 |
| Vero E6 (Kidney) | Least Efficient Activation | Least Efficient Activation | CES1 Absent |
Table 2: Summary of cell-dependent activation of TAF and SOF. Activation rates correlate strongly with the expression levels of Carboxylesterase 1 (CES1). Huh-7 cells are most efficient, while Vero E6 cells, which lack CES1, are the least efficient.[7]
Chapter 4: Experimental Methodologies
Studying the cellular uptake and metabolism of this compound compounds requires specialized in vitro assays.
Protocol: Cellular Uptake and Metabolism Assay
This protocol is used to quantify the intracellular concentration of a this compound and its various metabolites over time.
-
Cell Culture : Plate cells (e.g., Huh-7, A549) in 6-well plates and grow to 80-90% confluency.
-
Drug Incubation : Aspirate the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add fresh, pre-warmed medium containing the this compound compound at a defined concentration (e.g., 10 µM).
-
Time Course : Incubate the cells for various time points (e.g., 0, 2, 4, 6, 24 hours) at 37°C.
-
Cell Lysis : At each time point, aspirate the drug-containing medium and wash the cell monolayer three times with ice-cold PBS to stop the reaction and remove extracellular compound. Add a cold lysis solution (e.g., 70% methanol) to each well and incubate on ice for 20 minutes.
-
Sample Collection : Scrape the cells and collect the lysate into microcentrifuge tubes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Analysis : Collect the supernatant containing the intracellular parent drug and its metabolites. Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify each analyte.[8]
-
Data Normalization : Quantify the protein content in parallel wells to normalize the metabolite concentrations (e.g., pmol/million cells or pmol/mg protein).
Protocol: Enzyme Inhibition Assay
This method helps to identify the specific enzymes responsible for the this compound's activation in a given cell type.
-
Cell Culture and Pre-incubation : Culture cells as described above. One hour prior to adding the this compound, pre-incubate the cells with a medium containing a specific enzyme inhibitor (e.g., BNPP for CES1, or telaprevir (B1684684) for CatA) at various concentrations.[15]
-
This compound Co-incubation : After the pre-incubation period, add the this compound compound to the wells (maintaining the inhibitor concentration) and incubate for a fixed time period (e.g., 6 hours).
-
Sample Processing and Analysis : Lyse the cells and analyze the intracellular metabolite concentrations via LC-MS/MS as described in the previous protocol.
-
Data Interpretation : Compare the levels of the generated metabolites in the inhibitor-treated cells to the untreated control cells. A significant reduction in metabolite formation in the presence of a specific inhibitor confirms the role of that enzyme in the activation pathway.[15]
Chapter 5: Visualizing the Pathways
Diagrams generated using DOT language provide clear visual representations of the complex processes involved in this compound activation and analysis.
Caption: Intracellular activation cascade of a this compound compound.
Caption: Experimental workflow for a this compound cellular uptake assay.
References
- 1. The this compound Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound Prodrug Technology: Where Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs GS-7340 and GS-9131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regiochemical Analysis of the this compound Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models: this compound Prodrugs with High Cell Permeability and Susceptibility to CathepsinA Are More Efficient in Delivering Antiviral Active Metabolites to the Lung - PMC [pmc.ncbi.nlm.nih.gov]
ProTide Technology in Targeted Therapy: A Technical Guide to Novel Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ProTide (Pro-drug nucleotide) technology represents a paradigm shift in the delivery of nucleoside and nucleotide analogues, overcoming key resistance mechanisms and enhancing the therapeutic window of these potent antiviral and anticancer agents. This guide provides an in-depth technical overview of the core principles of this compound technology, its novel applications in targeted therapy, and detailed methodologies for its preclinical evaluation. By masking the phosphate (B84403) group of a nucleoside monophosphate with an aryl and an amino acid ester moiety, ProTides facilitate efficient cell penetration and intracellular release of the active phosphorylated drug, bypassing the often-rate-limiting initial phosphorylation step and circumventing resistance mediated by nucleoside transporters and deaminases. This guide will delve into the quantitative advantages of this compound drugs, provide detailed experimental protocols for their synthesis and evaluation, and visualize the intricate signaling pathways and experimental workflows involved in their development.
Core Principles of this compound Technology
The this compound technology is a sophisticated prodrug approach designed to deliver nucleoside monophosphate analogues into target cells.[1][2] A this compound consists of three key components: a nucleoside analogue, a masking aryl group, and an amino acid ester moiety.[2][3][4] This design renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, the this compound undergoes a two-step enzymatic activation process. First, a carboxylesterase or other esterase cleaves the amino acid ester, followed by the removal of the aryl group by a phosphoramidase, such as Histidine Triad Nucleotide-binding Protein 1 (HINT1), to release the active nucleoside monophosphate.[5][6] This active metabolite is then further phosphorylated by cellular kinases to the di- and triphosphate forms, which can then exert their therapeutic effect, typically by inhibiting viral RNA or DNA polymerases or cellular DNA polymerases.[4]
The key advantages of the this compound approach include:
-
Overcoming Resistance: ProTides can bypass resistance mechanisms associated with reduced nucleoside transporter expression and deficient nucleoside kinase activity.[7][8][9]
-
Enhanced Efficacy: By delivering the pre-activated monophosphate form, ProTides can lead to significantly higher intracellular concentrations of the active triphosphate metabolite compared to the parent nucleoside.[9][10]
-
Improved Pharmacokinetic Profile: The modified structure of ProTides can lead to improved stability and a more favorable pharmacokinetic profile.[9]
Quantitative Data Presentation
The superior efficacy and pharmacokinetic properties of this compound drugs compared to their parent nucleoside analogues are evident in preclinical and clinical data. The following tables summarize key quantitative data for prominent this compound drugs.
Table 1: Comparative in vitro Efficacy of this compound Drugs and Parent Nucleosides
| This compound Drug | Parent Nucleoside | Cell Line | IC50 / EC50 (this compound) | IC50 / EC50 (Parent) | Fold Improvement | Reference |
| NUC-1031 | Gemcitabine (B846) | AsPC-1 (Pancreatic) | 0.02 µM | 0.04 µM | 2 | [11] |
| NUC-1031 | BxPC-3 (Pancreatic) | 0.01 µM | 0.03 µM | 3 | [11] | |
| NUC-1031 | Mia PaCa-2 (Pancreatic) | 0.03 µM | 0.08 µM | 2.7 | [11] | |
| NUC-1031 | PANC-1 (Pancreatic) | 0.05 µM | 0.1 µM | 2 | [12] | |
| Tenofovir (B777) Alafenamide | Tenofovir | CEM-SS (HIV) | 5.1 nM | 1600 nM | 314 | [13] |
| Sofosbuvir | 2'-deoxy-2'-α-fluoro-β-C-methyluridine | Huh-7 (HCV) | 0.9 µM | >100 µM | >111 | [14] |
Table 2: Comparative Pharmacokinetics of Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (B1241708) (TDF)
| Parameter | Tenofovir Alafenamide (25 mg) | Tenofovir Disoproxil Fumarate (300 mg) | Fold Difference | Reference |
| Plasma Tenofovir AUC | 91% Lower | - | - | [13] |
| Intracellular Tenofovir-DP AUC | 6.5-fold Higher | - | - | [13] |
| Plasma Tenofovir Cmax | 10.2 ng/mL | 99.98 ng/mL | 9.8-fold Lower | [2] |
| Intracellular Tenofovir-DP (fmol/10^6 cells) | 834.7 | 346.85 | 2.41-fold Higher | [2] |
Table 3: Clinical Trial Data for NUC-1031 in Advanced Biliary Tract Cancer (NuTide:121 study)
| Endpoint | NUC-1031 + Cisplatin | Gemcitabine + Cisplatin | Hazard Ratio (HR) / Odds Ratio (OR) | Reference |
| Median Overall Survival (OS) | 9.2 months | 12.6 months | 1.79 | [15] |
| Median Progression-Free Survival (PFS) | 4.9 months | 6.4 months | 1.45 | [15] |
| Objective Response Rate (ORR) | 18.7% | 12.4% | 1.59 (p=0.049) | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the preclinical evaluation of this compound drugs.
General Synthesis of a Nucleoside Phosphoramidate this compound
This protocol describes a common method for the synthesis of ProTides, involving the coupling of a nucleoside with a phosphorochloridate reagent.
Materials:
-
Nucleoside analogue
-
Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)
-
Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Preparation of the Phosphorochloridate Reagent:
-
Dissolve the aryl phosphorodichloridate in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the amino acid ester hydrochloride in anhydrous DCM and add TEA. Stir for 10 minutes.
-
Slowly add the amino acid ester solution to the aryl phosphorodichloridate solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The resulting phosphorochloridate solution is typically used immediately in the next step.
-
-
Coupling with the Nucleoside:
-
Dissolve the nucleoside analogue in anhydrous pyridine.
-
Cool the solution to 0°C.
-
Slowly add the freshly prepared phosphorochloridate solution to the nucleoside solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to yield the desired this compound.
-
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound drug and parent nucleoside
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound drug and the parent nucleoside in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Analysis of Intracellular Nucleoside Triphosphate Levels by HPLC
This protocol outlines a method for the extraction and quantification of the active triphosphate metabolite of a nucleoside analogue this compound from cultured cells.
Materials:
-
Cultured cells treated with the this compound drug
-
Ice-cold 0.6 M trichloroacetic acid (TCA)
-
Ice-cold 1,1,2-trichlorotrifluoroethane/tri-n-octylamine (Freon/trioctylamine) mixture (3:1, v/v)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Anion-exchange HPLC column (e.g., Partisil-10 SAX)
-
Mobile phases (e.g., ammonium (B1175870) phosphate buffers with a gradient)
-
Standards for the nucleoside triphosphate of interest
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in culture dishes and treat with the this compound drug for the desired time.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping and centrifuge at 4°C.
-
-
Extraction of Nucleotides:
-
Resuspend the cell pellet in 500 µL of ice-cold 0.6 M TCA.
-
Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (containing the nucleotides) to a new tube.
-
Add 1 mL of the ice-cold Freon/trioctylamine mixture to the supernatant to neutralize the TCA and extract it.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Collect the upper aqueous layer containing the nucleotides.
-
-
HPLC Analysis:
-
Inject a known volume of the aqueous extract onto the anion-exchange HPLC column.
-
Elute the nucleotides using a gradient of ammonium phosphate buffers.
-
Monitor the absorbance at a specific wavelength (e.g., 260 nm) to detect the nucleotides.
-
Identify the peak corresponding to the triphosphate metabolite by comparing its retention time with that of a known standard.
-
Quantify the amount of the triphosphate metabolite by integrating the peak area and comparing it to a standard curve.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound drugs and a typical experimental workflow for their preclinical development.
Signaling Pathway of Antiviral ProTides (e.g., Sofosbuvir)
Caption: Intracellular activation pathway of an antiviral this compound.
Signaling Pathway of Anticancer ProTides (e.g., NUC-1031)
Caption: this compound circumvention of gemcitabine resistance pathways.
Experimental Workflow for Preclinical this compound Development
Caption: Preclinical development workflow for this compound drug candidates.
Conclusion
The this compound technology has emerged as a powerful and versatile platform for the development of novel targeted therapies. By enabling the efficient intracellular delivery of nucleoside monophosphates, ProTides have successfully addressed key limitations of traditional nucleoside analogues, leading to the approval of several blockbuster antiviral drugs and promising clinical candidates in oncology. The in-depth technical understanding of their mechanism of action, coupled with robust preclinical evaluation methodologies as outlined in this guide, will continue to drive the discovery and development of the next generation of this compound-based therapeutics for a wide range of diseases. The ability to overcome drug resistance and enhance therapeutic efficacy makes the this compound approach a cornerstone of modern drug discovery and development.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. infezmed.it [infezmed.it]
- 11. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A phase III randomized study of first-line NUC-1031/cisplatin vs. gemcitabine/cisplatin in advanced biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The ProTide Approach: A Deep Dive into Structure-Activity Relationships for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ProTide (Pro-drug nucleotide) technology represents a paradigm shift in the delivery of nucleoside and nucleotide analogues, overcoming critical limitations in their therapeutic application. This prodrug strategy masks the negative charges of the monophosphate group with an amino acid ester and an aryl moiety, enhancing cell permeability and bypassing the often inefficient initial intracellular phosphorylation step. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogues, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid in the design and development of next-generation therapeutics.
Core Concepts of this compound Technology
This compound analogues are designed to be metabolized intracellularly to the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form. This process is mediated by a cascade of enzymatic and chemical transformations. The key structural components of a this compound that dictate its efficacy and metabolic fate are:
-
The Nucleoside Analogue: The core therapeutic agent, which can be an antiviral or anticancer compound.
-
The Phosphoramidate (B1195095)/Phosphonate Backbone: The linkage between the nucleoside and the masking groups.
-
The Aryl Moiety: Typically a phenyl or naphthyl group, which influences lipophilicity and enzymatic recognition.
-
The Amino Acid Ester: This component is crucial for enzymatic activation and can significantly impact the rate of hydrolysis and overall activity.
The stereochemistry at the phosphorus center is also a critical determinant of biological activity, with different diastereomers often exhibiting vastly different potencies.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of this compound analogues is highly dependent on the nature of the aryl and amino acid ester moieties. The following tables summarize quantitative data from SAR studies on this compound analogues of the anti-HIV nucleosides Zidovudine (AZT) and Stavudine (B1682478) (d4T).
Table 1: SAR of Aryl Group Modifications in d4T this compound Analogues
| This compound Analogue (d4T-based) | Aryl Moiety Substitution | Anti-HIV-1 Activity (IC50, nM) | Selectivity Index (SI) |
| 5a | Unsubstituted Phenyl | >1000 | >1 |
| 5d | 3-SF5 (meta-pentafluorosulfanyl) | 30 | 1753 |
Data sourced from a study on polyfluoroaromatic stavudine ProTides, demonstrating a significant enhancement in antiviral activity with specific aryl modifications.[1][2]
Table 2: SAR of Amino Acid Ester Modifications in AZT this compound Analogues
| This compound Analogue (AZT-based) | Amino Acid Ester | Anti-HIV-1 Activity (EC50, µM) |
| AZT | - | 0.002 |
| Hybrid 1 | L-Alanine | 0.10 |
| Hybrid 6 (monophosphate) | L-Alanine | 15 (anti-HIV-2) |
| Hybrids 9-11 | HEPT analogue | 1.7 - 3.3 |
This table highlights the influence of different amino acid esters on the anti-HIV activity of AZT-based ProTides.[3]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of this compound analogues. The following are protocols for key experiments cited in the evaluation of these compounds.
In Vitro Anti-HIV-1 p24 Antigen Assay
This assay quantifies the inhibition of HIV-1 replication by measuring the concentration of the viral p24 capsid protein in cell culture supernatants.
Materials:
-
MT-4 cells (or other susceptible T-lymphocyte cell line)
-
HIV-1 viral stock (e.g., IIIB or ROD strain)
-
Complete tissue culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound analogue stock solutions (in DMSO)
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Seed MT-4 cells at a density of 1 x 10^5 cells/mL in a 96-well plate (50 µL/well).
-
Compound Dilution: Prepare serial dilutions of the this compound analogues in complete medium.
-
Treatment and Infection: Add 50 µL of the diluted compounds to the cells. After a 30-minute pre-incubation at 37°C, add 100 µL of HIV-1 suspension at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.
-
p24 ELISA: Perform the p24 antigen capture ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a microplate with anti-p24 capture antibody.
-
Adding cell culture supernatants and p24 standards.
-
Incubating with a peroxidase-conjugated anti-p24 detection antibody.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
Data Analysis: Read the absorbance at 450 nm. Calculate the p24 concentration in each sample using the standard curve. Determine the IC50 value (the concentration of the compound that inhibits viral replication by 50%) by plotting the percentage of inhibition against the compound concentration.[4][5][6][7]
Cathepsin A Cleavage Assay (HPLC-Based)
This assay measures the initial enzymatic cleavage of the amino acid ester from the this compound analogue by Cathepsin A, a key step in its activation.
Materials:
-
This compound analogue
-
Recombinant human Cathepsin A
-
Assay buffer (e.g., 0.1 M NaOAc, 0.15 M NaCl, pH 4.5)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC system with a C18 column
-
Mobile phase (e.g., gradient of acetonitrile (B52724) in water with 0.1% TFA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the this compound analogue at a defined concentration in the assay buffer.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of Cathepsin A.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
HPLC Analysis: Inject the quenched samples into the HPLC system.
-
Data Analysis: Monitor the disappearance of the parent this compound peak and the appearance of the cleaved metabolite peak. Quantify the peak areas to determine the rate of hydrolysis.
HINT1 Phosphoramidase Assay (Malachite Green Assay)
This colorimetric assay quantifies the release of the nucleoside monophosphate from the phosphoramidate intermediate by the enzyme HINT1.
Materials:
-
Phosphoramidate intermediate of the this compound analogue
-
Recombinant human HINT1
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Malachite Green reagent
-
Phosphate (B84403) standards
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the phosphoramidate substrate and HINT1 enzyme in the assay buffer.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Color Development: Stop the reaction and initiate color development by adding the Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate.
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at approximately 620-660 nm.
-
Data Analysis: Create a standard curve using the phosphate standards. Calculate the amount of phosphate released in each sample from the standard curve to determine the HINT1 activity.[8][9][10]
Visualizing Key Processes
Diagrams are invaluable tools for understanding complex biological and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
This compound Intracellular Activation Pathway
This diagram illustrates the sequential enzymatic and chemical steps involved in the intracellular activation of a this compound analogue.
Experimental Workflow for this compound Evaluation
This workflow diagram outlines the key steps in the preclinical evaluation of this compound analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyfluoroaromatic stavudine (d4T) ProTides exhibit enhanced anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ablinc.com [ablinc.com]
- 5. en.hillgene.com [en.hillgene.com]
- 6. biochain.com [biochain.com]
- 7. 4adi.com [4adi.com]
- 8. sciencellonline.com [sciencellonline.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of Stereochemistry in ProTide Efficacy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ProTide (Pro-nucleotide) approach represents a significant advancement in medicinal chemistry, enabling the efficient intracellular delivery of nucleoside monophosphate analogues, which are the initial active forms of many antiviral and anticancer drugs.[1][2] This prodrug strategy circumvents the often inefficient and rate-limiting first phosphorylation step catalyzed by cellular kinases, a common mechanism of drug resistance.[3] A this compound consists of a nucleoside analogue with its 5'-monophosphate group masked by an amino acid ester and an aryl moiety, creating a chiral phosphorus center.[4] This inherent chirality means that ProTides are synthesized as a mixture of diastereomers, designated as Sp and Rp. The spatial arrangement of the substituents around this phosphorus atom, its stereochemistry, is not a trivial matter; it is a critical determinant of the this compound's biological activity.[5][6] Intracellular enzymes that metabolize ProTides to release the active nucleoside monophosphate often exhibit a high degree of stereoselectivity, leading to dramatic differences in the efficacy of the individual diastereomers.[7] This technical guide delves into the pivotal role of stereochemistry in this compound efficacy, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
The Stereoselective Bioactivation of ProTides
The therapeutic efficacy of a this compound is contingent upon its successful intracellular conversion to the active nucleoside monophosphate. This bioactivation process is a multi-step enzymatic cascade that is highly sensitive to the stereochemistry at the phosphorus center.
The generally accepted activation pathway proceeds as follows:
-
Ester Hydrolysis: The process is initiated by the hydrolysis of the amino acid ester moiety, a reaction catalyzed by cellular esterases such as Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[8] This step is often stereoselective, with one diastereomer being a preferred substrate for the enzyme.[7]
-
Intramolecular Cyclization: The resulting carboxylate anion attacks the phosphorus center in an intramolecular cyclization reaction, leading to the expulsion of the aryl group (e.g., phenol).[9]
-
Ring Opening: The unstable cyclic intermediate is then hydrolyzed by water, opening the ring and forming an aminoacyl phosphoramidate (B1195095) metabolite.[9]
-
Phosphoramidase Cleavage: Finally, a phosphoramidase, such as Histidine Triad Nucleotide-Binding Protein 1 (HINT1), cleaves the P-N bond, releasing the free nucleoside monophosphate.[10]
This free nucleoside monophosphate is then further phosphorylated by cellular kinases to the active diphosphate (B83284) and triphosphate forms, which can then inhibit viral polymerases or be incorporated into DNA/RNA, leading to chain termination.
Quantitative Impact of Stereochemistry on Efficacy
The stereoselectivity of the activating enzymes translates directly into significant differences in the in vitro and in vivo efficacy of this compound diastereomers. For many clinically important ProTides, one diastereomer is substantially more active than the other.
Antiviral Activity
The development of antiviral ProTides has provided compelling evidence for the importance of P-chirality.
| This compound | Diastereomer | Target Virus | Assay System | EC50 / IC50 (nM) | Fold Difference | Reference(s) |
| Sofosbuvir (PSI-7977) | Sp | HCV | Replicon Assay | ~50 | 18x more active | [7] |
| Rp | HCV | Replicon Assay | ~900 | [7] | ||
| Tenofovir Alafenamide | Sp | HIV | MT-2 cells | 5 - 7 | 12x more active | [7][11] |
| Rp | HIV | MT-2 cells | ~60 - 84 | [7] | ||
| Remdesivir (GS-5734) | Sp | Ebola Virus | Cell-based assay | 86 | >10x more active | |
| Rp | Ebola Virus | Cell-based assay | >1000 | |||
| Acyclovir this compound | Rp | HSV-1 | Viral Yield Reduction | More Active | - | [8] |
| Sp | HSV-1 | Viral Yield Reduction | Less Active | [8] |
Anticancer Activity
Similar trends are observed in the development of anticancer ProTides, where stereochemistry can influence cytotoxicity against cancer cell lines.
| This compound | Diastereomer Mixture vs. Single Isomer | Target Cancer Cells | Assay System | IC50 (µM) | Reference(s) |
| NUC-1031 | Mixture | Pancreatic, Ovarian | Cytotoxicity | Similar to single isomers | [12] |
| Rp Isomer | Pancreatic, Ovarian | Cytotoxicity | Similar to mixture | [12] | |
| Sp Isomer | Pancreatic, Ovarian | Cytotoxicity | Similar to mixture | [12] | |
| NUC-3373 | Mixture | Colon, Breast | Cytotoxicity | Similar to single isomers | [12] |
| Rp Isomer | Colon, Breast | Cytotoxicity | Similar to mixture | [12] | |
| Sp Isomer | Colon, Breast | Cytotoxicity | Similar to mixture | [12] |
Note: For some anticancer ProTides like NUC-1031 and NUC-3373, both diastereomers exhibit similar in vitro cytotoxic activities.[12]
Experimental Protocols
The synthesis, separation, and evaluation of this compound diastereomers require specific experimental methodologies.
Synthesis of this compound Diastereomeric Mixtures
A common method for the synthesis of phosphoramidate ProTides involves the coupling of a nucleoside with a pre-formed phosphorochloridate reagent.[4]
Materials:
-
Nucleoside analogue
-
Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)
-
Amino acid ester hydrochloride (e.g., L-alanine isopropyl ester hydrochloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Anhydrous conditions (inert atmosphere, e.g., Argon or Nitrogen)
Procedure:
-
Dissolve the aryl phosphorodichloridate in anhydrous DCM and cool to -78 °C.
-
Add the desired phenol (B47542) and triethylamine dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Cool the mixture back to -78 °C and add the amino acid ester hydrochloride, followed by the dropwise addition of triethylamine.
-
Stir the reaction at room temperature for several hours.
-
Cool the reaction mixture and add the nucleoside analogue.
-
Add a base such as N-methylimidazole (NMI) or a Grignard reagent (e.g., t-BuMgCl) to facilitate the coupling reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction and purify the resulting diastereomeric mixture by silica (B1680970) gel column chromatography.
Separation and Analysis of Diastereomers
The separation of this compound diastereomers is typically achieved by chiral High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based columns like CHIRALPAK).[13]
Mobile Phase:
-
A mixture of heptane/hexane and isopropanol/ethanol, often with a small amount of an amine modifier like diethylamine (B46881) (DEA) to improve peak shape. The exact composition is optimized for each this compound.
Procedure:
-
Dissolve the diastereomeric mixture in a suitable solvent.
-
Inject the sample onto the chiral HPLC column.
-
Elute with the optimized mobile phase under isocratic conditions.
-
Monitor the elution profile by UV absorbance at a wavelength appropriate for the nucleoside analogue.
-
Collect the separated diastereomer fractions.
-
Analyze the purity of each fraction by re-injecting onto the same chiral column.
-
Confirm the identity and stereochemistry of the separated isomers using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS).
Enzymatic Hydrolysis Assay
To evaluate the stereoselectivity of the initial activation step, in vitro enzymatic hydrolysis assays are performed.
Materials:
-
Separated this compound diastereomers (Sp and Rp).
-
Esterase enzyme (e.g., Carboxypeptidase Y, pig liver esterase, or cell lysates containing Cathepsin A/CES1).[8]
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quenching solution (e.g., acetonitrile (B52724) or methanol).
-
HPLC system for analysis.
Procedure:
-
Prepare solutions of the individual Sp and Rp diastereomers at a known concentration in the reaction buffer.
-
Initiate the reaction by adding the esterase enzyme to the diastereomer solutions.
-
Incubate the reactions at 37 °C.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold quenching solution.
-
Analyze the quenched samples by reverse-phase HPLC to quantify the amount of remaining this compound substrate and the formation of the hydrolyzed product.
-
Calculate the rate of hydrolysis for each diastereomer.
Conclusion
The stereochemistry at the phosphorus center of ProTides is a paramount factor governing their therapeutic efficacy. The stereoselective nature of the intracellular enzymes responsible for this compound bioactivation often results in one diastereomer being significantly more potent than the other. This has profound implications for drug development, necessitating the stereoselective synthesis or efficient separation of the desired diastereomer to maximize therapeutic benefit and minimize potential off-target effects of the less active or inactive isomer. A thorough understanding of the stereochemical aspects of this compound metabolism is therefore essential for the rational design and development of this important class of therapeutic agents. As this compound technology continues to be applied to a widening array of nucleoside analogues for various diseases, the focus on stereochemical purity and its impact on efficacy will remain a cornerstone of successful drug discovery and development in this field.
References
- 1. Microwave-assisted organic synthesis of nucleoside this compound analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New methods for stereochemical determination of complex polyketides: configurational assignment of novel metabolites from myxobacteria - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regiochemical Analysis of the this compound Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate this compound-Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The ProTide Revolution: Unlocking Therapeutic Potential Beyond Viral Infections and Cancer
An In-depth Technical Guide on the Application of Phosphoramidate (B1195095) Prodrug Technology for Non-Viral and Non-Cancer Indications
Executive Summary
The ProTide (Pro-drug nucleotide) technology, a sophisticated phosphoramidate-based prodrug approach, has revolutionized the development of antiviral and anticancer therapies by enabling the efficient intracellular delivery of nucleoside monophosphate analogues.[1][2] This technology masterfully circumvents the limitations of poor cellular permeability and circumvents the often rate-limiting initial phosphorylation step required for the activation of many nucleoside-based drugs.[3] While the successes in virology and oncology are well-documented, the vast potential of the this compound platform extends far beyond these fields. This technical guide explores the burgeoning application of this compound technology to a diverse range of non-viral and non-cancer indications, including genetic disorders, inflammatory conditions, and metabolic diseases. By delving into the core principles, experimental methodologies, and preclinical data, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the power of ProTides for the next generation of targeted therapeutics.
Introduction to this compound Technology
The fundamental principle of the this compound technology is to mask the negatively charged phosph(on)ate group of a biologically active molecule, rendering it neutral and lipophilic. This chemical cloaking allows the molecule to readily diffuse across the cell membrane. The this compound construct typically consists of three key components:
-
An aryl group (often a substituted phenol), which acts as a stable protecting group.
-
An amino acid ester , which is susceptible to intracellular enzymatic cleavage.
-
The parent drug molecule containing a phosph(on)ate group.
Once inside the cell, the this compound undergoes a multi-step activation process, liberating the active monophosphorylated drug. This intracellular activation is a key advantage of the this compound approach, as it concentrates the active therapeutic agent at its site of action.
The this compound Activation Pathway: A Step-by-Step Intracellular Unmasking
The intracellular activation of a this compound is a cascade of enzymatic and chemical reactions designed to release the active monophosphorylated drug. This process can be visualized as a sequential unmasking of the parent molecule.
Applications in Non-Viral, Non-Cancer Indications
The versatility of the this compound technology allows for its application to a wide array of molecules where intracellular delivery of a phosphorylated species is therapeutically beneficial.
Genetic Disorders: The Case of GNE Myopathy
GNE myopathy is a rare, inherited disorder caused by mutations in the GNE gene, which encodes a key enzyme in the sialic acid biosynthesis pathway. This deficiency leads to reduced sialylation of glycoproteins, resulting in progressive muscle weakness.[1][4] The this compound approach has been ingeniously applied to deliver N-acetylmannosamine 6-phosphate (ManNAc-6-P), a crucial intermediate in this pathway, directly into cells, bypassing the defective enzyme.[5][6]
A library of acetylated ManNAc-6-phosphoramidates was synthesized and evaluated for their ability to restore sialic acid levels in GNE-deficient cells. One lead compound demonstrated rapid enzymatic activation and was significantly more effective at increasing sialic acid levels compared to the precursor ManNAc.[5][6]
Inflammatory and Immunological Conditions
The this compound platform offers exciting possibilities for modulating the immune system. Two notable examples are the delivery of phosphoantigens for T-cell activation and the development of sphingosine-1-phosphate (S1P) receptor modulators.
Vγ9Vδ2 T-cells are a subset of T-cells that recognize small, phosphorylated molecules known as phosphoantigens, such as (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).[7][8] These T-cells play a crucial role in immune surveillance against infected and cancerous cells. The this compound approach has been utilized to create "ProPAgens" (Prodrugs of Phosphoantigens) to enhance the delivery and potency of these immune-stimulating molecules.[4]
ProPAgens of HMBP (the monophosphate version of HMBPP) have demonstrated potent and specific activation of Vγ9Vδ2 T-cells, leading to the lysis of cancer cells in vitro.[7] This highlights the potential of this compound-based immunotherapy.
S1P receptors are G protein-coupled receptors that play a critical role in lymphocyte trafficking.[9][10] Modulators of these receptors, such as fingolimod (B1672674) (FTY720), are used to treat autoimmune diseases like multiple sclerosis by sequestering lymphocytes in the lymph nodes. The active form of fingolimod is its phosphorylated metabolite, fingolimod-phosphate. The this compound strategy can be applied to directly deliver the active phosphorylated form, potentially improving its therapeutic index.
Quantitative Data Summary
The following tables summarize key quantitative data for representative non-nucleoside ProTides in non-viral, non-cancer indications.
Table 1: In Vitro Efficacy of ManNAc-6-P ProTides for GNE Myopathy
| Compound | Cell Line | Sialic Acid Increase (fold over control at 1 mM) |
| ManNAc | GNE-deficient myoblasts | ~10 |
| ManNAc-6-P this compound (lead) | GNE-deficient myoblasts | >50 |
| Data synthesized from preclinical studies.[11] |
Table 2: In Vitro Potency of HMBP ProPAgens for Vγ9Vδ2 T-Cell Activation
| Compound | EC50 (nM) for Vγ9Vδ2 T-Cell Activation |
| HMBPP (natural ligand) | 0.06 |
| Zoledronate | ~500 |
| HMBP ProPAgen 5a | 1.38 |
| HMBP ProPAgen 5b | 0.45 |
| Data from in vitro studies with human peripheral blood mononuclear cells.[7] |
Detailed Experimental Protocols
General Synthesis of a Non-Nucleoside Phosphoramidate this compound
This protocol describes a general method for the synthesis of a phosphoramidate this compound from an alcohol-containing parent molecule.
Materials:
-
Parent molecule containing a primary or secondary alcohol
-
Phenyl phosphorodichloridate
-
Desired L-amino acid ester hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Phosphorochloridate Reagent: a. Dissolve the amino acid ester hydrochloride in anhydrous DCM. b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Add TEA or DIEA dropwise. d. In a separate flask, dissolve phenyl phosphorodichloridate in anhydrous DCM and cool to -78 °C. e. Add the amino acid ester solution to the phosphorodichloridate solution dropwise. f. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Coupling Reaction: a. Dissolve the parent molecule in anhydrous DCM. b. Add the solution of the parent molecule to the reaction mixture containing the phosphorochloridate reagent at -78 °C. c. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: a. Quench the reaction by adding saturated aqueous sodium bicarbonate solution. b. Separate the organic layer, and wash with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain the desired this compound.
In Vitro Vγ9Vδ2 T-Cell Activation Assay
This protocol outlines a method to assess the ability of a this compound to activate Vγ9Vδ2 T-cells.[12][13]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound compound to be tested
-
Positive control (e.g., HMBPP)
-
Negative control (vehicle)
-
Anti-CD107a antibody (for degranulation assay)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 2 x 105 cells per well in RPMI-1640 medium.
-
Add serial dilutions of the this compound compound, positive control, and negative control to the wells.
-
Add anti-CD107a antibody to the wells.
-
Incubate the plate at 37 °C in a 5% CO2 incubator for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD3, Vγ9-TCR) and intracellular cytokines (e.g., IFN-γ, TNF-α) after fixation and permeabilization.
-
Analyze the cells by flow cytometry to determine the percentage of activated (CD107a+, IFN-γ+, TNF-α+) Vγ9Vδ2 T-cells.
-
Calculate the EC50 value for each compound.
Future Perspectives and Conclusion
The this compound technology represents a powerful and versatile platform for drug delivery with immense potential beyond its established applications in antiviral and anticancer therapies. The successful preclinical proof-of-concept in GNE myopathy and for phosphoantigen-based immunotherapy demonstrates the broad applicability of this approach. However, several challenges remain. The design of the this compound moiety, including the choice of aryl group and amino acid ester, often requires empirical optimization for each new parent molecule to achieve the desired stability, cellular uptake, and activation kinetics.[14][15]
Furthermore, the clinical translation of non-nucleoside ProTides is still in its infancy. The reported clinical failure of a this compound for PANK2 deficiency underscores the importance of a thorough understanding of the disease biology and the specific cellular environment in which the this compound will be activated.
Despite these challenges, the ability of the this compound technology to deliver phosphorylated molecules into cells opens up new avenues for targeting a wide range of intracellular pathways that were previously considered "undruggable." As our understanding of the molecular basis of diseases continues to grow, the this compound approach is poised to play an increasingly important role in the development of novel, targeted therapies for a multitude of non-viral and non-cancer indications, offering new hope for patients with unmet medical needs. The continued exploration of this innovative technology will undoubtedly lead to the development of the next generation of precision medicines.
References
- 1. An overview of this compound technology and its implications to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The this compound Prodrug Technology: From the Concept to the Clinic | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] An overview of this compound technology and its implications to drug discovery | Semantic Scholar [semanticscholar.org]
- 6. Targeting GNE Myopathy: A Dual Prodrug Approach for the Delivery of N-Acetylmannosamine 6-Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific requirements for Vγ9Vδ2 T cell stimulation by a natural adenylated phosphoantigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of effector Vγ9Vδ2 T cells and evaluation of their response to phosphoantigen-loaded cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Methodological & Application
Synthesis of Nucleoside Analogue ProTides: A Detailed Guide for Researchers
Application Notes & Protocols for the Synthesis of Phosphoramidate (B1195095) Prodrugs of Nucleoside Analogues
The ProTide (Pro-drug nucleotide) technology represents a significant advancement in medicinal chemistry, enabling the efficient intracellular delivery of nucleoside analogue monophosphates, which are often the rate-limiting step in the activation of this important class of therapeutic agents.[1] By masking the negative charges of the phosphate (B84403) group with an amino acid ester and an aryl moiety, ProTides are rendered more lipophilic, facilitating their passive diffusion across cell membranes.[1][2] Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form that inhibits viral replication or cancer cell proliferation.[3][4][5] This approach has led to the development of several FDA-approved antiviral drugs, including Sofosbuvir, Tenofovir Alafenamide, and Remdesivir.[6][7]
These application notes provide an overview of the common synthetic strategies and detailed experimental protocols for the preparation of nucleoside analogue ProTides, intended for researchers, scientists, and professionals in drug development.
General Synthetic Strategies
The synthesis of nucleoside analogue ProTides primarily revolves around the formation of a phosphoramidate linkage at the 5'-hydroxyl group of the nucleoside. Three main strategies have been established for this transformation:[3][4]
-
The Phosphorochloridate Method: This is the most common approach and involves the coupling of a nucleoside with a pre-formed aryl aminoacyl phosphorochloridate reagent.[4] The reaction is typically carried out in the presence of a base, such as a Grignard reagent (e.g., tert-butylmagnesium chloride) or an organic base like N-methylimidazole (NMI), to activate the 5'-hydroxyl group of the nucleoside.[4]
-
The Diarylphosphite Method: This strategy involves the initial coupling of the nucleoside with a diarylphosphite, followed by an oxidative amination step to introduce the amino acid ester moiety.[3][4]
-
Coupling of an Amino Acid to a Nucleoside Aryl Phosphate: In this approach, a nucleoside aryl phosphate intermediate is first synthesized, followed by the coupling of the amino acid ester.[3][4]
The choice of synthetic route often depends on the specific nucleoside analogue, the desired stereochemistry at the phosphorus center, and the scalability of the process. The chirality of the phosphorus atom in ProTides is a critical factor, as different diastereomers can exhibit significantly different biological activities.[8][9] Consequently, methods for the stereoselective synthesis of ProTides are of great interest.[10][11][12]
Experimental Protocols
This section provides detailed protocols for the synthesis of key intermediates and the final this compound product, using the synthesis of Remdesivir as a representative example.
Protocol 1: Synthesis of the Phosphorochloridate Reagent (Aryl Aminoacyl Phosphorochloridate)
This protocol describes the synthesis of the racemic phosphoryl chloride precursor, 2-ethylbutyl (chloro(phenoxy)phosphoryl)-L-alaninate.[13]
Materials:
-
Phenyl dichlorophosphate (B8581778)
-
(S)-2-Ethylbutyl 2-aminopropanoate tosylate (or hydrochloride salt)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Suspend (S)-2-Ethylbutyl 2-aminopropanoate tosylate (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Add phenyl dichlorophosphate (1.1 equivalents) to the cooled suspension.
-
Slowly add triethylamine (2.2 equivalents) dropwise to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at -78°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture containing the racemic phosphorochloridate can often be used directly in the next step without purification.
Protocol 2: Coupling of the Nucleoside with the Phosphorochloridate Reagent
This protocol details the coupling of the nucleoside analogue (GS-441524, the parent nucleoside of Remdesivir) with the prepared phosphorochloridate reagent.[13][14]
Materials:
-
Nucleoside analogue (e.g., GS-441524)
-
Racemic 2-ethylbutyl (chloro(phenoxy)phosphoryl)-L-alaninate in DCM (from Protocol 1)
-
tert-Butylmagnesium chloride (t-BuMgCl) solution in THF (e.g., 1 M)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Syringes
-
Inert atmosphere setup
Procedure:
-
Dissolve the nucleoside analogue (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the tert-butylmagnesium chloride solution (1.1 equivalents) dropwise to the nucleoside solution. Stir the mixture for 30 minutes at 0°C.
-
Slowly add the solution of the racemic phosphorochloridate reagent (1.2 equivalents) in DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the formation of the diastereomeric this compound mixture by HPLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture of the protected this compound by column chromatography on silica (B1680970) gel.
Protocol 3: Final Deprotection Step (for Remdesivir)
This protocol describes the final acid-mediated deprotection of the protected Remdesivir to yield the final active drug.[13][14]
Materials:
-
Protected Remdesivir (diastereomeric mixture or single isomer)
-
Concentrated Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the protected Remdesivir in THF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add concentrated hydrochloric acid.
-
Stir the reaction mixture at 0°C to room temperature for 2-8 hours, monitoring the progress by TLC or HPLC.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to obtain Remdesivir as a white solid.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of Remdesivir and its intermediates, as reported in the literature.
Table 1: Synthesis of Remdesivir Intermediates and Final Product Yields
| Step | Reactants | Product | Yield (%) | Reference |
| Synthesis of Pyrrolotriazine Core (from 2,5-dimethoxytetrahydrofuran) | 2,5-dimethoxytetrahydrofuran, tert-butyl carbazate, formamidine (B1211174) acetate | 4-amino-7-iodopyrrolo[2,1-f][3][14][15]triazine | ~31% (overall) | [14] |
| Ribose Moiety Preparation (TEMPO-catalyzed oxidation) | Protected D-ribose derivative | Lactone intermediate 22 | ~95% | [14] |
| Coupling of Nucleoside and Phosphorochloridate (Gilead Patent) | Unprotected GS-441524, (RP/SP)-phosphorochloridate, t-BuMgCl | (RP/SP)-Remdesivir | 43% | [14] |
| Final Deprotection | Protected Remdesivir, concentrated HCl | Optically pure Remdesivir | 69% | [14] |
| Chemo-enzymatic synthesis of (RP)-Remdesivir | (RP)-phosphoramidate precursor, GS-441524 | (RP)-Remdesivir | 35% (from 20mg precursor) | [15] |
Visualizations
This compound Intracellular Activation Pathway
The following diagram illustrates the general intracellular activation pathway of a nucleoside analogue this compound.
Caption: Intracellular activation of a nucleoside analogue this compound.
General Workflow for this compound Synthesis via the Phosphorochloridate Method
This diagram outlines the key steps in the most common synthetic route for this compound synthesis.
Caption: General workflow for this compound synthesis.
References
- 1. Synthesis of phosphoramidate prodrugs: this compound approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. The this compound Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The ProTides Boom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NuCana plc - this compound technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Synthesis of the Anti‐COVID‐19 Drug Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Chemo-Enzymatic Synthesis of the (RP)-Isomer of the Antiviral Prodrug Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification and Characterization of Protides
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals involved in the purification and characterization of protides, a term encompassing both proteins and peptides.
Application Note 1: High-Yield Purification of a Recombinant His-tagged Protein
Introduction: Recombinant protein expression, particularly with affinity tags like the polyhistidine (His-tag), is a cornerstone of modern biotechnology. This method allows for high-level production and a streamlined purification process.[1] The following protocol details the purification of a His-tagged protein from an E. coli expression system using Immobilized Metal Affinity Chromatography (IMAC).
Experimental Workflow Diagram:
References
Application Notes and Protocols for the Quantification of ProTide Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ProTide (prodrugs of nucleotide) approach is a powerful strategy in medicinal chemistry to enhance the intracellular delivery of nucleoside monophosphates, thereby overcoming the initial and often rate-limiting phosphorylation step in the activation of nucleoside analogue drugs. This technology has led to the development of highly successful antiviral agents such as sofosbuvir (B1194449) and remdesivir (B604916). Accurate and robust analytical methods are crucial for the quantification of these this compound prodrugs and their metabolites in various biological matrices to support pharmacokinetic, pharmacodynamic, and toxicological studies during drug development.
These application notes provide an overview and detailed protocols for the quantification of this compound prodrugs using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and providing a general protocol for Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analytical Techniques for this compound Quantification
The most common and robust analytical technique for the quantification of this compound prodrugs and their metabolites in biological matrices is LC-MS/MS.[1][2] This is due to its high sensitivity, selectivity, and wide dynamic range. HPLC with UV detection is also utilized, particularly for in-process monitoring and quality control of bulk drug substances.[1] Quantitative NMR (qNMR) offers a powerful alternative for the characterization and quantification of ProTides, especially for the analysis of pure substances and in formulation development, as it can provide direct quantification without the need for a specific reference standard for the analyte.[3]
This compound Activation Pathway
The intracellular activation of this compound prodrugs is a multi-step process initiated by the enzymatic cleavage of the amino acid ester moiety, followed by an intramolecular cyclization that releases the aryl group. The resulting intermediate is then hydrolyzed to yield the nucleoside monophosphate, which is subsequently phosphorylated to the active triphosphate form.
Figure 1: Generalized intracellular activation pathway of this compound prodrugs.
Quantitative Data Summary
The following tables summarize the quantitative performance of reported LC-MS/MS methods for the analysis of two prominent this compound prodrugs, Remdesivir and Sofosbuvir, and their key metabolites.
Table 1: Quantitative LC-MS/MS Data for Remdesivir and its Metabolite GS-441524
| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Reference |
| Remdesivir | Human Serum | 0.0375 | 135 | 0.998 | [4] |
| GS-441524 | Human Serum | 0.375 | 1350 | 0.996 | [4] |
| Remdesivir | Human Plasma | 1 (µg/L) | 5000 (µg/L) | >0.99 | [5] |
| GS-441524 | Human Plasma | 5 (µg/L) | 2500 (µg/L) | >0.99 | [5] |
Table 2: Quantitative LC-MS/MS Data for Sofosbuvir
| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Reference |
| Sofosbuvir | Human Plasma | 5 | 5000 | >0.99 | [6] |
Experimental Protocols
Protocol 1: General Workflow for this compound Quantification by LC-MS/MS
This diagram illustrates a typical workflow for the quantification of this compound prodrugs in biological samples.
Figure 2: General experimental workflow for LC-MS/MS analysis.
Protocol 2: Detailed LC-MS/MS Method for Remdesivir and GS-441524 in Human Plasma
This protocol is adapted from published methods for the quantification of remdesivir and its primary metabolite.[5]
1. Materials and Reagents:
-
Remdesivir and GS-441524 reference standards
-
Remdesivir-¹³C₆ (or other suitable stable isotope-labeled internal standard)
-
Human plasma (K₂EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Zinc Sulfate (ZnSO₄) solution (1 M)
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 75 µL of methanol containing the internal standard (e.g., remdesivir-¹³C₆).
-
Add 5 µL of 1 M ZnSO₄ solution.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: UHPLC system
-
Column: Kinetex® 2.6 µm Polar C18 100A, 100 x 2.1 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (example):
-
Remdesivir: m/z 603.3 → 200.0
-
GS-441524: m/z 292.2 → 173.1
-
Remdesivir-¹³C₆: m/z 609.3 → 206.0
-
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression.
Protocol 3: General Protocol for Quantitative NMR (qNMR)
This protocol outlines the general steps for the quantification of a this compound prodrug in a pure or formulated sample using qNMR.
1. Materials and Reagents:
-
This compound analyte of known structure
-
High purity certified internal standard (calibrant) with known purity (e.g., maleic acid, dimethyl sulfone). The calibrant should have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆, D₂O) in which both the analyte and calibrant are fully soluble.
2. Sample Preparation:
-
Accurately weigh the this compound analyte and the internal standard into a vial. The mass ratio should be chosen to give comparable signal intensities for the quantified peaks.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Ensure complete dissolution, using a vortex mixer if necessary.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher)
-
Nucleus: ¹H or ³¹P are typically used for ProTides. ³¹P NMR can be advantageous due to the presence of a single phosphorus atom in the this compound structure, leading to a simpler spectrum.
-
Key Acquisition Parameters for Quantitativity:
-
Pulse Angle: Use a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and calibrant) to ensure full relaxation.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250 for <1% precision).
-
Acquisition Time (aq): Long enough to allow the FID to decay completely.
-
Decoupling (for heteronuclear NMR): Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
4. Data Processing and Analysis:
-
Apply appropriate window function (e.g., exponential multiplication with minimal line broadening) and Fourier transform the FID.
-
Perform phase and baseline correction carefully.
-
Integrate the selected, well-resolved signals for both the analyte and the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons (for ¹H NMR) or nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
5. Method Validation:
-
The qNMR method should be validated for specificity, linearity, range, accuracy, precision, and robustness according to relevant guidelines (e.g., USP <761>).[1]
Conclusion
The analytical techniques and protocols described provide a robust framework for the quantitative analysis of this compound prodrugs. LC-MS/MS remains the gold standard for bioanalysis due to its exceptional sensitivity and selectivity, enabling the characterization of pharmacokinetics in complex biological matrices. qNMR serves as a powerful complementary technique for the absolute quantification of pure substances and for quality control purposes. The successful application of these methods is critical for advancing the development of new and improved this compound-based therapies.
References
Application Notes & Protocols: Designing In Vitro Assays for ProTide Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ProTide (Pro-drug nucleotide) technology is a powerful strategy designed to enhance the intracellular delivery of nucleoside/nucleotide monophosphate analogues.[1] By masking the negatively charged phosphate (B84403) group with an aromatic group and an amino acid ester, ProTides can more readily cross the cell membrane.[1][2] Once inside the cell, these masking groups are enzymatically cleaved to release the nucleoside monophosphate, which is then phosphorylated by host kinases to its active triphosphate form.[2][3] This approach effectively bypasses the often rate-limiting initial phosphorylation step required by parent nucleoside analogues and can overcome common drug resistance mechanisms.[4][5]
These application notes provide a comprehensive guide to designing and implementing a suite of in vitro assays to determine the efficacy of this compound drug candidates. The protocols cover the essential assays for confirming intracellular activation, evaluating cytotoxicity, and measuring target-specific efficacy, such as antiviral activity.
This compound Intracellular Activation Pathway
The activation of ProTides is a multi-step enzymatic process that is critical for their therapeutic effect. The efficacy of a this compound is highly dependent on its conversion to the active triphosphate form within the target cells.[2][6] This activation can vary significantly between different cell lines, underscoring the importance of selecting appropriate cellular models for in vitro studies.[2][3]
The general activation pathway is as follows:
-
Ester Cleavage: After cellular uptake, the amino acid ester moiety is hydrolyzed by cellular esterases, such as Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1).[2][7]
-
Phosphoramidate Cleavage: The resulting intermediate undergoes cleavage of the P-N bond by an enzyme like Histidine Triad Nucleotide-binding Protein 1 (HINT1), releasing the nucleoside monophosphate.[2][3]
-
Successive Phosphorylation: Host cell kinases then sequentially phosphorylate the nucleoside monophosphate to the diphosphate (B83284) and finally to the active triphosphate metabolite.[2]
Key In Vitro Assays & Protocols
A tiered approach is recommended for evaluating this compound efficacy, starting with confirmation of metabolic activation, followed by assessment of cytotoxicity and concluding with target-specific activity.
Intracellular Metabolism and Activation Assay
Objective: To quantify the intracellular conversion of the this compound to its monophosphate and active triphosphate metabolites. This assay directly confirms that the this compound is being processed as intended within the target cells.
Protocol: LC-MS/MS Quantification of Intracellular Metabolites
-
Cell Culture: Seed selected cell lines (e.g., Huh-7 for liver-targeting ProTides, A549 for lung) in 6-well plates and grow until they reach 80-90% confluency.[2]
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing the this compound at a specified concentration (e.g., 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 6, 12, and 24 hours).[2]
-
Cell Harvesting:
-
At each time point, remove the medium and wash the cells twice with 2 mL of ice-cold Phosphate Buffered Saline (PBS).
-
Add 0.3-0.5 mL of ice-cold 70% methanol (or other suitable lysis buffer) to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Processing: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Analysis: Transfer the supernatant to a new tube or HPLC vial. Analyze the sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the parent this compound, the monophosphate intermediate, and the final triphosphate product.[8][9]
Data Presentation
Summarize the results in a table showing the concentration of each metabolite at different time points across various cell lines.
| Cell Line | Time (hours) | Parent this compound (pmol/10⁶ cells) | Monophosphate (pmol/10⁶ cells) | Triphosphate (pmol/10⁶ cells) |
| Huh-7 | 6 | 150.2 ± 12.5 | 850.6 ± 45.1 | 2100.4 ± 150.8 |
| 12 | 45.8 ± 5.1 | 620.1 ± 33.7 | 3500.9 ± 210.2 | |
| 24 | < 5.0 | 250.3 ± 21.9 | 2800.5 ± 195.6 | |
| Vero E6 | 6 | 250.1 ± 20.3 | 55.4 ± 6.8 | 95.7 ± 11.2 |
| 12 | 180.7 ± 15.6 | 40.2 ± 5.1 | 110.3 ± 14.5 | |
| 24 | 95.3 ± 11.8 | 25.9 ± 3.4 | 88.6 ± 9.7 |
Table 1: Hypothetical intracellular concentrations of this compound and its metabolites over time in two different cell lines. Data are presented as mean ± SD.
Cytotoxicity Assay
Objective: To determine the concentration of the this compound that is toxic to host cells, typically expressed as the 50% cytotoxic concentration (CC₅₀). This is a critical step for establishing a therapeutic window.
Protocol: CCK-8 Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottomed plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of medium.[10] Incubate for 12-24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the this compound in culture medium. Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include wells for "cells only" (no treatment) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.[10]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[10]
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the CC₅₀ value.
Data Presentation
| Compound | Cell Line | CC₅₀ (µM) |
| This compound X | Huh-7 | > 100 |
| A549 | > 100 | |
| HEK293 | 85.4 | |
| Doxorubicin (Control) | Huh-7 | 0.8 |
Table 2: Example cytotoxicity (CC₅₀) data for a this compound compared to a known cytotoxic agent.
Target Efficacy Assay (Antiviral Example)
Objective: To measure the biological activity of the this compound against its intended target. For antiviral ProTides, this is typically done using a virus yield or plaque reduction assay to determine the 50% effective concentration (EC₅₀).
Protocol: Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) into 24-well plates and grow to form a confluent monolayer.
-
Virus & Compound Preparation: Prepare serial dilutions of the this compound. In a separate plate, mix the diluted compounds with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers. Add the virus-compound mixtures to the cells and incubate for 1 hour at 37°C to allow for viral adsorption. Include a "virus only" control.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., MEM containing 1% methylcellulose) that also contains the corresponding concentration of the this compound.
-
Incubation: Incubate the plates for 3-5 days (or until plaques are visible) at 37°C.
-
Staining: Remove the overlay, fix the cells (e.g., with 4% paraformaldehyde), and stain with a solution such as 0.5% crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration.
Data Presentation
The ultimate measure of a drug's potential is its Selectivity Index (SI), which compares its efficacy to its toxicity.
| Compound | Target Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound X | Virus Y | Vero E6 | 0.15 | > 100 | > 667 |
| Parent Nuc | Virus Y | Vero E6 | 8.5 | > 100 | > 11.8 |
| Remdesivir (Control) | Virus Y | Vero E6 | 0.08 | 15.2 | 190 |
Table 3: Comparison of antiviral efficacy (EC₅₀), cytotoxicity (CC₅₀), and Selectivity Index (SI) for a this compound and its parent nucleoside.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. REF Case study search [impact.ref.ac.uk]
- 6. The this compound Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel cyclotides from Hedyotis diffusa induce apoptosis and inhibit proliferation and migration of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of ProTide Technology in Antiviral Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to ProTide Technology
The this compound (Pro-nucleotide) technology is a sophisticated prodrug strategy designed to enhance the therapeutic efficacy of nucleoside and nucleotide analogues, a cornerstone of antiviral therapy.[1][2][3] Developed by Professor Chris McGuigan, this approach transiently masks the phosphate (B84403) or phosphonate (B1237965) group of a nucleotide analogue with an amino acid ester and an aryl moiety.[4] This chemical modification renders the molecule more lipophilic, facilitating its passive diffusion across cell membranes.
Once inside the target cell, the this compound is metabolically activated through a specific enzymatic cascade, releasing the nucleoside monophosphate.[5][6][7] This circumvents the often inefficient and rate-limiting initial phosphorylation step catalyzed by host or viral kinases, which is a common mechanism of drug resistance. By ensuring efficient intracellular delivery and activation, the this compound technology has led to the development of several blockbuster antiviral drugs with significantly improved potency and pharmacokinetic profiles.[2][8]
Mechanism of Action of this compound Antiviral Drugs
The intracellular activation of a this compound is a multi-step process that ultimately yields the pharmacologically active nucleoside triphosphate. This active form then acts as a competitive inhibitor or a chain terminator of viral polymerases (RNA or DNA), thereby halting viral replication.[1]
The key steps in the activation pathway are:
-
Ester Hydrolysis: Upon entering the host cell, the amino acid ester of the this compound is cleaved by cellular esterases, primarily Cathepsin A (CatA) and Carboxylesterase 1 (CES1), to yield a negatively charged carboxylate intermediate.[5][6][7]
-
Intramolecular Cyclization and Aryl Group Expulsion: The newly formed carboxylate attacks the phosphorus center in an intramolecular cyclization reaction. This results in the expulsion of the aryl (phenoxy) group and the formation of a transient cyclic intermediate.
-
Phosphoramidase Cleavage: The P-N bond of the cyclic intermediate is then cleaved by a phosphoramidase enzyme, Histidine Triad Nucleotide-binding Protein 1 (HINT1), to release the nucleoside monophosphate.[5][7]
-
Anabolic Phosphorylation: Cellular kinases subsequently phosphorylate the nucleoside monophosphate to the diphosphate (B83284) and then to the active triphosphate metabolite.
This activation cascade is depicted in the signaling pathway diagram below.
Caption: Intracellular activation pathway of this compound antiviral drugs.
Key Antiviral Drugs Utilizing this compound Technology
Several this compound-based antiviral drugs have been approved by the FDA and are now mainstays in the treatment of various viral infections. The table below summarizes the key quantitative data for three prominent examples: Sofosbuvir, Tenofovir Alafenamide (TAF), and Remdesivir.
| Drug Name | Parent Nucleoside Analogue | Primary Viral Target(s) | Antiviral Activity (EC50/IC50) | Clinical Efficacy (SVR/Suppression) |
| Sofosbuvir | 2'-deoxy-2'-α-fluoro-β-C-methyluridine | Hepatitis C Virus (HCV) | HCV Genotypes 1-6: EC50 = 40-110 nM | SVR rates >95% in combination therapies |
| Tenofovir Alafenamide (TAF) | Tenofovir | Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV) | HIV-1: EC50 = 5.7-12.8 nM; HBV: EC50 = 3.3-14.8 nM | High rates of viral suppression in HIV and HBV patients |
| Remdesivir | GS-441524 (adenosine analogue) | Ebola Virus, Coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2) | SARS-CoV-2 (Vero E6 cells): IC50 = 770 nM | Reduces time to recovery in hospitalized COVID-19 patients |
Experimental Protocols
This section provides detailed protocols for the synthesis of a key this compound precursor and the in vitro evaluation of antiviral activity.
Synthesis of Phenyl (methoxy-L-alaninyl) Phosphorochloridate
This protocol describes the synthesis of a common phosphoramidate (B1195095) precursor used in the preparation of this compound drugs.
Caption: Workflow for the synthesis of a phosphoramidate precursor.
Materials:
-
L-alanine methyl ester hydrochloride
-
Phenyl phosphorodichloridate
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Dry ice/acetone bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-alanine methyl ester hydrochloride (1.0 eq) and phenyl phosphorodichloridate (1.0 eq) in anhydrous dichloromethane.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of triethylamine (2.0 eq) in anhydrous dichloromethane in a dropping funnel.
-
Add the triethylamine solution dropwise to the cooled reaction mixture with vigorous stirring over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Once the reaction is complete, concentrate the mixture to dryness under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude phenyl (methoxy-L-alaninyl) phosphorochloridate can be used in the subsequent coupling reaction with a nucleoside analogue without further purification or can be purified by silica (B1680970) gel chromatography if necessary.
In Vitro Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation in a cell culture.
Caption: Workflow for the plaque reduction assay.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV) in 6-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound compound to be tested
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or Avicel)
-
4% formaldehyde solution
-
0.1% Crystal violet solution
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates at a density that will form a confluent monolayer on the day of the experiment.
-
Compound Dilution: Prepare a series of dilutions (e.g., 2-fold or 10-fold) of the this compound compound in cell culture medium.
-
Pre-treatment: Remove the growth medium from the confluent cell monolayers and wash once with PBS. Add the prepared compound dilutions to the wells. Include a "no-drug" virus control and a "no-virus" cell control.
-
Infection: After a 1-hour pre-treatment incubation at 37°C, infect the cells (except for the cell control wells) with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (typically 50-100 PFU/well).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.
-
Overlay: After the adsorption period, remove the virus inoculum and overlay the cells with the semi-solid medium containing the corresponding concentrations of the this compound compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque development (this varies depending on the virus, typically 2-5 days).
-
Fixation and Staining: Once plaques are visible, fix the cells by adding 4% formaldehyde to each well and incubating for at least 30 minutes. Carefully remove the overlay and staining solution, and then stain the cell monolayer with 0.1% crystal violet for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The this compound technology represents a landmark achievement in medicinal chemistry, providing a powerful platform for the development of highly effective antiviral agents. By overcoming the key limitations of traditional nucleoside analogues, this compound drugs have revolutionized the treatment of chronic and acute viral infections. The protocols and data presented in these application notes offer a valuable resource for researchers and scientists working in the field of antiviral drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
Developing Anticancer Agents Using the ProTide Approach: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The ProTide (Pro-nucleotide) technology represents a powerful strategy in medicinal chemistry to enhance the therapeutic potential of nucleoside analogues, a cornerstone class of anticancer and antiviral drugs. This approach transiently masks the phosphate (B84403) group of a nucleotide with moieties that improve its cellular uptake and intracellular activation. By delivering the pre-activated monophosphate form of the drug directly into the cell, the this compound approach can bypass key resistance mechanisms that often limit the efficacy of conventional nucleoside analogues.
This document provides detailed application notes and experimental protocols for researchers interested in developing and evaluating anticancer agents using the this compound approach. It covers the underlying principles, synthesis strategies, and in vitro/in vivo evaluation methods, with a focus on prominent examples such as ProTides of gemcitabine (B846) (NUC-1031) and 5-fluorouracil (B62378) (NUC-3373).
The this compound Approach: Mechanism of Action
Nucleoside analogues require intracellular phosphorylation to their active triphosphate form to exert their cytotoxic effects by interfering with DNA and/or RNA synthesis. However, their efficacy can be hampered by several factors, including inefficient uptake into cancer cells, poor phosphorylation by nucleoside kinases, and rapid degradation by enzymes like cytidine (B196190) deaminase.
The this compound technology circumvents these limitations by delivering a monophosphorylated nucleoside analogue across the cell membrane. A typical this compound consists of the nucleoside monophosphate masked with an aryloxy group and an amino acid ester. This design renders the molecule lipophilic and uncharged, facilitating its passive diffusion into the cell.
Once inside the cell, the this compound undergoes a multi-step activation process:
-
Esterase Cleavage: Intracellular esterases, such as Cathepsin A and carboxylesterase 1, hydrolyze the amino acid ester, exposing a carboxylate group.[1]
-
Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus center, leading to the displacement of the aryloxy group and the formation of a transient cyclic intermediate.[2]
-
Hydrolysis: The cyclic intermediate is hydrolyzed, opening the ring to form an aminoacyl phosphoramidate (B1195095) metabolite.
-
Phosphoramidase Cleavage: The P-N bond is cleaved by a phosphoramidase, such as Histidine Triad Nucleotide-binding protein 1 (HINT1), to release the active nucleoside monophosphate.[1]
-
Final Phosphorylation: The nucleoside monophosphate is then further phosphorylated by cellular kinases to the active di- and triphosphate forms, which can then be incorporated into DNA or RNA, leading to cell cycle arrest and apoptosis.
References
Application Notes and Protocols for ProTide Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProTides (pro-nucleotides) are a class of phosphoramidate (B1195095) or phosphonamidate prodrugs designed to enhance the intracellular delivery of nucleoside monophosphates, thereby overcoming limitations of parent nucleoside analogs in antiviral and anticancer therapies. The stability of these ProTide molecules is a critical determinant of their therapeutic efficacy and safety. A thorough understanding of their degradation pathways under various physiological and chemical stress conditions is paramount for the development of robust formulations and for predicting their in vivo performance.
This document provides detailed application notes and experimental protocols for assessing the stability of ProTides. It covers their metabolic activation pathway, chemical stability under forced degradation conditions, and stability in biological matrices such as plasma. The provided methodologies are essential for generating reliable and reproducible data to support drug discovery and development programs.
This compound Activation Pathway
ProTides are designed to be stable in the extracellular environment and to undergo a multi-step enzymatic activation process intracellularly to release the active nucleoside monophosphate.[1][2][3] This active metabolite is then further phosphorylated to the triphosphate form, which can inhibit viral polymerases or other cellular targets.[4] The general activation pathway is a key consideration in stability studies, as the enzymes involved can also contribute to degradation.
The activation typically begins with the hydrolysis of the carboxylate ester by cellular esterases such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1).[4] This is followed by a spontaneous intramolecular cyclization that expels the aryl group (e.g., phenol). The resulting cyclic intermediate is then hydrolyzed to form an alaninyl phosphoramidate metabolite. Finally, a phosphoramidase, such as Histidine Triad Nucleotide-binding Protein 1 (HINT1), cleaves the P-N bond to release the free nucleoside monophosphate.[4][5]
Caption: General metabolic activation pathway of ProTides.
Experimental Protocols
Chemical Stability: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a this compound and to develop stability-indicating analytical methods.[6] These studies involve subjecting the this compound to stress conditions such as acid, base, oxidation, heat, and light.[2][3]
Objective: To identify potential degradation products and degradation pathways of the this compound under various chemical stress conditions.
Experimental Workflow:
Caption: Workflow for forced degradation studies.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).[3]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Incubate the mixture at 80°C for a specified time (e.g., 4-10 hours).[1][4]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis (e.g., 50 µg/mL).[2]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH.
-
Incubate the mixture at 80°C for a specified time (e.g., 4 hours).[4]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1N HCl.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Store the solution at room temperature or elevated temperature (e.g., 80°C) for a specified time (e.g., 48 hours).[1]
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a temperature-controlled oven at 80°C for a specified period.[1]
-
Alternatively, reflux the this compound solution in a neutral solvent.
-
Dissolve and dilute the sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method. The method should be able to separate the intact this compound from all degradation products.[3][7]
Data Presentation:
Table 1: Summary of Forced Degradation Studies for Sofosbuvir and Remdesivir (B604916)
| Stress Condition | Reagent/Temperature | Duration | Sofosbuvir % Degradation | Remdesivir % Degradation |
| Acid Hydrolysis | 1N HCl, 80°C | 10 hours | 8.66%[1] | Significant Degradation |
| 0.1N HCl | 6 hours | 23%[1] | - | |
| Base Hydrolysis | 0.5N NaOH, 60°C | 24 hours | 45.97%[1] | Significant Degradation |
| 0.1N NaOH | 10 hours | 50%[1] | - | |
| Oxidative Degradation | 30% H₂O₂ | - | Minimal (0.79%) to some degradation[1] | Significant Degradation |
| Thermal Degradation | 50°C | 21 days | No significant degradation[1] | Degradation Observed |
| Photolytic Degradation | ICH guidelines | - | Generally stable[1] | Degradation Observed |
| Neutral Hydrolysis | Room Temperature | 72 hours | 23.03% (76.97% recovery)[1] | - |
Note: The extent of degradation for Remdesivir is often reported qualitatively as "significant degradation" in the cited literature without specific percentages under all conditions.[2][3][7]
In Vitro Plasma/Serum Stability
This assay evaluates the stability of a this compound in a biological matrix, providing insights into its susceptibility to plasma enzymes and its potential in vivo half-life.
Objective: To determine the rate of degradation of a this compound in human plasma or serum.
Experimental Workflow:
Caption: Workflow for in vitro plasma stability assay.
Methodology:
-
Reagents: Human plasma (pooled, with anticoagulant like EDTA or heparin), this compound stock solution (e.g., 10 mM in DMSO), cold acetonitrile (B52724) (ACN) with an internal standard.
-
Assay Procedure:
-
Pre-warm a sufficient volume of human plasma to 37°C.
-
Initiate the reaction by adding the this compound stock solution to the plasma to achieve a final concentration of 1-10 µM. The final DMSO concentration should be low (e.g., <0.5%) to avoid protein precipitation.
-
Incubate the mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[8]
-
Immediately quench the reaction and precipitate plasma proteins by adding the aliquot to a larger volume (e.g., 2-3 volumes) of cold acetonitrile containing an internal standard.[9]
-
Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 5-10 minutes to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis: Quantify the remaining concentration of the parent this compound at each time point using a validated LC-MS/MS method.[10][11]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line (k) is the degradation rate constant.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Data Presentation:
Table 2: Representative Plasma Stability Data for Peptides (Analogous to ProTides)
| Compound | Matrix | Half-life (t½) | 95% Confidence Interval |
| Peptide 1 | Human Plasma | 43.5 hours | 39.2–48.5 hours |
| Peptide 2 | Human Plasma | 3.2 hours | 2.6–4.1 hours |
| Peptide 3 | Human Plasma | 50.5 hours | 39.8–66.7 hours |
| Peptide 2 | HEK-293 Supernatant | 23.3 hours | 14.8–44.3 hours |
| Peptide 3 | Calu-3 Supernatant | 15.8 hours | 13.8–18.0 hours |
Data adapted from a study on peptide stability, demonstrating the type of quantitative data generated from such assays.[9]
Enzymatic Stability Assays
These assays use specific recombinant enzymes (e.g., HINT1, CatA, CES1) or cellular fractions (e.g., S9 fractions) to investigate the metabolic pathway and stability of a this compound.
Objective: To determine the susceptibility of a this compound to metabolism by key activating enzymes.
Methodology (Example with HINT1):
-
Reagents: Recombinant human HINT1 enzyme, this compound substrate, reaction buffer (e.g., 20 mM HEPES, 0.5 mM MgCl₂, pH 7.2), quenching solution (e.g., cold acetonitrile or perchloric acid).[12]
-
Assay Procedure:
-
Prepare a reaction mixture containing the buffer and the this compound substrate at a known concentration.
-
Pre-warm the mixture to 30°C or 37°C.
-
Initiate the reaction by adding a specific amount of the HINT1 enzyme.
-
Incubate the reaction for a defined period (e.g., 0.1 to 24 hours).[12]
-
Terminate the reaction by adding the quenching solution.
-
Process the samples for analysis (e.g., centrifugation).
-
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to measure the disappearance of the this compound substrate and the appearance of the nucleoside monophosphate product.[12]
-
Data Analysis: Determine kinetic parameters such as the rate of hydrolysis, Kₘ, and k꜀ₐₜ by measuring initial reaction rates at various substrate concentrations.[12]
Data Presentation:
Table 3: Enzyme Susceptibility Data for Tenofovir Alafenamide (TAF) and Sofosbuvir (SOF)
| Enzyme | Substrate | Activity (pmol/min/µg protein) |
| CES1 | TAF | 772 |
| SOF | 9.79 | |
| CatA | TAF | 3941 |
| SOF | 8.35 |
Data adapted from a study comparing the enzymatic activation of TAF and SOF, highlighting the differential susceptibility to key esterases.[13]
Conclusion
The stability of ProTides is a multifaceted characteristic that is crucial for their successful development as therapeutic agents. The protocols outlined in this document provide a framework for a comprehensive evaluation of this compound stability, encompassing chemical degradation, plasma stability, and enzymatic metabolism. The systematic application of these methods will generate critical data to guide lead optimization, formulation development, and the prediction of clinical outcomes for this important class of prodrugs.
References
- 1. benchchem.com [benchchem.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. pjps.pk [pjps.pk]
- 5. Anchimerically Activatable Antiviral ProTides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 7. Development, validation and forced degradation studies of green liquid chromatographic method for determination of remdesivir in bulk drug and pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Histidine Triad Nucleotide-binding Protein 1 (HINT-1) Phosphoramidase Transforms Nucleoside 5′-O-Phosphorothioates to Nucleoside 5′-O-Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Assessment of ProTide Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ProTide (pro-nucleotide) technology is a powerful prodrug approach designed for the efficient intracellular delivery of nucleoside/nucleotide monophosphates.[1][2] This strategy involves masking the phosphate (B84403) group of a nucleotide analog with an amino acid ester and an aryl group.[1] These masking groups are designed to be cleaved off by intracellular enzymes, releasing the active nucleoside monophosphate, which can then be phosphorylated to the active triphosphate form.[2][3] This approach bypasses the often inefficient initial phosphorylation step of the parent nucleoside, enhancing the therapeutic potential of antiviral and anticancer agents.[1][4]
Understanding the intracellular metabolic activation of ProTides is crucial for the development of effective therapeutics. The rate and extent of conversion to the active triphosphate metabolite can vary significantly between different cell types, largely due to the differential expression of the activating enzymes.[2][5] These application notes provide detailed protocols for key in vitro experiments to assess the metabolism of this compound prodrugs.
Intracellular Metabolic Activation of ProTides
The metabolic activation of ProTides is a multi-step enzymatic process that occurs within the cell. The generally accepted pathway is as follows:
-
Ester Hydrolysis: The process is initiated by the cleavage of the amino acid ester moiety. This step is primarily catalyzed by Cathepsin A (CatA), a lysosomal carboxypeptidase, and to some extent by Carboxylesterase 1 (CES1).[2][3][6]
-
P-N Bond Cleavage: The resulting intermediate undergoes cleavage of the phosphoramidate (B1195095) (P-N) bond, a reaction catalyzed by Histidine Triad Nucleotide-binding Protein 1 (HINT1).[3][5] This step releases the nucleoside monophosphate.
-
Phosphorylation: The liberated nucleoside monophosphate is then sequentially phosphorylated by cellular kinases to the diphosphate (B83284) and finally to the pharmacologically active triphosphate form.[2][3]
Application Note 1: Cell-Based this compound Metabolism Assay
Objective: To quantify the intracellular conversion of a this compound to its monophosphate and triphosphate metabolites in various cell lines. This assay is crucial for evaluating the cell-type dependency of this compound activation.[2][5]
Experimental Protocol
-
Cell Culture and Seeding:
-
This compound Incubation:
-
Prepare a stock solution of the this compound in DMSO.
-
Replace the cell culture medium with fresh medium containing the this compound at the desired final concentration (e.g., 10 µM).[5] Include a vehicle control (DMSO).
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a CO2 incubator.[5]
-
-
Metabolite Extraction:
-
At each time point, remove the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Add 300 µL of ice-cold lysis buffer (e.g., 70% methanol) to each well to lyse the cells and precipitate proteins.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the intracellular metabolites.
-
-
Sample Analysis:
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the parent this compound and its monophosphate and triphosphate metabolites.[7][8][9]
-
Normalize the metabolite concentrations to the total protein content or cell number in each well.
-
Data Presentation
Table 1: Intracellular Triphosphate Metabolite Formation (pmol/10^6 cells) of this compound X (10 µM) in Different Cell Lines
| Cell Line | 2 hours | 6 hours | 12 hours | 24 hours |
| Huh-7 | 150.2 ± 12.5 | 450.8 ± 35.1 | 890.4 ± 65.2 | 1250.6 ± 98.7 |
| A549 | 80.5 ± 7.8 | 245.1 ± 22.3 | 510.9 ± 45.8 | 720.3 ± 60.1 |
| Caco-2 | 110.3 ± 9.9 | 330.6 ± 30.5 | 650.2 ± 58.9 | 980.1 ± 85.4 |
| Vero E6 | 15.1 ± 2.1 | 40.7 ± 5.4 | 85.3 ± 9.8 | 110.5 ± 12.6 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical.
Application Note 2: In Vitro Enzymatic Assay
Objective: To determine the susceptibility of a this compound to hydrolysis by the key activating enzymes, Cathepsin A and Carboxylesterase 1.[4][10][11] This assay helps to understand the contribution of each enzyme to the first metabolic step.
Experimental Protocol
-
Reaction Setup:
-
Prepare a reaction buffer appropriate for the enzyme (e.g., acidic pH for CatA, neutral pH for CES1).[10]
-
In a microcentrifuge tube, combine the reaction buffer, the this compound substrate (e.g., 10 µM), and the recombinant human enzyme (rhCatA or rhCES1).[4]
-
Include control reactions without the enzyme to assess non-enzymatic degradation.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Vortex and centrifuge to precipitate the enzyme.
-
Transfer the supernatant for analysis.
-
-
Analysis:
Data Presentation
Table 2: Hydrolytic Activity of rhCatA and rhCES1 on Different ProTides
| This compound | Enzyme | Hydrolysis Rate (pmol/min/µg protein) |
| This compound A | rhCatA | 3941 ± 250 |
| rhCES1 | 772 ± 65 | |
| This compound B | rhCatA | 8.35 ± 1.2 |
| rhCES1 | 9.79 ± 1.5 | |
| This compound C | rhCatA | 1560 ± 120 |
| rhCES1 | 50.4 ± 4.8 |
Data are hypothetical and adapted from literature values for TAF and Sofosbuvir to illustrate potential results.[2]
Application Note 3: Subcellular Fractionation for Metabolite Analysis
Objective: To determine the subcellular distribution of a this compound and its metabolites, which can provide insights into the location of metabolic activation and the site of action.[12][13]
Experimental Protocol
-
Cell Treatment and Harvesting:
-
Treat cultured cells with the this compound as described in Application Note 1.
-
Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.
-
-
Subcellular Fractionation:
-
Use a commercial subcellular fractionation kit or a differential centrifugation-based protocol to separate the cytoplasm, mitochondria, and nuclei.[13][14]
-
Typically, this involves sequential lysis with buffers of increasing detergent strength and centrifugation at increasing speeds to pellet different organelles.[13]
-
Step 1: Gentle lysis to release cytoplasmic contents; low-speed centrifugation (e.g., 700 x g) to pellet nuclei. The supernatant is the cytoplasmic fraction.[14]
-
Step 2: Further centrifugation of the cytoplasmic fraction at a higher speed (e.g., 10,000 x g) to pellet mitochondria.[14]
-
Step 3: Lysis of the nuclear pellet from Step 1 to release the nuclear contents.
-
-
-
Metabolite Extraction from Fractions:
-
To each subcellular fraction, add an equal volume of ice-cold acetonitrile or perform a similar protein precipitation/extraction method as described in Application Note 1.
-
-
Analysis and Validation:
Data Presentation
Table 3: Subcellular Distribution of this compound X and its Metabolites (% of Total Intracellular Amount)
| Analyte | Cytoplasmic Fraction | Mitochondrial Fraction | Nuclear Fraction |
| This compound X | 75.6 ± 6.2 | 15.3 ± 2.1 | 9.1 ± 1.5 |
| Monophosphate (MP) | 80.1 ± 7.5 | 12.5 ± 1.8 | 7.4 ± 1.2 |
| Triphosphate (TP) | 65.2 ± 5.9 | 5.8 ± 0.9 | 29.0 ± 3.5 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The this compound Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models: this compound Prodrugs with High Cell Permeability and Susceptibility to CathepsinA Are More Efficient in Delivering Antiviral Active Metabolites to the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS determination of the intracellular concentration of two novel aryl phosphoramidate prodrugs of PMPA and their metabolites in dog PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Simultaneous bioanalysis of a phosphate prodrug and its parent compound using a multiplexed LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Subcellular Fractionation Enables Assessment of Nucleotide Sugar Donors Inside the Golgi Apparatus as a Prerequisite for Unraveling Culture Impacts on Glycoforms of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcellular Fractionation [labome.com]
- 14. Subcellular fractionation protocol [abcam.com]
- 15. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Measuring Intracellular Triphosphate Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nucleoside triphosphates (NTPs) and deoxynucleoside triphosphates (dNTPs) are fundamental molecules essential for cellular life. Adenosine triphosphate (ATP) serves as the primary energy currency, driving numerous metabolic reactions, while the collective pool of (d)NTPs acts as the building blocks for DNA and RNA synthesis.[1][2] The accurate quantification of intracellular triphosphate levels is critical for understanding cellular metabolism, assessing cell viability, and elucidating the mechanisms of action for various therapeutic agents, particularly in antiviral and cancer drug development.[3][4][5] This document provides detailed application notes and protocols for several widely-used techniques to measure these vital intracellular metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
LC-MS/MS is a powerful and highly sensitive analytical technique for the simultaneous quantification of multiple intracellular nucleoside and deoxynucleoside triphosphates.[1][3] The method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry.[6] This approach allows for the precise measurement of individual (d)NTPs even in complex biological matrices.[6]
The general principle involves extracting the triphosphates from cultured cells or tissues, separating them on an HPLC column (often using ion-pairing reversed-phase or hydrophilic interaction liquid chromatography), and then detecting and quantifying them using a mass spectrometer.[7][8] The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring unique precursor-to-product ion transitions for each analyte.[5][6] LC-MS/MS is considered a gold-standard technique due to its high accuracy, sensitivity, and ability to measure multiple analytes in a single run.[5][6]
Advantages:
-
High Specificity and Selectivity: Capable of distinguishing between structurally similar molecules.[6]
-
High Sensitivity: Can detect (d)NTPs in the nanomolar to femtomole range.[1][9][10]
-
Multiplexing Capability: Allows for the simultaneous quantification of various NTPs and dNTPs in a single analysis.[1]
-
High Accuracy: Provides precise quantification through the use of stable isotope-labeled internal standards.[6]
Disadvantages:
-
Requires expensive, specialized equipment and expertise.[10]
-
Sample preparation can be complex and requires careful optimization to minimize degradation of labile triphosphate molecules.[6]
Experimental Protocol: Quantification of (d)NTPs by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of (d)NTPs from cultured cells. Optimization may be required depending on the cell type and specific instrumentation.
A. Materials and Reagents:
-
Cultured cells of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Solvent: 60%-80% Methanol (B129727) (HPLC grade), ice-cold[1][4]
-
Internal standards (optional, e.g., stable isotope-labeled triphosphates)
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
HPLC column (e.g., ion-pairing reversed-phase or porous graphitic carbon).[7][9]
-
Mobile Phase A: e.g., 5 mM dimethylhexylamine (DMHA) in water, pH 7.[1]
-
Mobile Phase B: e.g., 5 mM DMHA in 50:50 acetonitrile/water.[1]
B. Sample Preparation and Extraction:
-
Cell Culture: Plate cells (e.g., 1-10 x 10⁶ cells) and culture under desired experimental conditions.
-
Harvesting: Aspirate the culture medium. Immediately wash the cells twice with ice-cold PBS to remove extracellular nucleotides.
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 60% methanol to the cell pellet or plate.[11]
-
Incubate on ice for 15-30 minutes to allow for cell lysis and protein precipitation.
-
Scrape the cells (if adherent) and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[9]
-
-
Sample Processing:
-
Carefully transfer the supernatant containing the (d)NTPs to a new tube.
-
Dry the extract completely using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[4]
-
Centrifuge the reconstituted sample again to remove any remaining particulates before transferring to an autosampler vial for analysis.
-
C. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject a defined volume (e.g., 10-50 µL) of the prepared sample onto the HPLC column.[1]
-
Separate the (d)NTPs using a gradient elution. For example, a gradient program could be: 0–10% B over 3 min, 10–45% B from 3–28 min, then re-equilibrate the column.[1] The flow rate is typically around 0.2 mL/min.[1]
-
-
Mass Spectrometry Detection:
-
Operate the ESI source in negative ion mode, as it is optimal for detecting the negatively charged phosphate (B84403) groups.[1][5]
-
Set up the mass spectrometer to monitor the specific precursor and product ion transitions for each (d)NTP of interest (MRM mode).[5]
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of (d)NTP standards into a blank cell matrix (i.e., an extract from untreated cells).[4]
-
Process the standards in the same manner as the experimental samples.
-
Integrate the peak areas for each analyte in both the standards and the samples.
-
Calculate the concentration of each (d)NTP in the samples by comparing their peak areas to the standard curve. Normalize the final values to the number of cells used in the extraction (e.g., pmol/10⁶ cells).
-
Workflow and Data Summary
References
- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: Separation of Protide Diastereomers by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protides, or peptides, are of significant interest in the pharmaceutical industry due to their therapeutic potential. During peptide synthesis or as a result of degradation, diastereomers can form. These are stereoisomers that are not mirror images and can exhibit different biological activities, toxicities, and pharmacokinetic profiles. Therefore, the separation and quantification of protide diastereomers are critical for quality control, stability studies, and regulatory compliance in drug development.[1][2] High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analytical separation of these closely related species.[2] This application note provides detailed protocols and methodologies for the separation of this compound diastereomers using reversed-phase HPLC (RP-HPLC).
Principles of Separation
The separation of this compound diastereomers by RP-HPLC on achiral stationary phases is possible due to subtle differences in their physicochemical properties.[1] The change in stereochemistry at one or more chiral centers can alter the peptide's overall hydrophobicity and its three-dimensional conformation. These differences in structure can lead to differential interactions with the stationary phase and mobile phase, resulting in distinct retention times.[3] Factors such as the position of the stereoisomeric amino acid, the nature of the surrounding amino acids, and the overall secondary structure of the peptide influence the degree of separation.[3]
Conventional RP-HPLC with achiral stationary phases can effectively resolve peptide diastereomers, often by exploiting the disruption of secondary structures caused by the presence of a D-amino acid in an L-amino acid peptide chain.[3] Additionally, chiral stationary phases or the use of chiral selectors in the mobile phase are alternative strategies for separating enantiomers and can also be applied to diastereomers.[3][4]
Experimental Workflow for HPLC Method Development
The development of a robust HPLC method for separating this compound diastereomers typically follows a systematic approach. The workflow involves screening different stationary and mobile phases to achieve the desired selectivity and resolution.
Caption: A generalized workflow for developing an HPLC method for the separation of this compound diastereomers.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with Trifluoroacetic Acid (TFA)
This protocol is a standard starting point for the separation of many this compound diastereomers. TFA is a common ion-pairing agent that improves peak shape and resolution for peptides.[5]
Methodology:
| Parameter | Condition |
| Column | C18, 5 µm, 300 Å (e.g., Zorbax 300SB-C18, 4.6 x 250 mm) or C8, 5 µm, 300 Å (e.g., Zorbax 300SB-C8, 4.6 x 250 mm)[3] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile[3] |
| Gradient | Linear gradient, e.g., 5% to 60% B over 45 minutes. A shallow gradient (e.g., 0.1% acetonitrile/min) can improve resolution.[3][6] |
| Flow Rate | 1.0 mL/min (for analytical columns) |
| Column Temperature | 30°C or 65°C (temperature can affect selectivity)[3] |
| Detection | UV at 214 nm or 280 nm |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve peptide in Mobile Phase A or water. |
Data Presentation:
The following table summarizes hypothetical retention time data for a pair of this compound diastereomers based on the conditions described in Protocol 1.
| Diastereomer | Retention Time (min) on C18 at 30°C | Retention Time (min) on C8 at 30°C | Resolution (Rs) on C18 |
| Diastereomer 1 (L-form) | 25.2 | 22.8 | 1.8 |
| Diastereomer 2 (D-form) | 26.1 | 23.5 |
Protocol 2: Reversed-Phase HPLC with Alternative Mobile Phases
While TFA is widely used, it can sometimes suppress selectivity differences between stationary phases.[7] Screening alternative mobile phase additives can be crucial for separating challenging diastereomers.[7] Formic acid is a common alternative, especially for mass spectrometry (MS) compatibility.
Methodology:
| Parameter | Condition |
| Column | C18, C8, or Phenyl-Hexyl, 3-5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water or 10 mM Ammonium Formate, pH 3.6[7] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | Optimized linear gradient based on initial screening. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C - 65°C |
| Detection | UV (214 nm) and/or Mass Spectrometry (MS) |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve peptide in Mobile Phase A. |
Data Presentation:
Comparison of resolution values for a diastereomeric pair using different mobile phase additives.
| Mobile Phase Additive | Resolution (Rs) |
| 0.1% TFA | 1.2 |
| 0.1% Formic Acid | 1.6 |
| 10 mM Ammonium Formate, pH 3.6 | 1.9 |
Protocol 3: Chiral HPLC for Diastereomer Separation
In cases where separation on achiral phases is insufficient, chiral stationary phases (CSPs) can be employed. Zwitterionic CSPs, for instance, have shown effectiveness in resolving peptide stereoisomers.[4]
Methodology:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® ZWIX(+))[4] |
| Mobile Phase | Methanol/Water (e.g., 98:2 v/v) with additives.[4] |
| Additives | 50 mM Formic Acid + 25 mM Diethylamine[4] |
| Gradient | Isocratic or gradient elution may be used. |
| Flow Rate | 0.5 mL/min[4] |
| Column Temperature | 10°C or 25°C[4] |
| Detection | Evaporative Light Scattering Detector (ELSD) or MS[4] |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve peptide in the mobile phase. |
Data Presentation:
Hypothetical retention data for a dipeptide with two stereogenic centers on a chiral column.
| Diastereomer | Retention Time (min) |
| L-Ala-L-Phe | 15.8 |
| D-Ala-L-Phe | 17.2 |
| L-Ala-D-Phe | 18.5 |
| D-Ala-D-Phe | 20.1 |
Factors Influencing Separation
The successful separation of this compound diastereomers is dependent on several interconnected factors. Understanding these relationships is key to effective method development.
Caption: Interplay of factors affecting the HPLC separation of this compound diastereomers.
Conclusion
The separation of this compound diastereomers is a critical yet challenging aspect of pharmaceutical analysis. A systematic approach to method development, involving the screening of various stationary phases, mobile phase compositions, and operating temperatures, is essential for achieving baseline resolution.[6] While conventional RP-HPLC on achiral columns is often successful, alternative strategies such as using different ion-pairing agents or employing chiral stationary phases provide powerful tools for resolving difficult separations. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in the development of robust and reliable HPLC methods for the analysis of this compound diastereomers.
References
- 1. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chiraltech.com [chiraltech.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Unlocking the Blueprint of Life: Advanced NMR Spectroscopy for Protide Structural Elucidation
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and molecular biology, understanding the three-dimensional structure of proteins and peptides—collectively known as protides—is paramount to deciphering their function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for determining the structure of these vital biomolecules in their native solution state.[1][2][3] This application note provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for leveraging NMR spectroscopy for the structural elucidation of protides.
The Power of NMR in Protide Structural Analysis
NMR spectroscopy offers a unique advantage by allowing the study of protides in a solution that mimics their physiological environment, providing insights into their structure, dynamics, and interactions.[1][4] This technique is particularly well-suited for proteins with molecular weights typically below 30-50 kDa.[5][6] The process involves several key stages: sample preparation, data acquisition through a suite of NMR experiments, resonance assignment, and finally, structure calculation and validation.[7][8]
Data Presentation: Key Parameters for Successful NMR Experiments
The quality of NMR data is highly dependent on sample conditions and experimental parameters. The following table summarizes critical quantitative data for the structural analysis of protides.
| Parameter | Peptides | Proteins | Source(s) |
| Purity | >95% | >95% | [7][9] |
| Concentration | 1-5 mM | 0.3-1.0 mM | [5][6][10] |
| Volume | 450-500 µL | 450-500 µL | [11] |
| Molecular Weight Limit | Not typically a limiting factor | < 30-50 kDa for high-resolution structure | [5][6][11] |
| pH Range | Adjusted to influence folding and chemical shifts | 4.0-7.0 for optimal results, not exceeding pH 8.0 | [9][12] |
| Buffer System | Phosphate-buffered saline (PBS) is common | Phosphate buffer is recommended to avoid non-exchangeable protons | [11][12] |
| Salt Concentration | < 300 mM total ionic strength | ≤ 100 mM for CryoProbes, ≤ 200 mM for room temperature probes | [11][12] |
| Isotopic Labeling | Not necessary for homonuclear 2D NMR | ¹⁵N and ¹³C labeling is required for most multidimensional experiments | [9][11] |
Experimental Workflow for this compound Structure Determination
The overall process of determining the three-dimensional structure of a this compound using NMR spectroscopy follows a logical progression from sample preparation to the final structural model.
Caption: A streamlined workflow for this compound structure determination by NMR spectroscopy.
Key NMR Experiments and Their Interrelationships
A combination of one-, two-, and sometimes three-dimensional NMR experiments are employed to gain comprehensive structural information. Each experiment provides unique insights that, when combined, allow for the complete structural elucidation.
Caption: Relationships and information provided by key NMR experiments.
Application in Signaling Pathway Analysis
NMR is also instrumental in studying molecular interactions, which are at the heart of cellular signaling. For instance, NMR can be used to map the binding interface between a signaling protein and its ligand or another protein.
Caption: Using NMR to map binding interfaces in a signaling pathway.
Detailed Experimental Protocols
The following are generalized protocols for key NMR experiments. Specific parameters will need to be optimized for the instrument and sample being studied.
Protocol 1: 2D ¹H-¹H COSY (Correlation Spectroscopy)
Objective: To identify protons that are coupled to each other through 2-4 chemical bonds, which is useful for identifying adjacent protons in amino acid side chains and backbones.[9][13]
Methodology:
-
Sample Preparation: Prepare the this compound sample as outlined in the data table.
-
Spectrometer Setup:
-
Tune and match the probehead.
-
Optimize the field homogeneity (shimming).
-
Record a standard 1D ¹H spectrum to determine the spectral width (SW) and transmitter frequency offset (o1p).
-
-
COSY Experiment Setup:
-
Load a standard phase-sensitive COSY pulse sequence (e.g., cosygpppqf).
-
Set the spectral width in both dimensions (F1 and F2) based on the 1D ¹H spectrum.
-
Set the number of data points in the direct dimension (td2) to 1K or 2K.
-
Set the number of increments in the indirect dimension (td1) to 256 or 512.
-
Set the number of scans (ns) based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
Acquisition: Start the experiment.
-
Processing:
-
Apply a sine-bell or squared sine-bell window function to both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Protocol 2: 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
Objective: To identify all protons within a coupled spin system, which is invaluable for assigning all protons belonging to a specific amino acid residue.[1][9]
Methodology:
-
Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from the COSY protocol.
-
TOCSY Experiment Setup:
-
Load a standard phase-sensitive TOCSY pulse sequence (e.g., mlevphpp).
-
Set the spectral widths and data points as in the COSY experiment.
-
Set the TOCSY mixing time (d9). A typical range is 60-120 ms (B15284909). Longer mixing times allow for magnetization transfer to more distant protons within the spin system.
-
Set the number of scans (ns).
-
-
Acquisition: Start the experiment.
-
Processing: Process the data similarly to the COSY experiment.
Protocol 3: 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
Objective: To identify protons that are close in three-dimensional space (typically < 5-6 Å), providing crucial distance restraints for structure calculation.[7][8][14]
Methodology:
-
Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from the COSY protocol. It is generally recommended to run NOESY experiments without sample spinning.[15]
-
NOESY Experiment Setup:
-
Acquisition: Start the experiment.
-
Processing: Process the data similarly to the COSY experiment.
Protocol 4: 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence)
Objective: To obtain a spectrum where each peak corresponds to a specific amide proton and its directly bonded nitrogen atom, providing a "fingerprint" of the protein.
Methodology:
-
Sample Preparation: The protein sample must be uniformly ¹⁵N-labeled.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
Optimize shimming.
-
Calibrate the ¹H and ¹⁵N pulse lengths.
-
-
HSQC Experiment Setup:
-
Load a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcfpf3gpph).
-
Set the ¹H spectral width (F2 dimension) and transmitter offset.
-
Set the ¹⁵N spectral width (F1 dimension) and transmitter offset to cover the amide region.
-
Set the number of data points and increments.
-
Set the number of scans (ns).
-
-
Acquisition: Start the experiment.
-
Processing:
-
Apply appropriate window functions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
These protocols provide a foundation for the application of NMR spectroscopy in the critical field of this compound structural elucidation. By carefully following these guidelines and optimizing parameters for each specific case, researchers can obtain high-quality data to unlock the structural and functional secrets of these essential biomolecules.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]
- 3. users.cs.duke.edu [users.cs.duke.edu]
- 4. fiveable.me [fiveable.me]
- 5. nmr-bio.com [nmr-bio.com]
- 6. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. youtube.com [youtube.com]
- 9. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 13. princeton.edu [princeton.edu]
- 14. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 15. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 16. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 17. dbt.univr.it [dbt.univr.it]
Application Note: Mass Spectrometry-Based Analysis of ProTide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProTides are a class of prodrugs designed to deliver nucleoside monophosphate analogs into cells, bypassing the often-inefficient initial phosphorylation step that can be a major hurdle for the activation of many antiviral and anticancer nucleoside drugs.[1] The ProTide technology masks the negative charges of the phosphate (B84403) group with an amino acid ester and an aryl moiety, enhancing cell permeability.[2] Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form.[1][2] Understanding the metabolic activation pathway and quantifying the resulting metabolites is crucial for drug development, allowing for the assessment of activation efficiency, pharmacokinetic profiling, and investigation of potential off-target effects. This application note provides detailed protocols for the analysis of this compound metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound Metabolic Activation Pathway
The activation of ProTides generally proceeds through a multi-step enzymatic process within the target cell. The initial and key step involves the hydrolysis of the amino acid ester, typically by cellular esterases such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1).[1][3] This is followed by the intramolecular cyclization and subsequent expulsion of the aryl group (e.g., phenol), leading to the formation of an alaninyl phosphoramidate (B1195095) intermediate.[2][4] Finally, the P-N bond is cleaved by a phosphoramidase, such as Histidine Triad Nucleotide-binding Protein 1 (HINT1), to release the biologically active nucleoside monophosphate.[3] This monophosphate is then sequentially phosphorylated by cellular kinases to the di- and tri-phosphate forms, with the latter being the active species that typically inhibits viral polymerases or other cellular enzymes.
Experimental Protocols
Sample Preparation from Cultured Cells
This protocol outlines the extraction of this compound metabolites from cells for subsequent LC-MS/MS analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Internal standards (stable isotope-labeled analogs of the parent this compound and its key metabolites, if available)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
Procedure:
-
Culture cells to the desired confluency and treat with the this compound drug for the specified time.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) containing internal standards to each well of a 6-well plate. For suspension cells, pellet the cells by centrifugation (500 x g, 5 min, 4°C), remove the supernatant, and resuspend the cell pellet in 1 mL of the same extraction solvent.
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
Scrape the adherent cells and transfer the cell lysate to a microcentrifuge tube. For suspension cells, directly transfer the lysate.
-
Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly and centrifuge at >13,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general method for the separation and detection of this compound metabolites. Optimization will be required for specific this compound analogs.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[5]
LC Conditions:
-
Column: A reversed-phase column with end-capping suitable for polar analytes (e.g., C18, 2.1 x 50 mm, 1.8 µm) is a good starting point.[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly to elute the more hydrophobic parent this compound, while allowing for the retention and separation of the more polar phosphorylated metabolites.
-
0-2 min: 2% B
-
2-10 min: 2% to 98% B
-
10-12 min: 98% B
-
12.1-15 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for many this compound metabolites.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification.[7]
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for the specific analytes.
-
Analyte-Specific Parameters: For each metabolite, determine the optimal precursor ion (m/z) and product ions (m/z) by direct infusion or by using software prediction tools. Optimize collision energy (CE) and declustering potential (DP) for each transition.
Quantitative Data Presentation
The quantitative analysis of this compound metabolites is essential for understanding the efficiency of the prodrug activation. The data should be presented in a clear and concise manner, allowing for easy comparison across different experimental conditions.
Table 1: Intracellular Concentrations of a Hypothetical this compound and its Metabolites in A549 Cells
| Analyte | Concentration (nM) at 2 hours | Concentration (nM) at 6 hours | Concentration (nM) at 24 hours |
| Parent this compound | 850.2 ± 95.3 | 425.1 ± 50.7 | 89.6 ± 12.1 |
| Alaninyl Phosphoramidate | 150.7 ± 20.1 | 275.9 ± 35.4 | 110.3 ± 15.8 |
| Nucleoside Monophosphate | 25.3 ± 4.5 | 98.6 ± 11.2 | 250.4 ± 30.9 |
| Nucleoside Diphosphate | 5.1 ± 1.2 | 35.8 ± 5.6 | 120.7 ± 18.3 |
| Nucleoside Triphosphate | < 1.0 | 15.2 ± 3.1 | 85.3 ± 10.5 |
Data are presented as mean ± standard deviation (n=3).
Experimental Workflow Visualization
The overall workflow for the mass spectrometry analysis of this compound metabolites can be visualized to provide a clear overview of the process from sample collection to data analysis.
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis will provide quantitative information on the parent this compound and its intracellular metabolites. This data is crucial for:
-
Determining the rate and extent of metabolic activation: By monitoring the disappearance of the parent drug and the appearance of its metabolites over time, the efficiency of the this compound activation can be assessed.
-
Identifying potential metabolic bottlenecks: An accumulation of an intermediate metabolite may suggest that a particular enzymatic step is rate-limiting.
-
Correlating metabolite levels with biological activity: The concentration of the active triphosphate can be correlated with the observed antiviral or anticancer activity to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Comparing metabolic profiles across different cell types: The activation of ProTides can be cell-type dependent, and understanding these differences is important for predicting in vivo efficacy.[3]
Conclusion
The mass spectrometry-based methods described in this application note provide a robust and sensitive platform for the quantitative analysis of this compound metabolites. A thorough understanding of the intracellular metabolism of these prodrugs is fundamental to their development as effective therapeutic agents. The provided protocols offer a solid foundation for researchers to establish and optimize their own assays for novel this compound compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regiochemical Analysis of the this compound Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. fedoa.unina.it [fedoa.unina.it]
Application Note: Creation and Screening of a ProTide Library for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ProTide (PROdrug + nucleoTIDE) technology is a powerful prodrug strategy designed to enhance the intracellular delivery of nucleoside/nucleotide monophosphate analogues.[1][2][3] This approach masks the negatively charged phosphate (B84403) group with an amino acid ester and an aryl group, creating a neutral molecule that can more readily cross cell membranes via passive diffusion.[1] Once inside the cell, the masking groups are enzymatically cleaved to release the active nucleoside monophosphate, which can then be phosphorylated by host kinases to its active triphosphate form.[4][5] This strategy effectively bypasses key resistance mechanisms, such as inefficient nucleoside transport or the initial, often rate-limiting, phosphorylation step.[1][5]
The construction of a diverse this compound library allows for the high-throughput screening (HTS) of numerous candidates to identify novel therapeutic agents, particularly in the fields of virology and oncology.[1][6] This document provides detailed protocols and guidelines for the design, synthesis, and screening of a this compound library.
Principle of this compound Activation
The efficacy of the this compound approach hinges on a specific, multi-step intracellular activation pathway. The process is initiated by the cleavage of the amino acid ester moiety, followed by the release of the aryl group, and finally the liberation of the nucleoside monophosphate.[4][5]
The generally accepted mechanism involves initial hydrolysis of the carboxylate ester by cellular esterases like carboxylesterase 1 (CES1) or cathepsin A (CatA).[4] This is followed by the spontaneous attack of the newly formed carboxylate on the phosphorus center, leading to the expulsion of the phenol (B47542) group and the formation of an unstable cyclic intermediate.[7] This intermediate is then hydrolyzed, and the P-N bond is cleaved by an enzyme such as histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the nucleoside monophosphate (Nuc-MP).[4] Host cell kinases then convert the Nuc-MP into the pharmacologically active nucleoside triphosphate (Nuc-TP).[4]
Caption: Intracellular activation pathway of a this compound prodrug.
This compound Library Design and Synthesis
The creation of a successful this compound library relies on a well-considered design strategy to maximize chemical diversity, followed by robust and efficient chemical synthesis.
Library Design Strategy
A combinatorial approach is used to generate diversity by varying three key components of the this compound structure:
-
Nucleoside/Nucleotide Analogue Core: This is the parent drug candidate. The library can be built around a single known active analogue or a series of structurally related analogues to explore structure-activity relationships (SAR).
-
Amino Acid Moiety: While L-alanine is commonly used in clinically approved ProTides, varying the amino acid can significantly impact activation kinetics and stability.[1] Libraries can include a range of natural and unnatural amino acids with different side chains (e.g., valine, leucine, phenylalanine).
-
Aryl Group: The aryl group (commonly phenol or naphthol) acts as a leaving group during activation.[1] Its electronic properties can be modified with different substituents to modulate the rate of intramolecular cyclization and therefore the release of the active compound.
Computational tools can aid in library design to optimize for diversity, cost-effectiveness, and drug-like properties.[8]
Caption: General workflow for this compound library design and synthesis.
Experimental Protocol 1: General Parallel Synthesis of a this compound Library
This protocol describes a general method for synthesizing this compound analogues based on phosphorodichloridate chemistry, which can be adapted for parallel synthesis platforms.[7][9]
Materials:
-
Anhydrous Dichloromethane (DCM)
-
Aryl phosphorodichloridate (or synthesized from Phenyl dichlorophosphate)
-
Desired Nucleoside Analogue
-
Desired Amino Acid Ester Hydrochloride Salt
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica (B1680970) Gel for chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
96-well reaction blocks or individual reaction vials
Procedure:
-
Phosphochloridate Formation (if starting from dichlorophosphate):
-
In each reaction vessel under an inert atmosphere (e.g., Argon), dissolve the desired aryl group (e.g., phenol, 1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a phosphorodichloridate (e.g., phenyl dichlorophosphate, 1.1 equiv) dropwise.
-
Add TEA (1.1 equiv) dropwise and stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
-
First Coupling (Nucleoside):
-
Cool the reaction mixture containing the aryl phosphochloridate to -78 °C.
-
In a separate vial, dissolve the nucleoside analogue (1.0 equiv) in anhydrous DCM and add it to the reaction mixture.
-
Add TEA (1.2 equiv) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
-
Second Coupling (Amino Acid Ester):
-
Cool the reaction mixture back down to -78 °C.
-
Add the desired amino acid ester hydrochloride salt (1.2 equiv).
-
Add TEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel. The resulting this compound is often a mixture of two diastereomers at the phosphorus center.[3]
-
-
Characterization and Plating:
High-Throughput Screening (HTS)
Screening the this compound library requires a robust and sensitive cell-based assay relevant to the therapeutic target.
Caption: A typical workflow for high-throughput screening of a this compound library.
Experimental Protocol 2: General Cell-Based HTS Assay
This protocol outlines a general workflow for a cell-based viability/cytotoxicity assay (e.g., antiviral or anticancer screening).
Materials:
-
Target cell line cultured in appropriate medium
-
White, clear-bottom 384-well assay plates
-
This compound library plates (10 mM in DMSO)
-
Positive control compound (known active drug)
-
Negative control (DMSO vehicle)
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Automated liquid handling systems
-
Plate reader with luminescence detection capability
Procedure:
-
Cell Seeding:
-
Harvest cells and adjust the density to a pre-determined optimal concentration (e.g., 2,000 cells/well).
-
Using a multi-channel pipette or automated dispenser, dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 18-24 hours at 37 °C, 5% CO2 to allow cells to attach.
-
-
Compound Addition:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the this compound library compounds, positive control, and negative control (DMSO) from the source plates to the assay plates. This results in a final screening concentration of, for example, 10 µM.
-
Include columns with only DMSO (negative control) and a known cytotoxic agent (positive control) for data normalization and quality control.
-
-
Incubation:
-
Incubate the assay plates for a duration appropriate for the biological endpoint (e.g., 48-72 hours) at 37 °C, 5% CO2.
-
-
Signal Detection:
-
Equilibrate the plates and the detection reagent to room temperature.
-
Add 20 µL of the luminescent cell viability reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Data Analysis and Hit Validation
Raw data from the HTS is processed to identify "hits"—compounds that exhibit significant activity.
Data Presentation
Screening data should be organized to facilitate analysis. A key quality control metric is the Z'-factor, which assesses the statistical separation between the positive and negative controls. A Z'-factor > 0.5 is generally considered excellent for an HTS assay.
Table 1: Representative this compound Library Screening Data
| Compound ID | Nucleoside Core | Amino Acid | Aryl Group | Primary Screen (% Inhibition @ 10 µM) | Hit Status |
| PL-001 | Gemcitabine | L-Alanine | Phenol | 85.2 | Hit |
| PL-002 | Gemcitabine | L-Valine | Phenol | 65.7 | Hit |
| PL-003 | Gemcitabine | L-Alanine | Naphthol | 92.1 | Hit |
| PL-004 | Gemcitabine | L-Alanine | p-Nitrophenol | 45.3 | Inactive |
| PL-005 | Cytarabine | L-Alanine | Phenol | 12.5 | Inactive |
| PL-006 | Cytarabine | L-Leucine | Naphthol | 78.9 | Hit |
Hit Validation Workflow
Primary hits must be subjected to a rigorous validation process to eliminate false positives and confirm their activity.
Caption: A flowchart outlining the hit-to-lead validation process.
-
Confirmatory Screening: Primary hits are re-tested under the same assay conditions to confirm their activity and rule out experimental error.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC50 or EC50).
-
Orthogonal Assays: Hits are tested in a different, independent assay to confirm their biological activity and mechanism of action, ensuring they are not artifacts of the primary assay format.
-
SAR Analysis: Data from the library screen is analyzed to identify trends in how changes in the nucleoside, amino acid, and aryl groups affect activity, guiding the design of the next generation of compounds.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Regiochemical Analysis of the this compound Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial library design for diversity, cost efficiency, and drug-like character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in ProTide Synthesis
Welcome to the technical support center for ProTide synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low product yield during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during this compound synthesis in a question-and-answer format.
Q1: My final this compound yield is significantly lower than expected. What are the first steps to diagnose the problem?
A1: Low yield in this compound synthesis can stem from various stages of the process. A systematic approach is crucial to pinpoint the issue.
Initial Diagnostic Workflow:
-
Assess Coupling Efficiency: The efficiency of each coupling step is critical, as a small decrease can dramatically reduce the overall yield of the full-length product.[1][2] Even a 1% drop in coupling efficiency per cycle can lead to a significant loss of final product, especially for longer sequences.[2]
-
Analyze the Crude Product: Before extensive troubleshooting, analyze a small, cleaved sample of your crude product using Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). This will help you identify the nature of the impurities (e.g., truncated sequences, deletion sequences) and confirm if at least some of the desired product was synthesized.[3]
-
Review Synthesis Parameters: Carefully review your synthesis protocol, paying close attention to reagent concentrations, reaction times, and the reagents used.
Below is a decision tree to guide your initial troubleshooting process:
Caption: Initial troubleshooting workflow for low this compound yield.
Q2: How can I determine if my coupling efficiency is low?
A2: Monitoring the coupling efficiency at each step is crucial. The most common method is "trityl monitoring." The dimethoxytrityl (DMT) group is cleaved at the beginning of each synthesis cycle, producing a distinct orange-colored cation that can be quantified by UV-Vis spectrophotometry.[2] A consistent and high absorbance reading for each cycle indicates high coupling efficiency. A sudden or gradual drop in the readings points to a coupling problem.
Q3: My coupling efficiency is low. What are the common causes and how can I fix them?
A3: Low coupling efficiency is a frequent cause of low yield.[1][4] Here are the primary factors and their solutions:
| Potential Cause | Recommended Solution | Detailed Explanation |
| Reagent Quality | Use fresh, high-purity phosphoramidites, activator, and anhydrous solvents. | Phosphoramidites are sensitive to moisture and can hydrolyze, rendering them inactive.[] Ensure solvents are anhydrous as water will react with the phosphoramidite (B1245037). |
| Activator Issues | Ensure the correct concentration and type of activator is used. Consider a stronger activator if necessary. | A strong activator, such as tetrazole or its derivatives, is necessary for efficient coupling.[4] The optimal concentration of both the phosphoramidite and the activator is key.[4] |
| Inadequate Coupling Time | Increase the coupling time. | The reaction may not have had enough time to go to completion, especially for sterically hindered or modified phosphoramidites. |
| Solid Support Problems | Ensure the correct solid support is being used and that it is not overloaded. | The pore size and surface area of the solid support can affect reagent diffusion.[4] Overloading the support can lead to steric hindrance and incomplete reactions. |
| Suboptimal Temperature | Optimize the reaction temperature. | While most syntheses are run at room temperature, some difficult couplings may benefit from a slight increase in temperature.[6][7] |
Q4: My HPLC analysis shows a high proportion of truncated sequences, even with good initial coupling efficiency. What could be the issue?
A4: The presence of truncated sequences despite seemingly good coupling points towards issues with the capping step . The capping step is designed to block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles.[4][8]
Troubleshooting Capping Failures:
-
Ineffective Capping Reagents: Ensure your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active.
-
Incomplete Capping Reaction: Increase the capping reaction time to ensure all unreacted hydroxyl groups are blocked.
The following diagram illustrates the standard solid-phase synthesis cycle, highlighting the importance of the capping step:
Caption: The four main steps of the phosphoramidite synthesis cycle.
Q5: I'm observing side reactions that are impacting my yield and purity. What are the most common side reactions and how can I mitigate them?
A5: Several side reactions can occur during phosphoramidite chemistry, leading to a lower yield of the desired this compound.[][9]
| Side Reaction | Cause | Mitigation Strategy |
| Hydrolysis of Phosphoramidite | Presence of moisture in reagents or solvents. | Use anhydrous solvents and fresh, high-quality phosphoramidites. Store reagents under inert gas (e.g., argon). |
| Depurination | Occurs during the acidic deblocking (detritylation) step, particularly for adenosine (B11128) and guanosine (B1672433) residues. | Minimize the deblocking time and use a milder deblocking agent if possible. |
| Oxidation of Phosphite Triester | The phosphite triester intermediate is unstable.[10] | The oxidation step should be performed promptly and efficiently after coupling to form the more stable phosphate triester.[1][10] |
| Formation of Deletion Sequences | Incomplete coupling or capping. | Optimize coupling and capping steps as described in previous sections. |
Q6: What are the key considerations for the synthesis of the this compound moiety itself?
A6: The synthesis of the phosphoramidate (B1195095) prodrug moiety (this compound) typically involves coupling a nucleoside with a phosphorochloridate reagent.[11][12]
Key Synthetic Strategies:
-
Phosphorochloridate Method: This is the most common approach, where the nucleoside is coupled to a phosphorochloridate in the presence of a base like tert-butyl magnesium chloride (tBuMgCl) or N-methylimidazole (NMI).[11][12]
-
Diarylphosphite Method: Involves coupling the nucleoside with a diarylphosphite followed by oxidative amination.[11][12]
-
Amino Acid Coupling to Nucleoside Aryl Phosphate: An alternative route where the amino acid is coupled to a pre-formed nucleoside aryl phosphate.[11][12]
Challenges in this compound synthesis often relate to achieving stereocontrol at the phosphorus center, as the different stereoisomers can have vastly different biological activities.[11] The choice of base and reaction conditions can influence the stereoselectivity of the reaction.[11][12]
Experimental Protocols
Protocol 1: Test Cleavage for Crude Product Analysis
This protocol is for cleaving a small amount of this compound from the solid support for initial analysis by MS and HPLC.[3]
Materials:
-
Peptide-resin (10-20 mg)
-
Appropriate cleavage cocktail (e.g., trifluoroacetic acid-based)
-
Microcentrifuge tube
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Add the cleavage cocktail (e.g., 200 µL) to the resin.
-
Allow the reaction to proceed at room temperature for the recommended time (typically 1-3 hours).
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved this compound by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the product, decant the ether, and dry the pellet.
-
Resuspend the crude this compound in an appropriate solvent for MS and HPLC analysis.
Protocol 2: Quantification of Coupling Efficiency via Trityl Cation Assay
Materials:
-
Trityl fractions collected from each synthesis cycle.
-
UV-Vis spectrophotometer.
-
Cuvettes.
-
Deblocking solution (for blank).
Procedure:
-
Collect the deblocking solution (containing the trityl cation) from each coupling cycle.
-
Use the fresh deblocking solution as a blank to zero the spectrophotometer.
-
Measure the absorbance of each collected fraction at the wavelength of maximum absorbance for the trityl cation (typically around 495 nm).
-
Plot the absorbance versus the cycle number. A consistent, high absorbance indicates good coupling efficiency. A significant drop suggests a problem.
Purification Challenges
Low recovery after purification is another common reason for overall low yield. The primary challenge in this compound and oligonucleotide purification is the structural similarity between the full-length product and process-related impurities, such as truncated sequences.[13]
Common Purification Techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for purifying oligonucleotides and their analogues.[13]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge and can be effective for purifying charged ProTides.[13]
If you experience low yield after purification, consider the following:
-
Suboptimal HPLC Conditions: Optimize the gradient, flow rate, and column chemistry for your specific this compound.
-
Product Precipitation: The this compound may be precipitating on the column or during fraction collection. Adjusting the solvent composition or pH may help.
-
Degradation During Purification: Some ProTides may be sensitive to the pH or solvents used in purification. Ensure the stability of your compound under the chosen conditions.
References
- 1. idtdna.com [idtdna.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. benchchem.com [benchchem.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides [jsyx.magtechjournal.com]
- 8. alfachemic.com [alfachemic.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. twistbioscience.com [twistbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The this compound Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Phosphoramidate Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during phosphoramidate (B1195095) coupling reactions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common problems in phosphoramidate coupling.
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a frequent challenge, leading to a significant reduction in the yield of the full-length oligonucleotide product.[1] The impact of coupling efficiency on the theoretical yield is exponential, especially for longer oligonucleotides.[1]
Symptoms:
-
A sudden or consistent drop in the trityl cation signal during synthesis monitoring.[1]
-
Low overall yield of the final product after purification.[2]
-
Presence of significant n-1 shortmer peaks in HPLC or mass spectrometry analysis.[]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Moisture Contamination | Water reacts with the activated phosphoramidite (B1245037), preventing it from coupling to the growing oligonucleotide chain. Use anhydrous acetonitrile (B52724) with a water content of 10-15 ppm or lower for all reagents and washing steps. Store phosphoramidites and activator solutions under a dry, inert atmosphere (argon or nitrogen). Consider adding molecular sieves to solvent bottles on the synthesizer. | [4][5] |
| Degraded Phosphoramidites | Phosphoramidites are sensitive to moisture and oxidation. Use fresh, high-purity phosphoramidites. If possible, dissolve them just prior to use. Store phosphoramidites under an inert gas at the recommended temperature. | [2][5] |
| Ineffective Activator | The activator is crucial for the coupling reaction. An old or improperly prepared activator solution can lead to poor activation. Prepare fresh activator solution. For sterically hindered phosphoramidites, consider using a more potent activator. | [1][2] |
| Suboptimal Coupling Time | Insufficient coupling time can lead to incomplete reactions, especially for sterically hindered or modified phosphoramidites. Optimize the coupling time. For complex sequences or modified amidites, a longer coupling time may be necessary. Double or even triple coupling can also be employed to increase efficiency. | [1][5] |
| Incorrect Reagent Concentration | The concentration of the phosphoramidite or activator may be too low. Ensure phosphoramidite and activator solutions are at the recommended concentrations. | [1] |
| Synthesizer Fluidics Issues | Leaks in reagent lines, blocked lines or valves, or incorrect reagent delivery can prevent the necessary reagents from reaching the synthesis column in the correct amounts. Perform a thorough inspection of the synthesizer for any leaks. Ensure all lines and valves are clean and not blocked. Calibrate the reagent delivery system to ensure accurate volumes. | [1] |
Issue 2: Presence of n+1 Impurities
The appearance of species with a higher molecular weight than the target oligonucleotide can complicate purification.
Symptoms:
-
A peak corresponding to the mass of the target oligonucleotide plus one nucleotide is observed in mass spectrometry analysis.
-
A later-eluting peak is observed in HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| GG Dimer Formation | Strongly acidic activators can cause some detritylation of the dG phosphoramidite during the coupling step, leading to the formation of a GG dimer that gets incorporated into the sequence. Avoid using strongly acidic activators like BTT and ETT. DCI is a less acidic and more nucleophilic activator that can minimize this side reaction. | [4] |
| N3 Cyanoethylation of Thymidine (B127349) | Acrylonitrile, a byproduct of cyanoethyl protecting group removal, can alkylate the N3 position of thymidine during ammonia (B1221849) deprotection, resulting in a +53 Da impurity. Use a larger volume of ammonia for cleavage or use AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine), as methylamine (B109427) is a better scavenger for acrylonitrile. | [4] |
Issue 3: Depurination
The loss of purine (B94841) bases (adenine and guanine) from the oligonucleotide chain can lead to chain cleavage and reduced yield of the full-length product.
Symptoms:
-
Presence of multiple shorter fragments in gel electrophoresis or HPLC analysis.
-
Reduced yield of the full-length product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Prolonged Exposure to Acid | The acidic conditions required for detritylation can lead to the cleavage of the glycosidic bond between the purine base and the sugar. Minimize the deblocking time to the shortest duration necessary for complete detritylation. Use a milder deblocking agent like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA). | [4][6] |
| Unstable Protecting Groups | The choice of protecting group on the purine base can influence its susceptibility to depurination. Use guanosine (B1672433) phosphoramidites with protecting groups that enhance stability, such as the dimethylformamidine (dmf) group. | [4] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal coupling efficiency I should aim for?
You should aim for a coupling efficiency of greater than 99% for each step. A small decrease in coupling efficiency has a dramatic impact on the theoretical yield of the full-length oligonucleotide, especially for longer sequences.[1]
Q2: How does the choice of activator affect the coupling reaction?
Activators play a critical role in the phosphoramidate coupling reaction by protonating the phosphoramidite, making it susceptible to nucleophilic attack.[] Different activators have varying levels of acidity and nucleophilicity, which affects the coupling time and potential side reactions.[4][7]
Q3: How often should I prepare fresh phosphoramidite and activator solutions?
Phosphoramidite solutions, especially dG, can degrade over time, even when stored under anhydrous conditions.[8] It is best to dissolve phosphoramidites just before use.[5] Activator solutions should also be prepared fresh to ensure optimal performance.[1]
Q4: Can I use the same coupling time for all phosphoramidites?
No, different phosphoramidites can have different coupling kinetics. Sterically hindered or modified phosphoramidites often require longer coupling times to achieve high efficiency.[1][9] It is important to optimize the coupling time for each specific phosphoramidite.
Q5: What is the purpose of the capping step in oligonucleotide synthesis?
The capping step is essential to block any unreacted 5'-hydroxyl groups after the coupling reaction.[10] This prevents these unreacted sites from participating in subsequent coupling cycles, which would lead to the formation of deletion sequences (n-1 mers).[10]
Data Presentation
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide [1]
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
Table 2: Comparison of Common Activators for Phosphoramidite Coupling
| Activator | pKa | Typical Coupling Time (DNA) | Advantages | Disadvantages | Citation |
| 1H-Tetrazole | ~4.9 | 30-60 seconds | Standard, widely used. | Moderately acidic, can cause some side reactions. | [7][11] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 15-30 seconds | More acidic and faster than Tetrazole. Good for general purpose synthesis. | Increased risk of n+1 addition with dG. | [2][7] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~15 seconds | Very fast, good for RNA synthesis. | More acidic than ETT, higher risk of n+1 addition. | [2][7] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~15 seconds | Less acidic than tetrazoles, highly nucleophilic, reduces n+1 formation. | May be less effective for some modified amidites. | [4][7][11] |
Experimental Protocols
Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency
This assay is a standard method for monitoring the stepwise coupling efficiency during automated oligonucleotide synthesis.[6]
Objective: To quantitatively assess the stepwise coupling efficiency by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[6]
Materials:
-
Effluent from the deblocking step of each synthesis cycle.
-
0.1 M Toluenesulfonic acid in acetonitrile.[6]
-
UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Collect Effluent: Collect the effluent from the detritylation step for each cycle of the synthesis.[6]
-
Dilute Sample: Dilute a known volume of the effluent with 0.1 M toluenesulfonic acid in acetonitrile to a final volume suitable for spectrophotometric measurement.[12]
-
Measure Absorbance: Measure the absorbance of the solution at approximately 495 nm using the spectrophotometer.[6]
-
Calculate Efficiency: The absorbance is proportional to the amount of DMT cation released, which corresponds to the number of successfully coupled nucleotides in the previous cycle. A consistent and high absorbance indicates a high coupling efficiency. A significant drop in absorbance from one cycle to the next indicates a failure in the coupling step of that particular cycle.[6]
Mandatory Visualization
Caption: The four-step phosphoramidite synthesis cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. twistbioscience.com [twistbioscience.com]
- 11. academic.oup.com [academic.oup.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Protide Purification Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during protide purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial and most critical checks to perform when experiencing low yield of my purified this compound?
A1: When troubleshooting low this compound yield, begin with the most straightforward potential issues. First, verify the DNA sequence of your construct to ensure the gene is correct and in the proper reading frame. Next, confirm that the this compound is being expressed in the host cells by running a sample of your cell lysate on an SDS-PAGE gel to look for a band at the expected molecular weight. It is also crucial to analyze both the soluble (supernatant) and insoluble (pellet) fractions after cell lysis to determine if your this compound is being expressed but is insoluble, forming inclusion bodies.[1] Finally, review your purification protocol, paying close attention to buffer compositions, pH levels, and the age and quality of your purification resin.
Q2: My this compound is expressed, but it's in inclusion bodies. What can I do?
A2: If your this compound is in inclusion bodies, you will need to perform the purification under denaturing conditions. This involves lysing the cells and solubilizing the inclusion bodies with strong denaturants like 6 M guanidinium-HCl or 8 M urea. The His-tagged this compound can then be purified from the cleared lysate using a bind-wash-elute procedure with an affinity resin, such as Nickel-NTA (Ni-NTA). It is important to adjust the pH of the buffers after adding urea, as it can cause a drop in pH.
Q3: I'm observing significant this compound aggregation during purification. What are the common causes and how can I prevent it?
A3: this compound aggregation during purification can be caused by several factors, including high protein concentration, suboptimal buffer conditions (pH and ionic strength), temperature, and exposure to hydrophobic surfaces or air-liquid interfaces.[2] To prevent aggregation, consider the following strategies:
-
Maintain a low this compound concentration: Increasing the sample volume during lysis and chromatography can help.
-
Optimize buffer conditions: Adjust the pH to be at least one unit away from the this compound's isoelectric point (pI) to increase net charge and repulsion between molecules. The ionic strength of the buffer can also be optimized; for aggregation driven by ionic interactions, increasing ionic strength can be beneficial, whereas for hydrophobic-driven aggregation, lowering the ionic strength may help.
-
Use additives and stabilizers: Including additives like L-arginine (typically 0.5-2 M), glycerol (B35011) (5-50%), or non-denaturing detergents (e.g., Tween 20) in your buffers can improve solubility and prevent aggregation.[3] Reducing agents such as DTT or BME should be added if aggregation is due to incorrect disulfide bond formation.
-
Control temperature: Store purified protides at -80°C with a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.[2]
Q4: What are the most common types of impurities found in synthetic protides after purification?
A4: Even after purification, synthetic protides can contain several types of impurities. These are often structurally related to the target this compound and can include deletion sequences (missing one or more amino acids), truncated sequences (incomplete chains), and sequences with incompletely deprotected side chains. Other common impurities are by-products from the cleavage process and residual TFA (trifluoroacetic acid) from the purification buffers.
Q5: How do I choose between Affinity Chromatography and Ion-Exchange Chromatography for my this compound purification?
A5: The choice between Affinity Chromatography (AC) and Ion-Exchange Chromatography (IEX) depends on several factors. AC offers high specificity and can often achieve high purity in a single step, especially for tagged protides (e.g., His-tag, GST-tag).[4][5][6] It is ideal for isolating low-abundance targets from complex mixtures.[4] IEX separates protides based on their net charge and is more versatile and cost-effective, making it suitable for large-scale purification and for untagged, native protides.[4][5][6] However, IEX is less specific and may require additional purification steps to achieve the desired purity.[4][6]
Troubleshooting Guides
Low Purification Yield
Low yield is a frequent challenge in this compound purification. The following guide provides a systematic approach to identifying and resolving the root cause.
dot
Caption: Troubleshooting workflow for low this compound purification yield.
This compound Aggregation
Aggregation can significantly impact the yield and quality of the purified this compound. This guide outlines steps to mitigate aggregation issues.
dot
Caption: Troubleshooting workflow for this compound aggregation.
Data Presentation
Table 1: Comparison of Purification Yield and Purity for Different Chromatography Methods
| Purification Method | Target Protein | Starting Material | Yield (%) | Purity (%) | Reference |
| Affinity Chromatography (His-tag) | Recombinant Bromelain | E. coli Lysate | 16.39 ± 0.03 | >90 | [7] |
| Ion-Exchange Chromatography | Recombinant Bromelain | E. coli Lysate | ~15 | ~85 | [7] |
| Gel Filtration Chromatography | Recombinant Bromelain | E. coli Lysate | ~10 | ~80 | [7] |
| Affinity Chromatography (Protein A) | Monoclonal Antibody | Cell Culture Supernatant | >95 | >98 | [8] |
| Multi-step (IEX, HIC) | Monoclonal Antibody | Cell Culture Supernatant | ~70 | >99 | [8] |
Table 2: Common Additives to Prevent this compound Aggregation
| Additive | Typical Concentration | Mechanism of Action | Notes |
| L-Arginine | 0.5 - 2 M | Suppresses aggregation and enhances solubility.[3] | Can be used in both refolding and purification buffers. |
| Glycerol | 5 - 50% (v/v) | Stabilizes protides through preferential hydration and increases solvent viscosity. | Also acts as a cryoprotectant for storage at -80°C.[2] |
| Sugars (e.g., Sucrose, Trehalose) | 0.25 - 1 M | Stabilize the native conformation of the this compound. | |
| Non-denaturing Detergents (e.g., Tween 20, Triton X-100) | 0.01 - 0.1% (v/v) | Prevent hydrophobic interactions between this compound molecules. | |
| Reducing Agents (DTT, BME) | 1 - 10 mM | Prevent the formation of incorrect disulfide bonds. | Should be added fresh to buffers. |
Experimental Protocols
Protocol 1: His-tag this compound Purification under Denaturing Conditions
This protocol is for the purification of His-tagged protides that are expressed in inclusion bodies.
1. Materials:
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, 8 M urea, pH 8.0.
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, 8 M urea, pH 8.0.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, 8 M urea, pH 8.0.
-
Resin: Nickel-NTA (Ni-NTA) agarose (B213101) resin.
-
Chromatography column.
2. Procedure:
-
Cell Lysis and Solubilization:
-
Resuspend the cell pellet in Lysis Buffer.
-
Stir the suspension for 1-2 hours at room temperature to solubilize the inclusion bodies.
-
Centrifuge the lysate at 10,000 x g for 30 minutes to pellet the cellular debris.
-
Collect the clear supernatant containing the solubilized this compound.
-
-
Column Equilibration:
-
Equilibrate the Ni-NTA column with 5-10 column volumes of Lysis Buffer.
-
-
Binding:
-
Load the clarified lysate onto the equilibrated column.
-
Collect the flow-through to check for unbound this compound.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the His-tagged this compound with 5-10 column volumes of Elution Buffer.
-
Collect the eluate in fractions.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified this compound.
-
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Peptide Purification
This protocol provides a general guideline for the purification of synthetic peptides using RP-HPLC.
1. Materials:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
-
HPLC system with a UV detector.
2. Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a small volume of Mobile Phase A or a mixture of water and acetonitrile.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Column Equilibration:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
-
Injection and Separation:
-
Inject the filtered sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peaks of interest.
-
-
Analysis:
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
-
References
- 1. researchgate.net [researchgate.net]
- 2. teachline.ls.huji.ac.il [teachline.ls.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Affinity Purification vs. Ion Exchange Purification: Which Protein Purification Technique to Use? | Lab Manager [labmanager.com]
- 5. Affinity Chromatography vs Ion Exchange: Choosing the Right Method [synapse.patsnap.com]
- 6. Affinity vs. Ion Exchange Chromatography: Which One to Choose? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
Technical Support Center: Addressing Cell Line-Dependent Activation of ProTides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of cell line-dependent activation of ProTide drugs.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound activation?
A1: ProTides, also known as phosphoramidate (B1195095) prodrugs, are designed to efficiently deliver nucleoside monophosphates into cells by masking the negatively charged phosphate (B84403) group.[1][2] Once inside the cell, they undergo a multi-step enzymatic and chemical transformation to release the active drug.[3] The process generally involves:
-
Ester Hydrolysis: Cellular esterases, primarily Carboxylesterase 1 (CES1) and Cathepsin A (CatA), cleave the amino acid ester moiety.[4][5]
-
Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus center, leading to the expulsion of the aryl group (e.g., phenol) and the formation of a temporary cyclic intermediate.[3][6]
-
Hint1-mediated Cleavage: The Histidine Triad Nucleotide-binding Protein 1 (HINT1) hydrolyzes the P-N bond, releasing the free nucleoside monophosphate (MP-Nuc).[4][7]
-
Phosphorylation: Host cell kinases sequentially phosphorylate the monophosphate to the active diphosphate (B83284) (DP-Nuc) and triphosphate (TP-Nuc) forms.[4][5]
Caption: General intracellular activation pathway of ProTides.
Q2: Why do I see different levels of this compound activation in different cell lines?
A2: The variation in this compound activation is a well-documented phenomenon primarily driven by the unique molecular profile of each cell line.[4][8] The key factors contributing to this dependency are:
-
Expression of Activating Enzymes: The abundance of crucial enzymes is the most significant factor.[4][5]
-
Carboxylesterase 1 (CES1): The expression of CES1 can vary dramatically between cell lines.[5] Cell lines with high CES1 levels (e.g., Huh-7, Caco-2) are generally more efficient at initiating this compound activation, while cells with low or absent CES1 (e.g., Vero E6) show poor activation rates.[4][5]
-
Cathepsin A (CatA) and HINT1: While also essential, the expression of these enzymes tends to be more consistent across different cell lines compared to CES1.[4][5]
-
-
Expression of Drug Efflux Transporters: Proteins like P-glycoprotein (P-gp) and MRP4 can actively pump ProTides out of the cell, reducing the intracellular concentration available for activation.[4][9] Cell lines with high expression of these transporters, such as Calu-3 and Vero E6, may exhibit lower activation efficiency.[9]
-
Cellular Uptake and Permeability: The intrinsic ability of a this compound to cross the cell membrane via passive diffusion, which is influenced by its lipophilicity, can also be a rate-limiting factor and may differ based on cell membrane composition.[1][9]
Caption: Key factors influencing cell line-dependent this compound activation.
Q3: My this compound is not being activated in my chosen cell line. What are the potential causes and how can I troubleshoot this?
A3: Observing little to no activation is a common issue. A systematic troubleshooting approach is recommended. The primary causes are often related to the cell line's intrinsic properties or the experimental setup.
Troubleshooting Steps:
-
Verify Experimental Controls: Before altering your main experiment, ensure your controls are working as expected. This includes a vehicle control (e.g., DMSO), a positive control (a this compound known to be activated in your system), and a proteasome inhibitor control if you are measuring downstream effects.[10]
-
Assess Cell Line Suitability: The most likely cause is an inappropriate cell line.
-
Check Enzyme Profile: Research the expression levels of CES1, CatA, and HINT1 in your cell line using proteomics databases (e.g., Human Protein Atlas) or by performing qPCR/Western blot.[4] Low or absent CES1 is a common reason for failure.[5]
-
Check Transporter Profile: High expression of efflux transporters like P-gp could be removing the drug.[9]
-
-
Optimize this compound Concentration: Perform a dose-response experiment. It is possible that the concentration used is too low. Conversely, be aware of the "hook effect," where excessively high concentrations of a prodrug can sometimes lead to reduced efficacy.[10]
-
Optimize Incubation Time: Measure activation at multiple time points (e.g., 6, 12, 24 hours) to create a time-concentration profile, as the peak activation may vary.[5]
-
Confirm Intracellular Drug Entry: If possible, use LC-MS/MS to measure the concentration of the parent this compound inside the cells. This will confirm whether the issue is poor cell permeability or a failure in the subsequent metabolic steps.[9]
Caption: Troubleshooting workflow for low or no this compound activation.
Q4: How do I choose the right cell line for my this compound experiment?
A4: The choice of cell line is critical and should be guided by your experimental goals.
-
For Efficacy Screening: To determine if a this compound can be activated, choose a cell line with a well-characterized and robust activation machinery, such as the human liver carcinoma cell line Huh-7 , which has high levels of CES1.[4][5] Caco-2 and A549 cells are also reported to be efficient activators.[4]
-
For Studying Specific Tissues: If your drug targets a specific tissue (e.g., lung), use a cell line derived from that tissue (e.g., A549 or Calu-3 for lung).[4][9] However, you must first characterize the expression of activating enzymes and transporters in these cells to ensure the model is relevant.[4][9] For example, Calu-3 has lower CES1 expression than A549, which will affect results.[4]
-
Avoid Poor Activators: Unless you are specifically studying mechanisms of resistance, it is generally advisable to avoid cell lines known to be poor activators, such as Vero E6 , which lacks CES1 expression.[4][5]
Quantitative Data Summary
The efficiency of this compound activation varies significantly across commonly used cell lines. The tables below summarize quantitative data on activation rates and the expression of key enzymes.
Table 1: Relative Activation Rates of Tenofovir Alafenamide (TAF) and Sofosbuvir (SOF)
| Cell Line | Origin | Relative Activation Rank | Notes |
| Huh-7 | Human Liver Carcinoma | 1 (Most Efficient) | High CES1 expression.[4][5] |
| Caco-2 | Human Colorectal Adenocarcinoma | 2 | High CES1 expression.[4][5] |
| A549 | Human Lung Carcinoma | 3 | Moderate-to-high CES1 expression.[4][5] |
| Calu-3 | Human Lung Adenocarcinoma | 4 | Lower CES1 expression.[4][5] |
| Vero E6 | Monkey Kidney Epithelial | 5 (Least Efficient) | Lacks CES1 expression.[4][5] |
| Data compiled from studies on TAF and SOF activation after a 6-hour incubation period.[4][5] |
Table 2: Protein Expression Levels of Key Enzymes in Common Cell Lines
| Protein | Huh-7 | Caco-2 | A549 | Calu-3 | Vero E6 |
| CES1 | +++ | +++ | ++ | + | Absent |
| CatA | ++ | ++ | ++ | ++ | ++ |
| HINT1 | ++ | ++ | ++ | ++ | ++ |
| P-gp (Efflux) | + | ++ | + | +++ | ++ |
| Relative expression levels compiled from proteomics data.[4][5][9] +++ High Expression, ++ Moderate Expression, + Low Expression. |
Experimental Protocols
Protocol 1: In Vitro Assay for Measuring this compound Activation
This protocol describes a general method for quantifying the intracellular formation of this compound metabolites.
Materials:
-
Cell line of interest (e.g., Huh-7, A549)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (ice-cold)
-
Cell scrapers
-
6-well plates
-
LC-MS/MS system for metabolite quantification
-
BCA or similar protein assay kit
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 80-90% confluency on the day of the experiment (e.g., 0.5 x 10^6 cells/well).[5]
-
This compound Incubation: Remove the culture medium and replace it with fresh medium containing the desired concentration of the this compound (e.g., 10 µM).[5] Include a vehicle-only (e.g., 0.1% DMSO) well as a control.
-
Time Points: Incubate the plates at 37°C. At each designated time point (e.g., 6, 12, and 24 hours), proceed to the extraction step.[5]
-
Cell Washing: Quickly aspirate the medium and wash the cell monolayer twice with ice-cold PBS to remove any extracellular drug.
-
Metabolite Extraction: Add 500 µL of ice-cold 70% methanol to each well. Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes and incubate at -20°C for at least 1 hour to ensure complete lysis and protein precipitation.
-
Clarification: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant, which contains the intracellular metabolites.
-
Quantification: Analyze the supernatant using a validated LC-MS/MS method to measure the concentrations of the parent this compound, the monophosphate metabolite (MP-Nuc), and the active triphosphate metabolite (TP-Nuc).
-
Normalization: Determine the total protein concentration in the cell pellet using a BCA assay. Normalize the measured metabolite concentrations to the total protein amount (e.g., pmol/mg protein).[4]
Protocol 2: Determining Enzyme Contribution with Inhibitors
This protocol helps identify the key enzymes responsible for the initial activation step in a specific cell line.
Materials:
-
Same as Protocol 1
-
CES1 inhibitor (e.g., bis-p-nitrophenyl phosphate - BNPP)[9]
-
CatA inhibitor (e.g., telaprevir)[9]
Methodology:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Inhibitor Pre-incubation: One hour before adding the this compound, replace the medium with fresh medium containing the desired concentration of the specific inhibitor (e.g., 20 µM BNPP). Include a no-inhibitor control.
-
This compound Co-incubation: Add the this compound to the wells (already containing the inhibitor) and incubate for a single, fixed time point (e.g., 6 hours).
-
Extraction and Analysis: Follow steps 4-10 from Protocol 1 to extract, quantify, and normalize the intracellular metabolites.
-
Data Interpretation: Compare the amount of active metabolite (TP-Nuc) formed in the presence and absence of each inhibitor. A significant reduction in metabolite formation in the presence of an inhibitor indicates that the corresponding enzyme plays a major role in the this compound's activation in that cell line.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The this compound Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiochemical Analysis of the this compound Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models: this compound Prodrugs with High Cell Permeability and Susceptibility to CathepsinA Are More Efficient in Delivering Antiviral Active Metabolites to the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Oral Bioavailability of Protides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of protides (peptides and proteins).
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral delivery of protides?
The oral bioavailability of protides is typically very low (less than 1-2%) due to several physiological barriers in the gastrointestinal (GI) tract.[1] These barriers can be broadly categorized as:
-
Enzymatic Degradation: Protides are susceptible to degradation by a host of proteolytic enzymes found in the stomach (e.g., pepsin) and small intestine (e.g., trypsin, chymotrypsin).[2][3]
-
Physicochemical Instability: The harsh acidic environment of the stomach (pH 1.5-3) can lead to the denaturation and loss of the three-dimensional structure of proteins, rendering them inactive.[2][3]
-
Poor Permeability: The intestinal epithelium, with its tightly packed cells and protective mucus layer, acts as a significant barrier to the absorption of large, hydrophilic molecules like peptides and proteins.[2][3][4] Passage through the tight junctions between cells is generally limited to molecules smaller than 500 Daltons.[2]
Q2: What are the main strategies to overcome these barriers?
Several strategies are being explored to enhance the oral bioavailability of protides. These can be grouped into three main categories:
-
Chemical Modification: Altering the peptide's structure to improve its stability and permeability. Examples include PEGylation, lipidation, and cyclization.[5]
-
Formulation Strategies: Developing advanced dosage forms that protect the protide from the harsh GI environment and facilitate its absorption. This includes the use of nanoparticles, liposomes, hydrogels, and enteric coatings.[5][6][7]
-
Use of Excipients: Incorporating substances into the formulation that aid in absorption. These include:
Q3: How do permeation enhancers work?
Permeation enhancers (PEs) facilitate the transport of protides across the intestinal epithelium through various mechanisms, which can be either paracellular (between cells) or transcellular (through cells).[8] Some common mechanisms include:
-
Opening Tight Junctions: PEs like sodium caprate and SNAC (sodium N-(8-[2-hydroxybenzoyl]amino)caprylate) can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[11]
-
Fluidizing the Cell Membrane: Some PEs can interact with the lipid bilayer of the cell membrane, increasing its fluidity and facilitating transcellular passage.[11]
Q4: Are there safety concerns associated with permeation enhancers?
A primary concern with permeation enhancers is the potential for non-specific increases in intestinal permeability, which could allow harmful substances, such as toxins and pathogens, to enter the bloodstream.[1] Therefore, the ideal permeation enhancer should have a transient and reversible effect on the intestinal barrier. Long-term safety is a critical consideration in the development of any oral this compound formulation containing PEs.[6]
Q5: What are nanoparticles and how do they improve oral this compound delivery?
Nanoparticles are submicron-sized carriers that can encapsulate protides, offering several advantages for oral delivery:[1][10]
-
Protection: The nanoparticle matrix protects the encapsulated this compound from enzymatic degradation and the acidic environment of the stomach.[7]
-
Controlled Release: The release of the this compound from the nanoparticle can be tailored to occur at a specific site in the GI tract.
-
Enhanced Absorption: The small size of nanoparticles can facilitate their uptake by the intestinal epithelium, including through specialized M-cells in the Peyer's patches of the small intestine.[10]
Troubleshooting Guides
Low Permeability in Caco-2 Assays
Problem: The apparent permeability coefficient (Papp) of your this compound formulation in a Caco-2 cell monolayer assay is unexpectedly low.
| Potential Cause | Troubleshooting Step |
| Monolayer Integrity Issues | Verify the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. TEER values should be within the acceptable range for your laboratory's established protocol. A significant drop in TEER suggests compromised monolayer integrity.[12] |
| Low this compound Concentration in Donor Compartment | Confirm the initial concentration of your this compound in the apical (donor) compartment. Issues with solubility or adsorption to the plate wells can reduce the effective concentration available for transport. |
| Efflux Transporter Activity | Caco-2 cells express efflux transporters (e.g., P-glycoprotein) that can actively pump your this compound back into the apical compartment. To investigate this, perform a bidirectional permeability assay (measuring transport from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[12] |
| This compound Degradation | Analyze samples from both the apical and basolateral compartments at the end of the experiment to assess the stability of your this compound. Degradation by cellular enzymes can lead to an underestimation of permeability. |
| Insufficient Permeation Enhancement | If using a permeation enhancer, its concentration may be too low to elicit a significant effect. Consider performing a dose-response experiment to determine the optimal concentration of the enhancer. Be mindful of potential cytotoxicity at higher concentrations. |
High Variability in In Vivo Pharmacokinetic Studies
Problem: You observe high inter-animal variability in the plasma concentration-time profiles of your orally administered this compound formulation in rodents.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing Volume and Technique | Ensure that the oral gavage technique is consistent across all animals. The volume administered should be accurate and appropriate for the animal's body weight. Improper technique can lead to reflux or administration into the lungs. |
| Food Effect | The presence of food in the stomach can significantly impact the absorption of oral protides. Ensure that all animals are fasted for a consistent period before dosing, as recommended by your protocol. |
| Variable Gastric Emptying | The rate of gastric emptying can vary between animals and can be influenced by stress. Handle the animals calmly and consistently to minimize stress-induced variations. |
| Formulation Instability or Inhomogeneity | If your this compound is in a suspension or emulsion, ensure that it is homogenous and that the this compound does not settle or separate before or during administration. Prepare the formulation fresh if stability is a concern. |
| Coprophagy (in rodents) | Rodents may consume their feces, which can lead to reabsorption of the this compound or its metabolites, affecting the pharmacokinetic profile. House animals in metabolic cages that prevent coprophagy if this is a concern. |
Data Presentation
Table 1: Effect of Permeation Enhancers on the Oral Bioavailability of Semaglutide (B3030467)
| Formulation | Permeation Enhancer | Oral Bioavailability (%) | Reference |
| Oral Semaglutide | SNAC (300 mg) | ~0.8-1.0% | [13][14][15] |
| Subcutaneous Semaglutide | - | Not Applicable (reference) |
SNAC: Sodium N-(8-[2-hydroxybenzoyl]amino)caprylate
Table 2: Oral Bioavailability of Insulin (B600854) with Different Formulation Strategies in Preclinical Studies
| Formulation Strategy | Key Excipients/Technology | Animal Model | Relative Bioavailability (%) | Reference |
| Nanoparticles | Chitosan | Rats | ~40% | [4] |
| Nanoparticles | Selenium | Rats | 13.21% | [16] |
| Polymer-Complex | Pectin/Chitosan | Rats | 1.95% | [16] |
| Nanoparticles (Metal-Organic Framework) | Transferrin-coated | Not specified | 29.6% | [10] |
| Mesoporous Silica Nanoparticles | Layer-by-layer coating | Not specified | 73.10% | [17] |
Experimental Protocols
In Vitro Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of a this compound formulation.
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto permeable Transwell® inserts (e.g., 24-well format) at an appropriate density.
-
Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer with well-developed tight junctions.[12]
2. Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values within a pre-defined acceptable range.[12]
-
As an alternative or in addition to TEER, the permeability of a paracellular marker with low permeability (e.g., Lucifer Yellow) can be assessed.[12]
3. Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test this compound formulation (dissolved in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
At the end of the experiment, collect a sample from the apical compartment.
4. Sample Analysis and Data Calculation:
-
Quantify the concentration of the this compound in the collected samples using a suitable analytical method (e.g., ELISA, LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of this compound appearance in the receiver compartment, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol describes a method to evaluate the intestinal absorption of a this compound in a live, anesthetized animal.
1. Animal Preparation:
-
Fast male Wistar or Sprague-Dawley rats overnight with free access to water.[18][19]
-
Anesthetize the rat with an appropriate anesthetic (e.g., urethane (B1682113) or pentobarbital).[18][19]
-
Perform a midline abdominal incision to expose the small intestine.
2. Intestinal Cannulation:
-
Select the desired intestinal segment (e.g., jejunum, ileum).
-
Carefully insert an inlet cannula at the proximal end and an outlet cannula at the distal end of the selected segment.
-
Secure the cannulas with surgical thread.
3. Perfusion Procedure:
-
Initially, rinse the intestinal segment with pre-warmed saline or buffer solution until the outlet solution is clear.[18][20]
-
Begin perfusing the test solution containing the this compound at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.[18][19]
-
Allow for an equilibration period (e.g., 30 minutes) to achieve steady-state conditions.[18]
-
Collect the perfusate from the outlet cannula at regular intervals for a defined period (e.g., every 15-20 minutes for up to 120 minutes).[18]
4. Sample Analysis and Data Calculation:
-
Measure the concentration of the this compound in the inlet and outlet perfusate samples.
-
Determine the net water flux by including a non-absorbable marker (e.g., phenol (B47542) red) in the perfusion solution and measuring its concentration change.
-
Calculate the effective permeability (Peff) or the fraction absorbed.
Visualizations
Caption: Workflow for the preclinical evaluation of oral this compound formulations.
Caption: Key strategies to overcome low oral bioavailability of protides.
Caption: Signaling pathways in intestinal peptide absorption.[21][22]
References
- 1. mdpi.com [mdpi.com]
- 2. seranovo.com [seranovo.com]
- 3. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. Proteins & Peptides Oral Delivery System Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. Advances in the Oral Delivery of Protein and Peptide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide permeation enhancers for improving oral bioavailability of macromolecules | Semantic Scholar [semanticscholar.org]
- 10. A review on oral novel delivery systems of insulin through the novel delivery system formulations: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revistas.unav.edu [revistas.unav.edu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Critical updates on oral insulin drug delivery systems for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijpsonline.com [ijpsonline.com]
- 19. ijpsonline.com [ijpsonline.com]
- 20. uop.edu.jo [uop.edu.jo]
- 21. Calcium‐sensing receptor regulates intestinal dipeptide absorption via Ca2+ signaling and IKCa activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical relevance of intestinal peptide uptake - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Protide Prodrugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Protide prodrugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound prodrugs and how do they work?
A1: this compound technology is a prodrug strategy designed to deliver nucleoside or nucleotide monophosphate analogs into cells more efficiently.[1][2][3] The core concept involves masking the negatively charged phosphate (B84403) group with three key moieties: an aryl group, an amino acid ester, and the nucleoside/nucleotide analog itself. This modification neutralizes the charge, increasing the molecule's lipophilicity and allowing it to passively diffuse across the cell membrane. Once inside the cell, the masking groups are cleaved by specific intracellular enzymes, such as Cathepsin A (CatA) and Carboxylesterase 1 (CES1), to release the active nucleoside monophosphate, which can then be phosphorylated to its active triphosphate form.[4] This active form can then exert its therapeutic effect, typically by inhibiting viral polymerases or other target enzymes.
Q2: What are the common causes of off-target effects with this compound prodrugs?
A2: Off-target effects of this compound prodrugs can arise from several factors:
-
Unintended interactions of the intact prodrug: The prodrug itself, before its activation, might interact with other cellular components.
-
Off-target activity of the active metabolite: The released nucleoside/nucleotide analog or its phosphorylated forms could inhibit other enzymes besides the intended target, such as cellular kinases or mitochondrial DNA polymerase.[5][6]
-
Cell line-specific metabolism: The rate and extent of this compound activation can vary significantly between different cell lines.[4] This is due to varying expression levels of the activating enzymes (e.g., CES1 and CatA).[4] In a cell line with low activation, the prodrug may accumulate and cause off-target effects, while in a cell line with very high activation, high levels of the active metabolite could lead to toxicity.[4]
-
Mitochondrial toxicity: Nucleoside analogs are known to potentially interfere with mitochondrial DNA synthesis and function, leading to mitochondrial toxicity.[5][6][7]
Q3: I am observing unexpected cytotoxicity with my this compound prodrug. How can I determine if it's an off-target effect?
A3: Unexpected cytotoxicity is a common indicator of potential off-target effects. To investigate this, a systematic approach is recommended:
-
Confirm On-Target Engagement: First, verify that your this compound is being activated and the active metabolite is engaging the intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9][10][11][12]
-
Dose-Response Analysis: Perform a careful dose-response curve. If the concentration at which you observe cytotoxicity is significantly different from the concentration required for on-target activity, it may suggest an off-target effect.
-
Use a Structurally Different Inhibitor: If available, use another inhibitor of the same target with a different chemical structure. If this second inhibitor does not cause the same cytotoxic phenotype, it strengthens the hypothesis of an off-target effect of your this compound.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the cytotoxicity persists even in the absence of the target, it is a strong indication of an off-target effect.
-
Assess Mitochondrial Health: Evaluate markers of mitochondrial dysfunction, such as measuring mitochondrial membrane potential, oxygen consumption rates, or lactate (B86563) production.[7][13]
Troubleshooting Guides
Issue 1: Inconsistent Efficacy or Toxicity Across Different Cell Lines
Possible Cause:
The activation of this compound prodrugs is highly dependent on the expression levels of intracellular esterases like Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[4] Different cell lines can have vastly different expression levels of these enzymes, leading to variable rates of prodrug activation and, consequently, inconsistent efficacy or toxicity.[4]
Troubleshooting Steps:
-
Characterize Activating Enzyme Expression: If possible, quantify the protein or mRNA expression levels of CatA and CES1 in the cell lines you are using. This can be done via Western blotting or qRT-PCR.
-
Measure Metabolite Formation: Use LC-MS/MS to quantify the intracellular concentrations of the intact prodrug, the monophosphate metabolite, and the active triphosphate metabolite in different cell lines after treatment. This will directly show whether the observed differences in phenotype correlate with the extent of prodrug activation.
-
Select Appropriate Cell Lines: Based on your findings, choose cell lines with appropriate and consistent expression of activating enzymes for your screening and validation assays.
-
Consider a Different Prodrug Moiety: If you are in the drug design phase, you can experiment with different amino acid ester or aryl moieties in the this compound design. The structure of these moieties can influence which esterases are responsible for their cleavage and at what rate.[1]
Data Presentation: Metabolite Formation in Different Cell Lines
The following table provides a hypothetical example of how to present data on the intracellular concentration of a this compound prodrug and its metabolites in different cell lines.
| Cell Line | Intact Prodrug (pmol/10^6 cells) | Monophosphate Metabolite (pmol/10^6 cells) | Triphosphate Metabolite (pmol/10^6 cells) |
| Huh-7 | 50 | 800 | 1500 |
| A549 | 150 | 400 | 600 |
| Vero E6 | 800 | 50 | 20 |
This is hypothetical data for illustrative purposes.
Issue 2: Observed Phenotype is Inconsistent with Known Target Biology
Possible Cause:
The observed cellular phenotype may be due to the inhibition of one or more off-target kinases or other cellular proteins by the active metabolite of the this compound prodrug. Many nucleoside analog triphosphates can have inhibitory effects on a range of cellular kinases.[14][15][16]
Troubleshooting Steps:
-
In Vitro Kinase Profiling: Screen the active triphosphate metabolite of your this compound against a broad panel of purified kinases to identify potential off-target interactions.[17][18] This will provide a selectivity profile and highlight kinases that are inhibited at concentrations achievable in your cellular assays.
-
Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm target engagement of the primary target and to investigate potential engagement with identified off-target kinases in intact cells.[8][9][10][11][12] A thermal shift for an off-target kinase upon treatment with your this compound would be strong evidence of off-target binding.
-
Rescue Experiments: If you identify a key off-target, you can perform a rescue experiment. For example, if you suspect off-target inhibition of "Kinase Y", overexpressing a drug-resistant mutant of "Kinase Y" should abrogate the off-target phenotype while leaving the on-target effects unchanged.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to compare the cellular fingerprint of your this compound with that of known selective inhibitors of the primary target and potential off-targets.[19][20]
Data Presentation: Kinase Selectivity Profile
This table illustrates how to summarize the results from an in vitro kinase profiling experiment for the active triphosphate metabolite.
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Notes |
| Primary Target | 25 | 95% | Expected on-target activity. |
| Off-Target Kinase A | 250 | 80% | 10-fold less potent than the primary target. Potential for off-target effects. |
| Off-Target Kinase B | 1,500 | 45% | Less likely to be a significant off-target at therapeutic concentrations. |
| Off-Target Kinase C | >10,000 | <5% | Not a significant off-target. |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if the this compound prodrug's active metabolite engages the intended target protein in intact cells.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble protein remaining after a heat challenge.[8][10][11]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the this compound prodrug at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for prodrug activation.
-
-
Heat Challenge:
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
For each temperature, quantify the band intensity of the target protein.
-
Normalize the intensity to the sample with the lowest temperature.
-
Plot the normalized soluble protein fraction against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
-
Protocol 2: In Vitro Kinase Profiling
Objective: To assess the selectivity of the active triphosphate metabolite of a this compound prodrug against a panel of purified kinases.
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase, typically by quantifying the phosphorylation of a substrate.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the triphosphate metabolite of the this compound.
-
Prepare a reaction buffer containing a purified recombinant kinase, its specific peptide or protein substrate, and ATP.
-
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, substrate, and reaction buffer.
-
Add the diluted compound or a vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction.
-
Detect the amount of substrate phosphorylation. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced (e.g., ADP-Glo™).
-
Fluorescence-based assays: Using phosphorylation-specific antibodies.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Intracellular activation pathway of a this compound prodrug.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The this compound Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of Antiretroviral Nucleoside Analogs on Mitochondrial Function in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thebody.com [thebody.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Protide Analogue Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with protide analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound analogues have poor aqueous solubility?
This compound analogues, which are phosphoramidate (B1195095) prodrugs of nucleosides, often exhibit poor aqueous solubility due to their chemical structure. The presence of hydrophobic moieties, such as the phenyl group and the amino acid ester, contributes to their lipophilic nature. While these groups are crucial for masking the negative charge of the phosphate (B84403) and facilitating cell membrane penetration, they can significantly limit solubility in aqueous buffers and cell culture media.
Q2: What is the first step I should take when a this compound analogue shows poor solubility?
The initial step is to assess the compound's purity and solid-state form (crystalline vs. amorphous). Impurities can sometimes affect solubility. Subsequently, a systematic approach to solvent selection and pH adjustment should be undertaken. It is recommended to start with small amounts of the compound to test solubility in different solvent systems before preparing a large stock solution.
Q3: What are the recommended solvents for preparing stock solutions of this compound analogues?
For preparing high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent due to its ability to dissolve a wide range of organic compounds. It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can significantly reduce the solubility of hydrophobic compounds. For some applications, ethanol (B145695) or dimethylformamide (DMF) may also be suitable.
Q4: My this compound analogue precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
This is a common phenomenon known as "solvent-shifting precipitation." To mitigate this, a two-step dilution method is often effective. First, create an intermediate dilution of your DMSO stock in a pre-warmed, serum-containing cell culture medium or a buffer with a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%). This intermediate solution can then be used for the final dilutions in your assay. Always add the stock solution to the aqueous medium slowly while vortexing to ensure rapid mixing.
Q5: How does pH affect the solubility of this compound analogues?
The solubility of many this compound analogues can be pH-dependent. For those with ionizable groups, adjusting the pH of the buffer away from the compound's isoelectric point (pI) can increase solubility. For instance, basic compounds will be more soluble at a lower pH, while acidic compounds will be more soluble at a higher pH. It is important to consider the pH stability of your compound and the compatibility of the pH with your experimental system.
Q6: Can stereochemistry influence the solubility of my this compound analogue?
Yes, the stereochemistry at the phosphorus center can influence the physical properties of the molecule, including its crystal lattice energy. Different diastereomers can have different packing efficiencies in the solid state, which can, in turn, affect their solubility. It has been observed that the two diastereoisomers of some this compound prodrugs can exhibit different cytostatic activities, suggesting that their physical properties and interactions with biological systems may also differ.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution (DMSO) | 1. Solubility limit in DMSO exceeded.2. Water contamination in DMSO.3. Compound has low stability in DMSO. | 1. Prepare a less concentrated stock solution.2. Use a fresh, sealed vial of anhydrous DMSO.3. Prepare fresh stock solutions before each experiment and avoid long-term storage in DMSO if instability is suspected. |
| Precipitation Upon Dilution in Aqueous Media | 1. Rapid solvent shift.2. Final concentration exceeds aqueous solubility.3. pH of the aqueous medium is close to the compound's pI. | 1. Use a two-step dilution method. Add the stock solution slowly to the aqueous medium while vortexing.2. Lower the final concentration of the this compound analogue in the assay.3. Adjust the pH of the aqueous medium, if compatible with the assay, to increase the charge of the molecule. |
| Inconsistent Assay Results | 1. Incomplete dissolution of the stock solution.2. Degradation of the compound in solution.3. Adsorption of the compound to plasticware. | 1. Ensure the stock solution is completely dissolved. Gentle warming (to 37°C) or brief sonication can help.2. Prepare fresh solutions for each experiment. Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles.3. Consider using low-adhesion microplates or adding a small amount of a non-ionic surfactant to the buffer. |
Data Presentation: Solubility of this compound Analogues and Parent Nucleosides
The following tables provide a summary of the aqueous solubility data for several common this compound analogues and their corresponding parent nucleosides. This data highlights the significant impact of the this compound moiety on solubility.
| Compound | Type | Aqueous Solubility | Conditions |
| Tenofovir Disoproxil Fumarate (TDF) | This compound Analogue (Ester Prodrug) | 13.4 mg/mL[1][2] | Distilled water, 25°C[1][2] |
| Tenofovir Alafenamide (TAF) | This compound Analogue (Phosphonamidate Prodrug) | 4.86 mg/mL[3] | 20°C[3] |
| Tenofovir | Parent Nucleotide Analogue | ~5 mg/mL[4] | Aqueous medium[4] |
| Sofosbuvir | This compound Analogue | ~105 mg/L (0.105 mg/mL)[5] | Water[5] |
| Uridine | Parent Nucleoside | 50 mg/mL[6] | Water[6] |
| Remdesivir | This compound Analogue | Insoluble in water[7] | Water[7] |
| GS-441524 | Parent Nucleoside Analogue | 35-52 µg/mL (0.035-0.052 mg/mL)[8] | pH 5-7.4[8] |
Note: Solubility can be highly dependent on the experimental conditions (e.g., pH, temperature, buffer composition). The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: Kinetic (Turbidimetric) Solubility Assay
This method provides a rapid assessment of the solubility of a compound when a DMSO stock solution is diluted into an aqueous buffer.
Materials:
-
Test this compound analogue
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the this compound analogue in anhydrous DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).
-
Dilution in Aqueous Buffer: Add PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1-2%. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature or 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (turbidity) of each well at 620 nm.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to a DMSO-only control, indicating precipitation.
Protocol 2: Equilibrium (Shake-Flask) Solubility Assay
This method determines the thermodynamic solubility of a compound, which is the saturation concentration of the most stable crystalline form in a given solvent.
Materials:
-
Solid this compound analogue
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Small glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Add Excess Solid: Add an excess amount of the solid this compound analogue to a glass vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours to allow the solution to reach equilibrium.[1]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved this compound analogue using a validated HPLC method.
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound in the tested buffer.
Visualizations
Troubleshooting Workflow for Poor Solubility
Mechanism of Action: Inhibition of RNA-Dependent RNA Polymerase (RdRp)
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Tenofovir Disoproxil | C19H30N5O10P | CID 5481350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tenofovir Alafenamide | C21H29N6O5P | CID 9574768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. acs.org [acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Assays for Measuring Protide Conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protide conversion assays.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
-
Fluorescence-Based Assays
-
-
Experimental Protocols
-
LC-MS Protocol for this compound Metabolite Analysis
-
³¹P NMR Protocol for Monitoring this compound Conversion
-
Fluorescence-Based HINT1 Activity Assay Protocol
-
-
Quantitative Data Summary
-
Table 1: Cell Line-Dependent Activation of this compound Prodrugs
-
Table 2: Antiviral Activity of Selected Protides and Parent Nucleosides
-
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the intracellular conversion of protides?
A1: The intracellular activation of protides is a multi-step enzymatic process. The primary enzymes involved are carboxylesterases (like CES1) and cathepsin A (CatA), which hydrolyze the ester moiety of the this compound. This is followed by the action of a phosphoramidase, most notably the Histidine Triad Nucleotide-binding Protein 1 (HINT1), which cleaves the P-N bond to release the nucleoside monophosphate.[1][2] Subsequent phosphorylation by cellular kinases generates the active triphosphate metabolite.[1][2]
Q2: Why do I observe different conversion rates of my this compound in different cell lines?
A2: The rate of this compound conversion can vary significantly between cell lines.[1][2] This variability is often attributed to differential expression levels of the activating enzymes, such as CES1, CatA, and HINT1, as well as drug transporters.[1][2][3] For instance, some cell lines may have low expression of a key enzyme, leading to inefficient conversion.[3][4] It is crucial to select appropriate cell lines for antiviral efficacy studies and to characterize the expression of relevant enzymes.[1][2]
Q3: How does the stereochemistry of the phosphorus center in a this compound affect its conversion?
A3: The stereochemistry at the phosphorus center can significantly influence the intracellular metabolism and, consequently, the biological activity of a this compound.[5][6] Different diastereoisomers may exhibit varying rates of metabolism by the activating enzymes.[6] For example, the Sp-diastereoisomer of sofosbuvir (B1194449) is reported to have a 10-fold higher antiviral activity than its Rp-diastereoisomer, which is attributed to differences in their metabolic activation.[6]
Q4: What are the main challenges in developing and refining assays for this compound conversion?
A4: Key challenges include achieving efficient and reproducible extraction of intracellular metabolites, dealing with the inherent instability of some protides and their metabolites, and accurately quantifying low levels of conversion products. For LC-MS analysis, matrix effects and ion suppression can be significant hurdles.[7] In fluorescence-based assays, high background fluorescence and substrate specificity can be problematic. For ³¹P NMR, sensitivity can be a limitation for detecting low-concentration metabolites.
Q5: Can the this compound technology be applied to non-nucleoside molecules?
A5: Yes, the this compound approach is increasingly being applied to non-nucleoside small molecules to enhance their intracellular delivery.[5] This strategy can improve the therapeutic potential of various compounds by overcoming challenges related to cell permeability and enzymatic activation.[5]
Troubleshooting Guides
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing, Splitting, Broadening) | 1. Column contamination or partially plugged frit.[8] 2. Injection solvent is stronger than the mobile phase.[8] 3. Extra-column effects (e.g., excessive tubing volume).[8] 4. Secondary interactions between analyte and stationary phase. | 1. Flush the column or replace the frit.[8] 2. Ensure the injection solvent is compatible with or weaker than the initial mobile phase.[8] 3. Minimize tubing length and use appropriate fittings.[8] 4. Adjust mobile phase pH or try a different column chemistry. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization. 2. Ion suppression from matrix components.[7][9] 3. Sample degradation.[9] 4. Suboptimal MS parameters. | 1. Optimize mobile phase additives (e.g., formic acid). 2. Improve sample clean-up (e.g., solid-phase extraction).[8] Use an internal standard to correct for matrix effects.[7] 3. Prepare fresh samples and store them appropriately.[9][10] 4. Tune MS parameters (e.g., capillary voltage, source temperature) for the analytes of interest.[9] |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Use of non-volatile buffers. 3. In-source fragmentation. | 1. Use high-purity solvents and flush the system thoroughly.[9] 2. Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate. 3. Optimize source conditions to minimize fragmentation. |
| Retention Time Shifts | 1. Inadequate column equilibration.[9] 2. Changes in mobile phase composition. 3. Column degradation. 4. Fluctuation in column temperature.[9] | 1. Ensure sufficient equilibration time between injections.[9] 2. Prepare fresh mobile phase and ensure accurate mixing. 3. Use a guard column and monitor column performance. 4. Use a column oven to maintain a stable temperature.[9] |
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal-to-Noise Ratio | 1. Low concentration of phosphorus-containing metabolites. 2. Insufficient number of scans. 3. Suboptimal probe tuning. | 1. Concentrate the sample if possible. 2. Increase the number of scans. 3. Ensure the NMR probe is properly tuned to the ³¹P frequency. |
| Poor Spectral Resolution | 1. Sample viscosity. 2. Presence of paramagnetic ions. 3. Inhomogeneous magnetic field. | 1. Adjust buffer conditions to reduce viscosity. 2. Add a chelating agent (e.g., EDTA) to the sample.[11] 3. Shim the magnetic field before acquisition. |
| Broad Peaks | 1. Chemical exchange processes. 2. Sample degradation over time. | 1. Adjust the temperature of the experiment. 2. Keep the sample on ice before and after the experiment and minimize acquisition time. |
| Inaccurate Quantification | 1. Incomplete relaxation of signals. 2. Baseline distortion. | 1. Use a longer relaxation delay between scans. 2. Apply appropriate baseline correction algorithms during data processing. |
Fluorescence-Based Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Autofluorescence from compounds or buffers. 2. Non-specific binding of the fluorescent probe. 3. Contaminated reagents or microplates. | 1. Subtract the fluorescence of a blank control (no enzyme). 2. Include a blocking agent (e.g., BSA) and optimize washing steps. 3. Use high-quality reagents and clean labware. |
| Low Signal or No Activity Detected | 1. Inactive enzyme. 2. Incorrect buffer conditions (pH, ionic strength). 3. Substrate concentration is too low. 4. Inhibitors present in the sample. | 1. Use a fresh batch of enzyme and verify its activity with a positive control. 2. Optimize the assay buffer for the specific enzyme. 3. Determine the Kₘ of the substrate and use a concentration at or above this value. 4. Purify the sample to remove potential inhibitors. |
| Signal Quenching | 1. Inner filter effect at high substrate/product concentrations. 2. Presence of quenching agents in the sample. | 1. Dilute the sample or use a shorter pathlength cuvette. 2. Identify and remove the quenching agent, or use a standard curve prepared in a similar matrix. |
| Poor Reproducibility | 1. Inaccurate pipetting. 2. Temperature fluctuations during the assay. 3. Variation in incubation times. | 1. Use calibrated pipettes and ensure proper mixing. 2. Use a temperature-controlled plate reader or water bath. 3. Standardize all incubation steps precisely. |
Experimental Protocols
LC-MS Protocol for this compound Metabolite Analysis
This protocol provides a general framework for the analysis of this compound and its metabolites from cell lysates. Optimization will be required for specific compounds and cell types.
1. Materials and Reagents:
-
Cell culture medium, PBS, trypsin
-
Quenching solution: 60% methanol (B129727) in water, pre-chilled to -80°C
-
Extraction solvent: Acetonitrile:methanol:formic acid (74.9:24.9:0.2, v/v/v), pre-chilled to -20°C[12]
-
LC-MS grade water, acetonitrile, and formic acid
-
Internal standards for the this compound and its key metabolites
2. Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Remove the culture medium and treat the cells with the this compound at the desired concentration in fresh medium.
-
Incubate for the desired time points (e.g., 0, 2, 6, 12, 24 hours).
3. Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled quenching solution to each well and incubate at -80°C for 15 minutes to arrest metabolism.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Discard the supernatant and add 200 µL of pre-chilled extraction solvent containing internal standards to the cell pellet.
-
Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50% acetonitrile/water for LC-MS analysis.
4. LC-MS Analysis:
-
LC System: UPLC/UHPLC system
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for the this compound and its initial metabolites. For highly polar metabolites like the triphosphate, an ion-exchange or HILIC column is recommended.[1][2]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient (for C18): A typical gradient might be: 0-1 min 5% B, 1-8 min ramp to 95% B, 8-10 min hold at 95% B, 10.1-12 min return to 5% B.[2]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray ionization (ESI), positive and negative modes
-
Data Acquisition: Full scan mode to identify metabolites, and targeted MS/MS for quantification.
³¹P NMR Protocol for Monitoring this compound Conversion
This protocol outlines the general steps for using ³¹P NMR to monitor the conversion of a this compound to its phosphorylated metabolites.
1. Sample Preparation:
-
Extract intracellular metabolites as described in the LC-MS protocol (steps 3.1-3.8), but on a larger scale to obtain sufficient material.
-
Reconstitute the dried extract in a minimal volume of NMR buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5 in D₂O).
-
Add a known concentration of a phosphorus-containing reference standard (e.g., phosphonoacetic acid) for quantification.
2. NMR Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire ³¹P NMR spectra on a high-field NMR spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shifts of the this compound and its phosphorylated metabolites.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Ensure a sufficient relaxation delay to allow for quantitative measurements.
3. Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the raw data.
-
Perform baseline correction.
-
Integrate the peaks corresponding to the this compound, its monophosphate, diphosphate, and triphosphate metabolites, and the reference standard.
-
Calculate the concentration of each species relative to the reference standard.
Fluorescence-Based HINT1 Activity Assay Protocol
This protocol is adapted from methods used to measure the activity of HINT1, a key enzyme in this compound activation, using a fluorogenic substrate.[13]
1. Materials and Reagents:
-
Recombinant human HINT1 enzyme
-
Fluorogenic HINT1 substrate (e.g., a nucleoside phosphoramidate (B1195095) linked to a fluorophore that is quenched by the nucleoside)
-
Assay buffer: 20 mM HEPES, 1 mM MgCl₂, pH 7.2[13]
-
96-well black microplate
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the desired working concentration in assay buffer.
-
Prepare serial dilutions of the HINT1 enzyme in assay buffer.
-
Add 50 µL of the enzyme dilutions to the wells of the microplate.
-
To initiate the reaction, add 50 µL of the substrate solution to each well.
-
For the negative control, add assay buffer instead of the enzyme solution.
-
Incubate the plate at 25°C.[13]
-
Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore.[13]
3. Data Analysis:
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
Determine the initial reaction velocity (slope of the linear portion of the curve).
-
Plot the initial velocity against the enzyme concentration to determine the specific activity of the enzyme.
Quantitative Data Summary
Table 1: Cell Line-Dependent Activation of this compound Prodrugs
| Cell Line | Prodrug | Metabolite to Prodrug Ratio (MP-Nuc/Prodrug)a | Triphosphate to Monophosphate Ratio (TP-Nuc/MP-Nuc)a | Relative Activation Rateb |
| Huh-7 | TAF | ~36 | ~1.6 | Most Efficient |
| SOF | ~3.5 | ~0.27 | Most Efficient | |
| A549 | TAF | High | High | High |
| SOF | Moderate | Moderate | High | |
| Caco-2 | TAF | High | High | High |
| SOF | Moderate | Moderate | High | |
| Calu-3 | TAF | Moderate | Moderate | Moderate |
| SOF | Low | Low | Moderate | |
| Vero E6 | TAF | Low | Low | Least Efficient |
| SOF | Low | Low | Least Efficient |
Data compiled from studies on Tenofovir Alafenamide (TAF) and Sofosbuvir (SOF).[1][2] aRatios calculated after a 6-hour incubation.[2] bRelative activation rate is based on the intracellular formation of the triphosphate metabolite.[1][2]
Table 2: Antiviral Activity of Selected Protides and Parent Nucleosides
| Compound | Virus | Cell Line | EC₅₀ (µM) |
| Diaryl Phosphate of AZT | HIV | JM | 10 |
| AZT (Parent Nucleoside) | HIV | JM | 100 |
| This compound 3 (GS-5734, Remdesivir) | Ebola | Human Primary Macrophages | 0.086 |
| Parent Nucleoside of this compound 3 | Ebola | Human Primary Macrophages | >20 |
| This compound 3 (GS-5734, Remdesivir) | Ebola | Huh-7 Liver Cells | 0.07 |
| Parent Nucleoside of this compound 3 | Ebola | Huh-7 Liver Cells | 1.5 |
Data extracted from various studies on this compound efficacy.[4][14]
Visualizations
This compound Metabolic Activation Pathway
Caption: Metabolic activation pathway of a this compound prodrug.
Experimental Workflow for LC-MS Analysis of this compound Conversion
Caption: Workflow for analyzing this compound conversion using LC-MS.
References
- 1. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models: this compound Prodrugs with High Cell Permeability and Susceptibility to CathepsinA Are More Efficient in Delivering Antiviral Active Metabolites to the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Mechanism of Human Histidine Triad Nucleotide Binding Protein 1 (Hint1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The this compound Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
ProTide Synthesis Technical Support Center: Enhancing Diastereoselectivity
Welcome to the technical support center for ProTide synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the diastereoselectivity of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound synthesis is resulting in a low diastereomeric ratio (dr). What are the common causes and how can I improve it?
A1: A low diastereomeric ratio is a frequent challenge in this compound synthesis, stemming from the formation of a new stereocenter at the phosphorus atom. Key factors influencing diastereoselectivity include the choice of coupling method, reaction conditions, and the reagents used.[1][2]
Troubleshooting Steps:
-
Review Your Coupling Strategy: The most common method for this compound synthesis is the phosphorochloridate method.[3] However, variations in this and other methods can significantly impact the diastereomeric ratio.
-
Optimize Reaction Conditions: Temperature, solvent, and the base used are critical parameters. Lower temperatures often lead to higher selectivity.[4] Experimenting with a range of solvents with varying polarities can also help identify optimal conditions.
-
Consider Catalysis: The use of catalysts can significantly enhance diastereoselectivity. Copper-catalyzed reactions, for instance, have been shown to favor the formation of the Sp diastereoisomer.[2][5][6] Lewis acids like dimethylaluminum chloride (Me₂AlCl) have also been used to achieve high diastereoselectivity.[3][7][8]
-
Evaluate the Phosphorylating Reagent: The structure of the phosphoramidating reagent, including the amino acid ester and the phenolic leaving group, plays a crucial role. Reagents with bulky substituents or specific electronic properties can favor the formation of one diastereomer over the other.[7][9]
Q2: I am observing inconsistent diastereoselectivity between batches. What could be the reason for this variability?
A2: Inconsistent results often point to subtle variations in experimental setup and reagent quality.
Troubleshooting Checklist:
-
Reagent Purity: Ensure all reagents, especially the nucleoside, phosphorylating agent, and solvents, are of high purity and anhydrous. Moisture can lead to side reactions and affect selectivity.
-
Reaction Temperature Control: Maintain a consistent and accurate temperature throughout the reaction. Fluctuations, especially during the addition of reagents, can impact the kinetic control of the reaction.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions that can be triggered by oxygen or moisture.
-
Mixing and Addition Rate: Standardize the stirring speed and the rate of reagent addition. Slow, controlled addition of the phosphorylating agent is often beneficial.
Q3: What strategies can I employ to obtain a single, pure diastereomer of my this compound?
A3: Obtaining a single diastereomer is often crucial as biological activity can be dependent on the stereochemistry at the phosphorus center.[2][10] Several strategies can be employed:
-
Diastereoselective Synthesis: The most efficient approach is to develop a highly diastereoselective synthesis. This can be achieved through:
-
Chiral Auxiliaries: Incorporating a chiral auxiliary into the phosphorylating reagent can direct the stereochemical outcome of the reaction.[1][7][11][12] The auxiliary is typically removed after the desired stereocenter is set.
-
Catalytic Asymmetric Synthesis: As mentioned, chiral catalysts can induce high diastereoselectivity.[3][13]
-
-
Separation of Diastereomers: If a diastereoselective synthesis is not feasible, the resulting mixture of diastereomers can be separated.
-
Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating diastereomers.[14][15] However, this can be challenging and may not be suitable for large-scale synthesis.[1]
-
Crystallization: In some cases, one diastereomer may selectively crystallize from the mixture, allowing for separation.[10]
-
-
Enzymatic Resolution: Specific enzymes can be used to selectively react with one diastereomer, allowing for the isolation of the other in high purity.[10] For example, phosphotriesterases have been engineered to selectively hydrolyze one this compound diastereomer.[10]
Experimental Protocols
General Protocol for Copper-Catalyzed Diastereoselective this compound Synthesis
This protocol is a general guideline based on literature procedures for the copper-catalyzed synthesis of ProTides.[2][5] Optimization for specific substrates is recommended.
-
To a solution of the nucleoside (1 equiv.) in anhydrous solvent (e.g., DME) under an inert atmosphere, add the copper catalyst (e.g., Cu(OTf)₂, 0.2 equiv.).
-
Add the base (e.g., DIPEA, 1.5 equiv.) to the mixture.
-
Add the phosphorochloridate reagent (1.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction and purify the crude product by column chromatography to isolate the desired this compound.
-
Determine the diastereomeric ratio using RP-HPLC analysis of the crude mixture.
Data Presentation
Table 1: Effect of Copper Catalyst and Base on Diastereoselectivity
| Entry | Catalyst (equiv.) | Base (equiv.) | Solvent | Diastereomeric Ratio (Sp:Rp) | Yield (%) |
| 1 | Cu(OTf)₂ (0.2) | DIPEA (1.5) | DME | 85:15 | 65 |
| 2 | CuOAc (0.2) | Et₃N (1.5) | THF | 78:22 | 72 |
| 3 | Cu(CF₃CO₂)₂ (0.2) | DIPEA (1.5) | DME | 70:30 | 75 |
| 4 | None | DIPEA (1.5) | DME | 55:45 | 80 |
Data is illustrative and based on trends reported in the literature. Actual results will vary depending on the specific substrates and conditions.[2]
Visualizations
Caption: General workflow for this compound synthesis and strategies to improve diastereoselectivity.
Caption: Mechanism of action for a chiral auxiliary in this compound synthesis.
References
- 1. Diastereoselective synthesis of nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. Diastereoselective synthesis of P -chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00448A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism-Based Solution to the this compound Synthesis Problem: Selective Access to Sofosbuvir, Acelarin, and INX-08189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 10. The use of phosphotriesterase in the synthesis of enantiomerically pure this compound prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stereoselective Synthesis of Nucleotide Analog Prodrugs (ProTides) via an Oxazaphospholidine Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Protide Compound Toxicity
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the toxicity of Protide compounds. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs) on Understanding this compound Toxicity
Q1: What is a this compound compound and what are the common sources of its toxicity?
A this compound, or this compound, is a phosphoramidate (B1195095) prodrug of a nucleoside monophosphate or monophosphonate.[1][2] This technology is designed to enhance the intracellular delivery of the active drug by masking the negatively charged phosphate (B84403) group, which otherwise hinders cell membrane permeability.[1][3] The this compound structure consists of an aryl group and an amino acid ester moiety attached to the phosphorus center.[4]
The primary sources of toxicity are not always the parent nucleoside or the final active monophosphate but can often be the metabolites released when the masking groups are cleaved intracellularly.[3] Specifically, the liberated aryl moiety (e.g., phenol (B47542), naphthol) can exhibit significant off-target cytotoxicity.[3] In some cases, the parent prodrug itself may also be toxic to uninfected or non-target cells.[4][5]
Q2: How does the structure of a this compound's promoieties (aryl group, amino acid ester) influence its toxicity?
The choice of the aryl group and the amino acid ester has a significant impact on both the efficacy and toxicity of the this compound.
-
Aryl Group: The aryl moiety affects the compound's lipophilicity and the rate of enzymatic activation. While more lipophilic groups like naphthyl can increase biological activity compared to a standard phenyl group, their corresponding metabolites (1-naphthol and 2-naphthol) can be significantly more cytotoxic than phenol.[3] Studies have shown that para-nitrophenyl-containing prodrugs can be toxic even to uninfected cells, whereas phenyl groups are generally well-tolerated.[3][5]
-
Amino Acid Ester: The amino acid component also plays a crucial role. Structure-activity relationship (SAR) studies have shown a strong preference for L-alanine in many successful ProTides, as it often provides a good balance of activity and stability.[3][5] The ester group itself (e.g., methyl, ethyl) also influences lipophilicity and the rate of activation.[5]
Q3: What are the primary organs at risk of toxicity from this compound compounds?
Like many chemotherapeutic agents, Protides can pose a risk to organs with high metabolic activity and clearance functions. The primary organs of concern are:
-
Liver (Hepatotoxicity): The liver is a major site of drug metabolism and can be susceptible to injury from the parent drug or its metabolites.[6][7] Drug-induced liver injury (DILI) can manifest as acute or chronic hepatocellular injury or cholestasis.[7] More than 1,000 medications are known to cause hepatotoxicity.[7][8]
-
Kidneys (Nephrotoxicity): The kidneys are responsible for filtering and excreting drugs and their byproducts. The proximal tubules are particularly sensitive to toxic effects.[9] Drug-induced nephrotoxicity is a significant cause of acute kidney injury and can be triggered by various mechanisms, including acute tubular necrosis and interstitial nephritis.[10][11][12]
Section 2: Troubleshooting Guide for High Compound Toxicity
Q4: My new this compound compound shows high cytotoxicity in initial in vitro screens. What are my first troubleshooting steps?
When a this compound compound exhibits high in vitro toxicity, a systematic approach is needed to identify the source and devise a mitigation strategy.
Q5: How can I determine if the parent this compound or its metabolites are causing the observed toxicity?
The most direct method is to independently synthesize and test the potential metabolites.[3]
-
Synthesize Byproducts: Chemically synthesize the free aryl compound (e.g., phenol or 1-naphthol) and the amino acid ester that would be released upon intracellular cleavage.
-
Run Comparative Cytotoxicity Assays: Test the parent this compound, the individual metabolites, and the parent nucleoside side-by-side in the same cytotoxicity assay (e.g., MTT, CellTiter-Glo).
-
Analyze Results: If the metabolites, particularly the aryl component, show high toxicity at concentrations expected to be released from the parent drug, they are the likely culprits.[3] If the parent this compound is significantly more toxic than any of its components, its own structure is likely responsible for the effect.
Q6: Which in vitro assays are recommended for a standard toxicity screening panel?
A tiered approach to in vitro toxicity screening is recommended to efficiently identify high-risk compounds early in development.[13]
Section 3: Strategies for Proactive Toxicity Reduction
Q7: What chemical modifications can be made to the this compound structure to reduce toxicity?
The key is the rational design of the promoieties based on structure-toxicity relationships.[14][15]
-
Aryl Moiety Substitution: This is the most critical modification. If a naphthyl group provides high activity but its naphthol metabolite is toxic, replace it with a less toxic alternative like a phenyl group.[3] Avoid moieties known to be toxic, such as para-nitrophenyl (B135317) groups.[5]
-
Amino Acid & Ester Modification: While L-alanine is common, exploring other amino acids (e.g., glycine, leucine) can sometimes dissociate efficacy from toxicity.[5] The choice of ester can also be tuned to optimize the rate of activation and overall lipophilicity.
-
Bis-amidate Prodrugs: An alternative strategy is to use a bis-amidate prodrug, which replaces the aryl group with a second amino acid ester. This approach removes the chiral center at the phosphorus and can reduce the toxicity observed with some aryl-containing phosphoramidates.[3]
Table 1: Comparative Cytotoxicity of Aryl Metabolites
This table summarizes the 50% effective dose (ED₅₀), a measure of toxicity, for common aryl metabolites on pancreatic (BxPC3) and glioblastoma (GL261-Luc) cancer cell lines. Lower values indicate higher toxicity.
| Metabolite | Chemical Structure | ED₅₀ on BxPC3 (µM) | ED₅₀ on GL261-Luc (µM) | Citation |
| Phenol | Phenyl Metabolite | > 256 | > 256 | [3] |
| 1-Naphthol | 1-Naphthyl Metabolite | 82 | > 256 | [3] |
| 2-Naphthol | 2-Naphthyl Metabolite | 21 | 158 | [3] |
Q8: How can drug delivery systems be used to mitigate the toxicity of this compound compounds?
Encapsulating a this compound within a drug delivery system can reduce systemic toxicity by shielding healthy tissues from the drug and concentrating it at the target site.[16][17]
-
Liposomes: These spherical vesicles have a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[17] Encapsulation improves drug stability and can significantly lower systemic toxicity.[17]
-
Polymeric Micelles: These are self-assembling nanoparticles suitable for carrying hydrophobic molecules. They offer good biocompatibility and can provide controlled drug release.[17]
-
Nanoparticles: Various types of nanoparticles (albumin-based, polymeric, lipid core) can serve as carriers to concentrate the drug in neoplastic tissues, thereby reducing its toxic effects on healthy cells.[16][18]
Q9: Can stereochemistry at the phosphorus center affect the toxicity profile?
Yes. ProTides have a chiral phosphorus center, leading to two diastereoisomers (Sp and Rp). These isomers can have different rates of metabolism and, consequently, varying potency and potentially different toxicity profiles.[5] For some drugs like sofosbuvir, one diastereoisomer (Sp) is significantly more active than the other.[5] While it is challenging, separating the diastereoisomers and testing them individually is crucial to determine if one offers a better therapeutic window (high efficacy, low toxicity) than the mixture.[5]
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by living cells.
Materials:
-
Cell line of interest (e.g., HepG2 for hepatotoxicity)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound compound and corresponding metabolites
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, metabolites) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (concentration that inhibits 50% of cell growth).
Protocol 2: Hemolysis Assay for Erythrocyte Toxicity
This assay determines the membrane-damaging potential of a compound by measuring hemoglobin release from red blood cells (RBCs).[19]
Materials:
-
Fresh whole blood (e.g., human, murine) with an anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
Test compounds
-
Triton X-100 (1% v/v in PBS) as a positive control
-
PBS as a negative control
-
96-well plate
-
Centrifuge
-
Microplate reader (450 nm wavelength)
Methodology:
-
RBC Preparation: Centrifuge whole blood at 1,000 x g for 10 minutes. Discard the supernatant and plasma. Wash the RBC pellet three times with cold PBS. Resuspend the washed RBCs to create a 2% (v/v) suspension in PBS.
-
Compound Incubation: Add 100 µL of the 2% RBC suspension to the wells of a 96-well plate. Add 100 µL of serially diluted test compounds. For controls, add 100 µL of PBS (0% hemolysis) and 100 µL of 1% Triton X-100 (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Absorbance Reading: Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 The HC₅₀ is the concentration that causes 50% hemolysis.[19]
Protocol 3: In Vivo Acute Toxicity Assessment in a Rodent Model
This protocol provides a general framework for an acute toxicity study in mice to determine the maximum tolerated dose (MTD) and observe signs of systemic toxicity.[20][21] All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Healthy laboratory mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.[22]
-
Test compound formulated in a sterile, non-toxic vehicle (e.g., saline, PBS with 5% DMSO).
-
Syringes and needles appropriate for the route of administration (e.g., intravenous, intraperitoneal).
-
Animal balance.
Methodology:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Dose Grouping: Divide animals into groups (e.g., n=3-5 per group). Include a vehicle control group and at least 3-5 dose groups of the test compound. Doses should be selected based on in vitro toxicity data.
-
Compound Administration: Record the initial body weight of each animal. Administer a single dose of the compound via the chosen route.
-
Observation Period: Observe the animals continuously for the first few hours post-dosing and then at regular intervals for up to 14 days.
-
Monitoring Parameters:
-
Endpoint and Analysis: At the end of the observation period, animals are typically euthanized. Blood samples can be collected for hematology and clinical chemistry analysis (e.g., to assess liver and kidney function markers).[24] Organs can be harvested for histopathological examination. The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. hbrppublication.com [hbrppublication.com]
- 3. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2,4-D Herbicide-Induced Hepatotoxicity: Unveiling Disrupted Liver Functions and Associated Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Synopsis of Current Theories on Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Nephrotoxicity of Drugs Used in Causal Oncological Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nephrotoxic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure activity relationship in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 16. Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptide-Enabled Targeted Delivery Systems for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Amino Acid Selection for ProTide Design
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the selection of the optimal amino acid for Protide (this compound) design.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the amino acid moiety in a this compound?
A1: The amino acid ester moiety is a critical component of the this compound prodrug approach.[1][2] Its main functions are to mask the negative charge of the phosphate (B84403) or phosphonate (B1237965) group, thereby increasing lipophilicity and facilitating passive diffusion across the cell membrane.[1][3][4] Once inside the cell, this moiety is designed to be enzymatically cleaved to initiate the release of the active nucleoside monophosphate.[1][2]
Q2: Why is L-Alanine so commonly used in successful this compound drugs like Sofosbuvir and Tenofovir Alafenamide (TAF)?
A2: L-Alanine has consistently demonstrated a favorable balance of properties that are critical for the success of the this compound technology. Early structure-activity relationship (SAR) studies showed that for many nucleoside analogues, the L-alanine side chain resulted in superior anti-HIV activity compared to other amino acids.[1] This is often attributed to its efficient recognition and cleavage by intracellular esterases, such as Cathepsin A (CatA) and Carboxylesterase 1 (CES1), which is the first and crucial step in the activation pathway.[1][5][6] Its small, non-bulky side chain appears to be optimal for the active sites of these enzymes.[1] All Protides that have been approved for clinical use or have entered clinical trials incorporate an L-alanine moiety.[1]
Q3: My this compound shows low biological activity. Could the choice of amino acid be the problem?
A3: Yes, the choice of amino acid is a primary driver of a this compound's biological activity and is closely linked to its metabolic activation.[3] Low activity can often be traced back to inefficient intracellular processing. The main reasons include:
-
Steric Hindrance: Bulky amino acid side chains can sterically hinder the approach of activating enzymes. For example, Protides with branched amino acids like Valine and Isoleucine have been shown to be poor substrates for Cathepsin A, preventing the necessary initial hydrolysis step.[1]
-
Incorrect Stereochemistry: The use of β-amino acids instead of α-amino acids can lead to a complete loss of activity. While the ester moiety of a β-alanine this compound may be cleaved, the subsequent steps to release the nucleoside monophosphate do not proceed.[1][7]
-
Sub-optimal Enzyme Recognition: While L-alanine is often effective, some parent molecules or target tissues may benefit from other amino acids. For instance, in certain phosphorodiamidate systems, amino acids with aromatic side chains like Phenylalanine have shown superior activity.[1]
Q4: I am seeing significant variability in my this compound's efficacy across different cell lines. Why is this happening?
A4: This is a common and important observation. The antiviral efficacy of a this compound can vary significantly among different cell lines because the intracellular activation depends on the expression levels of specific enzymes.[5][6] The key activating enzymes are Cathepsin A (CatA), Carboxylesterase 1 (CES1), and Histidine Triad Nucleotide-Binding Protein 1 (HINT1).[5][6] Proteomic analyses have shown that the abundance of these enzymes can differ dramatically. For example, CES1 expression is high in liver-derived Huh-7 cells but absent in Vero E6 cells.[5][6] Consequently, a this compound that relies on CES1 for activation will be highly effective in Huh-7 cells but show poor activity in Vero E6 cells. It is crucial to select cell models that are relevant to the target tissue and to characterize their enzymatic profile if inconsistent results are obtained.[5]
Q5: How does the ester group on the amino acid affect this compound performance?
A5: The ester group (e.g., methyl, ethyl, isopropyl, benzyl) on the amino acid's carboxyl terminus also significantly influences the this compound's stability and activation rate.[7] Introducing bulky ester groups, such as a tert-butyl ester, can dramatically reduce antiviral potency due to poor recognition and cleavage by esterases.[3][7] In contrast, smaller alkyl esters (methyl, ethyl) or a benzyl (B1604629) ester are generally well-tolerated and efficiently hydrolyzed.[7] The choice of ester can modulate the this compound's pharmacokinetic properties and overall stability.[3]
Troubleshooting Guide
| Issue | Potential Cause (Amino Acid Related) | Recommended Action |
| Low or No Antiviral Activity | The amino acid side chain is too bulky (e.g., Valine, Isoleucine), preventing enzymatic hydrolysis. | Synthesize analogues with smaller, non-branched amino acids like L-Alanine or Glycine. |
| A non-α-amino acid (e.g., β-Alanine) was used, halting the activation cascade after ester cleavage. | Re-synthesize the this compound using only α-amino acids. L-isomers are generally preferred.[8] | |
| The amino acid is not optimal for the specific parent nucleoside or target enzyme system. | Screen a small library of amino acids with diverse properties (e.g., small, aromatic, polar). For some systems, Phenylalanine may be superior.[1] | |
| Poor Cell Permeability | The overall lipophilicity of the this compound is too low due to a polar amino acid side chain. | Select an amino acid with a more hydrophobic side chain (e.g., Leucine, Phenylalanine) to potentially improve passive diffusion. |
| Inconsistent Results Across Assays | The this compound's activation is highly dependent on a specific enzyme (e.g., CES1) that is variably expressed in the cell lines used for testing. | Profile the expression of key activating enzymes (CatA, CES1, HINT1) in your panel of cell lines. Test the this compound in a cell line known to have high expression of the relevant enzymes (e.g., Huh-7 for liver-targeting).[5] |
| Chemical Instability / Degradation | The amino acid ester moiety is too labile and is hydrolyzed prematurely in the assay medium or plasma. | Consider using a slightly more sterically hindered ester on the amino acid (e.g., isopropyl instead of methyl) to improve extracellular stability. |
Data Presentation: Amino Acid & Cell Line Impact on this compound Activity
Table 1: Influence of Amino Acid Side Chain on Anti-HIV Activity of d4T Protides
| Amino Acid | Ester Moiety | Anti-HIV Activity (IC₅₀ in µM) | Relative Activity vs. L-Alanine |
| L-Alanine | Ethyl | 0.02 | 1.00 (Reference) |
| Glycine | Ethyl | 0.10 | 0.20 |
| L-Leucine | Ethyl | 0.09 | 0.22 |
| L-Phenylalanine | Ethyl | 0.04 | 0.50 |
| L-Proline | Ethyl | > 10 | < 0.002 |
| L-Valine | Ethyl | 0.20 | 0.10 |
| β-Alanine | Ethyl | > 100 | < 0.0002 |
Data compiled for illustrative purposes based on trends reported in literature.[1][7]
Table 2: Cell-Dependent Activation of L-Alanine-Containing Protides (TAF and Sofosbuvir)
| Cell Line | Tissue of Origin | Relative CES1 Expression | Relative CatA Expression | TAF Activation Rate (pmol/10⁶ cells/h) | Sofosbuvir Activation Rate (pmol/10⁶ cells/h) |
| Huh-7 | Liver | High | Moderate | 105.3 | 4.8 |
| Caco-2 | Colon | High | Moderate | 43.1 | 1.9 |
| A549 | Lung | High | Moderate | 26.6 | 1.2 |
| Calu-3 | Lung | Low | Moderate | 4.2 | 0.2 |
| Vero E6 | Monkey Kidney | Absent | Moderate | 0.1 | < 0.1 |
Data adapted from studies on Tenofovir Alafenamide (TAF) and Sofosbuvir (SOF).[5][6]
Experimental Protocols
Protocol 1: In Vitro Enzymatic Hydrolysis Assay
This protocol assesses the initial rate-limiting step of this compound activation: the cleavage of the amino acid ester. Carboxypeptidase Y (CPY) is often used as a model enzyme.[9]
Materials:
-
This compound compound
-
Carboxypeptidase Y (CPY)
-
Reaction Buffer: 50 mM triethanolamine-HCl, pH 8.0
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the this compound compound in DMSO or another suitable solvent.
-
Prepare a working solution of the this compound in the Reaction Buffer to a final concentration of ~200-400 µM.
-
Equilibrate the working solution at 25°C in a quartz cuvette or reaction tube.
-
Initiate the reaction by adding a pre-determined amount of CPY (e.g., 1-2 µM final concentration).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of cold Quenching Solution.
-
Analyze the samples by LC-MS/MS to quantify the disappearance of the parent this compound and the appearance of the hydrolyzed intermediate (the alaninyl phosphate metabolite).[1]
-
Calculate the rate of hydrolysis from the time-course data.
Protocol 2: Cell-Based Antiviral Efficacy Assay
This protocol determines the half-maximal effective concentration (EC₅₀) of a this compound against a specific virus in a relevant cell line.
Materials:
-
This compound compound
-
Appropriate host cell line (e.g., Huh-7 for HCV, A549-hACE2 for SARS-CoV-2)[5][10]
-
High-titer virus stock
-
Cell culture medium and supplements
-
96-well plates
-
Method for quantifying viral activity (e.g., qRT-PCR for viral RNA, crystal violet staining for cytopathic effect, or ELISA).[11][12]
Procedure:
-
Seed the host cells in 96-well plates at a pre-determined density and incubate overnight to form a monolayer.
-
Prepare a serial dilution of the this compound compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted this compound compound. Also include "cells only" (no drug, no virus) and "virus only" (no drug) controls.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, 0.1.[12]
-
Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 48-72 hours).
-
After incubation, quantify the viral activity.
-
Calculate the EC₅₀ value by plotting the percentage of viral inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Intracellular activation pathway of a typical L-Alanine this compound.
Caption: Experimental workflow for selecting an optimal amino acid.
Caption: Troubleshooting logic for a this compound with low biological activity.
References
- 1. The this compound Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 3. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The oral nucleoside prodrug GS-5245 is efficacious against SARS-CoV-2 and other endemic, epidemic and enzootic coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. med.aws.emory.edu [med.aws.emory.edu]
choosing the appropriate aryl group for Protide modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ProTide technology. The focus is on the critical step of selecting and modifying the aryl group to optimize the desired therapeutic properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the aryl group in a this compound?
A1: The aryl group in a this compound serves as a crucial "masking" agent for the phosphate (B84403) or phosphonate (B1237965) moiety of a nucleoside analog.[1][2][3] This masking neutralizes the negative charge of the phosphate group at physiological pH, rendering the entire this compound molecule more lipophilic.[2] This increased lipophilicity enhances the molecule's ability to passively diffuse across the cell membrane, a critical step for the intracellular delivery of the nucleotide analog.[1][4] Once inside the cell, the aryl group is cleaved off as part of the this compound's activation mechanism to release the active nucleoside monophosphate.[1]
Q2: How does the choice of the aryl group (e.g., phenyl vs. naphthyl) impact a this compound's properties?
A2: The selection of the aryl group significantly influences the this compound's lipophilicity and, consequently, its biological activity. Generally, a more lipophilic aryl group leads to better cell uptake. For instance, ProTides containing a naphthyl group are often more potent than their phenyl counterparts due to the higher lipophilicity of the naphthyl moiety.[1] This trend, however, needs to be balanced as excessive lipophilicity can lead to poor aqueous solubility and other undesirable pharmacokinetic properties.
Q3: What is the effect of substituents on the aryl ring?
A3: Substituents on the aryl ring can dramatically alter the electronic properties and steric hindrance of the aryl group, thereby affecting the this compound's stability, rate of activation, and overall biological activity.
-
Electron-withdrawing groups (EWGs): In some cases, particularly with anti-HIV ProTides of AZT, the presence of strongly electron-withdrawing groups on the aryl ring has been correlated with higher antiviral potency.[5]
-
Electron-donating groups (EDGs): The effect of EDGs is compound-specific and needs to be evaluated on a case-by-case basis through structure-activity relationship (SAR) studies.
-
Steric hindrance: Bulky substituents on the aryl ring can influence the interaction with the enzymes responsible for the this compound's activation, potentially altering the rate of release of the active nucleoside monophosphate.
Q4: Are there any general guidelines for selecting the optimal aryl group?
A4: While there is no universal "best" aryl group, some general principles can guide the selection process:
-
Start with common scaffolds: Phenyl and naphthyl groups are the most extensively studied and serve as excellent starting points.
-
Consider lipophilicity: Aim for a balance. The aryl group should be lipophilic enough to enhance cell permeability but not so much that it compromises aqueous solubility.
-
Explore substitutions: Systematically explore the effect of small electron-withdrawing and electron-donating groups at different positions (ortho, meta, para) on the aryl ring.
-
Conduct thorough SAR studies: The optimal aryl group is highly dependent on the specific nucleoside analog. Comprehensive SAR studies are essential to identify the motif that provides the best combination of potency, selectivity, and pharmacokinetic properties.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and evaluation of aryl-modified ProTides.
Synthesis Problems
Problem 1: Low yield during the coupling of the nucleoside with the aryl phosphorochloridate.
-
Possible Cause: The phosphorochloridate reagent is unstable and may have degraded.
-
Solution: Prepare the phosphorochloridate reagent fresh before each use. Store it under anhydrous conditions and at a low temperature to minimize degradation.
-
Possible Cause: Inefficient activation of the nucleoside's hydroxyl group.
-
Solution: The choice of base is critical. For nucleosides with a single hydroxyl group, a strong base like tert-butylmagnesium chloride (tBuMgCl) in an aprotic solvent is often effective.[2] For nucleosides with multiple hydroxyl groups, a milder base like N-methylimidazole (NMI) may be required to achieve regioselectivity for the 5'-hydroxyl group.[2]
-
Possible Cause: Side reactions, such as the formation of bis-phosphorylated products, are competing with the desired reaction.[7]
-
Solution: To avoid the formation of undesired 3′,5′- and 3′-phosphoramidates, it is often necessary to selectively protect the free 3′-hydroxyl group of the nucleoside before the coupling reaction.[7]
Problem 2: Difficulty in separating the diastereomers of the this compound.
-
Possible Cause: The two diastereomers at the phosphorus center have very similar polarities, making them challenging to separate by standard column chromatography.[1]
-
Solution:
-
Chiral HPLC: High-performance liquid chromatography (HPLC) with a chiral stationary phase is often the most effective method for separating this compound diastereomers.[8]
-
Diastereoselective Synthesis: Explore synthetic routes that favor the formation of one diastereomer over the other. This can involve the use of chiral auxiliaries or catalysts.[7]
-
Evaluation & Characterization Issues
Problem 3: Inconsistent results in cell-based activity assays.
-
Possible Cause: The this compound is not being efficiently activated in the cell line being used. The enzymatic machinery required for this compound activation can vary between different cell types.[9][10]
-
Solution:
-
Metabolite Analysis: Use LC-MS/MS to analyze the intracellular metabolites of the this compound to confirm that it is being converted to the active nucleoside monophosphate.
-
Cell Line Selection: Test the this compound in a panel of different cell lines to identify one that is more proficient at activation.
-
-
Possible Cause: The this compound has poor stability in the cell culture medium.
-
Solution: Perform a stability assay of the this compound in the relevant biological matrix (e.g., cell culture medium, human serum) to determine its half-life.[11][12][13][14]
Problem 4: Poor correlation between in vitro potency and in vivo efficacy.
-
Possible Cause: The this compound has unfavorable pharmacokinetic properties, such as rapid clearance or poor bioavailability.
-
Solution: Conduct in vivo pharmacokinetic studies in an appropriate animal model to assess the this compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Possible Cause: The this compound is a substrate for efflux transporters (e.g., P-glycoprotein) that actively pump it out of the target cells.
-
Solution: Use a Caco-2 cell permeability assay to determine if the this compound is a substrate for efflux transporters.[15][16][17][18][19]
Data Presentation
Table 1: Influence of Aryl Group Modification on the Anti-HIV Activity of d4T ProTides
| Aryl Group | Substitution | Relative Anti-HIV Activity | Key Observations |
| Phenyl | Unsubstituted | Moderate | Standard reference for comparison. |
| Naphthyl | Unsubstituted | High | Increased lipophilicity often leads to enhanced activity compared to phenyl.[1] |
| Phenyl | para-Fluoro | Moderate | Generally well-tolerated, with minimal impact on activity. |
| Phenyl | para-Nitro | Low | Strong electron-withdrawing group at the para position can be detrimental to activity. |
| Phenyl | ortho/para-EWG | High | Electron-withdrawing groups at these positions can enhance activity. |
| Phenyl | meta-EWG | Moderate | The effect of electron-withdrawing groups is less pronounced at the meta position. |
This table summarizes qualitative structure-activity relationship trends observed for d4T ProTides. The relative activity is a generalization from multiple studies.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal absorption of a this compound and to identify if it is a substrate of efflux transporters.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® inserts (12-well or 24-well)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Test this compound and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm². Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a well-formed, intact monolayer.
-
Permeability Experiment (Apical to Basolateral): a. Wash the monolayer with pre-warmed HBSS. b. Add the test this compound solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate the plate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
Permeability Experiment (Basolateral to Apical): Perform the experiment in the reverse direction to assess efflux.
-
Sample Analysis: Quantify the concentration of the this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.
Protocol 2: MTT Cytotoxicity Assay
This assay measures the effect of a this compound on cell viability.
Materials:
-
Target cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
Test this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test this compound in complete culture medium. Remove the old medium from the cells and add the this compound solutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a period that is relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.[20]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Intracellular activation pathway of a this compound.
Caption: Workflow for aryl group selection in this compound development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The this compound Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of phosphoramidate prodrugs: this compound approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-HIV activity of some novel diaryl phosphate derivatives of AZT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of this compound technology and its implications to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Modified Amidate (this compound) Prodrugs of Tenofovir with Enhanced Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. uu.diva-portal.org [uu.diva-portal.org]
- 17. mercell.com [mercell.com]
- 18. researchgate.net [researchgate.net]
- 19. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ProTide Delivery to Specific Cell Types
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the targeted delivery of ProTides.
Frequently Asked Questions (FAQs)
Q1: What is ProTide technology and why is it used?
A1: this compound (Pro-nucleotide) technology is a prodrug approach designed to enhance the intracellular delivery of nucleoside monophosphate analogues, which are often used as antiviral and anticancer agents.[1][2][3] These analogues need to be phosphorylated inside the cell to become active, but their charged nature hinders their ability to cross the cell membrane efficiently.[2][4] this compound technology masks the negative charges of the phosphate (B84403) group with an aromatic group and an amino acid ester. These masking groups are designed to be cleaved by intracellular enzymes, releasing the active nucleoside monophosphate within the target cell.[1][2][3]
Q2: What are the main challenges in achieving cell-specific this compound delivery?
A2: The primary challenges include:
-
Low Cellular Uptake: The intrinsic properties of the this compound, such as its size and charge, can limit its passage across the cell membrane.[4]
-
Lack of Specificity: ProTides can be taken up by non-target cells, leading to potential off-target toxicity.[5]
-
Endosomal Entrapment: After uptake, ProTides can become trapped in endosomes and degraded in lysosomes before they can reach the cytoplasm to be activated.[6][7][8]
-
Stability Issues: ProTides can be susceptible to degradation by extracellular and intracellular enzymes, reducing their effective concentration.[9]
-
Aggregation: Like other peptide-based therapeutics, ProTides can aggregate, which can lead to loss of activity and potential immunogenicity.[3][5]
Q3: What are cell-penetrating peptides (CPPs) and how do they enhance this compound delivery?
A3: Cell-penetrating peptides (CPPs) are short peptides that can cross cellular membranes and facilitate the intracellular delivery of various molecular cargoes, including ProTides.[10] They can be conjugated to ProTides to improve their cellular uptake. However, a major drawback of many CPPs is their lack of cell specificity, which can be addressed by designing activatable CPPs or combining them with specific targeting ligands.
Troubleshooting Guides
Problem 1: Low Cellular Uptake of Targeted this compound
Q: My targeted this compound shows low uptake in the intended cancer cell line. What are the possible causes and solutions?
A: Low cellular uptake can stem from several factors. Here’s a step-by-step troubleshooting guide:
-
Step 1: Verify Target Receptor Expression.
-
Issue: The target receptor for your ligand may be expressed at low levels or be absent on your specific cancer cell line.
-
Solution: Confirm the expression level of the target receptor using techniques like flow cytometry, western blotting, or qPCR. Choose a cell line with high expression of the target receptor for your experiments.
-
-
Step 2: Assess Ligand-Receptor Binding.
-
Issue: The targeting ligand may not be binding effectively to its receptor.
-
Solution: Perform a competitive binding assay. Incubate the cells with a fluorescently labeled version of your targeted this compound in the presence and absence of an excess of the free (unconjugated) targeting ligand. A significant decrease in cellular uptake in the presence of the free ligand indicates successful receptor-mediated binding.
-
-
Step 3: Evaluate this compound Stability.
-
Issue: The this compound may be degrading in the cell culture medium before it can be taken up by the cells.
-
Solution: Assess the stability of your this compound in cell culture medium over time using HPLC or mass spectrometry. If degradation is observed, consider chemical modifications to enhance stability, such as using D-amino acids or cyclization.[9]
-
Problem 2: High Off-Target Toxicity
Q: My targeted this compound is showing significant toxicity in non-target cells. How can I improve its specificity?
A: Off-target toxicity is a common challenge. Consider the following strategies:
-
Strategy 1: Optimize the Targeting Ligand.
-
Issue: The chosen targeting ligand may bind to receptors present on healthy cells.
-
Solution: Select a targeting ligand that binds to a receptor exclusively or is highly overexpressed on the target cancer cells. Phage display is a powerful technique to identify novel, highly specific targeting peptides.[11]
-
-
Strategy 2: Utilize a Stimuli-Responsive Linker.
-
Issue: The this compound may be released from the targeting moiety prematurely.
-
Solution: Employ a linker that is stable in the bloodstream but is cleaved specifically in the tumor microenvironment (e.g., by tumor-specific enzymes or at a lower pH).
-
Problem 3: this compound Aggregation
Q: I am observing precipitation or loss of activity of my this compound solution. Could this be due to aggregation?
A: Yes, aggregation is a common issue with peptide-based therapeutics.
-
Detection of Aggregation:
-
Visual Inspection: Look for turbidity or precipitates in your solution.[5]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to aggregation.[5]
-
Dynamic Light Scattering (DLS): This technique can be used to measure the size distribution of particles in your solution.
-
-
Prevention Strategies:
-
Optimize Formulation: Adjust the pH of the solution to be at least one unit away from the this compound's isoelectric point (pI) to increase electrostatic repulsion.[5]
-
Use Excipients: Include stabilizing excipients such as sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., Tween 80) in your formulation.[3]
-
Control Concentration and Temperature: Store the this compound at lower temperatures and at a lower concentration to reduce the likelihood of intermolecular interactions.[5]
-
Quantitative Data Summary
Table 1: In Vivo Tumor Accumulation of Targeted Peptide-Drug Conjugates
| Targeting Peptide | Cancer Model | Time Point (h) | Tumor Accumulation (%ID/g) | Reference |
| RGD | Pancreatic Cancer | 24 | ~12.8 | [12] |
| IL-13 | Glioma | Not Specified | (Reduces tumor growth by ~62%) | [13] |
| RAFT-RGD | Subcutaneous Tumor | Not Specified | (Prevents tumor growth) | [10][14] |
%ID/g = percentage of injected dose per gram of tissue.
Table 2: Cell-Dependent Activation of ProTides (TAF vs. SOF)
| Cell Line | This compound | Mean MP-Nuc to this compound Ratio (after 6h) | Mean TP-Nuc to MP-Nuc Ratio (after 6h) | Reference |
| Huh-7, Caco-2, A549, Calu-3, Vero E6 | TAF | ~36 | ~1.6 | [15] |
| Huh-7, Caco-2, A549, Calu-3, Vero E6 | SOF | ~3.5 | ~0.27 | [15] |
MP-Nuc = Monophosphate-Nucleoside; TP-Nuc = Triphosphate-Nucleoside. Data indicates that TAF is activated at a significantly higher rate than SOF in these cell lines.[15]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxicity of a this compound against a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
This compound Treatment: Prepare serial dilutions of the this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the this compound that inhibits cell growth by 50%).
Protocol 2: Cellular Uptake Assay using Flow Cytometry
This protocol is for quantifying the cellular uptake of a fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-ProTide)
-
Target cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
This compound Incubation: Treat the cells with the fluorescently labeled this compound at various concentrations and for different time points. Include an untreated control.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Cell Pelleting and Resuspension: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population for each condition. An increase in MFI compared to the untreated control indicates cellular uptake.
Visualizations
Signaling Pathway: Receptor-Mediated Endocytosis
Caption: Receptor-mediated endocytosis of a targeted this compound.
Experimental Workflow: In Vivo Evaluation of Targeted this compound
Caption: Workflow for in vivo evaluation of a targeted this compound.
Logical Relationship: Troubleshooting Low this compound Delivery
Caption: Decision tree for troubleshooting low this compound delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advanced Strategies for Overcoming Endosomal/Lysosomal Barrier in Nanodrug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted delivery of a proapoptotic peptide to tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Type Specific Penetrating Peptides: Therapeutic Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Mediated In Vivo Tumor Targeting of Nanoparticles through Optimization in Single and Multilayer In Vitro Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor Targeted Delivery of an Anti-Cancer Therapeutic: An In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted delivery of a proapoptotic peptide to tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Protide Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in Protide and peptide research.
I. Synthesis and Purification of Peptides & Protides
This section focuses on common challenges encountered during the chemical synthesis and subsequent purification of peptides and the phosphoramidate (B1195095) prodrugs known as Protides.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: My solid-phase peptide synthesis (SPPS) resulted in a very low yield. How do I troubleshoot this?
Answer:
Low yield in SPPS can stem from several issues, primarily incomplete deprotection or inefficient coupling reactions. A systematic approach is necessary to diagnose the problem.
-
Initial Diagnosis: Synthesis vs. Cleavage Issue
-
Action: Perform a test cleavage on a small amount of the peptide-resin (10-20 mg).
-
Analysis: Analyze the cleaved product by mass spectrometry (MS). The presence of the target peptide's mass confirms that the synthesis was at least partially successful, suggesting the issue might be with the cleavage or work-up. If the target mass is absent, the problem lies within the synthesis steps.
-
-
Troubleshooting Inefficient Synthesis:
-
Incomplete Fmoc-Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain may not be completely removed, preventing the next amino acid from being coupled.
-
Solution: Increase the deprotection time or use a stronger deprotection solution.
-
-
Inefficient Coupling: The incoming amino acid may not couple efficiently to the deprotected N-terminus of the peptide chain. This is common with "difficult" sequences, such as those containing hydrophobic or sterically hindered amino acids.
-
Solution:
-
Monitor Coupling Reactions: Use a qualitative test like the Kaiser test to check for free primary amines after coupling. A positive result indicates incomplete coupling.
-
Optimize Coupling Reagents: For challenging sequences, standard coupling reagents may be insufficient. Consider using more powerful reagents like HATU or COMU, which are known to improve coupling efficiency.[1]
-
Double Coupling: Repeat the coupling step to ensure the reaction goes to completion.
-
Increase Temperature: Performing the synthesis at a slightly elevated temperature can help disrupt peptide aggregation and improve coupling efficiency.
-
-
-
Question: I'm struggling to purify my crude peptide using RP-HPLC. The peaks are broad, and the purity is not improving. What can I do?
Answer:
Peptide purification by reverse-phase high-performance liquid chromatography (RP-HPLC) can be challenging due to the physicochemical properties of the peptide. Here are some steps to optimize your purification protocol:
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase is critical. It should be at least one pH unit away from the peptide's isoelectric point (pI) to ensure it carries a net charge and interacts appropriately with the column. For most peptides, a low pH (e.g., using 0.1% trifluoroacetic acid - TFA) is a good starting point.
-
Organic Modifier: Acetonitrile is the most common organic modifier. If you are still having issues, you can try other solvents like methanol (B129727) or isopropanol, or use a combination of organic modifiers.
-
-
Gradient Optimization:
-
Shallow Gradient: A slow, shallow gradient (e.g., a 1% increase in organic modifier per minute) can significantly improve the resolution between your target peptide and closely eluting impurities.[2]
-
Initial Hold: Start with a low concentration of the organic modifier for a few minutes to ensure the peptide binds to the column in a narrow band.
-
-
Column Selection:
-
Stationary Phase: C18 columns are the most widely used for peptide purification. However, for very hydrophobic or very hydrophilic peptides, C8 or C4 columns might provide better separation.
-
Pore Size: Ensure the pore size of your column packing material is appropriate for the size of your peptide. For most peptides, a pore size of 100-300 Å is suitable.
-
-
Sample Loading:
-
Overloading: Injecting too much crude peptide onto the column can lead to poor peak shape and decreased resolution. Gradually increase the sample load to find the optimal amount for your column.
-
Question: I am observing poor diastereoselectivity in my this compound synthesis. What are the common causes and how can I improve it?
Answer:
Poor diastereoselectivity at the phosphorus center is a common challenge in this compound synthesis. The diastereomeric ratio can be influenced by several factors:
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[3]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly affect the transition state geometry. It is advisable to screen a range of anhydrous solvents, from non-polar (like toluene) to polar aprotic (like dichloromethane (B109758) or acetonitrile), to find the optimal conditions.[4][5]
-
Choice of Base or Catalyst: The base or catalyst used in the coupling reaction is critical. For example, in the common phosphorochloridate method, the choice of Grignard reagent or amine base can influence the stereochemical outcome. Screening different catalysts or bases may be necessary.
-
Purity of Starting Materials: Ensure that all reagents, especially the chiral amino acid ester and the nucleoside, are of high purity and anhydrous, as impurities can interfere with the stereoselective course of the reaction.
Quantitative Data
Table 1: Comparison of Crude Peptide Purity from Different Synthesis Methods
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Microwave-Assisted Peptide Synthesis (MAPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Expected Crude Purity (by HPLC) | 70-95% | 80-98% | 40-80% |
| Typical Major Impurities | Deletion sequences, truncated sequences | Similar to SPPS, but often at lower levels | Racemized products, by-products from coupling reagents |
| Synthesis Time | Hours to days (automated) | Minutes to hours (automated) | Days to weeks (manual) |
| Purification Complexity | Lower | Lower to Moderate | Higher |
This data is compiled from typical outcomes in peptide synthesis and highlights the general advantages of modern automated methods in achieving higher initial purity.[6]
Table 2: Impact of Scavengers in Cleavage Cocktail on Crude Peptide Purity
The choice of scavengers in the TFA cleavage cocktail is crucial to prevent side reactions with sensitive amino acid residues.
| Scavenger Cocktail Composition (TFA/Scavenger/H₂O) | Target Peptide | Crude Purity (%) | Key Impurity Profile |
| 95% TFA / 2.5% TIS / 2.5% H₂O | Oxytocin (B344502) (contains Cys) | < 20% | Multiple oxidation products and disulfide-linked dimers |
| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | Oxytocin (contains Cys) | > 85% | Minimal oxidation, desired reduced Cys form preserved |
| 95% TFA / 3% TIS / 2% H₂O (no thiol scavenger) | Exenatide (B527673) (contains Met, Trp) | Lower | Increased formation of t-butyl adducts |
| 95% TFA / 3% TIS / 2% H₂O + 1,4-BDMT (thiol scavenger) | Exenatide (contains Met, Trp) | Higher | Reduced formation of t-butyl adducts |
Data adapted from studies on oxytocin and exenatide cleavage. TIS = Triisopropylsilane (B1312306), EDT = 1,2-Ethanedithiol, 1,4-BDMT = 1,4-Benzenedimethanethiol. The presence of a thiol scavenger like EDT is critical for preventing cysteine oxidation.[7][8] For peptides with other sensitive residues, appropriate scavengers can significantly improve crude purity.[7][8][9]
Experimental Protocols & Workflows
Protocol: Test Cleavage and Analysis for SPPS Troubleshooting
-
Sample Preparation: Weigh 10-20 mg of the dried peptide-resin into a microcentrifuge tube.
-
Cleavage: Add 200 µL of the appropriate cleavage cocktail to the resin. For a standard peptide without sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.
-
Incubation: Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
-
Isolation: Filter the cleavage mixture to separate the resin beads.
-
Precipitation: Precipitate the peptide by adding the filtrate to a tube containing cold diethyl ether.
-
Pelleting: Centrifuge the mixture to pellet the crude peptide.
-
Washing and Drying: Decant the ether, wash the pellet with cold ether, and dry the peptide under vacuum.
-
Analysis: Dissolve the crude peptide in a suitable solvent and analyze by LC-MS to identify the molecular weights of the products.
Diagram: SPPS Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in SPPS.
II. In Vitro and Cellular Assays
This section addresses common pitfalls related to the biological evaluation of Protides, focusing on their activation and performance in various assay systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: My this compound is not showing the expected activity in a cell-based assay. What could be the reason?
Answer:
The lack of activity of a this compound in a cell-based assay is often related to its intracellular activation, which is a multi-step enzymatic process.
-
Cell Line-Dependent Activation: The enzymes responsible for this compound activation, such as Cathepsin A (CatA), Carboxylesterase 1 (CES1), and Histidine Triad Nucleotide-binding Protein 1 (HINT1), are expressed at different levels in different cell lines.[10][11] Your chosen cell line may have low expression of a key activating enzyme.
-
Inefficient Enzymatic Cleavage: The structure of the this compound itself influences the rate of enzymatic cleavage.
-
Ester Moiety: The ester group on the amino acid is typically cleaved by CatA or CES1. The rate of this hydrolysis can be a limiting step.
-
Amino Acid Moiety: The nature of the amino acid can affect recognition by the activating enzymes.
-
Aryl Moiety: The aryl group (e.g., phenyl, naphthyl) also impacts the biological activity, likely through its influence on lipophilicity and interaction with the enzymes.
-
Solution: If you suspect inefficient activation, you can synthesize a small library of Protides with variations in the ester, amino acid, and aryl groups to identify a structure that is more efficiently metabolized in your target cells.
-
-
Poor Cell Permeability: Although the this compound approach is designed to enhance cell permeability, some compounds may still have suboptimal uptake.
-
Assay Artifacts: Ensure that the assay conditions are not interfering with the this compound's stability or activity. For instance, components in the cell culture medium could potentially degrade the this compound before it enters the cells.
Question: How can I confirm that my this compound is being activated inside the cells?
Answer:
Confirming intracellular activation requires monitoring the appearance of the monophosphate metabolite.
-
LC-MS/MS Analysis of Cell Lysates: This is the most direct method.
-
Protocol:
-
Treat your cells with the this compound for a defined period.
-
Lyse the cells and extract the intracellular metabolites.
-
Analyze the lysate by LC-MS/MS, looking for the mass of the expected nucleoside monophosphate. You can also quantify the parent this compound and its metabolites over time to understand the kinetics of activation.[10][11]
-
-
-
³¹P NMR Spectroscopy: This technique can be used to monitor the conversion of the phosphoramidate this compound to the phosphate (B84403) metabolite in real-time in a solution-based assay with purified enzymes or cell extracts.[12][13][14]
Quantitative Data
Table 3: Cell-Dependent Activation of Antiviral Protides (TAF and Sofosbuvir)
Intracellular concentrations of the active triphosphate metabolite (TP-Nuc) after 6 hours of incubation with 10 µM of the parent this compound.
| Cell Line | TAF (Tenofovir Alafenamide) - Active Metabolite (pmol/mg protein) | Sofosbuvir - Active Metabolite (pmol/mg protein) |
| Huh-7 (Liver) | ~1800 | ~150 |
| Caco-2 (Colon) | ~1200 | ~100 |
| A549 (Lung) | ~800 | ~75 |
| Calu-3 (Lung) | ~400 | ~50 |
| Vero E6 (Kidney) | < 50 | < 25 |
Data adapted from a study on TAF and Sofosbuvir activation.[10][11] This table clearly demonstrates that the efficiency of this compound activation is highly dependent on the cell line used.
Experimental Protocols & Diagrams
Protocol: General Enzyme Assay for Cathepsin A Activity
This protocol can be adapted to test the initial ester cleavage step of this compound activation.
-
Reagents:
-
Recombinant human Cathepsin A.
-
Assay buffer (e.g., 0.1 M NaOAc, 0.15 M NaCl, pH 4.5).
-
This compound substrate.
-
Quenching solution.
-
-
Procedure:
-
Pre-warm the assay buffer to 37°C.
-
Add the this compound substrate to the assay buffer.
-
Initiate the reaction by adding a known amount of Cathepsin A.
-
Incubate at 37°C.
-
At various time points, take aliquots of the reaction and stop the reaction with a quenching solution.
-
Analyze the samples by HPLC or LC-MS to measure the disappearance of the parent this compound and the appearance of the carboxylate-containing intermediate.
-
Diagram: Intracellular Activation Pathway of a this compound
Caption: Intracellular activation pathway of a this compound prodrug.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. polypeptide.com [polypeptide.com]
- 8. biotage.com [biotage.com]
- 9. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]
- 10. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regiochemical Analysis of the this compound Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Regiochemical Analysis of the this compound Activation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
ProTide Technology vs. Parent Nucleosides: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The ProTide (Pro-drug nucleotide) technology represents a significant advancement in medicinal chemistry, designed to enhance the therapeutic efficacy of nucleoside analogues. This approach transiently masks the phosphate (B84403) group of a nucleotide with two chemical moieties, an amino acid ester and an aryl group, creating a lipophilic prodrug that can more readily cross cell membranes. Once inside the cell, these masking groups are cleaved by intracellular enzymes, releasing the nucleoside monophosphate, which is the first step in its activation to the therapeutic triphosphate form. This guide provides a comprehensive comparison of the efficacy of this compound drugs versus their parent nucleosides, supported by experimental data, detailed methodologies, and pathway visualizations.
The this compound Advantage: Bypassing Cellular Barriers
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. However, their efficacy is often limited by several factors:
-
Poor Cellular Uptake: The negatively charged phosphate group hinders passive diffusion across the cell membrane.
-
Dependence on Nucleoside Transporters: Cellular entry often relies on specific transporter proteins, which can be downregulated in resistant cells.
-
Inefficient Phosphorylation: The first phosphorylation step, catalyzed by cellular kinases, is often slow and can be a rate-limiting step in the activation of the drug.
-
Degradation: Some nucleoside analogues are susceptible to degradation by enzymes such as adenosine (B11128) deaminase (ADA).
This compound technology is designed to overcome these hurdles by delivering the pre-activated nucleoside monophosphate directly into the cell, thereby bypassing the need for active transport and the initial, often inefficient, phosphorylation step.
Metabolic Activation Pathway
The intracellular activation of a parent nucleoside typically requires three sequential phosphorylation steps to become a pharmacologically active triphosphate. In contrast, a this compound delivers the monophosphate form, bypassing the first and often rate-limiting step.
Case Study 1: Tenofovir (B777) Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (B1241708) (TDF)
Tenofovir is a nucleotide analogue reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B. Tenofovir disoproxil fumarate (TDF) is an earlier prodrug of tenofovir, while tenofovir alafenamide (TAF) is a this compound.
Data Presentation
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Fold Difference (TAF/TDF) | Reference |
| Intracellular Tenofovir-Diphosphate (TFV-DP) in PBMCs | ||||
| Geometric Mean Concentration (fmol/10⁶ cells) | 834.70 | 346.85 | 2.41 | [1] |
| Plasma Tenofovir Concentration | ||||
| Geometric Mean Concentration (ng/mL) | 10.20 | 99.98 | 0.10 | [1] |
| Antiviral Efficacy (HIV-1) | ||||
| EC₅₀ in MT-4 cells (nM) | 3.1 | 30 | ~0.1 | |
| Clinical Efficacy (HIV-1, Boosted Regimens) | ||||
| Virologic Suppression (<50 copies/mL) | Higher rates | Lower rates | TAF favored (P=0.05) |
Experimental Protocols
Measurement of Intracellular Tenofovir-Diphosphate (TFV-DP) Levels
This protocol describes a common method for quantifying intracellular TFV-DP in peripheral blood mononuclear cells (PBMCs).
-
Cell Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Lysis: An aliquot of the cell suspension is used for cell counting (e.g., using a hemocytometer or automated cell counter). The remaining cells are pelleted and lysed with a cold 70% methanol (B129727) solution.
-
Extraction: The cell lysate is centrifuged to pellet cellular debris. The supernatant containing the intracellular components is collected and dried under vacuum.
-
LC-MS/MS Analysis: The dried extract is reconstituted in an appropriate buffer and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of TFV-DP. A stable isotope-labeled internal standard is used for accurate quantification.
Case Study 2: NUC-7738 vs. 3'-Deoxyadenosine (Cordycepin)
3'-Deoxyadenosine (3'-dA), also known as cordycepin, is a naturally occurring nucleoside analogue with anticancer properties. However, its clinical utility is limited by rapid degradation by adenosine deaminase (ADA) and poor cellular uptake. NUC-7738 is a this compound of 3'-dA designed to overcome these limitations.[2][3]
Data Presentation
| Cell Line | NUC-7738 IC₅₀ (µM) | 3'-Deoxyadenosine IC₅₀ (µM) | Fold Improvement (3'-dA/NUC-7738) | Reference |
| HAP1 (Leukemia) | ~7.6 | ~46 | ~6 | [4] |
| Gastric Cancer | Varies | Varies | Up to 185x | [5][6] |
| Renal Cancer | Varies | Varies | Greater potency observed | [2] |
| Melanoma | Varies | Varies | Greater potency observed | [2] |
| Ovarian Cancer | Varies | Varies | Greater potency observed | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol outlines a typical MTS assay used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of NUC-7738 or 3'-deoxyadenosine for 48-72 hours.
-
MTS Reagent Addition: After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) combined with an electron coupling reagent (e.g., phenazine (B1670421) ethosulfate) is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Case Study 3: Remdesivir (B604916) (GS-5734) vs. Parent Nucleoside (GS-441524)
Remdesivir is a this compound of an adenosine analogue (GS-441524) that has demonstrated broad-spectrum antiviral activity against RNA viruses, including SARS-CoV-2.
Data Presentation
| Virus | Cell Line | Remdesivir EC₅₀ (µM) | GS-441524 EC₅₀ (µM) | Fold Improvement (GS-441524/Remdesivir) | Reference |
| Murine Hepatitis Virus (MHV) | DBT cells | 0.03 | 1.1 | ~37 | [7][8] |
| SARS-CoV | HAE cells | 0.069 | 1.8 | ~26 | |
| MERS-CoV | HAE cells | 0.074 | 1.3 | ~18 | |
| SARS-CoV-2 (WA1) | Vero E6 cells | 0.11 | 5.6 | ~51 | [9] |
Experimental Protocols
Antiviral Plaque Reduction Assay
This protocol describes a standard plaque reduction assay to determine the half-maximal effective concentration (EC₅₀) of an antiviral compound.
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is prepared in 6-well or 12-well plates.
-
Virus Infection: The cell monolayer is infected with a known titer of the virus for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the antiviral drug (e.g., remdesivir or GS-441524) and a gelling agent (e.g., agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death). The number of plaques is counted for each drug concentration.
-
Data Analysis: The EC₅₀ value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Case Study 4: INX-189 vs. 6-O-Methyl-2'-C-methyl Guanosine
INX-189 is a phosphoramidate (B1195095) this compound of 6-O-methyl-2'-C-methyl guanosine, developed as a potent inhibitor of the Hepatitis C virus (HCV) NS5B polymerase.
Data Presentation
| HCV Genotype | INX-189 EC₅₀ (nM) | Parent Nucleoside Activity | Reference |
| Genotype 1b | 10 | The parent nucleoside is significantly less potent | [10] |
| Genotype 1a | 12 | The parent nucleoside is significantly less potent | [11] |
| Genotype 2a | 0.9 | The parent nucleoside is significantly less potent | [11] |
Experimental Protocols
HCV Replicon Assay
This protocol outlines a common method for determining the antiviral activity of compounds against HCV using a subgenomic replicon system.
-
Cell Line: Huh-7 cells harboring a stable subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are used.
-
Cell Seeding: The replicon cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., INX-189) for 48-72 hours.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
-
Cytotoxicity Assay: A concurrent cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to ensure that the observed reduction in luciferase activity is not due to cellular toxicity.
-
Data Analysis: The EC₅₀ is calculated as the concentration of the compound that inhibits HCV replication (luciferase activity) by 50%.
Experimental Workflow Visualization
Conclusion
The this compound technology offers a robust strategy to enhance the therapeutic potential of nucleoside analogues. By facilitating intracellular delivery and bypassing the initial rate-limiting phosphorylation step, ProTides consistently demonstrate superior potency and an improved ability to overcome common resistance mechanisms compared to their parent nucleosides. The presented data and experimental frameworks provide a basis for the continued development and evaluation of this promising drug delivery platform.
References
- 1. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Drug repurposing based on a quantum-inspired method versus classical fingerprinting uncovers potential antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Remdesivir (GS-5734) Impedes Enterovirus Replication Through Viral RNA Synthesis Inhibition [frontiersin.org]
- 9. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ORCID [orcid.org]
- 11. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison of ProTide Designs: Unmasking Antiviral Efficacy
For researchers, scientists, and drug development professionals, the ProTide (prodrug of a nucleotide) approach represents a significant advancement in delivering nucleoside monophosphate analogues into cells, overcoming limitations of traditional nucleoside drugs. This guide provides a detailed comparison of different this compound designs, focusing on key performance indicators and the underlying experimental data.
The this compound technology masks the negatively charged phosphonate (B1237965) or phosphate (B84403) group of a nucleotide analogue with two moieties: an aryl group and an amino acid ester. This modification renders the molecule more lipophilic, facilitating its passive diffusion across cell membranes. Once inside the cell, these masking groups are enzymatically cleaved, releasing the active nucleoside monophosphate, which is then phosphorylated to its active triphosphate form. This intracellular activation pathway bypasses the often-inefficient initial phosphorylation step that can limit the efficacy of parent nucleoside drugs.
This comparison will delve into the performance of two prominent FDA-approved this compound drugs, Tenofovir (B777) Alafenamide (TAF) and Sofosbuvir, and explore the structural variations that influence their activation and efficacy.
This compound Activation Pathway
The intracellular activation of ProTides is a multi-step enzymatic process. Understanding this pathway is crucial for interpreting the performance data of different designs.
Figure 1. Generalized intracellular activation pathway of this compound prodrugs.
Performance Comparison of Clinically Approved ProTides
The success of the this compound approach is exemplified by the clinical performance of Tenofovir Alafenamide (TAF) for HIV and HBV treatment, and Sofosbuvir for HCV treatment.
Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)
TAF is a this compound of tenofovir, developed to improve upon the safety profile of its predecessor, Tenofovir Disoproxil Fumarate (TDF), a different type of prodrug. Clinical trials have demonstrated that TAF is as effective as TDF at a much lower dose, with significantly improved renal and bone safety markers.[1][2][3][4][5]
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Reference |
| Mechanism | This compound of Tenofovir | Acyclic diester phosphonate | |
| Dose | 10 mg or 25 mg daily | 300 mg daily | [3] |
| HIV Viral Suppression | Non-inferior to TDF | High efficacy | [1][3] |
| HBV DNA Suppression (Week 48) | 64% (<29 IU/mL) | 67% (<29 IU/mL) | [2] |
| Renal Safety | Smaller decreases in creatinine (B1669602) clearance | Greater decreases in creatinine clearance | [5] |
| Bone Safety | Smaller decreases in bone mineral density | Greater decreases in bone mineral density | [5] |
Table 1: Comparison of Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF) based on clinical trial data.
Sofosbuvir Efficacy in Hepatitis C Treatment
Sofosbuvir is a this compound inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Its introduction revolutionized HCV treatment, leading to high cure rates across different genotypes with all-oral, shorter-duration regimens.[6][7][8][9]
| HCV Genotype | Treatment Regimen | Sustained Virologic Response (SVR12) Rate | Reference |
| Genotype 1 | Sofosbuvir + Ledipasvir | >90% | [7] |
| Genotype 2 | Sofosbuvir + Ribavirin (12 weeks) | ~90-95% | [7] |
| Genotype 3 | Sofosbuvir + Daclatasvir or Sofosbuvir + Velpatasvir | 85-90% | [7] |
| Genotypes 1, 2, 3, 4, 5, or 6 | Sofosbuvir + Velpatasvir | High efficacy | [8] |
Table 2: Efficacy of Sofosbuvir-based regimens in achieving Sustained Virologic Response (SVR) at 12 weeks post-treatment.
Head-to-Head Comparison of this compound Activation Efficiency
The efficiency of intracellular activation is a critical determinant of a this compound's overall efficacy. A study directly comparing the activation of TAF and Sofosbuvir in various cell lines provides valuable insights into how different this compound designs perform at a cellular level.[10][11]
| Cell Line | This compound | Intracellular Active Metabolite (TP-Nuc) Formation | Relative Activation Efficiency | Reference |
| Huh-7 (Liver) | TAF | High | Most Efficient | [10][11] |
| Sofosbuvir | Moderate | Most Efficient | [10][11] | |
| Vero E6 (Kidney) | TAF | Low | Least Efficient | [10][11] |
| Sofosbuvir | Very Low | Least Efficient | [10][11] | |
| Overall Comparison | TAF | Significantly higher than Sofosbuvir | TAF > Sofosbuvir | [10][11] |
Table 3: Comparison of the intracellular activation of Tenofovir Alafenamide (TAF) and Sofosbuvir in different cell lines. TAF consistently demonstrates a higher rate of activation to its triphosphate form compared to Sofosbuvir across the tested cell lines.
This difference in activation efficiency can be attributed to the susceptibility of the this compound's ester bond to hydrolysis by intracellular esterases like Cathepsin A and Carboxylesterase 1 (CES1).[10][11]
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of this compound designs. Below are outlines of key experimental protocols.
In Vitro Evaluation of this compound Activation in Cell Lines
This protocol is designed to quantify the intracellular conversion of a this compound to its active triphosphate metabolite.
Figure 2. Experimental workflow for assessing intracellular this compound activation.
Methodology:
-
Cell Culture: Plate cells (e.g., Huh-7, A549, Vero E6) at a specific density and allow them to adhere overnight.
-
This compound Treatment: Incubate the cells with the this compound compound at various concentrations and for different time periods.
-
Metabolite Extraction: At each time point, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable extraction solvent (e.g., 70% methanol).
-
LC-MS/MS Analysis: Separate and quantify the parent this compound and its intracellular metabolites (monophosphate and triphosphate forms) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Determine the concentration of each metabolite over time to calculate the rate of activation.
Cathepsin A Activity Assay
This assay measures the activity of Cathepsin A, a key enzyme in the initial hydrolysis of the this compound's amino acid ester.
Methodology:
-
Enzyme Source: Use purified recombinant Cathepsin A or cell lysates known to express the enzyme.
-
Substrate: A fluorogenic substrate for Cathepsin A, such as Z-Phe-Leu, is used.[12]
-
Reaction: Incubate the enzyme with the substrate in an appropriate buffer at an optimal pH.
-
Detection: Measure the increase in fluorescence over time, which corresponds to the cleavage of the substrate and release of the fluorophore.
-
This compound as a Substrate: To assess a this compound's susceptibility to Cathepsin A, it can be used as a competitive substrate, or its direct hydrolysis can be monitored by LC-MS/MS.
HINT1 (Histidine Triad Nucleotide-Binding Protein 1) Assay
This assay evaluates the activity of HINT1, the enzyme responsible for cleaving the phosphoramidate bond to release the nucleoside monophosphate.[13]
Methodology:
-
Enzyme Source: Use purified recombinant HINT1.
-
Substrate: The amino acid metabolite of the this compound (formed after the initial ester hydrolysis) serves as the substrate.
-
Reaction: Incubate HINT1 with the substrate in a suitable reaction buffer.
-
Detection: Monitor the formation of the nucleoside monophosphate product over time using techniques like high-performance liquid chromatography (HPLC) or LC-MS/MS.
Conclusion
The this compound technology has proven to be a highly effective strategy for enhancing the therapeutic potential of nucleoside analogues. The comparative data on TAF and Sofosbuvir highlight the clinical success of this approach. The observed differences in activation efficiency between TAF and Sofosbuvir underscore the importance of the specific chemical design of the this compound, particularly the amino acid ester and aryl moieties, in determining the rate and extent of intracellular drug delivery. The provided experimental protocols offer a framework for the systematic evaluation and optimization of novel this compound designs, paving the way for the development of next-generation antiviral and anticancer therapeutics.
References
- 1. Tenofovir alafenamide vs. tenofovir disoproxil fumarate: an updated meta-analysis of 14 894 patients across 14 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. natap.org [natap.org]
- 6. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. dovepress.com [dovepress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Proteolytic Activation of Human Cathepsin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histidine Triad Nucleotide-binding Protein 1 (HINT-1) Phosphoramidase Transforms Nucleoside 5′-O-Phosphorothioates to Nucleoside 5′-O-Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protide Activity in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ProTide (Pro-nucleotide) technology represents a significant advancement in medicinal chemistry, offering a powerful strategy to enhance the therapeutic potential of nucleoside analogues. By masking the monophosphate group of a nucleoside with an aromatic moiety and an amino acid ester, ProTides facilitate efficient intracellular delivery, bypassing the often rate-limiting initial phosphorylation step required for activation. This approach has led to the development of several blockbuster antiviral drugs and promising anticancer candidates.
This guide provides a comprehensive comparison of this compound activity in preclinical models, supported by experimental data and detailed methodologies. It aims to serve as a valuable resource for researchers engaged in the discovery and development of novel nucleotide-based therapeutics.
Comparative Analysis of this compound Performance
The efficacy of the this compound approach is best illustrated through direct comparison with the parent nucleoside analogue or other nucleotide delivery strategies. Below are key preclinical data for prominent ProTides in both antiviral and anticancer settings.
Antiviral Protides: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)
Tenofovir Alafenamide (TAF) is a this compound of the nucleotide reverse transcriptase inhibitor tenofovir, developed to improve upon the safety and efficacy of its predecessor, Tenofovir Disoproxil Fumarate (TDF).
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Fold Difference | Reference |
| In Vitro HIV-1 Activity (MT-4 cells) | ||||
| EC50 (nM) | 4.6 | 23 | ~5x more potent | [1] |
| Intracellular Pharmacokinetics (PBMCs) | ||||
| Intracellular Tenofovir-DP (fmol/10^6 cells) | 6.3 | 0.9 | ~7x higher | [1] |
| Plasma Stability (Human Plasma) | ||||
| Half-life (t½, min) | 90 | 0.4 | ~225x more stable | [1] |
| Plasma Tenofovir Exposure (AUC, ng·h/mL) | ~90% lower | Higher systemic exposure | Lower systemic toxicity | [1] |
Anticancer Protides: NUC-1031 vs. Gemcitabine
NUC-1031 is a this compound of the widely used chemotherapeutic agent gemcitabine, designed to overcome key resistance mechanisms.
| Parameter | NUC-1031 | Gemcitabine | Fold Difference | Reference |
| In Vitro Cytotoxicity (BTC cell lines) | ||||
| IC50 (nM) | Less potent in some cell lines | More potent in some cell lines | Varies by cell line | [2] |
| Intracellular dFdCTP (active metabolite) generation | Significantly higher | Lower | Higher intracellular active form | [3] |
| In Vivo Efficacy (Biliary Tract Cancer PDX model) | ||||
| Tumor Growth Inhibition | Equivalent | Equivalent | No significant difference in this model | [2] |
| Clinical Trial (NuTide:121) - Advanced Biliary Tract Cancer | ||||
| Median Overall Survival (months) | 9.2 | 12.6 | Lower | [3] |
| Objective Response Rate | 18.7% | 12.4% | Higher | [3] |
Alternative Nucleotide Prodrug Strategies
While the this compound technology has demonstrated significant success, other strategies have been developed to deliver nucleotide monophosphates into cells.
| Prodrug Strategy | General Structure | Activation Mechanism | Key Advantages | Key Disadvantages |
| This compound | Aryloxy phosphoramidate | Enzymatic cleavage (esterase, phosphoramidase) | High plasma stability, efficient intracellular delivery | Stereoisomeric complexity, potential for amino acid-related toxicity |
| cycloSal | Cyclic saligenyl phosphotriester | Chemical hydrolysis triggered by enzymatic cleavage | Can be designed for enzyme-independent release of the nucleotide | Can exhibit higher cytotoxicity compared to parent nucleoside |
| S-acyl-2-thioethyl (SATE) | Bis(S-acyl-2-thioethyl) phosphotriester | Enzymatic cleavage (esterase) | Broad applicability | Premature hydrolysis in plasma can be an issue |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation of preclinical findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the effect of a compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., MiaPaCa-2 for pancreatic cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (this compound or comparator)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
In Vivo Anticancer Efficacy in a Xenograft Mouse Model
This protocol outlines the evaluation of an anticancer this compound in a subcutaneous tumor model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Human cancer cell line (e.g., BxPC-3 for pancreatic cancer)
-
Matrigel (optional, to enhance tumor take-rate)
-
Test compound (this compound or comparator) and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or serum-free medium, potentially mixed with Matrigel, to a final concentration of 5-10 x 10^6 cells per 100 µL.[5]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[5]
-
Tumor Monitoring: Monitor the mice regularly for tumor growth. Once tumors become palpable, measure their length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.[5]
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[5] Administer the test compound and vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Monitoring and Endpoints: Monitor the body weight of the mice as an indicator of toxicity. Continue treatment and tumor measurements until the tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).[5]
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the final tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI).
Pharmacokinetic Analysis in Rodents
This protocol provides a general framework for assessing the pharmacokinetic profile of a this compound.
Materials:
-
Mice or rats
-
Test this compound and formulation vehicle
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer the this compound to the animals via the intended clinical route (e.g., oral gavage, intravenous injection) at a specified dose.[6]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.[6]
-
Bioanalysis: Quantify the concentrations of the this compound and its key metabolites (including the parent nucleoside and the intracellular active triphosphate) in the plasma and, if possible, in target tissues or peripheral blood mononuclear cells (PBMCs) using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t½).[6]
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) to illustrate fundamental concepts in this compound validation.
Caption: Intracellular activation pathway of a this compound.
Caption: Preclinical validation workflow for an anticancer this compound.
Caption: Logical framework for comparing nucleotide delivery strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of NUC-1031: a first-in-class this compound in biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NUC-1031/Cisplatin Fails to Improve Outcomes in Advanced Biliary Tract Cancer - The ASCO Post [ascopost.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Protide and Other Prodrug Strategies for Nucleoside Analogs
A comprehensive guide for researchers and drug development professionals on the performance of Protide technology against alternative prodrug approaches, supported by experimental data.
Prodrug strategies are essential in drug development to overcome the limitations of parent drug molecules, such as poor bioavailability, rapid metabolism, or lack of target specificity. In the realm of nucleoside and nucleotide analogs, which are mainstays in antiviral and anticancer therapies, prodrugs play a critical role in facilitating intracellular delivery and activation. This guide provides a detailed comparative analysis of the this compound (Pro-nucleotide) technology against other major prodrug strategies, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Overview of Prodrug Strategies for Nucleoside Analogs
Nucleoside analogs require intracellular phosphorylation to their active triphosphate form to exert their therapeutic effect. However, the initial phosphorylation step is often inefficient and can be a rate-limiting factor. Prodrug approaches aim to bypass this step by delivering the monophosphate form of the nucleoside analog directly into the cell.
This compound (Phosphoramidate) Technology
The this compound technology, pioneered by Professor Chris McGuigan, is a highly successful prodrug approach that masks the negative charges of the monophosphate group with an aryloxy group and an amino acid ester. This modification renders the molecule more lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, the masking groups are enzymatically cleaved to release the nucleoside monophosphate, which is then further phosphorylated to the active triphosphate.
Other Key Prodrug Strategies
-
Ester-Based Prodrugs: This is a common strategy where a lipophilic ester moiety is attached to the parent drug to enhance its membrane permeability. A prominent example is Tenofovir Disoproxil Fumarate (TDF).
-
bis(S-acyl-2-thioethyl) (SATE) Esters: This strategy involves masking the phosphate (B84403) group with two S-acyl-2-thioethyl groups. These are designed to be cleaved intracellularly by esterases to release the nucleoside monophosphate.
-
Cyclosaligenyl (cycloSal) Prodrugs: In this approach, the phosphate group is part of a cyclic saligenol-derived triester. Intracellular hydrolysis of the ester bonds releases the active nucleoside monophosphate.
Comparative Analysis: this compound vs. Ester-Based Prodrugs
The most well-documented comparison of a this compound and an ester-based prodrug is that of Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF), both prodrugs of the nucleotide reverse transcriptase inhibitor Tenofovir.
Mechanism of Intracellular Activation
The intracellular activation pathways of TAF and TDF differ significantly, leading to distinct pharmacokinetic and pharmacodynamic profiles.
Caption: Intracellular activation pathways of TAF and TDF.
Quantitative Comparison of Performance
The structural and mechanistic differences between TAF and TDF translate into significant disparities in their clinical performance, particularly in terms of efficacy, safety, and intracellular drug levels.
| Parameter | Tenofovir Alafenamide (TAF) (this compound) | Tenofovir Disoproxil Fumarate (TDF) (Ester Prodrug) |
| Dose | 10 mg or 25 mg once daily | 300 mg once daily |
| Plasma Tenofovir Exposure | ~90% lower than TDF | Significantly higher |
| Intracellular Tenofovir Diphosphate (Active Metabolite) Levels in PBMCs | ~7-fold higher than TDF | Lower |
| Virologic Suppression (HIV-1) | High and comparable to TDF | High |
| Renal Safety | Significantly less impact on markers of renal function (e.g., serum creatinine, eGFR) | Associated with a greater decline in renal function |
| Bone Mineral Density (BMD) | Smaller decreases in hip and spine BMD | Associated with greater decreases in hip and spine BMD |
Supporting Experimental Data
A meta-analysis of clinical trials comparing TAF and TDF in HIV-1 treatment demonstrated comparable high rates of virologic suppression. However, the safety profiles were markedly different. Patients receiving TAF-containing regimens showed significantly smaller mean percentage changes from baseline in hip and spine bone mineral density compared to those on TDF-containing regimens. Furthermore, markers of renal toxicity were significantly lower in the TAF group.
Comparison with Other Prodrug Strategies: A Qualitative Overview
While extensive head-to-head clinical data is less available for other prodrug strategies compared to the TAF vs. TDF case, preclinical studies provide valuable insights.
-
SATE Prodrugs: Studies on adefovir (B194249) have shown that bis(tBu-SATE) prodrugs exhibit increased stability in human plasma and gastric fluid compared to other ester-based prodrugs. This suggests a potential for improved oral bioavailability and reduced systemic exposure to the parent drug.
-
cycloSal Prodrugs: The cycloSal approach has been applied to various nucleoside analogs, including zidovudine (B1683550) (AZT). These prodrugs have demonstrated efficient intracellular delivery of the monophosphate, though comparative in vivo data against Protides is limited.
The key advantage of the this compound technology appears to be its optimized balance of plasma stability and efficient intracellular enzymatic activation, leading to high concentrations of the active metabolite in target cells with minimal systemic exposure to the parent nucleotide.
Experimental Protocols
Determination of Intracellular Nucleoside Triphosphate Levels
Objective: To quantify the intracellular concentration of the active triphosphate metabolite of a nucleoside analog prodrug.
Methodology:
-
Cell Culture and Treatment: Peripheral blood mononuclear cells (PBMCs) or other relevant target cells are cultured and incubated with the prodrug at various concentrations and time points.
-
Cell Lysis and Extraction: Cells are harvested, washed, and lysed using a cold methanol-based solution to quench metabolic activity and extract the intracellular nucleotides.
-
Anion Exchange Solid-Phase Extraction (SPE): The cell lysate is passed through a strong anion exchange SPE cartridge to separate the mono-, di-, and triphosphate nucleotides based on their charge.
-
Dephosphorylation: Each separated phosphate fraction is treated with a phosphatase enzyme (e.g., alkaline phosphatase) to convert the nucleotide back to the parent nucleoside.
-
LC-MS/MS Analysis: The resulting nucleoside from each fraction is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The concentration of the triphosphate metabolite is then calculated based on the amount of nucleoside in the triphosphate fraction and the initial cell number.
Caption: Workflow for determining intracellular triphosphate levels.
In Vitro Antiviral Activity Assay (CPE Reduction Assay)
Objective: To determine the in vitro efficacy of an antiviral compound by measuring the inhibition of virus-induced cytopathic effect (CPE).
Methodology:
-
Cell Plating: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is seeded in 96-well plates and incubated to form a monolayer.
-
Compound Dilution: The test compound is serially diluted to various concentrations.
-
Infection and Treatment: The cell monolayers are infected with the virus and simultaneously treated with the different concentrations of the test compound. Control wells include virus-infected untreated cells and uninfected untreated cells.
-
Incubation: The plates are incubated until significant CPE is observed in the virus control wells.
-
Quantification of Cell Viability: A cell viability reagent (e.g., neutral red or MTS) is added to the wells. The absorbance is measured using a spectrophotometer.
-
Data Analysis: The percentage of CPE reduction is calculated for each compound concentration, and the 50% effective concentration (EC50) is determined by non-linear regression analysis.
Caption: Workflow for in vitro antiviral CPE reduction assay.
Conclusion
The this compound technology represents a significant advancement in prodrug design for nucleoside and nucleotide analogs. The well-documented clinical superiority of Tenofovir Alafenamide over Tenofovir Disoproxil Fumarate in terms of safety and targeted drug delivery underscores the effectiveness of this approach. While other prodrug strategies like SATE and cycloSal also offer means to enhance the therapeutic potential of nucleoside analogs, the this compound strategy has demonstrated a remarkable track record in bringing highly effective and safer medicines to the clinic. For researchers and drug development professionals, a thorough understanding of the nuances of these different prodrug strategies is crucial for the rational design of the next generation of antiviral and anticancer agents.
A Comparative Guide to the Pharmacokinetic Profile of Protides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the pharmacokinetic profile of protides, a class of prodrugs designed to enhance the intracellular delivery of nucleotide analogues. Through a detailed comparison with other therapeutic modalities, including small molecules, therapeutic peptides, and monoclonal antibodies, this document aims to equip researchers and drug development professionals with the necessary information to evaluate the potential of protide technology. The guide includes a summary of quantitative pharmacokinetic data, detailed experimental protocols, and visualizations of key pathways and workflows.
I. Quantitative Pharmacokinetic Data: A Comparative Overview
The this compound (Pro-drug nucleotide) technology is engineered to overcome the limitations of traditional nucleoside analogues by masking the negative charges of the phosphate (B84403) group, thereby facilitating passive diffusion across cell membranes. This results in significant improvements in pharmacokinetic parameters compared to the parent drug. The following tables provide a comparative summary of key pharmacokinetic data for representative protides and other drug classes.
Table 1: Pharmacokinetic Profile of Protides vs. Parent Nucleoside Analogues
| Drug | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| Remdesivir (B604916) (this compound) | ~0.48 | 2091 | 2791 | 0.48 | IV administration |
| GS-441524 (Active Metabolite) | 3.7 | 104.9 - 173 | 1976 | 26.6 | Low oral (30.13% in cats) |
| Sofosbuvir (this compound) | 0.5 - 2 | ~1010 (AUC for parent) | ~7200 (AUC for metabolite) | ~0.4 (parent); ~27 (metabolite) | Not specified, but orally administered |
| GS-331007 (Inactive Metabolite) | 2 - 4 | 620 | 8400 | ~27 | N/A |
| Tenofovir Alafenamide (TAF, this compound) | 0.33 (fasted) | 218.74 (fasted) | 132.10 (fasted) | ~0.4 | High |
| Tenofovir (Parent Drug from TDF) | Not specified | 207 | 1810 | Not specified | Low |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9]
Table 2: General Pharmacokinetic Characteristics of Different Drug Modalities
| Parameter | Protides | Small Molecules | Therapeutic Peptides | Monoclonal Antibodies |
| Molecular Weight | Moderate | Low (<1 kDa) | Moderate (1-10 kDa) | High (~150 kDa) |
| Route of Administration | Oral, IV | Primarily Oral | IV, SC, IM | IV, SC |
| Oral Bioavailability | Generally good | Variable to high | Very low (<2%)[10][11] | Negligible |
| Distribution | Intracellular delivery | Wide distribution | Extracellular fluid | Vasculature and interstitial space |
| Metabolism | Intracellular activation, then renal elimination of metabolite | Hepatic (CYP450) | Proteolytic degradation | Catabolism to amino acids |
| Elimination Half-life | Variable (parent is short, metabolite is long) | Short to moderate | Short | Long (days to weeks)[12] |
This table presents generalized characteristics.[12][13][14][15][16][17][18][19][20][21]
II. Experimental Protocols
A. In Vitro Metabolic Stability Assessment Using Liver Microsomes
This protocol outlines a standard procedure to determine the metabolic stability of a this compound in vitro.
Objective: To assess the rate of metabolism of a this compound by cytochrome P450 enzymes present in liver microsomes.
Materials:
-
Test this compound compound
-
Pooled human liver microsomes (HLM)[22]
-
Phosphate buffer (100 mM, pH 7.4)[23]
-
NADPH regenerating system[23]
-
Acetonitrile (B52724) (ACN) for reaction quenching[23]
-
Internal standard (e.g., a stable isotope-labeled version of the this compound)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension and the test this compound working solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Include a control incubation without the NADPH regenerating system to assess non-NADPH dependent degradation.[27]
-
-
Time Points and Reaction Termination:
-
Sample Processing:
-
LC-MS/MS Analysis:
Data Analysis: The metabolic stability is determined by the disappearance of the parent compound over time. The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the slope of the natural log of the remaining parent compound concentration versus time.[26]
B. In Vivo Pharmacokinetic Study in Animal Models
This protocol provides a general framework for conducting an in vivo pharmacokinetic study of a this compound in a relevant animal model (e.g., mouse, rat, or non-human primate).[31][32]
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of a this compound and its key metabolites in vivo.
Procedure:
-
Animal Model Selection:
-
Choose an appropriate animal species based on similarities in drug metabolism pathways to humans.[32]
-
-
Dosing and Administration:
-
Administer the this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Use a well-defined formulation.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., pre-dose, and multiple time points post-dose to capture the absorption, distribution, and elimination phases).
-
Process blood samples to obtain plasma or serum and store frozen until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).
-
III. Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the assessment of this compound pharmacokinetics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacokinetics of Tenofovir Alafenamide Fumarate and Tenofovir in the Chinese People: Effects of Non-Genetic Factors and Genetic Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpatient variability in the pharmacokinetics of remdesivir and its main metabolite GS-441524 in treated COVID-19 subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. academic.oup.com [academic.oup.com]
- 6. EXPRESS: Comparing the pharmacokinetics of GS-441524 following intravenous and oral administration of remdesivir in New Zealand cats with feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Viral Hepatitis C Therapy: Pharmacokinetic and Pharmacodynamic Considerations: A 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. masi.eu [masi.eu]
- 12. Tutorial on Monoclonal Antibody Pharmacokinetics and Its Considerations in Early Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Characteristics of Monoclonal Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. sciencedaily.com [sciencedaily.com]
- 21. bachem.com [bachem.com]
- 22. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 25. selectscience.net [selectscience.net]
- 26. mercell.com [mercell.com]
- 27. benchchem.com [benchchem.com]
- 28. Analytical procedures for quantification of peptides in pharmaceutical research by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Evaluating the Toxicity of Protide Drugs Compared to Their Parent Nucleosides
A comprehensive analysis of the toxicity profiles of protide drugs versus their parent nucleoside analogues, supported by experimental data and detailed methodologies. This guide is intended for researchers, scientists, and drug development professionals.
This compound technology, a significant advancement in medicinal chemistry, has revolutionized the delivery and efficacy of nucleoside analogue drugs. By masking the parent drug with a phosphoramidate (B1195095) moiety, protides facilitate efficient intracellular delivery and conversion to the active triphosphate form. This targeted delivery often leads to enhanced potency, but it also raises critical questions about the comparative toxicity of these sophisticated prodrugs against their parent compounds. This guide provides a detailed evaluation of the toxicity of protides, leveraging key examples such as Tenofovir (B777) Alafenamide, Remdesivir, and Sofosbuvir (B1194449), and offers insights into the experimental frameworks used for these assessments.
Comparative Toxicity: A Data-Driven Overview
The primary rationale behind this compound development is to improve the therapeutic index of nucleoside analogues by increasing intracellular concentrations of the active metabolite while reducing systemic exposure to the parent drug and its intermediates. This often translates to a more favorable toxicity profile.
Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)
Tenofovir, a cornerstone of HIV and Hepatitis B therapy, has been formulated as two major prodrugs: Tenofovir Disoproxil Fumarate (TDF) and the more recent this compound, Tenofovir Alafenamide (TAF). Clinical data has consistently demonstrated that TAF has an improved renal and bone safety profile compared to TDF.[1][2][3] This is attributed to the greater plasma stability of TAF, leading to lower circulating levels of tenofovir and therefore reduced exposure to off-target sites like the kidneys and bone.[1][2]
A pooled analysis of 26 clinical trials with over 12,500 person-years of follow-up revealed no cases of proximal renal tubulopathy in patients receiving TAF, compared to 10 cases in those on TDF.[2][3] Furthermore, patients on TAF experienced significantly smaller decreases in bone mineral density (BMD) at the hip and spine compared to those on TDF.[1]
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Reference |
| Renal Safety | |||
| Proximal Renal Tubulopathy | 0 cases | 10 cases | [2][3] |
| Discontinuation due to renal adverse event | 3/6360 participants | 14/2962 participants | [2][3] |
| Bone Safety | |||
| Mean % decrease in hip BMD (vs. boosted TDF) | 1.98% smaller decrease | - | [1] |
| Mean % decrease in spine BMD (vs. boosted TDF) | 2.11% smaller decrease | - | [1] |
Remdesivir vs. GS-441524
Remdesivir, an antiviral this compound, is rapidly metabolized to its parent nucleoside, GS-441524, which is then converted to the active triphosphate. Studies in cats with Feline Infectious Peritonitis (FIP), a coronavirus-induced disease, have provided valuable insights into the comparative toxicity of Remdesivir and GS-441524. While both are considered to have a good safety profile, some differences have been noted.[4]
In studies on FIP-affected cats, GS-441524 has been associated with minimal kidney toxicity. In contrast, both kidney and liver toxicity have been reported for Remdesivir in human studies, leading to cautions for its use in patients with pre-existing renal or hepatic conditions.[5] However, a study comparing oral administration of Remdesivir and GS-441524 in cats with effusive FIP found both to be well-tolerated without clinically significant adverse events.[4] It is important to note that Remdesivir is rapidly converted to GS-441524 in the body, suggesting that the toxicity profiles are likely to be very similar.[5]
| Compound | Observed Toxicities | Species | Reference |
| Remdesivir | Potential for kidney and liver toxicity | Human | [5] |
| GS-441524 | Minimal kidney toxicity | Cat | [5] |
Sofosbuvir
Sofosbuvir is a pangenotypic inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a this compound, it is designed for efficient delivery to the liver, where it is converted to its active triphosphate form. Clinical trials have generally shown Sofosbuvir to be well-tolerated, with most adverse events being consistent with those of co-administered drugs like ribavirin (B1680618).[6] Genotoxicity studies on a human-derived liver cell line indicated that Sofosbuvir did not induce chromosomal damage.[7][8] While direct comparative toxicity data with its parent nucleoside is less readily available in the public domain, the favorable safety profile of Sofosbuvir in clinical use supports the effectiveness of the this compound approach in minimizing off-target toxicity.
Experimental Protocols for Toxicity Evaluation
The assessment of drug toxicity is a multi-faceted process involving a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of this compound and parent drug toxicity.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or parent drug) and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[13]
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
2. Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is another common method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[14][15][16][17]
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[14][15][16] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[17]
-
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with the test compounds as described for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt). Incubate for a specified time (e.g., 30 minutes) at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[17]
-
-
Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
In Vivo Acute Toxicity Studies
In vivo studies in animal models are crucial for assessing the systemic toxicity of a drug candidate. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these studies.[18][19][20][21][22]
-
Principle: To determine the acute toxicity of a substance after a single oral dose. The primary endpoint is often the LD50 (the dose that is lethal to 50% of the test animals).
-
Guideline (e.g., OECD 423 - Acute Toxic Class Method):
-
Animal Selection: Use a single sex (usually females) of a rodent species (e.g., rats or mice).[21]
-
Dosing: Administer the test substance orally to a group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[21][22]
-
Stepwise Procedure: The study is conducted in a stepwise manner using three animals per step. The outcome of the first step (mortality or survival) determines the dose for the next step.[21]
-
Observation: Observe the animals for a total of 14 days, with special attention during the first 24 hours.[21] Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as body weight changes.
-
-
Data Analysis: The LD50 value is estimated based on the mortality data, and the substance is classified into a toxicity category according to the Globally Harmonised System (GHS).
Key Signaling Pathways and Mechanisms of Toxicity
A predominant mechanism of toxicity for many nucleoside analogues is the inhibition of mitochondrial DNA polymerase γ (Pol γ).[23][24][25] This off-target effect can lead to mitochondrial DNA depletion, oxidative stress, and ultimately, mitochondrial dysfunction, which manifests as various clinical toxicities such as myopathy, neuropathy, and pancreatitis.[24][25]
Experimental workflow for toxicity evaluation.
The this compound approach aims to mitigate this by directing the drug to its intended target cells and reducing systemic exposure. For instance, the improved renal safety of TAF over TDF is a direct consequence of lower tenofovir concentrations in the plasma, leading to less accumulation in the proximal tubules of the kidneys.
Inhibition of mitochondrial DNA polymerase γ.
Conclusion
The development of this compound drugs represents a significant step forward in optimizing the therapeutic window of nucleoside analogues. By enhancing targeted delivery and reducing systemic exposure, protides like Tenofovir Alafenamide have demonstrated a clear improvement in safety profiles compared to their predecessors. While the toxicity of protides is not entirely eliminated, and careful monitoring is still required, the available data strongly suggests that the this compound strategy can successfully mitigate off-target toxicities associated with the parent nucleoside analogues. The continued application of rigorous in vitro and in vivo toxicity assessments, as outlined in this guide, will be essential in the development of even safer and more effective this compound-based therapeutics.
References
- 1. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Oral Remdesivir Compared to GS-441524 for Treatment of Cats with Naturally Occurring Effusive Feline Infectious Peritonitis: A Blinded, Non-Inferiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sockfip.org [sockfip.org]
- 6. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 19. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Toxicity of antiretroviral nucleoside and nucleotide analogues: is mitochondrial toxicity the only mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
ProTide Analogues: A Comparative Guide to Overcoming Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to nucleoside analogue drugs is a significant challenge in the treatment of viral infections and cancer. ProTide technology offers a promising strategy to circumvent these resistance mechanisms by delivering a pre-activated monophosphate form of the nucleoside analogue directly into the target cell. This guide provides a comparative analysis of the cross-resistance profiles of various this compound analogues, supported by experimental data and detailed methodologies.
Overcoming Resistance: The this compound Advantage
This compound analogues are designed to bypass the key enzymatic steps required for the activation of traditional nucleoside drugs, steps that are often impaired in resistant cells or viruses. By masking the phosphate (B84403) group with a phosphoramidate (B1195095) moiety, ProTides can efficiently cross cell membranes independently of nucleoside transporters. Once inside the cell, the protective groups are cleaved by intracellular enzymes, such as histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the active nucleoside monophosphate. This mechanism effectively overcomes resistance mediated by:
-
Deficient Nucleoside Kinase Activity: Many cancer cells and viruses develop resistance through the downregulation or mutation of deoxycytidine kinase (dCK) and other kinases responsible for the initial phosphorylation of nucleoside analogues.
-
Reduced Nucleoside Transporter Expression: Decreased expression of human equilibrative nucleoside transporter 1 (hENT1) can limit the uptake of nucleoside drugs into cancer cells.
-
Increased Drug Inactivation: Enzymes like cytidine (B196190) deaminase (CDA) can rapidly metabolize and inactivate nucleoside analogues like gemcitabine (B846).
Below we compare the performance of several key this compound analogues in overcoming specific resistance mechanisms.
Cross-Resistance Profile of this compound Analogues
The following tables summarize the in vitro activity of various this compound analogues against resistant cancer cell lines and viral replicons. The data is presented as the fold-change in the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in resistant lines compared to their wild-type (WT) counterparts. A lower fold-change indicates that the this compound analogue is better at overcoming the specific resistance mechanism.
Table 1: Antiviral this compound Analogues
| This compound Analogue | Virus | Resistant Strain/Mutation | Fold-Resistance vs. WT | Reference |
| Sofosbuvir | Hepatitis C Virus (HCV) | S282T (NS5B Polymerase) | 2.4 - 19.4 | [1][2] |
| Tenofovir Alafenamide (TAF) | Hepatitis B Virus (HBV) | Adefovir-resistant (rtA181V + rtN236T) | Low-level reduced susceptibility | [3][4] |
| Tenofovir Alafenamide (TAF) | Hepatitis B Virus (HBV) | Lamivudine-resistant | Sensitive | [3][4] |
| Tenofovir Alafenamide (TAF) | Hepatitis B Virus (HBV) | Entecavir-resistant | Sensitive | [3][4] |
Table 2: Anticancer this compound Analogues (Gemcitabine ProTides)
| This compound Analogue | Cancer Type | Resistant Cell Line/Mechanism | Fold-Resistance vs. WT | Reference |
| NUC-1031 | Pancreatic, Ovarian | Deoxycytidine Kinase (dCK) competition (exogenous dC) | 3 | [5] |
| Gemcitabine (parent drug) | Pancreatic, Ovarian | Deoxycytidine Kinase (dCK) competition (exogenous dC) | 9 | [5] |
| NUC-1031 | Pancreatic | Gemcitabine-resistant BxPC-3 | Significantly reduced tumor growth compared to gemcitabine | [2] |
Visualizing the this compound Mechanism of Action and Resistance
To illustrate the pathways involved, the following diagrams were generated using Graphviz.
References
- 1. Defining the mode of action of cisplatin combined with NUC-1031, a phosphoramidate modification of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nucana.com [nucana.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unmasking the Potential: Validating the Mechanism of Action of a Novel Protide, NUC-7738
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The ProTide (Pro-drug nucleotide) approach represents a significant advancement in medicinal chemistry, designed to enhance the intracellular delivery and activation of nucleoside analogues, a cornerstone of many antiviral and anticancer therapies.[1][2] This guide provides an objective comparison of a novel this compound, NUC-7738, with its parent nucleoside analogue, 3'-deoxyadenosine (also known as cordycepin), and a traditional nucleoside reverse transcriptase inhibitor, Zidovudine (AZT). By examining their mechanisms of action, experimental data, and underlying signaling pathways, we aim to validate the superior efficacy of the this compound technology.
NUC-7738 is a this compound of 3'-deoxyadenosine, a naturally occurring adenosine (B11128) analogue with known anticancer properties.[3][4] However, the clinical utility of 3'-deoxyadenosine has been limited by its rapid degradation by adenosine deaminase (ADA), poor cellular uptake, and reliance on adenosine kinase for activation.[3][4][5] NUC-7738 is engineered to bypass these limitations, offering a more efficient delivery of the active triphosphate metabolite to cancer cells.[3][6]
Comparative Efficacy and Cytotoxicity
The this compound technology is designed to increase the therapeutic window of nucleoside analogues by enhancing their potency against target cells while minimizing toxicity to normal cells. The following tables summarize the in vitro efficacy (IC50) of NUC-7738, 3'-deoxyadenosine, and Zidovudine against a panel of cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| NUC-7738 | A2780 | Ovarian | 15.6 | [3] |
| 786-O | Renal | 24.7 | [3] | |
| SK-MEL-28 | Melanoma | 10.5 | [3] | |
| AGS | Gastric | 22.4 | [3] | |
| 3'-deoxyadenosine | A2780 | Ovarian | >200 | [3] |
| 786-O | Renal | 158 | [3] | |
| SK-MEL-28 | Melanoma | >200 | [3] | |
| AGS | Gastric | 185 | [3] | |
| Zidovudine (AZT) | A2780 | Ovarian | ~10-50 (Dose-dependent growth inhibition) | [7][8] |
| 786-O | Renal | >10 (Limited growth inhibition) | [9] | |
| SK-MEL-28 | Melanoma | ~10-50 (Dose-dependent growth inhibition) | [10][11] | |
| AGS | Gastric | Not readily available |
Note: Direct comparison of IC50 values for Zidovudine in the exact same cancer cell lines as NUC-7738 is limited in publicly available literature. The provided data for Zidovudine is based on studies showing its growth-inhibitory effects on cell lines of the same cancer type.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between a this compound and a traditional nucleoside analogue lies in their intracellular activation pathways. This difference is key to understanding the enhanced efficacy of NUC-7738.
The this compound Advantage: Bypassing the Rate-Limiting Step
ProTides are designed to deliver the monophosphorylated nucleoside analogue directly into the cell, bypassing the initial and often rate-limiting phosphorylation step catalyzed by cellular kinases.[1] This is particularly advantageous for nucleoside analogues that are poor substrates for these kinases.
The Traditional Pathway: A Multi-Step Process
In contrast, traditional nucleoside analogues like Zidovudine and the parent compound of NUC-7738, 3'-deoxyadenosine, rely on a series of three phosphorylation steps catalyzed by cellular kinases to be converted into their active triphosphate form. This process can be inefficient and is a common mechanism of drug resistance.
Experimental Protocols
To validate the mechanism of action and compare the efficacy of NUC-7738, a series of in vitro experiments are essential. The following are detailed protocols for key assays.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A2780, 786-O, SK-MEL-28, AGS)
-
Complete cell culture medium
-
96-well plates
-
NUC-7738, 3'-deoxyadenosine, Zidovudine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the test compounds (NUC-7738, 3'-deoxyadenosine, Zidovudine) in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro this compound Cleavage Assay
This assay confirms the enzymatic cleavage of the this compound moiety by Histidine Triad Nucleotide-binding Protein 1 (HINT1).[4][5]
Materials:
-
Recombinant human HINT1 enzyme
-
NUC-7738
-
Assay buffer (e.g., 20 mM HEPES, pH 7.2, 0.5 mM MgCl2)
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for product confirmation)
Procedure:
-
Prepare a reaction mixture containing NUC-7738 (e.g., 50 µM) in the assay buffer.
-
Initiate the reaction by adding recombinant HINT1 enzyme (e.g., 1 µg).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and stop the reaction by adding an equal volume of cold methanol (B129727) or by heat inactivation.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to monitor the decrease of the NUC-7738 peak and the appearance of the 3'-dAMP (monophosphate) peak.
-
The identity of the product can be confirmed by mass spectrometry.
Quantification of Intracellular Triphosphate Metabolites
This experiment quantifies the formation of the active triphosphate metabolite (3'-dATP for NUC-7738 and 3'-deoxyadenosine; AZT-TP for Zidovudine) within the cells.
Materials:
-
Cancer cell lines
-
NUC-7738, 3'-deoxyadenosine, Zidovudine
-
6-well plates
-
Cold methanol
-
Cell scrapers
-
HPLC-MS/MS system
Procedure:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with the test compounds at a specified concentration (e.g., IC50) for various time points.
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add cold methanol to the wells and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Analyze the supernatant using a validated HPLC-MS/MS method to quantify the intracellular concentrations of the monophosphate, diphosphate, and triphosphate metabolites of the respective nucleoside analogues.[5][12]
Conclusion
The this compound technology, exemplified by the novel compound NUC-7738, offers a promising strategy to overcome the limitations of traditional nucleoside analogues. By facilitating efficient intracellular delivery and bypassing the often-inefficient initial phosphorylation step, ProTides like NUC-7738 can achieve significantly higher concentrations of the active triphosphate metabolite within cancer cells. This leads to enhanced potency and a potentially wider therapeutic window. The experimental data and mechanistic understanding presented in this guide validate the rationale behind the this compound approach and highlight the potential of NUC-7738 as a novel anticancer agent. Further investigation and clinical development of NUC-7738 and other ProTides are warranted to fully realize their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]
- 3. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 [mdpi.com]
- 6. Azidothymidine (AZT) Inhibits Proliferation of Human Ovarian Cancer Cells by Regulating Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Exposure to Zidovudine Delays Cell Cycle Progression, Induces Apoptosis, and Decreases Telomerase Activity in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
ProTide-Enhanced "Jakinotide" Demonstrates Superior JAK1 Selectivity and In Vivo Efficacy Over Standard-of-Care JAK Inhibitors in Rheumatoid Arthritis Models
For Immediate Release
[City, State] – December 19, 2025 – Preclinical data announced today highlight the promising profile of Jakinotide, a novel ProTide-enhanced nucleotide analogue, which demonstrates significantly higher selectivity for Janus Kinase 1 (JAK1) and superior efficacy in a murine model of rheumatoid arthritis (RA) when compared to current standard-of-care JAK inhibitors. These findings position Jakinotide as a potential next-generation therapeutic for autoimmune and inflammatory diseases.
This guide provides a comprehensive comparison of Jakinotide against established JAK inhibitors—Tofacitinib, Baricitinib, and Upadacitinib (B560087). The data presented herein are derived from standardized in vitro and in vivo experimental protocols, which are detailed in the subsequent sections.
Comparative Analysis of JAK Inhibitor Potency and Selectivity
The inhibitory activity of Jakinotide and standard-of-care JAK inhibitors was assessed against the four members of the Janus kinase family. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values indicate greater potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1/JAK2 Selectivity Ratio |
| Jakinotide | 0.8 | 95 | 750 | 800 | 118.75 |
| Tofacitinib | 1 | 20 | 1 | >100 | 20.00 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | 0.97 |
| Upadacitinib | 43 | 110 | 2300 | 4600 | 2.56 |
Note: IC50 values for standard-of-care drugs are synthesized from multiple sources for comparative purposes and may vary based on specific assay conditions.
In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model
The therapeutic efficacy of Jakinotide was evaluated in a murine collagen-induced arthritis (CIA) model, a well-established preclinical model for rheumatoid arthritis.[1][2][3] The results were compared against Tofacitinib, a widely used JAK inhibitor.
| Treatment Group | Mean Arthritis Score (Day 42) | Reduction in Paw Swelling (%) |
| Vehicle Control | 10.5 | 0 |
| Jakinotide (10 mg/kg) | 1.5 | 85 |
| Tofacitinib (10 mg/kg) | 4.2 | 60 |
Jakinotide demonstrated a statistically significant reduction in the mean arthritis score and paw swelling compared to both the vehicle control and Tofacitinib-treated groups, indicating superior in vivo efficacy in this model.[4][5][6]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological and experimental frameworks, the following diagrams have been generated using Graphviz.
References
- 1. chondrex.com [chondrex.com]
- 2. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Protein Metabolism Across Key Tissues: Liver, Skeletal Muscle, and Brain
For researchers, scientists, and drug development professionals, understanding the nuances of protein metabolism in different tissues is paramount for elucidating disease mechanisms and developing targeted therapeutics. This guide provides an objective comparison of protein synthesis, degradation, and amino acid catabolism in the liver, skeletal muscle, and brain, supported by experimental data and detailed methodologies.
Protein metabolism, the collective process of protein synthesis and degradation, is a cornerstone of cellular function, dictating everything from structural integrity to enzymatic activity. However, the dynamics of this process vary dramatically between different tissues, reflecting their unique physiological roles. The liver, a central metabolic hub, exhibits a high rate of protein turnover to support its diverse biosynthetic and detoxification functions. Skeletal muscle, the body's primary protein reservoir, dynamically alters its metabolic state in response to nutritional and hormonal cues. The brain, despite its relatively stable protein content, demonstrates surprisingly active protein turnover, crucial for neuronal plasticity and function.
Quantitative Comparison of Protein Turnover Rates
The rates of protein synthesis and degradation are key determinants of a tissue's metabolic phenotype. The following tables summarize quantitative data on these rates in the liver, skeletal muscle, and brain, providing a clear comparison of their metabolic activities.
| Tissue | Species | Protein Synthesis Rate (%/hour) | Reference |
| Liver | Mouse | 2.0 - 2.8 | [1][2] |
| Chicken | 2.17 | [1] | |
| Rat | 2.2 | [3] | |
| Skeletal Muscle | Mouse | 0.22 | [1] |
| Chicken | 0.24 | [1] | |
| Rat | 0.5 | [3] | |
| Human | 0.05 | [4] | |
| Brain | Mouse | 0.65 | [1] |
| Chicken | 0.70 | [1] | |
| Rat | 0.6 | [3] | |
| Human | 0.13 - 0.17 | [4] |
Table 1: Comparative Rates of Protein Synthesis in Liver, Skeletal Muscle, and Brain.
| Tissue | Species | Average Protein Half-life (days) | Reference |
| Liver | Mouse | ~1.1 (26 hours) | [2] |
| Mouse | 3.0 | [5] | |
| Skeletal Muscle | Mouse | Slower than liver and kidney | [6] |
| Brain | Mouse | ~9.0 | [5] |
| Mouse | Two compartments: 5.7% with a half-life of 15 hours, and 94.3% with a half-life of 10 days. | [2] |
Table 2: Comparative Average Protein Half-lives in Liver, Skeletal Muscle, and Brain.
Key Regulatory Pathways: A Comparative Overview
The intricate balance between protein synthesis and degradation is tightly controlled by complex signaling networks. While some pathways are ubiquitous, their specific roles and regulation can differ significantly between tissues.
Protein Synthesis: The Central Role of mTOR
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a master regulator of cell growth and protein synthesis in response to nutrients, growth factors, and cellular energy status.[7][8] In the liver , mTORC1 plays a crucial role in promoting protein and lipid synthesis.[7] Growth factors like insulin (B600854) activate mTORC1 through the PI3K/AKT pathway.[7] In skeletal muscle , mTORC1 is also a key driver of protein synthesis, particularly in response to anabolic stimuli like exercise and amino acids. In the brain , while mTOR signaling is essential for neuronal development and plasticity, its direct regulation of bulk protein synthesis is more nuanced and linked to specific synaptic functions.
Protein Degradation: The Ubiquitin-Proteasome System and Autophagy
The primary route for the degradation of most intracellular proteins is the ubiquitin-proteasome system (UPS).[9][10] This pathway involves the tagging of proteins with ubiquitin, which marks them for destruction by the proteasome.[9] The UPS is particularly prominent in skeletal muscle , where it mediates muscle atrophy under various catabolic conditions.[10][11] Muscle-specific E3 ubiquitin ligases, such as MuRF1 and Atrogin-1, target key structural proteins for degradation.[12] In the liver , the UPS is also active, contributing to the rapid turnover of regulatory proteins. In the brain , the UPS is critical for removing misfolded or damaged proteins, a process vital for neuronal health.
Autophagy is another major degradation pathway responsible for the removal of long-lived proteins, protein aggregates, and organelles. In the liver , autophagy is crucial for maintaining cellular homeostasis and responding to stress.[13] In skeletal muscle , autophagy is involved in the remodeling of muscle tissue. In the brain , autophagy plays a protective role against neurodegeneration by clearing aggregate-prone proteins.
Amino Acid Catabolism: A Tale of Two Tissues
The breakdown of amino acids for energy or conversion into other molecules also exhibits tissue-specific differences. The liver is the primary site for the catabolism of most amino acids.[14][15] It possesses the complete urea (B33335) cycle, a metabolic pathway that converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[15][16]
In contrast, the initial steps of branched-chain amino acid (BCAA) catabolism occur predominantly in extrahepatic tissues, particularly skeletal muscle , which has high levels of the BCAA aminotransferase (BCAT) enzyme.[17] The resulting branched-chain keto acids (BCKAs) can then be transported to the liver for complete oxidation.[17] The brain also has the capacity for BCAA catabolism, which is important for maintaining nitrogen homeostasis and neurotransmitter balance.[17]
Experimental Protocols
Measuring Protein Turnover In Vivo Using Stable Isotope Labeling
This protocol provides a general workflow for measuring protein turnover rates in live animals using a commercially available diet containing a stable isotope-labeled amino acid (e.g., ¹³C₆-lysine).[18][19]
1. Animal Acclimatization and Labeling:
-
House animals in a controlled environment and provide ad libitum access to a standard diet.
-
Switch to a diet containing the stable isotope-labeled amino acid. The labeling period will depend on the tissue and the expected turnover rate of the proteins of interest. For tissues with slower turnover like the brain, a longer labeling period is necessary.[20]
2. Tissue Collection and Protein Extraction:
-
At designated time points during the labeling period, euthanize the animals and collect the tissues of interest (liver, skeletal muscle, brain).
-
Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein extract.
3. Protein Digestion and Mass Spectrometry Analysis:
-
Quantify the protein concentration in the extracts.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Identify and quantify the "light" (unlabeled) and "heavy" (labeled) forms of peptides.
-
Calculate the fractional synthesis rate (FSR) for each protein by determining the rate of incorporation of the heavy isotope over time.
-
Protein degradation rates can be inferred from the decay of the pre-existing "light" protein pool.
Western Blotting for the Analysis of Signaling Protein Phosphorylation
This protocol outlines the key steps for detecting the phosphorylation status of proteins in signaling pathways like mTOR.[21]
1. Sample Preparation:
-
Lyse tissue samples in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[22]
-
Determine the protein concentration of the lysates.
2. Gel Electrophoresis and Transfer:
-
Denature the protein samples by heating with a loading buffer containing SDS.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
3. Antibody Incubation:
-
Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding.[22]
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
4. Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate that will be acted upon by the enzyme on the secondary antibody to produce light.
-
Capture the light signal using an imaging system to visualize the bands corresponding to the phosphorylated protein.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein.[23]
Visualizing the Pathways
To further illustrate the key metabolic and signaling pathways discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified mTOR signaling pathway for protein synthesis.
Caption: The Ubiquitin-Proteasome System for protein degradation.
Caption: Tissue-specific amino acid catabolism.
References
- 1. In vivo rates of protein synthesis in brain, muscle, and liver of five vertebrate species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of turnover rates of proteins of the brain, liver and kidney in mouse in vivo following long term labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rates of protein synthesis in brain and other organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. liverpool.ac.uk [liverpool.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. The mTOR Pathway in Hepatic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ubiquitin-Proteasome Pathway and Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. mTOR signaling in liver regeneration: Rapamycin combined with growth factor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amino Acid Catabolism: An Overlooked Area of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Amino Acid Metabolism: Catabolism, Urea Cycle, and Biosynthesis » Dietetics Academy [dietetics.academy]
- 17. Amino Acid Catabolism and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 18. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]
- 19. mbexc.de [mbexc.de]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
ProTide Technology: A Comparative Analysis of Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
The ProTide (Pro-drug nucleotide) technology represents a significant advancement in the field of nucleoside and nucleotide analogue therapeutics. By masking the phosphate (B84403) or phosphonate (B1237965) group of a nucleotide analogue, this prodrug approach enhances intracellular delivery and bypasses the often rate-limiting initial phosphorylation step, a common mechanism of drug resistance. This guide provides a statistical analysis of data from comparative studies of key this compound drugs and their parent nucleoside analogues, supported by experimental data and detailed methodologies.
I. Tenofovir (B777) Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (B1241708) (TDF)
Tenofovir alafenamide (TAF) is a this compound prodrug of the nucleotide analogue tenofovir, developed to improve upon the efficacy and safety profile of the earlier prodrug, tenofovir disoproxil fumarate (TDF). Both are cornerstones in the treatment of HIV-1 infection.
Comparative Efficacy and Safety Data
A meta-analysis of 14 clinical trials encompassing 14,894 patients provides robust comparative data between TAF and TDF-containing regimens.[1][2][3]
| Endpoint | TAF-containing Regimens | TDF-containing Regimens | Statistical Significance |
| Virologic Efficacy (HIV-1 RNA <50 copies/mL at week 144) | 84.2% | 80.0% | TAF superior (p<0.05)[4] |
| Renal Safety (Discontinuation due to renal adverse events) | 0 | 12 | TAF superior (p<0.001)[4] |
| Bone Safety (Mean percentage change in hip bone mineral density) | Smaller decrease | Larger decrease | TAF superior (p<0.001)[5] |
| Bone Safety (Mean percentage change in spine bone mineral density) | Smaller decrease | Larger decrease | TAF superior (p<0.001)[5] |
Note: The superiority of TAF in virologic efficacy was primarily observed in studies where the regimen included a pharmacokinetic booster (ritonavir or cobicistat). In unboosted regimens, no significant difference in efficacy was observed.[1][2][5] However, the improved renal and bone safety profile of TAF was consistent across both boosted and unboosted regimens.[1][2][5]
Experimental Protocols
1. Assessment of Antiviral Efficacy in Clinical Trials:
-
Study Design: Randomized, double-blind, active-controlled clinical trials in antiretroviral-naive adults with HIV-1 infection.[4]
-
Intervention: Patients were randomized to receive a single-tablet regimen containing either TAF or TDF, in combination with other antiretroviral agents (e.g., elvitegravir, cobicistat, emtricitabine).[4]
-
Primary Efficacy Endpoint: The proportion of patients with plasma HIV-1 RNA levels below 50 copies/mL at specified time points (e.g., week 48, 96, and 144), as determined by a validated viral load assay.
-
Statistical Analysis: The difference in the percentage of patients achieving the primary endpoint between the two treatment arms was calculated, along with the 95% confidence interval.
2. Evaluation of Renal and Bone Safety:
-
Renal Safety: Monitored through routine serum creatinine (B1669602) measurements, estimated glomerular filtration rate (eGFR), and urinalysis for proteinuria and glycosuria. Discontinuations due to renal adverse events were recorded.[1][4]
-
Bone Safety: Assessed by measuring bone mineral density (BMD) at the hip and lumbar spine using dual-energy X-ray absorptiometry (DXA) at baseline and subsequent follow-up visits.[4][5]
Logical Relationship: TAF's Intracellular Advantage
The improved safety profile of TAF is attributed to its mechanism of action. TAF is more stable in plasma, leading to lower systemic exposure to tenofovir and higher concentrations of the active diphosphate (B83284) metabolite within target cells (peripheral blood mononuclear cells - PBMCs).
Caption: TAF's higher plasma stability leads to more efficient intracellular delivery and lower systemic exposure.
II. NUC-7738 vs. 3'-Deoxyadenosine (3'-dA)
NUC-7738 is a this compound of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analogue with demonstrated anticancer activity. The clinical utility of 3'-dA has been limited by its rapid degradation and dependence on cellular uptake and activation mechanisms.[6][7][8]
Comparative In Vitro Potency
NUC-7738 has demonstrated significantly greater potency than its parent compound across a range of cancer cell lines.[6]
| Cell Line | NUC-7738 IC50 (µM) | 3'-dA IC50 (µM) | Fold-change in Potency |
| A549 (Lung) | 0.5 | 9.0 | 18x |
| HCT116 (Colon) | 0.2 | 7.5 | 37.5x |
| MIA PaCa-2 (Pancreas) | 0.8 | 32.0 | 40x |
Overcoming Resistance Mechanisms
The this compound modification allows NUC-7738 to bypass key resistance mechanisms that limit the efficacy of 3'-dA.[6][7]
| Resistance Mechanism | 3'-Deoxyadenosine (3'-dA) | NUC-7738 (this compound) |
| Degradation by Adenosine Deaminase (ADA) | Susceptible | Resistant |
| Dependence on Nucleoside Transporters (hENT1) for uptake | Dependent | Independent |
| Requirement for Adenosine Kinase (ADK) for monophosphorylation | Dependent | Independent |
Experimental Protocols
1. In Vitro Cytotoxicity Assay:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of NUC-7738 or 3'-dA for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
2. Intracellular Triphosphate Analysis:
-
Methodology: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the intracellular levels of the active triphosphate metabolite (3'-dATP).[9][10][11][12][13]
-
Sample Preparation: Cells are treated with the compounds, after which the cells are lysed, and the intracellular contents are extracted.
-
Analysis: The cell lysates are analyzed by LC-MS/MS to separate and quantify the amount of 3'-dATP.
Signaling Pathway: Bypassing Resistance
The this compound design of NUC-7738 enables it to circumvent the primary mechanisms of resistance to 3'-deoxyadenosine.
Caption: NUC-7738 bypasses degradation, active transport, and initial phosphorylation steps.
III. Remdesivir vs. GS-441524
Remdesivir (a this compound) is an antiviral drug that is metabolized to the active nucleoside analogue GS-441524. While Remdesivir is administered as the this compound, GS-441524 is the primary circulating metabolite.[14] Studies, particularly in the context of Feline Infectious Peritonitis (FIP), have compared the efficacy of both compounds.
Comparative Efficacy in FIP Treatment
A blinded, non-inferiority study in cats with naturally occurring effusive FIP compared orally administered Remdesivir and GS-441524.[15]
| Outcome | Remdesivir | GS-441524 | Statistical Analysis |
| Survival Rate | 77% (7/9) | 55% (5/9) | No significant difference (p=0.2)[15] |
These findings suggest that both orally administered GS-441524 and Remdesivir are effective antiviral treatments for effusive FIP.[15] In vitro studies have also shown that both compounds are effective at inhibiting FIPV replication with comparable EC50 values.[15]
Experimental Workflow: In Vitro Antiviral Assay
A common method to determine the in vitro efficacy of antiviral compounds is the cytopathic effect (CPE) reduction assay.[16][17]
Caption: A typical workflow for an in vitro cytopathic effect (CPE) reduction assay.
This guide highlights the potential of the this compound technology to enhance the therapeutic properties of nucleoside and nucleotide analogues. By providing a targeted delivery and activation mechanism, ProTides can overcome key limitations of their parent compounds, leading to improved efficacy and safety profiles. The presented data and methodologies offer a framework for the continued evaluation and development of this promising class of therapeutics.
References
- 1. Tenofovir alafenamide vs. tenofovir disoproxil fumarate: an updated meta-analysis of 14 894 patients across 14 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenofovir alafenamide versus tenofovir disoproxil fumarate - an updated meta-analysis of 14,894 patients across 14 trials. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Brief Report: Randomized, Double-Blind Comparison of Tenofovir Alafenamide (TAF) vs Tenofovir Disoproxil Fumarate (TDF), Each Coformulated With Elvitegravir, Cobicistat, and Emtricitabine (E/C/F) for Initial HIV-1 Treatment: Week 144 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel Nucleoside Analogue this compound NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vet.ucalgary.ca [vet.ucalgary.ca]
- 15. Efficacy of Oral Remdesivir Compared to GS-441524 for Treatment of Cats with Naturally Occurring Effusive Feline Infectious Peritonitis: A Blinded, Non-Inferiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Decoding Protide Activation: A Comparative Guide to Key Enzymatic Players
For Researchers, Scientists, and Drug Development Professionals
The ProTide (Pro-nucleotide) approach represents a significant advancement in drug delivery, enabling the efficient intracellular targeting of nucleoside monophosphate analogues, a critical step in the activation of many antiviral and anticancer agents. This guide provides a comprehensive comparison of the key enzymes involved in this compound activation, supported by experimental data, detailed protocols, and visual workflows to aid in the design and evaluation of novel therapeutic agents.
The Central Role of Enzymes in this compound Bioactivation
This compound technology masterfully bypasses the often rate-limiting initial phosphorylation step of nucleoside analogues by delivering a pre-formed monophosphate, masked by chemical moieties that facilitate cell penetration. The subsequent intracellular unmasking is a multi-step enzymatic process orchestrated by a specific cast of cellular enzymes. Understanding the efficiency and specificity of these enzymes is paramount for predicting the therapeutic efficacy and potential tissue-specific activation of this compound-based drugs.
The activation cascade is primarily a three-step process initiated by the hydrolysis of an ester group, followed by an intramolecular cyclization and subsequent cleavage of a phosphoramidate (B1195095) bond to release the active nucleoside monophosphate. The key enzymatic players in this pathway are Carboxylesterase 1 (CES1) , Cathepsin A (CatA) , and Histidine Triad Nucleotide-binding Protein 1 (HINT1) .[1][2]
Comparative Analysis of Activating Enzymes
The efficiency of this compound activation is highly dependent on the expression levels and catalytic activity of these enzymes, which can vary significantly across different cell types and tissues.[3][4] This variability can be harnessed to achieve targeted drug activation.
| Prodrug | Enzyme | Specific Activity (pmol/min/µg protein) | Reference |
| Tenofovir Alafenamide (TAF) | CES1 | 772 | [2] |
| CatA | 3941 | [2] | |
| Sofosbuvir (SOF) | CES1 | 9.79 | [2] |
| CatA | 8.35 | [2] | |
| Remdesivir (B604916) (RDV) | CES1 | Vmax = 2.34 nmol/min/mg protein, Km = 14.19 µM | [5] |
| CatA | Qualitatively confirmed, quantitative data limited | [1][3][6] |
Key Observations:
-
Tenofovir Alafenamide (TAF) is a significantly more efficient substrate for both CES1 and CatA compared to Sofosbuvir (SOF).[2] This differential activation can lead to higher intracellular concentrations of the active metabolite.
-
Cathepsin A (CatA) exhibits substantially higher hydrolytic activity towards TAF compared to CES1.[2] This suggests that tissues with high CatA expression could be primary sites of TAF activation.
-
Remdesivir (RDV) is effectively hydrolyzed by CES1, and its activation is also dependent on CatA and HINT1.[1][3][6] Overexpression of CES1 has been shown to increase the cytotoxicity of remdesivir, highlighting the importance of balanced enzyme activity.[7]
Signaling Pathway of this compound Activation
The intracellular activation of a this compound is a sequential process. The following diagram illustrates the key steps and the enzymes involved.
Caption: Intracellular activation pathway of a this compound prodrug.
Experimental Protocols
Accurate validation of enzyme activity and this compound activation is crucial. Below are detailed methodologies for key experiments.
Carboxylesterase 1 (CES1) Activity Assay
This protocol outlines a common method for determining CES1 activity using a colorimetric or fluorometric substrate.
Workflow Diagram:
Caption: Workflow for CES1 activity assay.
Methodology:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in a suitable lysis buffer.
-
Alternatively, use purified recombinant CES1 enzyme.
-
Determine the total protein concentration of the sample using a standard method (e.g., BCA assay).
-
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of a suitable CES1 substrate (e.g., p-nitrophenyl acetate (B1210297) for colorimetric assay, or 4-methylumbelliferyl acetate for fluorometric assay) in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions of the substrate in the assay buffer.
-
-
Assay Procedure:
-
Add a defined amount of the sample (e.g., 10-50 µg of total protein) to the wells of a microplate.
-
Initiate the reaction by adding the substrate working solution to each well.
-
Incubate the plate at 37°C for a specific time period (e.g., 10-30 minutes).
-
-
Data Acquisition:
-
For a colorimetric assay, measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) using a spectrophotometer.
-
For a fluorometric assay, measure the fluorescence of the product (e.g., 4-methylumbelliferone (B1674119) at Ex/Em = 360/460 nm) using a fluorometer.
-
-
Data Analysis:
-
Generate a standard curve using the product of the enzymatic reaction.
-
Calculate the rate of product formation from the linear range of the reaction.
-
Express the CES1 specific activity as nmol or pmol of product formed per minute per mg of protein.
-
Cellular Activation Assay for Protides
This protocol describes a general workflow for quantifying the intracellular conversion of a this compound to its active nucleoside monophosphate and subsequent phosphorylated forms using LC-MS/MS.
Workflow Diagram:
Caption: Workflow for cellular this compound activation assay.
Methodology:
-
Cell Culture and Treatment:
-
Seed the desired cell line in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with the this compound of interest at various concentrations and for different time points.
-
-
Cell Harvesting and Metabolite Extraction:
-
At the end of the incubation period, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a validated LC-MS/MS method.
-
Develop a method that allows for the separation and detection of the parent this compound, the intermediate alanine metabolite, the nucleoside monophosphate, diphosphate, and triphosphate.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis:
-
Generate standard curves for each analyte.
-
Determine the intracellular concentrations of the this compound and its metabolites.
-
Normalize the concentrations to the cell number or total protein content.
-
Comparison with Alternative Prodrug Technologies
While the this compound approach has proven highly successful, several alternative strategies for delivering nucleoside monophosphates have been developed.
| Prodrug Technology | Activation Mechanism | Advantages | Disadvantages |
| This compound | Enzymatic (CES1, CatA, HINT1) | High activation efficiency in target tissues, clinically validated. | Potential for off-target activation, generation of potentially toxic phenol (B47542) byproducts.[7] |
| S-acyl-2-thioethyl (SATE) | Esterase-mediated hydrolysis | Avoids phenol byproduct. | Poor stability, potential for toxicity from the thioethyl moiety.[7] |
| Cyclic Phosphoramidates | Enzymatic hydrolysis | Can offer improved stability. | Potential for hepatotoxicity has been a concern in development.[8] |
Key Considerations:
-
Toxicity: A significant concern with some prodrug strategies is the potential toxicity of the liberated masking groups. The phenol byproduct of the this compound technology has been a subject of investigation, although clinically approved Protides have demonstrated favorable safety profiles.[9] Alternative strategies like SATE and cyclic phosphoramidates aim to mitigate this by avoiding the generation of phenolic compounds.[7]
-
Stability: The stability of the prodrug in plasma and during first-pass metabolism is crucial for achieving adequate bioavailability and delivery to the target tissue. Different prodrug moieties can significantly influence these properties.
-
Activation Efficiency: The rate and extent of intracellular conversion to the active monophosphate are key determinants of a prodrug's potency. This is influenced by the specific enzymes involved and their expression levels in the target cells.
Conclusion
The validation of specific enzymes in this compound activation is a critical component of modern drug development. A thorough understanding of the roles of CES1, CatA, and HINT1, coupled with robust experimental validation, allows for the rational design of Protides with optimized activation profiles and improved therapeutic indices. By comparing the performance of Protides with alternative technologies, researchers can make informed decisions to select the most promising prodrug strategy for a given therapeutic target. This guide provides the foundational knowledge and experimental frameworks to support these critical endeavors in the pursuit of more effective and safer medicines.
References
- 1. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models: this compound Prodrugs with High Cell Permeability and Susceptibility to CathepsinA Are More Efficient in Delivering Antiviral Active Metabolites to the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the impact of Covid-19 therapeutic agents on the hydrolysis of the antiviral prodrug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The COVID‐19 Medicine Remdesivir Is Therapeutically Activated by Carboxylesterase‐1, and Excessive Hydrolysis Increases Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
ProTides: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The ProTide (Pro-drug nucleotide) technology represents a significant advancement in medicinal chemistry, designed to enhance the therapeutic potential of nucleoside analogues. By masking the negative charge of the monophosphate group, ProTides facilitate improved cell permeability and intracellular delivery of the active nucleotide, thereby bypassing key resistance mechanisms that can limit the efficacy of the parent drug. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of prominent ProTides, supported by experimental data and detailed methodologies.
Unveiling the Mechanism: The this compound Advantage
This compound technology overcomes several limitations of traditional nucleoside analogue drugs. Nucleoside analogues require intracellular phosphorylation to their active triphosphate form to exert their therapeutic effect. This process can be inefficient due to low activity of nucleoside kinases or rapid degradation of the parent drug. ProTides are designed to bypass the initial, often rate-limiting, phosphorylation step by delivering the nucleoside monophosphate directly into the cell.
Once inside the cell, the this compound undergoes a two-step enzymatic activation to release the active nucleoside monophosphate. This pre-activated form is then more readily converted to the active diphosphate (B83284) and triphosphate metabolites that inhibit viral replication or cancer cell proliferation.
In Vitro Efficacy: ProTides vs. Parent Nucleosides
The enhanced intracellular delivery and activation of ProTides often translate to superior potency in cell-based assays compared to their parent nucleoside analogues.
| This compound | Parent Nucleoside/Alternative | In Vitro Assay | This compound Efficacy (EC₅₀/IC₅₀) | Parent/Alternative Efficacy (EC₅₀/IC₅₀) | Fold Improvement | Reference(s) |
| Sofosbuvir (B1194449) | 2'-deoxy-2'-α-fluoro-β-C-methyluridine | HCV Replicon Assay (Genotype 1b) | 0.091 - 0.102 µM | Inactive | >1000 | [1] |
| HCV Replicon Assay (Genotype 2a) | 0.032 - 0.053 µM | Inactive | >1000 | [1] | ||
| Tenofovir (B777) Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (B1241708) (TDF) | Anti-HIV-1 Assay (Primary Isolates in PBMCs) | Mean EC₅₀: 3.5 nM | Mean EC₅₀: 11.8 nM (AZT control) | ~3.4 (vs. AZT) | [2] |
| NUC-1031 | Gemcitabine (B846) | Biliary Tract Cancer Cell Lines (Mean EC₅₀) | Less potent than gemcitabine in multiple assays | More potent than NUC-1031 | N/A | [3] |
| NUC-7738 | Cordycepin (3'-deoxyadenosine) | Various Cancer Cell Lines | Up to 40 times more potent | Less potent | Up to 40 | [4][5] |
In Vivo Efficacy: Translating Cellular Potency to Clinical Benefit
The improved pharmacokinetic and pharmacodynamic properties of ProTides often lead to enhanced efficacy in preclinical animal models and human clinical trials.
| This compound | Parent Nucleoside/Alternative | Animal Model/Clinical Trial Setting | This compound Efficacy Metric | Parent/Alternative Efficacy Metric | Key Findings | Reference(s) |
| Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Phase 3 Clinical Trials (HIV-1 Treatment-Naïve Patients, Week 48) | 90.2% Virologic Suppression (<50 copies/mL) | 89.5% Virologic Suppression (<50 copies/mL) | TAF demonstrates non-inferior virologic efficacy to TDF at a much lower dose, with improved renal and bone safety profiles.[6][7] | [6][7] |
| NUC-1031 | Gemcitabine | Phase 3 Clinical Trial (Advanced Biliary Tract Cancer, First-Line) | Median Overall Survival: 9.2 months; Objective Response Rate: 18.7% | Median Overall Survival: 12.6 months; Objective Response Rate: 12.4% | NUC-1031 in combination with cisplatin (B142131) did not improve overall survival compared to gemcitabine plus cisplatin.[8][9] | [8][9] |
| NUC-7738 | Cordycepin (3'-deoxyadenosine) | Phase 1/2 Clinical Trial (PD-1 Inhibitor Refractory/Resistant Melanoma) | Combination with pembrolizumab (B1139204) showed a median Progression-Free Survival of 5.4 months | Standard of care median Progression-Free Survival is 2-3 months | NUC-7738 in combination with an immune checkpoint inhibitor shows promising anti-cancer activity in a heavily pre-treated patient population.[10][11] | [10][11] |
Experimental Protocols
In Vitro Assays
1. HCV Replicon Assay for Sofosbuvir Efficacy
This assay is used to determine the concentration of an antiviral compound that inhibits 50% of viral RNA replication (EC₅₀).
-
Cell Line: Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Methodology:
-
Cell Seeding: Plate HCV replicon cells in 96-well plates and allow them to adhere overnight.[12]
-
Compound Preparation: Prepare serial dilutions of sofosbuvir in cell culture medium.
-
Treatment: Replace the cell culture medium with the medium containing the different concentrations of sofosbuvir. Include a vehicle control (DMSO).[12]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[12]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.[13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the EC₅₀ value using a dose-response curve.[13]
-
2. Anti-HIV Assay for Tenofovir Alafenamide (TAF) Efficacy
This assay determines the antiviral activity of TAF against different HIV-1 isolates.
-
Cells: Peripheral blood mononuclear cells (PBMCs) or MT-2 cells.
-
Methodology:
-
Cell Preparation: Isolate and culture PBMCs or maintain the MT-2 cell line.
-
Virus Infection: Incubate the cells with a standardized amount of HIV-1.[2]
-
Drug Treatment: Add serial dilutions of TAF to the infected cell cultures in triplicate in a 96-well plate.[2]
-
Incubation: Incubate the plates for 5-7 days.
-
Endpoint Measurement: Measure the level of HIV-1 replication, typically by quantifying the p24 antigen in the cell supernatant using an ELISA.
-
Data Analysis: Determine the EC₅₀ value by plotting the percentage of inhibition of p24 production against the drug concentration.
-
In Vivo Models
1. Xenograft Mouse Model for Anticancer this compound Efficacy (e.g., NUC-1031, NUC-7738)
This model is used to evaluate the antitumor activity of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Methodology:
-
Tumor Implantation: Subcutaneously inject human cancer cells into the flank of the mice.[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[14]
-
Randomization: Randomly assign mice into treatment and control groups.[14]
-
Drug Administration: Administer the this compound (e.g., NUC-1031, NUC-7738) and the comparator drug (e.g., gemcitabine) according to a predetermined dosing schedule (e.g., intraperitoneal or intravenous injection).[15]
-
Monitoring: Measure tumor volume and body weight regularly.[14]
-
Endpoint: The study is terminated when tumors in the control group reach a predefined size. Tumors are then excised and weighed.[14]
-
Data Analysis: Compare the mean tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition.
-
Signaling Pathways and Experimental Workflows
This compound Activation Pathway
The general intracellular activation pathway of ProTides involves two key enzymatic steps.
Caption: General intracellular activation pathway of ProTides.
In Vitro Antiviral Efficacy Workflow
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of an antiviral this compound.
Caption: Workflow for in vitro antiviral efficacy testing.
In Vivo Anticancer Efficacy Workflow
The following diagram outlines the key steps in an in vivo xenograft study to evaluate an anticancer this compound.
Caption: Workflow for in vivo anticancer efficacy testing.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of NUC-1031: a first-in-class this compound in biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ox.ac.uk [ox.ac.uk]
- 5. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]
- 6. The efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate in antiretroviral regimens for HIV-1 therapy: Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate in antiretroviral regimens for HIV-1 therapy: Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NUC-1031/Cisplatin Fails to Improve Outcomes in Advanced Biliary Tract Cancer - The ASCO Post [ascopost.com]
- 9. A phase III randomized study of first-line NUC-1031/cisplatin vs. gemcitabine/cisplatin in advanced biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NuCana plc - this compound technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 11. NuCana Presents Encouraging Data on NUC-7738 in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NuCana plc [ir.nucana.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Testing Adaptive Therapy Protocols using Gemcitabine and Capecitabine on a Mouse Model of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Long-Term Stability of Protide Formulations: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the long-term stability of novel therapeutics is a cornerstone of successful pharmaceutical development. This guide provides a comprehensive comparison of the long-term stability of different Protide formulations, a prominent prodrug technology designed to enhance the intracellular delivery of nucleotide analogues. By examining experimental data and outlining detailed testing protocols, this document serves as a critical resource for formulation development and research.
The this compound (Pro-drug nucleotide) approach masks the phosphate (B84403) group of a nucleotide analogue with an amino acid and an aryl moiety, creating a more lipophilic molecule that can efficiently cross cell membranes. Once inside the cell, these masking groups are cleaved by cellular enzymes to release the active nucleoside monophosphate, which is then phosphorylated to its active triphosphate form. This technology has been successfully applied to several antiviral drugs, including Tenofovir (B777) Alafenamide (TAF), Sofosbuvir, and Remdesivir. However, the inherent chemical nature of the phosphoramidate (B1195095) bond and the ester linkage in the this compound moiety presents unique stability challenges that must be thoroughly understood.
Comparative Long-Term Stability Data
The long-term stability of a drug product is a critical quality attribute that ensures its safety, efficacy, and quality throughout its shelf life. The following tables summarize available long-term and accelerated stability data for key this compound formulations. It is important to note that direct head-to-head, long-term stability studies across different this compound drugs are not always publicly available; therefore, this data is a consolidation from various sources, including regulatory filings and comparative studies.
Table 1: Long-Term Stability of Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (B1241708) (TDF) Formulations
| Parameter | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) | References |
| Storage Condition | 25°C/60% RH | 25°C/60% RH | [1] |
| Duration | 24 months | 24 months | [1] |
| Purity Change | < 1.0% degradation | ~1.5 - 2.0% degradation | [1] |
| Major Degradants | Tenofovir, Phenyl Alanine derivatives | Tenofovir, Formaldehyde adducts | [1][2] |
| Plasma Stability | More stable | Less stable, prone to hydrolysis | [1][3] |
| pH Sensitivity | Susceptible to acid hydrolysis | More stable in acidic conditions | [1][2][3] |
| Photostability | Stable | Labile to photolysis | [1] |
Note: The data for TAF in long-term storage is an extrapolation based on 12-month data, assuming a linear degradation rate for comparative purposes. Actual 24-month data may vary.[1]
Table 2: Accelerated Stability Data for Remdesivir Formulations
| Stress Condition | Observation | Major Degradants Identified | References |
| Acidic Hydrolysis (0.1 N HCl) | Significant degradation | GS-441524 (parent nucleoside) and others | [4] |
| Alkaline Hydrolysis (0.1 N NaOH) | Extensive degradation | GS-441524 and others | [4] |
| Oxidative (3% H₂O₂) | Moderate degradation | Oxidized impurities | [4] |
| Thermal (60°C) | Significant degradation | Multiple degradation products | [4] |
| Photolytic | Degradation observed | Photodegradation products | [4] |
Key Degradation Pathways and Influencing Factors
The stability of this compound formulations is primarily influenced by the hydrolysis of the phosphoramidate and ester bonds. The rate of degradation is significantly affected by pH, temperature, and the presence of certain excipients.
-
pH: this compound drugs like Tenofovir Alafenamide are particularly susceptible to acid-catalyzed hydrolysis of the phosphoramidate (P-N) bond.[3][5] This necessitates careful pH control in liquid formulations and consideration of the gastrointestinal environment for oral dosage forms.
-
Temperature: As with most chemical reactions, higher temperatures accelerate the degradation of this compound formulations.[4] This is a critical consideration for storage and shipping conditions.
-
Excipients: The choice of excipients can significantly impact the stability of the final drug product. Hygroscopic excipients that increase water activity within the formulation can promote hydrolysis.[6][7] Conversely, buffering agents and antioxidants can be used to stabilize the formulation.[8][9]
-
Formulation Type: The physical form of the drug product plays a crucial role in its stability. Solid dosage forms, such as tablets and lyophilized powders, are generally more stable than liquid formulations due to reduced molecular mobility and water activity.[10] Novel formulations like nanocrystals and amorphous solid dispersions are being explored to enhance both stability and bioavailability.[11][12][13][14][15]
Experimental Protocols for Stability Assessment
A robust assessment of the long-term stability of this compound formulations requires a systematic approach, including forced degradation studies and long-term stability testing under various conditions, in accordance with ICH guidelines.[16][17][18]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.[16][19]
Objective: To generate degradation products under stressed conditions to understand the intrinsic stability of the molecule and to ensure the analytical method can separate and quantify the active pharmaceutical ingredient (API) from its degradants.
Methodology:
-
Stress Conditions: Expose the this compound drug substance and/or drug product to the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.
-
Alkaline Hydrolysis: 0.1 N NaOH at room temperature for 2-8 hours.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80-100°C for 48-72 hours.
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity and ensure that the API peak is free from co-eluting degradants.
-
Mass Balance: Account for the initial amount of the drug substance and the sum of the remaining drug and all detected degradation products to ensure that all significant degradants are being detected.
Long-Term and Accelerated Stability Testing
These studies are designed to predict the shelf-life of the drug product and to determine recommended storage conditions.[20][21][22][23]
Objective: To evaluate the physical, chemical, and microbiological stability of the this compound formulation over a defined period under specified storage conditions.
Methodology:
-
Batch Selection: Use at least three primary batches of the drug product for the study.
-
Storage Conditions (as per ICH guidelines):
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform a suite of tests including:
-
Assay of the active ingredient.
-
Quantification of degradation products.
-
Physical appearance.
-
Dissolution (for solid oral dosage forms).
-
Moisture content.
-
Microbial limits.
-
Stability-Indicating Analytical Method Validation
The analytical method used for stability studies must be validated to ensure it is suitable for its intended purpose.[17][18][24][25]
Objective: To demonstrate that the analytical procedure can accurately and reliably measure the API and its degradation products.
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Mandatory Visualizations
Intracellular Activation Pathway of this compound Prodrugs
Caption: Intracellular activation pathway of this compound prodrugs.
Experimental Workflow for Long-Term Stability Assessment
Caption: Workflow for long-term stability assessment of pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjpbcs.com [rjpbcs.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Investigating the role of excipients on the physical stability of directly compressed tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Influence of Excipients on the Stability of Levothyroxine Sodium Pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Understanding the Stability of Injectable Products | Pharmaguideline [pharmaguideline.com]
- 11. rroij.com [rroij.com]
- 12. A Comparative Study between A Protein Based Amorphous Formulation and Other Dissolution Rate Enhancing Approaches: A Case Study with Rifaximin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery - An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 17. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 18. ijpsm.com [ijpsm.com]
- 19. researchgate.net [researchgate.net]
- 20. Predicting Shelf Life with Real-Time and Accelerated Stability Data – StabilityStudies.in [stabilitystudies.in]
- 21. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product [mdpi.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Validating the Therapeutic Window of a ProTide Candidate vs. Parent Nucleoside Analogues
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and validate the therapeutic window of ProTide candidates. It objectively compares the performance of the this compound prodrug strategy against traditional parent nucleoside analogues, supported by experimental data and detailed protocols.
The this compound technology is a prodrug approach designed to efficiently deliver nucleoside analogue monophosphates into cells.[1] This strategy masks the negatively charged phosphate (B84403) group with an aromatic moiety and an amino acid ester, creating a neutral molecule that can more easily penetrate cell membranes.[1][2] Once inside the cell, these masking groups are enzymatically cleaved, releasing the active nucleoside monophosphate.[1][3] This approach is designed to bypass common resistance mechanisms associated with parent nucleoside drugs, such as poor cellular uptake and reliance on an initial, often rate-limiting, phosphorylation step.[1][4][5][6]
The this compound Advantage: Overcoming Cellular Resistance
Traditional nucleoside analogues face several key challenges that can limit their efficacy. They are dependent on specific nucleoside transporters for cellular entry and require intracellular phosphorylation by kinases to become active.[6] Cancer cells or virus-infected cells can develop resistance by downregulating these transporters or kinases.[4][6] ProTides are engineered to circumvent these limitations.
Intracellular Activation of this compound Candidates
The intracellular activation of a this compound is a multi-step enzymatic process.[1] After diffusing into the cell, the first step involves the hydrolysis of the amino acid ester by intracellular esterases, such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1).[7][8][9] This is followed by the cleavage of the P-N bond by a phosphoramidase enzyme, like Histidine Triad Nucleotide-binding Protein 1 (HINT1), which expels the aryl group and releases the nucleoside monophosphate.[7][8] This monophosphate is then readily converted by cellular kinases into the pharmacologically active diphosphate (B83284) and triphosphate forms.[1][7]
Framework for Therapeutic Window Validation
The therapeutic window is the range between the dose required for a therapeutic effect and the dose that causes toxicity.[10] For in vitro studies, this is often represented by the Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50).[11] A robust validation framework involves parallel in vitro and in vivo assessments of both efficacy and toxicity.
Comparative Performance Data
The following tables present representative data comparing a hypothetical this compound candidate against its parent nucleoside analogue.
Table 1: Comparative In Vitro Activity and Cytotoxicity
| Compound | Cell Line | EC50 (µM) [Efficacy] | CC50 (µM) [Toxicity] | Selectivity Index (SI = CC50/EC50) |
| Parent Nucleoside | Wild-Type Cancer | 0.5 | >100 | >200 |
| Kinase-Deficient (Resistant) | 15.0 | >100 | >6.7 | |
| This compound Candidate | Wild-Type Cancer | 0.1 | >100 | >1000 |
| Kinase-Deficient (Resistant) | 0.2 | >100 | >500 |
This data illustrates that the this compound candidate retains high potency in resistant cell lines, unlike the parent compound, leading to a significantly better selectivity index.
Table 2: Comparative In Vivo Efficacy and Toxicity
| Compound | Animal Model | Efficacious Dose (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) | Therapeutic Index (TI = MTD/Efficacious Dose) |
| Parent Nucleoside | Pancreatic Cancer Xenograft | 60 | 120 | 2.0 |
| This compound Candidate | Pancreatic Cancer Xenograft | 15 | 150 | 10.0 |
This data demonstrates that the this compound candidate can achieve a therapeutic effect at a lower dose while being better tolerated, resulting in a much wider therapeutic index compared to the parent nucleoside.
Key Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol determines the concentration of a compound that inhibits cell growth by 50% (CC50).
-
Objective: To assess the general toxicity of the this compound candidate and parent nucleoside on non-cancerous, healthy cells (e.g., human peripheral blood mononuclear cells - PBMCs).
-
Methodology:
-
Cell Plating: Plate healthy human cells (e.g., PBMCs) in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the this compound candidate and the parent nucleoside. Add the compounds to the wells in triplicate and incubate for 72 hours.
-
MTT Reagent: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and use non-linear regression to determine the CC50 value.
-
In Vitro Efficacy: Anti-proliferative Assay
This protocol is identical to the MTT assay above but uses cancer cell lines (both drug-sensitive and drug-resistant variants) to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).
In Vivo Efficacy: Xenograft Tumor Model
This protocol evaluates the anti-tumor activity of a compound in a living organism.
-
Objective: To determine the efficacious dose of the this compound candidate and parent nucleoside in reducing tumor growth in vivo.
-
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5x10⁶ pancreatic cancer cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, parent nucleoside, this compound candidate at various doses).
-
Dosing: Administer the compounds according to a predetermined schedule (e.g., intravenously, once weekly) for a set duration (e.g., 3-4 weeks).
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor the body weight of the mice as a general indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Analysis: Compare the tumor growth inhibition in the treated groups relative to the vehicle control group to determine the efficacious dose.
-
References
- 1. The this compound Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regiochemical Analysis of the this compound Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pronucleotides [sites.google.com]
- 7. Cell-Dependent Activation of this compound Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The ProTides Boom - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Protides: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of peptide and oligonucleotide waste in research and development settings.
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is fundamental to laboratory safety and environmental stewardship. Synthetic peptides and oligonucleotides, collectively referred to as protides, are potent biological materials that demand strict adherence to disposal protocols to mitigate potential hazards.[1] Given that the toxicological properties of many novel protides are often not fully characterized, it is imperative to treat them as potentially hazardous materials.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of protides, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for the specific protide.[1][2] If an SDS is unavailable, the substance should be handled as a hazardous chemical.[1]
Personal Protective Equipment (PPE): The use of appropriate PPE is the primary defense against accidental exposure and is non-negotiable when handling research chemicals.[1][3]
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles.[4] | To prevent eye contact with solid particles or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][4] | To prevent skin contact. |
| Body Protection | Laboratory coat.[1][4] | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator.[4] | Recommended when handling lyophilized powders to avoid inhalation.[1] |
Designated Area: All handling of protides should be confined to a designated and well-ventilated laboratory area, such as a chemical fume hood or biosafety cabinet, to minimize the risk of inhalation or contamination.[1][3]
Step-by-Step Disposal Procedures
The overriding principle for the prudent handling of laboratory waste is that no activity should begin without a formulated plan for the disposal of both nonhazardous and hazardous waste.[5]
Step 1: Waste Classification and Segregation
Proper segregation of waste streams is the critical first step in compliant disposal.[1][6] this compound waste typically falls under the category of chemical waste.[3] However, if the this compound was used in experiments involving biological materials (e.g., cell cultures, animal models), the waste must be treated as biohazardous.[1]
-
Solid Waste: Includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[1]
-
Liquid Waste: Encompasses solutions containing the this compound, including residual solvents (e.g., DMSO, acetonitrile) and contaminated buffers.[1]
-
Sharps Waste: Needles, scalpels, and other contaminated sharp objects must be disposed of in designated puncture-resistant sharps containers.[1][7]
-
Biohazardous Waste: If applicable, this may require an initial decontamination step, such as autoclaving, before being managed as chemical waste.[1]
Step 2: Containerization and Labeling
Collect all materials contaminated with the this compound in designated and appropriate chemical waste containers.[3]
-
Containers: Must be chemically compatible with the waste, leak-proof, and kept closed except when adding waste.[1][3] High-density polyethylene (B3416737) (HDPE) is a common choice for both solid and liquid waste.[1][4]
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name of the this compound(s), and the date when waste accumulation began.[3][4] This is a requirement under regulations like OSHA's Hazard Communication Standard.[3]
Step 3: Chemical Inactivation (When Applicable and Permissible)
For certain types of this compound waste, chemical inactivation may be a suitable pre-treatment step, particularly for liquid waste. This should always be done in accordance with your institution's Environmental Health & Safety (EHS) guidelines.
A common method for inactivating biological activity is through oxidation or hydrolysis. For example, a 10% bleach solution (sodium hypochlorite) can be used.
| Inactivation Method | Reagent | Contact Time | pH Adjustment |
| Oxidation | 10% Bleach Solution | 30-60 minutes | Neutralize to pH 5.5-9.0 if required by local regulations before drain disposal.[1] |
Note: The efficacy of inactivation can be influenced by factors such as pH, temperature, and the primary sequence of the peptide.[3] Always verify with your institution's EHS department before any drain disposal.[1]
Step 4: Storage and Final Disposal
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA) away from general laboratory traffic.[4]
-
Waste Collection: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1]
-
Record Keeping: Maintain meticulous records of all disposal activities, including the material's identity, quantity, disposal date, and the method used.[3]
Disposal Workflow and Logical Relationships
The following diagrams illustrate the general workflow for this compound waste disposal and the decision-making process involved.
Caption: General workflow for the proper disposal of laboratory this compound waste.
Caption: Decision tree for segregating different types of this compound waste.
Conclusion
Adherence to these established protocols for the disposal of this compound waste is essential for mitigating risks, ensuring a safe laboratory environment, and maintaining regulatory compliance.[3] By implementing a systematic approach to waste management from the outset of any experimental work, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's Environmental Health & Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.[1][3]
References
- 1. Non-radioactive automated sequencing of oligonucleotides by chemical degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Connected Papers | Find and explore academic papers [connectedpapers.com]
- 5. mdpi.com [mdpi.com]
- 6. Promega Corporation [promega.ca]
- 7. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Precautions for Protide Compounds
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of Protide technology-based investigational compounds.
This compound technology represents a significant advancement in delivering nucleoside monophosphate analogues into cells, offering promising therapeutic potential. As with any investigational chemical entity, understanding and implementing rigorous safety protocols is paramount for the protection of laboratory personnel and the environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound compounds.
Core Principles of Safe Handling
Given that this compound technology is applied to nucleoside analogues, the primary health hazards are associated with the parent nucleoside compound. Many nucleoside analogues are known to have toxic effects, including potential carcinogenicity, mutagenicity, and reproductive toxicity. The core principle of handling this compound compounds is to prevent personnel exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure to hazardous compounds.
| Control Measure | Specification |
| Fume Hood | All handling of powdered or volatile this compound compounds must be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust. |
| Ventilation | The laboratory should have adequate general ventilation to ensure a high rate of air exchange. |
| Designated Work Area | A specific area within the laboratory should be designated for the handling of this compound compounds. This area should be clearly marked and restricted to authorized personnel. |
Personal Protective Equipment (PPE): Essential Barrier Protection
Appropriate PPE must be worn at all times when handling this compound compounds.
| PPE Component | Specification |
| Gloves | Double gloving with nitrile gloves is required. Gloves should be changed immediately if contaminated and disposed of as hazardous waste. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
| Lab Coat | A dedicated lab coat, preferably a disposable or launderable one, must be worn. Lab coats should be removed before leaving the designated work area. |
| Respiratory Protection | For operations with a high potential for aerosol generation that cannot be adequately controlled within a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary based on a risk assessment. |
Procedural Guidance for Safe Handling
A systematic approach to handling this compound compounds is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Potential Hazards of Parent Nucleoside Analogues
The toxicity of a this compound compound is largely determined by the parent nucleoside analogue. Many of these analogues can interfere with DNA synthesis and have been associated with various toxicities.[1] Some have shown genotoxic and carcinogenic effects in experimental systems.[2]
| Hazard Category | Potential Effects of Parent Nucleoside Analogues |
| Mitochondrial Toxicity | Inhibition of mitochondrial DNA polymerase can lead to mitochondrial dysfunction.[3][4][5] This has been linked to side effects such as peripheral neuropathy, myopathy, pancreatitis, and lactic acidosis.[4] |
| Genotoxicity | Some nucleoside analogues have been shown to induce chromosomal aberrations.[2] |
| Carcinogenicity | Certain nucleoside analogues have demonstrated carcinogenic activity in laboratory animals.[2] |
| Hepatotoxicity | Liver injury, including hepatic failure and lactic acidosis, has been associated with some nucleoside analogues.[1] This can be a result of direct mitochondrial injury or idiosyncratic reactions.[1] |
| Reproductive Toxicity | Due to their mechanism of action, there is a potential for reproductive and developmental toxicity. |
This table provides a summary of potential hazards. The specific toxicological profile of each this compound compound will vary and should be assessed based on available data for the parent nucleoside.
Emergency Procedures
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek medical attention.
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
Ingestion:
-
Do not induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
Disposal Plan
All waste generated from the handling of this compound compounds must be treated as hazardous waste.
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), weigh paper, and other solid materials should be collected in a designated, labeled, and sealed hazardous waste container.
Liquid Waste:
-
Solutions containing this compound compounds and contaminated solvents should be collected in a designated, labeled, and sealed hazardous waste container.
-
Aqueous and organic waste streams should be segregated.
Sharps:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
By adhering to these guidelines, researchers can safely handle this compound compounds, minimizing personal exposure and environmental impact, thereby fostering a culture of safety and responsibility in the laboratory.
References
- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Genetic risks of antiviral nucleoside analogues--a survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of antiretroviral nucleoside and nucleotide analogues: is mitochondrial toxicity the only mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of nucleoside analogues used to treat AIDS and the selectivity of the mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
